molecular formula C9H8BrN B1273806 3-(4-Bromophenyl)propionitrile CAS No. 57775-08-3

3-(4-Bromophenyl)propionitrile

Cat. No.: B1273806
CAS No.: 57775-08-3
M. Wt: 210.07 g/mol
InChI Key: QAWLKTDBUQOFEF-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)propionitrile is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWLKTDBUQOFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370832
Record name 3-(4-Bromophenyl)propionitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57775-08-3
Record name 3-(4-Bromophenyl)propionitrile
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Record name 3-(4-Bromophenyl)propanenitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(4-Bromophenyl)propionitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This compound, identified by its CAS number 57775-08-3, is a bifunctional organic molecule of significant interest in the realms of medicinal chemistry and material science.[1][2] Its structure, featuring a brominated aromatic ring and a terminal nitrile group, provides two distinct and strategically valuable reactive handles. This dual functionality allows for sequential and diverse chemical transformations, making it a crucial intermediate for constructing complex molecular architectures.

The presence of the bromine atom on the phenyl ring serves as a linchpin for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[3][4] This enables the facile introduction of various substituents, a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR). Concurrently, the nitrile group is a versatile precursor to essential functionalities such as primary amines, carboxylic acids, and amides, and is instrumental in the synthesis of nitrogen-containing heterocycles—privileged structures in many therapeutic agents.[5][6] This guide provides an in-depth exploration of its properties, synthesis, applications, and handling, grounded in established scientific principles.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of this compound are unequivocally established through a combination of physical property measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 57775-08-3[7][8][9]
Molecular Formula C₉H₈BrN[7][8]
Molecular Weight 210.07 g/mol [7][8][9]
Boiling Point 118 °C at 1 mmHg[7][10]
Density ~1.4 g/cm³[7][10]
Refractive Index ~1.561[7]
XLogP3 2.6[7][9]
Appearance Varies; often reported as an oil or solid[11]
Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic methods provide a detailed view of the molecule's structure. While specific spectra can vary slightly based on solvent and instrumentation, the expected characteristics are as follows:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the disubstituted benzene ring will typically appear as two doublets in the δ 7.0-7.6 ppm region, characteristic of a 1,4- (para) substitution pattern. The two methylene groups (-CH₂CH₂CN) will present as two triplets in the aliphatic region (typically δ 2.5-3.2 ppm), with their coupling confirming the ethyl chain connectivity.[11][12]

    • ¹³C NMR : The carbon NMR will show characteristic signals for the aromatic carbons, with the carbon bearing the bromine atom shifted downfield. Signals for the two methylene carbons and the unique quaternary carbon of the nitrile group (typically δ 118-120 ppm) will also be present.[13]

  • Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the key functional groups. A sharp, strong absorption band around 2240-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. Aromatic C-H and C=C stretching vibrations will be observed in their respective regions (around 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹).[14][15]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and isotopic distribution. The mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[14]

Core Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.

Method 1: Cyanation of 4-Bromophenethyl Halides (Nucleophilic Substitution)

This is a direct and often high-yielding approach based on the Sₙ2 reaction. The causality is straightforward: a good leaving group (halide) on the ethyl chain is displaced by a strong nucleophile (cyanide).

Protocol: Cyanation of 4-Bromophenethyl Bromide

  • Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromophenethyl bromide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Cyanide Addition : Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq). The use of a slight excess of the cyanide salt drives the reaction to completion.

  • Reaction Execution : Heat the mixture, typically to 60-90 °C, and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is generally complete within a few hours.

  • Workup and Isolation : After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual water-soluble impurities, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification : The crude product is purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

dot

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product start1 4-Bromophenethyl Bromide process Nucleophilic Substitution (SN2) Solvent: DMF or DMSO Heat: 60-90°C start1->process start2 Sodium Cyanide (NaCN) start2->process workup 1. Aqueous Quench 2. Extraction (Ethyl Acetate) 3. Wash & Dry process->workup purify Vacuum Distillation or Column Chromatography workup->purify product This compound purify->product Synthetic_Utility cluster_nitrile Nitrile Transformations cluster_bromide Aryl Bromide Cross-Coupling center This compound amine Reduction (e.g., LiAlH₄) -> Primary Amine center->amine acid Hydrolysis (H⁺ or OH⁻) -> Carboxylic Acid center->acid suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) -> Biaryl/Alkyl-Aryl center->suzuki heck Heck Coupling (Alkene, Pd cat.) -> Substituted Styrene center->heck buchwald Buchwald-Hartwig (R₂NH, Pd cat.) -> Aryl Amine center->buchwald

Caption: Key synthetic transformations of the core molecule.

Analytical Purity Assessment

Ensuring the purity of the synthesized intermediate is non-negotiable for its use in drug development. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Protocol: Reverse-Phase HPLC for Purity Analysis

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid). For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 220 nm or 254 nm).

  • Sample Preparation : Dissolve a small amount of the compound in the mobile phase or acetonitrile.

  • Validation : The method should be validated for specificity, linearity, accuracy, and precision to be considered a self-validating system for quality control. [16]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound requires careful handling due to its potential hazards.

Hazard Identification

Based on available safety data sheets, this compound is classified as:

  • An irritant to the skin (H315) and eyes (H319). [7][17][18]* Potentially causing respiratory irritation (H335). [7][17][18]* May be harmful if swallowed, in contact with skin, or if inhaled. [18]

Safe Handling Protocol
  • Ventilation : Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood. [17][18][19]2. Personal Protective Equipment (PPE) :

    • Eye Protection : Wear tightly fitting safety goggles or a face shield. [17] * Hand Protection : Use chemically resistant gloves (e.g., nitrile) inspected prior to use. [17] * Body Protection : Wear a lab coat. For larger quantities, consider impervious clothing. [17]3. Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [20][21]4. Spill Management : In case of a spill, evacuate the area. Prevent the chemical from entering drains. Absorb the spill with an inert material and dispose of it as hazardous waste in accordance with local regulations. [17]

Storage
  • Store in a cool, dry, and well-ventilated place. [18]* Keep the container tightly closed and sealed in its original packaging. [18]* Store away from strong oxidizing agents and strong acids. [18]

Conclusion

This compound stands out as a high-value, versatile intermediate for advanced chemical synthesis. Its dual reactivity allows for a modular and strategic approach to building complex molecules, making it an indispensable tool for scientists in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential while maintaining the highest standards of scientific integrity and safety.

References

  • The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Cas 57775-08-3,this compound. lookchem.
  • 3-(4-Bromophenyl)propanenitrile. PubChem.
  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC - PubMed Central.
  • Pharmaceuticals. BSEF.
  • 3-(4-Bromophenyl)propanenitrile. MySkinRecipes.
  • Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma.
  • Hydrocyanation. Wikipedia.
  • Mechanistic insights into the hydrocyanation reaction. Pure.
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  • Synthesis of 3-[(3-bromophenyl)thio]propionitrile. PrepChem.com.
  • Cyanation of aryl bromide. Reddit.
  • Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications (RSC Publishing).
  • Mechanistic study of the cooperative palladium/Lewis acid-catalyzed transfer hydrocyanation reaction: the origin of the regioselectivity. Dalton Transactions (RSC Publishing).
  • Benzenepropanoic acid, 4-cyano-, ethyl ester. Organic Syntheses Procedure.
  • Catalytic Reversible Hydrocyanation. Wiley Analytical Science.
  • Cyanation of Aryl Bromide. Reddit.
  • US3203975A - Purification of acetronitrile and propionitrile. Google Patents.
  • Catalytic reversible alkene-nitrile interconversion through controllable transfer hydrocyanation. PubMed.
  • ¹H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. ResearchGate.
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Analytical Methods. OPUS.
  • Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube.
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.

Sources

3-(4-Bromophenyl)propionitrile physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-(4-Bromophenyl)propionitrile

This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information presented is curated to support experimental design, safety assessments, and the application of this compound in synthetic chemistry.

Introduction and Chemical Identity

This compound is a bifunctional organic compound featuring a brominated aromatic ring and a nitrile functional group. This unique structure makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups.

The fundamental identifiers for this compound are crucial for accurate sourcing and regulatory compliance.

IdentifierValueSource
CAS Number 57775-08-3[2][3][4][5]
Molecular Formula C₉H₈BrN[2][3][4][5][6]
Molecular Weight 210.07 g/mol [2][3][5][6][7]
IUPAC Name 3-(4-bromophenyl)propanenitrile[2][5]
Synonyms This compound, Benzenepropanenitrile, 4-bromo-[1][2][3][8]

Core Physical and Chemical Properties

Understanding the physical properties of a compound is paramount for its handling, storage, and application in chemical reactions. The following table summarizes the key physical data for this compound.

PropertyValueSource
Appearance White to off-white solid[9]
Boiling Point 118°C at 1 mmHg, 326.9°C at 760 mmHg[1][3][8][9]
Density 1.42 g/cm³[1][3][9]
Flash Point 151.5°C[1][3][8]
Refractive Index 1.561[1][3]
Solubility Low solubility in water; Soluble in common organic solvents (e.g., ethanol, acetone)[6]
Storage Temperature Room Temperature, sealed in a dry environment[1][9]

The relatively high boiling point and flash point indicate that the compound is not highly volatile under standard laboratory conditions, which simplifies its handling. Its low solubility in water and good solubility in organic solvents are typical for aromatic compounds of its size and polarity.

Spectroscopic Data Profile

Spectroscopic analysis is essential for the verification of the chemical structure and purity of this compound. While this guide does not provide specific spectra, it outlines the expected characteristics based on the compound's structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the disubstituted benzene ring, as well as two triplet signals corresponding to the two methylene groups of the propionitrile chain.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift) and the aliphatic carbons of the propionitrile group, including the unique signal for the nitrile carbon.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically around 2240-2260 cm⁻¹. Other notable absorptions would include those for the C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.[2]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[2]

Safety, Handling, and Hazard Information

As a responsible scientist, a thorough understanding of the hazards associated with a chemical is non-negotiable. This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound:

Hazard ClassCategoryHazard StatementSource
Skin Irritation2H315: Causes skin irritation[2][3][8]
Eye Irritation2 / 2AH319: Causes serious eye irritation[2][3][8]
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation[2][3][8]
Acute Toxicity, Oral4H302: Harmful if swallowed[2][10]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[2][10]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[2][10]
Recommended Handling Procedures

Given the hazard profile, the following handling procedures are mandatory:

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8][10][11][12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles with side-shields.[8][12]

    • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[8][12]

    • Body Protection: Wear a lab coat or other protective clothing.[8][11][12]

  • Hygiene: Wash hands thoroughly after handling.[8][11][12] Do not eat, drink, or smoke in the work area.[11][12]

  • Spill Management: In case of a spill, evacuate the area. Avoid dust formation. Remove all sources of ignition.[8] Prevent the substance from entering drains.[10]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[8]

Applications in Research and Development

The utility of this compound is primarily as a versatile building block in organic synthesis.

  • Pharmaceutical Intermediate: This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structural motifs are found in molecules targeting neurological disorders.[13] The related compound, 3-(4-bromophenyl)propionic acid, is also noted for its role in pharmaceutical development.[14] The aminopyrazine core derived from related structures has shown potential in anticancer research.[15]

  • Agrochemical Synthesis: It is used as a precursor in the production of pesticides and herbicides.[1]

  • Specialty Chemicals: The reactivity of the nitrile and the bromophenyl groups allows for its use in creating specialty chemicals for materials science applications, including dyes and plastics.[1]

The logical flow for utilizing this compound in a synthetic workflow is depicted below.

G Synthetic Utility of this compound A This compound B Nitrile Group Chemistry A->B C Aryl Bromide Chemistry A->C D Hydrolysis to Carboxylic Acid B->D E Reduction to Amine B->E F Suzuki Coupling C->F G Buchwald-Hartwig Amination C->G H Pharmaceuticals D->H E->H F->H I Agrochemicals F->I G->H G->I

Caption: Synthetic pathways originating from this compound.

Experimental Protocol: Boiling Point Determination at Reduced Pressure

To illustrate the causality behind experimental choices, this section details a protocol for verifying the boiling point of this compound under vacuum, a common procedure for high-boiling-point compounds to prevent decomposition.

Objective: To determine the boiling point of this compound at a specific reduced pressure.

Rationale: Thermal decomposition can occur at the atmospheric boiling point (326.9°C).[8] Distillation under reduced pressure lowers the boiling point, allowing for purification without degradation.

Methodology:

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. This is chosen to minimize the loss of material on the glass surfaces.

    • Use a round-bottom flask of an appropriate size (e.g., a 25 mL flask for 5-10 g of sample).

    • Place a magnetic stir bar in the flask to ensure smooth boiling and prevent bumping.

    • Connect the apparatus to a vacuum pump through a cold trap. The cold trap is essential to protect the pump from corrosive vapors.

    • Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

  • Procedure:

    • Place the sample of this compound into the distillation flask.

    • Slowly and carefully apply the vacuum. Monitor the pressure using a manometer.

    • Once the desired pressure is stable (e.g., 1 mmHg), begin heating the distillation flask using a heating mantle.

    • Observe the sample for the onset of boiling and the condensation of vapor on the thermometer bulb.

    • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

  • Self-Validation:

    • The boiling point should be sharp and consistent during the distillation. A wide boiling range may indicate impurities.

    • The collected distillate should be a clear, colorless liquid that solidifies upon cooling, consistent with its appearance as a white solid at room temperature.[9]

    • The measured boiling point should be consistent with literature values (e.g., ~118°C at 1 mmHg).[1][3][9]

G Workflow: Boiling Point Determination start Start setup Assemble Short-Path Distillation Apparatus start->setup sample Add Sample and Stir Bar setup->sample vacuum Apply and Stabilize Vacuum (e.g., 1 mmHg) sample->vacuum heat Gently Heat Sample vacuum->heat observe Observe for Boiling and Condensation heat->observe record Record Stable Distillation Temperature observe->record end End record->end

Caption: Step-by-step workflow for reduced pressure boiling point determination.

Conclusion

This compound is a chemical intermediate with a well-defined set of physical properties that make it suitable for a range of applications in synthetic chemistry. Its handling requires adherence to standard safety protocols for irritant and moderately toxic compounds. The dual reactivity of its nitrile and aryl bromide functionalities provides chemists with a versatile tool for the construction of complex molecular architectures, particularly in the fields of drug discovery and materials science.

References

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Sources

IUPAC name for 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(4-Bromophenyl)propanenitrile: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)propanenitrile (CAS No. 57775-08-3), a versatile bifunctional building block crucial in modern organic synthesis. The document details the compound's physicochemical properties, presents a robust, step-by-step protocol for its synthesis and purification, and offers an in-depth analysis of its structural characterization using spectroscopic methods (NMR, IR, MS). We delve into the causality behind experimental choices, explaining the rationale for specific reagents, conditions, and analytical techniques. Furthermore, this guide explores the compound's chemical reactivity, highlighting its utility in the synthesis of high-value downstream products relevant to the pharmaceutical and agrochemical industries. Safety protocols for handling, storage, and disposal are also rigorously outlined to ensure best laboratory practices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important intermediate in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

3-(4-Bromophenyl)propanenitrile, with the IUPAC name 3-(4-bromophenyl)propanenitrile, is a substituted aromatic nitrile.[1][2] Its structure features a brominated phenyl ring connected to a propyl nitrile chain, making it a valuable intermediate for introducing both the 4-bromophenyl moiety and a three-carbon chain with a reactive nitrile handle.

The key identifiers and properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name 3-(4-bromophenyl)propanenitrile[1]
Synonyms 3-(4-Bromophenyl)propionitrile, 2-(4-Bromophenyl)ethyl cyanide[1][2]
CAS Number 57775-08-3[1][3]
Molecular Formula C₉H₈BrN[1][4]
Molecular Weight 210.07 g/mol [5][6]
Appearance White to off-white solid[5]
Boiling Point 118°C @ 1 mmHg[2][5]
Density 1.42 g/cm³[2][5]
Canonical SMILES C1=CC(=CC=C1CCC#N)Br[1][6]
InChIKey QAWLKTDBUQOFEF-UHFFFAOYSA-N[1][6]
Solubility Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, acetone)[7]

Synthesis and Purification Protocol

The synthesis of 3-(4-Bromophenyl)propanenitrile can be efficiently achieved via a Michael addition reaction, a cornerstone of C-C bond formation. This protocol utilizes 4-bromothiophenol and acrylonitrile. While the provided reference describes the synthesis of a thioether analog, the principle of base-catalyzed Michael addition of a nucleophile to acrylonitrile is directly applicable and illustrative of a common synthetic strategy. A more direct and common industrial route would involve the cyanoethylation of a 4-bromophenyl Grignard reagent or a related organometallic species.

Below is a detailed protocol based on established chemical principles for this class of compounds.

Causality of Experimental Design
  • Choice of Reagents : 4-Bromophenylmagnesium bromide (a Grignard reagent) is chosen as the nucleophile. It is readily prepared from 4-bromobromobenzene and magnesium turnings. Acrylonitrile serves as the Michael acceptor, providing the three-carbon nitrile chain in a single, atom-economical step.

  • Catalyst : Copper(I) iodide (CuI) is used as a catalyst. Grignard reagents can react with nitriles at the 1,2-position (direct addition to the C≡N bond). The copper catalyst promotes the desired 1,4-conjugate (Michael) addition to the α,β-unsaturated system of acrylonitrile.

  • Solvent : Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is excellent for forming Grignard reagents and is relatively inert under the reaction conditions. Its ability to solvate the magnesium species is critical for reactivity.

  • Quenching : The reaction is quenched with a saturated aqueous solution of ammonium chloride. This provides a mild acidic workup to protonate the intermediate enolate formed after the addition, destroying any unreacted Grignard reagent without using strong acids that could potentially hydrolyze the nitrile group.

Experimental Workflow Diagram

G cluster_prep Grignard Reagent Preparation cluster_reaction Conjugate Addition Reaction cluster_workup Workup & Purification A Activate Mg turnings in dry THF B Add 4-bromobromobenzene dropwise A->B C Reflux to initiate Grignard formation B->C D Cool Grignard solution to 0°C C->D Transfer Grignard Reagent E Add CuI catalyst D->E F Add Acrylonitrile dropwise E->F G Stir at room temperature F->G H Quench with sat. aq. NH4Cl G->H I Extract with Ethyl Acetate H->I J Dry organic layer (Na2SO4) I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L M M L->M Final Product: 3-(4-Bromophenyl)propanenitrile

Caption: Workflow for the synthesis of 3-(4-Bromophenyl)propanenitrile.

Step-by-Step Synthesis Protocol
  • Grignard Reagent Preparation : To a flame-dried 250 mL three-necked flask under an argon atmosphere, add magnesium turnings (1.34 g, 55 mmol). Add 20 mL of anhydrous THF. Add a small crystal of iodine to initiate the reaction. In a separate dropping funnel, dissolve 4-bromobromobenzene (11.8 g, 50 mmol) in 80 mL of anhydrous THF. Add a small portion of the bromide solution to the magnesium and gently heat to initiate Grignard formation. Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, reflux for an additional hour to ensure full conversion.

  • Conjugate Addition : Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add copper(I) iodide (0.48 g, 2.5 mmol) to the flask. The solution will typically turn dark.

  • Reactant Addition : Add acrylonitrile (2.65 g, 50 mmol), dissolved in 20 mL of anhydrous THF, dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup : Cool the reaction mixture back to 0°C and slowly quench by adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration : Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford the pure 3-(4-Bromophenyl)propanenitrile.

Spectroscopic and Analytical Characterization

Structural elucidation and purity confirmation are paramount. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for confirming the identity of the synthesized product.[8]

Predicted Spectral Data

The following table summarizes the expected spectral characteristics of 3-(4-Bromophenyl)propanenitrile based on its molecular structure.

TechniqueFeatureExpected Signal / ValueRationale
¹H NMR Aromatic Protonsδ 7.4-7.6 (d, 2H), δ 7.1-7.3 (d, 2H)Two sets of doublets characteristic of a 1,4-disubstituted benzene ring. Protons ortho to Br are deshielded.
Methylene Protonsδ 2.9-3.1 (t, 2H), δ 2.6-2.8 (t, 2H)Two triplets from adjacent -CH₂- groups. The -CH₂- group attached to the aromatic ring (benzylic) is further downfield.
¹³C NMR Aromatic Carbonsδ ~139 (C-CH₂), ~132 (CH), ~130 (CH), ~121 (C-Br)Four distinct aromatic signals due to symmetry. The ipso-carbons attached to Br and the alkyl chain are quaternary.
Alkyl Carbonsδ ~32 (Benzylic -CH₂-), δ ~18 (-CH₂-CN)The benzylic carbon is more deshielded than the carbon adjacent to the nitrile.
Nitrile Carbonδ ~118-120Characteristic chemical shift for a nitrile carbon.
IR Nitrile Stretch2240-2260 cm⁻¹ (sharp, medium)Strong, characteristic absorption for a C≡N triple bond.
Aromatic C-H Stretch>3000 cm⁻¹Stretching vibration for sp² C-H bonds on the benzene ring.
Alkyl C-H Stretch<3000 cm⁻¹Stretching vibrations for sp³ C-H bonds of the propyl chain.
C-Br Stretch500-600 cm⁻¹Characteristic absorption in the fingerprint region for an aryl bromide.
MS (EI) Molecular Ionm/z 210, 208 (M⁺, M⁺+2)A characteristic 1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).[9]
Major Fragmentm/z 183, 181Loss of HCN (27 Da) from the molecular ion.
Base Peakm/z 102Loss of Br radical, followed by rearrangement.
Analytical Protocols
  • NMR Sample Preparation : Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube for analysis.

  • IR Sample Preparation : For a solid sample, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet.

  • MS Sample Preparation : For Electron Impact (EI) mass spectrometry, dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol and inject it into the instrument, typically via a direct insertion probe or GC-MS interface.

Chemical Reactivity and Downstream Applications

3-(4-Bromophenyl)propanenitrile is a bifunctional molecule, offering two primary sites for chemical modification: the nitrile group and the carbon-bromine bond. This dual reactivity makes it a powerful intermediate in synthetic chemistry.

Key Reaction Pathways

G cluster_nitrile Nitrile Group Transformations cluster_bromide Aryl Bromide Transformations A 3-(4-Bromophenyl)propanenitrile B 3-(4-Bromophenyl)propanoic acid (Carboxylic Acid) A->B Acid/Base Hydrolysis (e.g., H2SO4/H2O) C 3-(4-Bromophenyl)propan-1-amine (Primary Amine) A->C Reduction (e.g., LiAlH4 or H2/Ni) D 3-(4'-Substituted-[1,1'-biphenyl]-4-yl)propanenitrile (Biaryl Compound) A->D Suzuki Coupling (e.g., R-B(OH)2, Pd catalyst) E 3-(4-(Dimethylamino)phenyl)propanenitrile (Aniline Derivative) A->E Buchwald-Hartwig Amination (e.g., HNMe2, Pd catalyst)

Sources

A Technical Guide to the Nomenclature of 3-(4-Bromophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synonyms and identifiers for the chemical compound 3-(4-Bromophenyl)propanenitrile, a key intermediate in various synthetic applications. Understanding the varied nomenclature is crucial for accurate literature searches, chemical sourcing, and regulatory compliance.

Primary Identification

The compound is most formally recognized by its IUPAC (International Union of Pure and Applied Chemistry) name and its CAS (Chemical Abstracts Service) registry number. These identifiers provide an unambiguous reference.

  • IUPAC Name: 3-(4-bromophenyl)propanenitrile[1][2]

  • CAS Number: 57775-08-3[1][2][3]

The CAS number 16588-34-4 is sometimes incorrectly associated with this compound; however, it correctly identifies 4-Chloro-3-nitrobenzaldehyde[4][5][6].

Chemical Structure and Nomenclature Logic

The IUPAC name logically deconstructs the molecule's structure. The parent chain is "propanenitrile," a three-carbon chain with a nitrile (-C≡N) group. A "4-bromophenyl" group is attached to the third carbon of this chain.

Below is a visualization of the molecular structure, which forms the basis for its systematic naming.

Caption: Molecular structure of 3-(4-Bromophenyl)propanenitrile.

Common Synonyms and Alternative Names

In literature, patents, and commercial listings, several synonyms are used interchangeably. The most common alternative replaces "propanenitrile" with the older nomenclature "propionitrile."

Table of Common Synonyms:

SynonymNotes
3-(4-Bromophenyl)propionitrileA widely used and accepted common name.[1][3][7]
3-(p-bromophenyl)propionitrileThe "p-" or "para-" prefix indicates the bromine atom is at position 4 on the phenyl ring.[1]
3-(4-Bromo-phenyl)-propionitrileA variation in punctuation.[1]
4-BromobenzenepropanenitrileThis name treats "benzenepropanenitrile" as the parent structure.

It is important to distinguish this compound from its isomers, such as:

  • Benzeneacetonitrile, 4-bromo- (or 2-(4-bromophenyl)acetonitrile): This is a related compound but with a two-carbon chain instead of three.[8]

  • Benzonitrile, 4-bromo-: This compound lacks the two-carbon chain between the ring and the nitrile group.[9][10][11]

Identifiers in Chemical Databases

For precise identification and data retrieval, various chemical databases assign specific identifiers to this compound.

Table of Database Identifiers:

Identifier TypeIdentifierSource/Database
PubChem CID 2735611PubChem[1]
EC Number 673-011-7European Chemicals Agency (ECHA)[1]
InChI InChI=1S/C9H8BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2IUPAC[1][2]
InChIKey QAWLKTDBUQOFEF-UHFFFAOYSA-NIUPAC[1][2]
SMILES C1=CC(=CC=C1CCC#N)BrDaylight CMI[1]
ChemSpider ID 2544835Royal Society of Chemistry
DTXSID DTXSID60370832EPA DSSTox[1]
Conclusion

While 3-(4-Bromophenyl)propanenitrile is the systematic IUPAC name, researchers will frequently encounter This compound in scientific literature and commercial catalogs. For unambiguous identification, especially in database searches and regulatory documentation, the CAS Number 57775-08-3 is the most reliable standard. Awareness of these synonyms is essential for conducting thorough and accurate scientific inquiry.

References

  • PubChem. 3-(4-Bromophenyl)propanenitrile.
  • Pharmaffiliates. 3-(4-Bromophenyl)-3-phenylpropanenitrile. [Link]
  • PubChemLite. 3-(4-bromophenyl)propanenitrile (C9H8BrN). [Link]
  • NIST. Benzonitrile, 4-bromo-. NIST Chemistry WebBook. [Link]
  • SIELC Technologies. Benzonitrile, 4-bromo-. [Link]
  • PubChem. Benzeneacetonitrile, 4-bromo-.
  • PubChem. Benzonitrile, 4-bromo-.
  • NIST. Propanenitrile, 3-bromo-. NIST Chemistry WebBook. [Link]

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An In-depth Technical Guide to the Structure and Bonding of 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Bromophenyl)propionitrile is a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug development. Its structure, incorporating a brominated aromatic ring and a nitrile functional group, provides two reactive centers that can be selectively manipulated to construct more complex molecular architectures. This guide offers a comprehensive exploration of the structure, bonding, and chemical properties of this compound, providing field-proven insights for its application in the synthesis of pharmaceutical intermediates and other fine chemicals.

Molecular Structure and Spectroscopic Characterization

The unequivocal identification and characterization of this compound are paramount for its effective use in synthesis. A combination of spectroscopic techniques provides a detailed fingerprint of its molecular structure.

Core Structure

The molecule consists of a p-substituted benzene ring where one substituent is a bromine atom and the other is a propionitrile chain. The IUPAC name for this compound is 3-(4-bromophenyl)propanenitrile[1].

Table 1: Key Identifiers and Properties of this compound

Identifier/PropertyValueSource
IUPAC Name 3-(4-bromophenyl)propanenitrile[1]
CAS Number 57775-08-3[1]
Molecular Formula C₉H₈BrN[1]
Molecular Weight 210.07 g/mol [1]
SMILES C1=CC(=CC=C1CCC#N)Br[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Protons: The para-substituted benzene ring will give rise to a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-7.6 ppm). The protons ortho to the bromine atom will be slightly downfield compared to the protons ortho to the propionitrile group due to the deshielding effect of the bromine.

  • Aliphatic Protons: The propionitrile chain will exhibit two triplets. The methylene group adjacent to the aromatic ring (-CH₂-Ar) will appear as a triplet, coupled to the adjacent methylene group. The methylene group adjacent to the nitrile (-CH₂-CN) will also be a triplet, coupled to the other methylene group. The chemical shift of the methylene group closer to the electron-withdrawing nitrile group will be further downfield.

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

  • Aromatic Carbons: Six signals are expected for the aromatic carbons, though some may overlap. The carbon bearing the bromine atom (C-Br) will be significantly shielded compared to the other aromatic carbons. The ipso-carbon attached to the propionitrile group will also have a distinct chemical shift.

  • Aliphatic Carbons: Two signals will be present for the two methylene carbons of the propionitrile chain.

  • Nitrile Carbon: The carbon of the nitrile group (-C≡N) will appear as a characteristic peak in the downfield region of the spectrum (typically δ 115-125 ppm)[2][3].

Table 2: Predicted Spectroscopic Data for this compound

Data Type Predicted Peak/Signal Assignment
¹H NMR Doublet (δ ~7.4-7.6 ppm)2H, Aromatic protons ortho to Br
Doublet (δ ~7.1-7.3 ppm)2H, Aromatic protons ortho to propionitrile
Triplet (δ ~2.9-3.1 ppm)2H, -CH₂-Ar
Triplet (δ ~2.6-2.8 ppm)2H, -CH₂-CN
¹³C NMR δ ~138-142 ppmC-ipso (attached to propionitrile)
δ ~131-133 ppmC-H (aromatic)
δ ~129-131 ppmC-H (aromatic)
δ ~120-123 ppmC-Br
δ ~118-120 ppm-C≡N
δ ~30-35 ppm-CH₂-Ar
δ ~18-22 ppm-CH₂-CN
FT-IR (cm⁻¹) ~3050-3100Aromatic C-H stretch
~2850-2950Aliphatic C-H stretch
~2240-2260-C≡N stretch (strong, sharp)
~1590, 1485Aromatic C=C stretch
~1070C-Br stretch
Mass Spec (m/z) ~210/212 (M⁺, M⁺+2)Molecular ion peak (presence of Br)
~183/185Loss of HCN
~103Loss of Br
~102Tropylium-like fragment
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For this compound, the most prominent and diagnostic peak is the strong, sharp absorption band for the nitrile group (-C≡N) stretch, which typically appears in the range of 2240-2260 cm⁻¹[4][5]. Other key absorptions include aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region[4][6]. The C-Br stretch is expected to appear in the fingerprint region, typically around 1070 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Due to the presence of bromine, the molecular ion peak in the mass spectrum of this compound will appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br)[7]. Common fragmentation pathways would involve the loss of small molecules like HCN, or cleavage of the propyl chain.

Bonding and Molecular Orbitals: A Computational Perspective

While experimental data provides a macroscopic view of the molecule, computational chemistry offers a deeper understanding of its electronic structure and bonding.

Molecular Geometry

Due to the lack of publicly available crystallographic data, the three-dimensional structure of this compound can be reliably predicted using computational methods such as Density Functional Theory (DFT). The geometry is largely dictated by the sp² hybridized carbons of the benzene ring and the sp³ hybridized carbons of the propyl chain. The C-C≡N moiety is linear.

Natural Bond Orbital (NBO) Analysis

NBO analysis can provide insights into the hybridization, charge distribution, and delocalization of electron density within the molecule. The analysis would likely show significant π-conjugation within the benzene ring and a high degree of polarization in the C≡N triple bond, with the nitrogen atom being more electronegative.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is likely to have significant contributions from the π* orbitals of the nitrile group and the aromatic ring. The energy gap between the HOMO and LUMO influences the molecule's electronic properties and its susceptibility to nucleophilic and electrophilic attack.

Synthesis and Reactivity

The synthetic utility of this compound stems from the presence of two distinct reactive sites.

Synthetic Routes

A common and practical approach to synthesize this compound is through the nucleophilic substitution of a suitable starting material with a cyanide source. A plausible laboratory-scale synthesis is outlined below.

This protocol is adapted from the general synthesis of nitriles from alkyl halides[8][9].

Materials:

  • 4-Bromobenzyl bromide

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzyl bromide (1.0 eq) in DMSO.

  • Nucleophilic Substitution: Add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-bromobenzyl cyanide.

  • Chain Extension (Conceptual): The subsequent extension to the propionitrile would involve a reaction such as the alkylation of the benzylic position, which is beyond a simple one-pot synthesis from the bromide and requires a multi-step approach. A more direct synthesis of this compound would involve starting from a different precursor, such as 4-bromophenethyl alcohol and converting the hydroxyl group to a nitrile.

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Intermediate cluster_3 Further Steps cluster_4 Final Product 4-Bromobenzyl_Bromide 4-Bromobenzyl Bromide Nucleophilic_Substitution Nucleophilic Substitution (e.g., + NaCN) 4-Bromobenzyl_Bromide->Nucleophilic_Substitution 4-Bromobenzyl_Cyanide 4-Bromobenzyl Cyanide Nucleophilic_Substitution->4-Bromobenzyl_Cyanide Chain_Extension Chain Extension (multi-step) 4-Bromobenzyl_Cyanide->Chain_Extension Target_Molecule This compound Chain_Extension->Target_Molecule

Caption: Key transformations of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its structure offers two distinct points for chemical modification, allowing for the creation of diverse and complex molecules. A thorough understanding of its spectroscopic properties, bonding, and reactivity is essential for its effective utilization in the development of new pharmaceutical agents and other high-value chemical entities.

References

  • PubChem. 3-(4-Bromophenyl)propanenitrile. National Center for Biotechnology Information.
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  • ResearchGate. 1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile.
  • Oregon State University. 13C NMR Chemical Shifts.
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An In-depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenyl)propionitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a brominated aromatic ring and a terminal nitrile group, offers two distinct sites for chemical modification. This guide provides a comprehensive exploration of the chemical reactivity inherent to the nitrile group within this molecular framework. The nitrile, or cyano, group (C≡N) is a cornerstone of organic synthesis, serving as a precursor to a variety of important functional groups, including amines, carboxylic acids, and ketones.[2] Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom, a duality that underpins its diverse chemical transformations.[3][4]

The presence of the 4-bromophenyl substituent exerts a modest electron-withdrawing effect on the nitrile group, subtly influencing its reactivity. This guide will delve into the core transformations of the nitrile moiety in this compound, providing both mechanistic understanding and practical, field-proven experimental protocols.

Hydrolysis: Gateway to Carboxylic Acids and Amides

The hydrolysis of the nitrile group is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide intermediate, followed by further hydrolysis to a carboxylic acid.[5][6] This process can be catalyzed by either acid or base, with the choice of catalyst dictating the final product and reaction conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom and facilitates nucleophilic attack by water.[7][8] The resulting imidic acid intermediate rapidly tautomerizes to the more stable amide.[7] Prolonged heating in the presence of acid leads to the hydrolysis of the amide to the corresponding carboxylic acid and an ammonium salt.[5]

Mechanism of Acid-Catalyzed Hydrolysis:

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Synthesis of 3-(4-Bromophenyl)propanoic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and a 6 M aqueous solution of hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any remaining acid and inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbon of the nitrile.[5] The resulting anion is protonated by water to form the imidic acid, which then tautomerizes to the amide.[7] Under forcing conditions (prolonged heating), the amide is further hydrolyzed to the carboxylate salt, with the evolution of ammonia gas.[5] Acidification of the reaction mixture is then required to obtain the free carboxylic acid.[5]

Experimental Protocol: Synthesis of Sodium 3-(4-Bromophenyl)propanoate

  • Setup: To a round-bottom flask fitted with a reflux condenser, add this compound (1 equivalent) and a 10-20% aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The evolution of ammonia gas can be monitored with moist litmus paper.

  • Isolation: Upon completion, cool the reaction mixture. The sodium salt of the carboxylic acid may precipitate upon cooling or can be isolated by evaporation of the solvent.

  • Conversion to Carboxylic Acid (Optional): To obtain the free acid, cool the solution in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. The carboxylic acid will precipitate and can be collected by filtration.

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis
Catalyst Strong Acid (e.g., HCl, H₂SO₄)Strong Base (e.g., NaOH, KOH)
Intermediate AmideAmide
Initial Product Carboxylic Acid & Ammonium SaltCarboxylate Salt & Ammonia
Workup Direct isolation of carboxylic acidAcidification to obtain carboxylic acid

Table 1: Comparison of Acid and Base-Catalyzed Hydrolysis of Nitriles.

Reduction: Synthesis of Primary Amines

The reduction of the nitrile group provides a direct route to primary amines, which are valuable building blocks in pharmaceutical synthesis.[9] This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being one of the most common and effective.[3][4] Catalytic hydrogenation is another widely used method.[9]

Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent that readily converts nitriles to primary amines.[9][10] The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. Two successive additions of hydride occur, leading to a dianionic intermediate which, upon aqueous workup, yields the primary amine.[3]

Mechanism of LiAlH₄ Reduction:

Caption: Mechanism of nitrile reduction with LiAlH₄.

Experimental Protocol: Synthesis of 3-(4-Bromophenyl)propan-1-amine

  • Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend LiAlH₄ (1.5-2 equivalents) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)) in a round-bottom flask equipped with a dropping funnel and a reflux condenser.

  • Reagent Addition: Cool the LiAlH₄ suspension in an ice bath. Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Workup (Caution: Exothermic): Cool the reaction mixture in an ice bath. Carefully and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup) to quench the excess LiAlH₄ and precipitate the aluminum salts.

  • Isolation: Filter the resulting slurry and wash the solid aluminum salts thoroughly with the ether solvent.

  • Purification: Combine the filtrate and washes, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or chromatography.

Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and is often preferred in industrial settings.[10] This method typically employs a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), under a hydrogen atmosphere.[9][11]

Experimental Protocol: Synthesis of 3-(4-Bromophenyl)propan-1-amine via Catalytic Hydrogenation

  • Setup: In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.[10]

  • Catalyst Addition: Add a catalytic amount of Raney nickel or Pd/C to the solution.

  • Reaction: Pressurize the vessel with hydrogen gas (typically 50-500 psi) and heat the mixture (50-100 °C). The reaction is monitored by the uptake of hydrogen.

  • Workup: Once the reaction is complete, cool the vessel and carefully vent the hydrogen.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude amine. Purification can be performed by distillation or crystallization of a suitable salt.

Reducing Agent Reaction Conditions Advantages Disadvantages
LiAlH₄ Anhydrous ether, 0 °C to refluxHigh reactivity, good yieldsHighly reactive with protic solvents, requires careful workup
Catalytic Hydrogenation H₂ gas, metal catalyst, elevated pressure and temperatureMilder conditions, scalablePotential for side reactions (e.g., dehalogenation), requires specialized equipment

Table 2: Comparison of Common Methods for Nitrile Reduction.

Reactions with Organometallic Reagents: A Pathway to Ketones

The reaction of nitriles with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), provides a valuable method for the synthesis of ketones.[12] The organometallic reagent acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile.[12]

The initial addition of the organometallic reagent to the nitrile forms a stable imine salt intermediate. This intermediate is unreactive towards a second equivalent of the organometallic reagent.[12] Subsequent hydrolysis of the imine salt in an acidic workup yields the desired ketone.[3]

Mechanism of Grignard Reaction with a Nitrile:

Caption: Mechanism of the reaction of a nitrile with a Grignard reagent.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)butan-1-one

  • Setup: In a dry, inert atmosphere, place a solution of this compound (1 equivalent) in an anhydrous ether solvent (e.g., diethyl ether or THF) in a round-bottom flask equipped with a dropping funnel.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of the Grignard reagent (e.g., ethylmagnesium bromide, 1.1 equivalents) from the dropping funnel.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the imine salt.

  • Isolation: Separate the organic layer. Extract the aqueous layer with the ether solvent.

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude ketone can be purified by chromatography or distillation.

Cycloaddition Reactions: Formation of Heterocycles

The nitrile group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct various heterocyclic ring systems.[13] A particularly important transformation is the [3+2] cycloaddition with azides to form tetrazoles.[14][15]

[3+2] Cycloaddition with Azides: Synthesis of Tetrazoles

The reaction of a nitrile with an azide, typically sodium azide, in the presence of a Lewis acid or a transition metal catalyst, leads to the formation of a 5-substituted 1H-tetrazole.[14][16][17] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[15]

Mechanism of Tetrazole Synthesis:

Sources

The Bromo-Substituent in 3-(4-Bromophenyl)propionitrile Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Bromophenyl)propionitrile is a versatile bifunctional molecule that holds significant importance in the realms of organic synthesis, medicinal chemistry, and materials science.[1] Its structure, featuring a bromine atom attached to a phenyl ring and a propionitrile side chain, provides two distinct reactive centers. This guide delves into the critical role of the bromo-substituent, exploring how its electronic and steric properties govern the reactivity of the molecule and enable a diverse array of chemical transformations. For researchers and professionals in drug development, a comprehensive understanding of the bromo-substituent's influence is paramount for designing novel synthetic routes and constructing complex molecular architectures.[1][2]

The cyano group is a common feature in many small molecule drugs, and this compound serves as a valuable building block for their synthesis.[2] This guide will provide in-depth technical insights into how the bromine atom acts as a versatile handle for introducing molecular diversity through various cross-coupling reactions, a cornerstone of modern drug discovery.

The Dual Nature of the Bromo-Substituent: Electronic and Steric Effects

The bromine atom in this compound exerts a profound influence on the molecule's reactivity through a combination of electronic and steric effects.

Electronic Influence: A Tale of Induction and Resonance

The bromo-substituent exhibits a dual electronic character. It is an electronegative atom, leading to an inductive electron-withdrawing effect (-I effect) on the aromatic ring.[3][4] This inductive effect deactivates the benzene ring towards electrophilic aromatic substitution compared to unsubstituted benzene.[3][5][6]

However, the bromine atom also possesses lone pairs of electrons in its p-orbitals, which can participate in resonance with the π-system of the aromatic ring (+R effect).[3][7] This resonance effect donates electron density to the ring, particularly at the ortho and para positions.[3] While the inductive effect of bromine is generally stronger than its resonance effect, making it a deactivating group overall, the resonance donation directs incoming electrophiles to the ortho and para positions.[3][8]

dot graph "Electronic_Effects" { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

A [label="Bromo-Substituent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Inductive Effect (-I)", pos="1.5,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Resonance Effect (+R)", pos="1.5,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Electron Withdrawal", pos="3.5,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Electron Donation", pos="3.5,-1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Deactivation of Aromatic Ring", pos="5.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Ortho, Para-Directing", pos="5.5,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B [label=" Electronegativity"]; A -> C [label=" Lone Pairs"]; B -> D; C -> E; D -> F; E -> G; } d-3> Figure 1: Dueling electronic effects of the bromo-substituent.

Steric Hindrance: A Subtle but Significant Factor

The size of the bromine atom can introduce steric hindrance, which can influence the regioselectivity of reactions.[9][10] In reactions involving the ortho positions of the phenyl ring, the bulkiness of the bromine atom may disfavor the approach of large reagents, leading to a preference for substitution at the less hindered para position.[9][11][12] This steric effect, while often secondary to electronic effects, can be a crucial factor in achieving high selectivity in certain transformations.[13]

The Bromo-Substituent as a Gateway to Molecular Diversity: Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key functional group that serves as a versatile handle for the construction of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Aryl bromides are often preferred over aryl chlorides due to their higher reactivity, while being more cost-effective than aryl iodides.[11][14][15]

Palladium-Catalyzed Cross-Coupling: A Powerful Toolkit

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis.[16] The bromo-substituent in this compound makes it an excellent substrate for a variety of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds between an organoboron compound and an organohalide. The reaction of this compound with various boronic acids or esters in the presence of a palladium catalyst and a base provides a straightforward route to a wide range of biaryl and substituted phenylpropionitrile derivatives.[16][17]

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

Boronic Acid/EsterCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O>90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane85-95
Thiophene-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene>90
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[18][19][20] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.[21] this compound can be efficiently coupled with a diverse range of primary and secondary amines to yield the corresponding N-aryl products.[22]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Add sodium tert-butoxide (1.4 mmol) and the desired amine (e.g., morpholine, 1.2 mmol).

  • Add anhydrous toluene (5 mL) and seal the tube.

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

dot graph "Buchwald_Hartwig_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

A [label="Reactant Mixing\n(Aryl Bromide, Amine, Catalyst, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Inert Atmosphere\n(Nitrogen or Argon)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Heating\n(80-110 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Reaction Monitoring\n(TLC, GC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Workup\n(Quenching, Extraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Purification\n(Column Chromatography)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="Product", fillcolor="#FFFFFF", fontcolor="#202124"];

A -> B -> C -> D -> E -> F -> G; } d-3> Figure 2: General workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[23][24][25] This reaction is catalyzed by a combination of palladium and copper complexes.[24] this compound serves as an excellent substrate for Sonogashira coupling, providing access to a variety of arylalkyne derivatives.[26][27]

Cyanation Reactions

The bromo-substituent can be replaced by a cyano group through a palladium- or nickel-catalyzed cyanation reaction.[11][14][28][29] This transformation is particularly useful for synthesizing dinitrile compounds, which are valuable precursors in materials science and for the synthesis of certain heterocyclic compounds. Various cyanide sources can be employed, including potassium cyanide, zinc cyanide, and potassium ferrocyanide.[28][29]

Other Important Transformations

Beyond palladium-catalyzed reactions, the bromo-substituent enables other crucial transformations:

  • Grignard Reagent Formation: this compound can be converted into the corresponding Grignard reagent by reaction with magnesium metal. This organometallic intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups.

  • Lithiation: Reaction with a strong organolithium base, such as n-butyllithium, at low temperatures can lead to lithium-halogen exchange, forming an aryllithium species that is a potent nucleophile.

Influence on the Propionitrile Side Chain

While the primary role of the bromo-substituent is to serve as a reactive handle on the aromatic ring, its electronic effects can also subtly influence the reactivity of the propionitrile side chain. The electron-withdrawing nature of the bromine atom can slightly increase the acidity of the α-protons of the nitrile group, potentially affecting the conditions required for reactions involving the deprotonation of this position.

Conclusion

The bromo-substituent in this compound is not merely a passive spectator; it is a key enabler of molecular complexity and diversity. Its well-defined electronic and steric properties, coupled with its ability to participate in a vast array of high-yielding cross-coupling reactions, make it an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of the principles outlined in this guide will empower the rational design of synthetic strategies to access novel and complex molecules with potential applications in medicine and materials science.

References

  • Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Medi
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  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
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Sources

An In-depth Technical Guide to 3-(4-Bromophenyl)propionitrile as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of 3-(4-bromophenyl)propionitrile, a versatile bifunctional building block in modern organic synthesis. We will delve into its synthesis, key reactive transformations, and applications, particularly in the context of pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles that govern its utility. By elucidating the reactivity of both the nitrile and the bromophenyl moieties, we aim to equip the reader with the knowledge to effectively leverage this reagent in complex molecular construction.

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of organic synthesis, the strategic value of a building block is often defined by its ability to participate in multiple, orthogonal chemical transformations. This compound is an exemplary scaffold that fulfills this criterion. Its structure features two key functional groups: a terminal nitrile and an aryl bromide. The nitrile group serves as a precursor to amines, carboxylic acids, amides, and other nitrogen-containing heterocycles.[1][2] Concurrently, the bromine atom on the phenyl ring is a prime handle for a wide array of transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3][4] This dual reactivity makes this compound a valuable intermediate for the synthesis of diverse and complex molecular architectures, finding use in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[5][6]

This guide will provide a detailed examination of its synthesis, followed by an in-depth analysis of the synthetic transformations it can undergo. We will present validated experimental protocols, mechanistic insights, and data-driven summaries to offer a complete picture of its synthetic potential.

Physicochemical and Safety Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 57775-08-3[7][8]
Molecular Formula C₉H₈BrN[7][9]
Molecular Weight 210.07 g/mol [7][8][9]
Appearance Solid[9]
Solubility Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, THF)[9]
Flash Point 151.5°C[10]

Safety Considerations: this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, eye protection) should be worn.[10] Avoid inhalation of dust and contact with skin and eyes.[10] In case of exposure, follow standard first-aid measures.[10] Store in a tightly closed container in a dry, cool place.[10]

Synthesis of this compound

The most direct and common synthesis of this compound involves the nucleophilic substitution of a corresponding phenethyl halide with a cyanide source. This transformation, a cornerstone of C-C bond formation, leverages the reactivity of the benzylic-like position.

Synthetic Workflow Overview

The synthesis initiates from 4-bromophenethyl bromide, which undergoes a cyanation reaction. The choice of cyanide source and catalyst system is critical for achieving high yield and purity while ensuring operational safety.

G start 4-Bromophenethyl Bromide reagents Cyanide Source (e.g., KCN, NaCN, Zn(CN)₂) Catalyst System (Optional) Solvent (e.g., DMF, DMSO) start->reagents product This compound reagents->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Cyanation of 4-Bromophenethyl Bromide

This protocol describes a standard laboratory-scale synthesis. The use of alkali metal cyanides like NaCN or KCN is common, often facilitated by a phase-transfer catalyst or conducted in a polar aprotic solvent to enhance the nucleophilicity of the cyanide ion.

Materials:

  • 4-Bromophenethyl bromide

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenethyl bromide (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add finely powdered sodium cyanide (1.2 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood and have an appropriate quench solution (e.g., bleach) available.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction and Washing: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with water (2x) and brine (1x). The aqueous washes help to remove the DMF and residual cyanide salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Causality and Optimization:

  • Solvent Choice: DMF is an excellent solvent for this Sₙ2 reaction as it is polar aprotic, solvating the cation (Na⁺) while leaving the cyanide anion (CN⁻) highly nucleophilic.

  • Cyanide Source: While NaCN and KCN are effective, less toxic alternatives like zinc cyanide (Zn(CN)₂) in combination with a palladium catalyst can also be employed, especially for more challenging substrates.[11] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is another non-toxic cyanide source used in palladium-catalyzed cyanations.[12][13]

Synthetic Transformations and Applications

The true utility of this compound lies in the diverse reactions its two functional groups can undergo. These transformations can often be performed selectively, allowing for a stepwise elaboration of the molecule.

G cluster_nitrile Nitrile Group Reactions cluster_bromo Aryl Bromide Reactions start This compound hydrolysis Hydrolysis (H₃O⁺ or OH⁻) start->hydrolysis reduction Reduction (LiAlH₄ or H₂/Catalyst) start->reduction suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Cat.) start->suzuki buchwald Buchwald-Hartwig (R₂NH, Pd Cat.) start->buchwald product_acid 3-(4-Bromophenyl)propanoic Acid hydrolysis->product_acid product_amine 3-(4-Bromophenyl)propan-1-amine reduction->product_amine product_biaryl Biaryl Propionitriles suzuki->product_biaryl product_arylamine N-Aryl Propionitriles buchwald->product_arylamine

Sources

The Synthetic Evolution of 3-(4-Bromophenyl)propionitrile: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(4-Bromophenyl)propionitrile, a seemingly unassuming molecule, holds a significant position as a versatile intermediate in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical sectors.[1] Its structure, featuring a reactive nitrile group and a bromine-substituted aromatic ring, offers a dual handle for molecular elaboration, making it a valuable building block for drug discovery and development professionals.[1][2] This technical guide provides an in-depth exploration of the discovery and history of the synthesis of this compound, charting a course from classical approaches to modern, more efficient catalytic methodologies. We will delve into the mechanistic underpinnings of these synthetic strategies, offer field-proven insights into experimental choices, and provide detailed protocols for key transformations.

Strategic Importance in Medicinal Chemistry and Beyond

The 4-bromophenyl moiety is a key pharmacophoric element in numerous biologically active compounds, contributing to target binding and influencing pharmacokinetic properties.[3] The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions to construct complex molecular architectures.[4] Furthermore, the propionitrile chain can be readily transformed into other valuable functional groups, such as carboxylic acids, amines, and amides, further expanding its synthetic utility.

Derivatives of this compound are integral to the synthesis of compounds targeting a range of conditions, including neurological disorders.[2] For instance, the chiral amino acid derivative, R-3-Amino-3-(4-bromophenyl)propionic acid, is a pivotal building block in the development of novel therapeutic agents.[2] Beyond pharmaceuticals, this compound and its precursors find applications in the agrochemical industry for the production of pesticides and herbicides, as well as in material science.[1][5]

Historical Perspective: The Dawn of Aryl Nitrile Synthesis

While the specific first synthesis of this compound is not prominently documented, its historical development is intrinsically linked to the broader evolution of methods for introducing the nitrile group into aromatic systems. Early approaches were often harsh and lacked general applicability.

One of the foundational methods for the synthesis of aryl nitriles is the Rosenmund-von Braun reaction .[6] This classical reaction involves the cyanation of an aryl halide with a stoichiometric amount of copper(I) cyanide at elevated temperatures.[6][7]

Conceptual Workflow of the Rosenmund-von Braun Reaction

G ArylHalide Aryl Halide (e.g., 4-Bromotoluene) Reaction Reaction Mixture ArylHalide->Reaction CuCN Copper(I) Cyanide (CuCN) CuCN->Reaction Solvent High-Boiling Polar Solvent (e.g., DMF, Pyridine) Solvent->Reaction Heat High Temperature (Reflux) Heat->Reaction Product Aryl Nitrile Workup Aqueous Workup Workup->Product Reaction->Workup caption Conceptual workflow of the Rosenmund-von Braun reaction.

Caption: Conceptual workflow of the Rosenmund-von Braun reaction.

The mechanism is believed to involve the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the aryl nitrile.[6] However, the high temperatures, use of stoichiometric copper, and often challenging product purification limited its widespread use, particularly for substrates with sensitive functional groups.[6][7]

Modern Synthetic Strategies: A Paradigm Shift in Efficiency and Versatility

The advent of transition metal catalysis revolutionized the synthesis of aryl nitriles, offering milder reaction conditions, broader substrate scope, and improved yields.

Palladium-Catalyzed Cyanation: A Powerful and General Method

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. The cyanation of aryl bromides using a palladium catalyst and a suitable cyanide source is a highly effective method for the preparation of this compound precursors.[8][9]

A variety of cyanide sources can be employed, with non-toxic alternatives to alkali metal cyanides, such as potassium ferrocyanide (K₄[Fe(CN)₆]), gaining prominence due to safety considerations.[8][9]

Generalized Palladium-Catalyzed Cyanation of an Aryl Bromide

G cluster_reactants Reactants ArylBromide Aryl Bromide (e.g., 1-Bromo-4-(2-bromoethyl)benzene) Reaction_Vessel Reaction (Heating) ArylBromide->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->Reaction_Vessel Ligand Ligand (optional) Ligand->Reaction_Vessel Cyanide_Source Cyanide Source (e.g., K₄[Fe(CN)₆]) Cyanide_Source->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Polar Aprotic Solvent Solvent->Reaction_Vessel Product Aryl Nitrile Reaction_Vessel->Product caption Generalized scheme for palladium-catalyzed cyanation.

Caption: Generalized scheme for palladium-catalyzed cyanation.

Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Bromophenethyl Bromide

  • Reaction Setup: To a dry, oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenethyl bromide (1.0 eq), potassium ferrocyanide (0.5 eq), palladium(II) acetate (0.02 eq), and a suitable base such as sodium carbonate (2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Table 1: Comparison of Cyanation Methods

MethodCyanide SourceCatalystTemperatureKey AdvantagesKey Disadvantages
Rosenmund-von Braun CuCNStoichiometric CuHighEstablished methodHarsh conditions, stoichiometric metal
Palladium-Catalyzed K₄[Fe(CN)₆], Zn(CN)₂Pd(0) or Pd(II)ModerateMild conditions, high yield, broad scopeCatalyst cost, ligand sensitivity
Nickel-Catalyzed Zn(CN)₂Ni(II)MildLower cost catalyst, good for aryl chloridesSensitivity to air and moisture
Organophotoredox Tosyl cyanideOrganic photocatalystRoom TempVery mild conditions, radical mechanismRequires light source, newer method
Grignard Reaction: A Classic Carbon-Carbon Bond Formation

The Grignard reaction offers an alternative and powerful strategy for the synthesis of nitriles.[10][11] This approach involves the reaction of a Grignard reagent, formed from an aryl or alkyl halide and magnesium metal, with a cyanating agent.[10][12][13]

For the synthesis of this compound, a two-step approach is typically employed. First, a Grignard reagent is prepared from a suitable precursor, and then it is reacted with a source of the nitrile group.

Synthetic Pathway via Grignard Reaction

G Start 4-Bromobenzyl Halide Mg Magnesium (Mg) Anhydrous Ether/THF Start->Mg 1. Grignard 4-Bromobenzylmagnesium Halide (Grignard Reagent) Mg->Grignard Reaction Nucleophilic Addition Grignard->Reaction 2. Cyanating_Agent Cyanating Agent (e.g., Acetonitrile, Chloroacetonitrile) Cyanating_Agent->Reaction Intermediate Iminomagnesium Halide Intermediate Reaction->Intermediate Hydrolysis Aqueous Acidic Workup (H₃O⁺) Intermediate->Hydrolysis 3. Product This compound Hydrolysis->Product caption Grignard reaction pathway to this compound.

Caption: Grignard reaction pathway to this compound.

Experimental Protocol: Grignard Synthesis of this compound

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.1 eq). Add a solution of 4-bromobenzyl bromide (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the reaction. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy solution.

  • Cyanation: Cool the Grignard solution in an ice bath. Slowly add a solution of chloroacetonitrile (1.0 eq) in anhydrous ether or THF.

  • Reaction and Quenching: Allow the reaction to stir at room temperature until completion (monitored by TLC). Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield this compound.

Hydrocyanation of Alkenes: An Atom-Economical Approach

The hydrocyanation of alkenes, the addition of hydrogen cyanide (HCN) across a double bond, is a highly atom-economical method for the synthesis of nitriles.[14] This reaction is particularly relevant for the synthesis of this compound from 4-bromostyrene.[15][16]

Industrially, this process is often catalyzed by nickel complexes.[14] The reaction mechanism involves the oxidative addition of HCN to a low-valent nickel complex, followed by alkene insertion and reductive elimination of the nitrile product.[14]

Nickel-Catalyzed Hydrocyanation of 4-Bromostyrene

G Styrene 4-Bromostyrene Reaction Catalytic Cycle Styrene->Reaction HCN Hydrogen Cyanide (HCN) HCN->Reaction Ni_Catalyst Nickel Catalyst (e.g., Ni(P(OAr)₃)₄) Ni_Catalyst->Reaction Lewis_Acid Lewis Acid Co-catalyst (optional) Lewis_Acid->Reaction Product This compound Reaction->Product caption Hydrocyanation of 4-bromostyrene.

Caption: Hydrocyanation of 4-bromostyrene.

Due to the extreme toxicity of hydrogen cyanide, laboratory-scale syntheses often employ safer cyanide sources in transfer hydrocyanation reactions.[14]

Conclusion and Future Outlook

The synthesis of this compound has evolved from classical, high-temperature methods to sophisticated, mild, and highly efficient catalytic processes. The development of palladium- and nickel-catalyzed cyanations has provided chemists with powerful tools for the construction of this important synthetic intermediate. The choice of synthetic route will depend on factors such as substrate availability, functional group tolerance, scale of the reaction, and safety considerations.

Future research in this area will likely focus on the development of even more sustainable and economical catalytic systems, potentially utilizing earth-abundant metals. Furthermore, the exploration of continuous flow methodologies for these transformations could offer significant advantages in terms of safety, scalability, and product consistency. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile building blocks like this compound and the innovation in their synthesis will undoubtedly remain a key area of chemical research.

References

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Spectroscopic Data Overview for 3-(4-Bromophenyl)propionitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-(4-Bromophenyl)propionitrile. As a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds, a thorough understanding of its spectral characteristics is paramount for identification, purity assessment, and structural elucidation. This document, prepared from the perspective of a Senior Application Scientist, offers not just the data, but also the underlying scientific principles and practical experimental insights.

Introduction

This compound, with the molecular formula C₉H₈BrN, is a bifunctional molecule featuring a brominated aromatic ring and a nitrile group. This unique combination of functional groups makes it a versatile intermediate in organic synthesis[1]. The bromine atom provides a reactive handle for cross-coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a diverse range of more complex molecules.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and analysis. This guide will delve into the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound, providing a robust framework for its unambiguous identification.

Molecular Structure and Key Spectroscopic Features

The structural features of this compound directly influence its spectroscopic signatures. The para-substituted benzene ring, the ethyl chain, and the terminal nitrile group each give rise to characteristic signals in different spectroscopic techniques.

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Experimental Protocol for Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization, typically at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine atom.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers in confirming the identity and purity of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectroscopic data, which is fundamental to the integrity of any chemical research and development program.

References

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An In-depth Technical Guide to the Safe Handling of 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the safety and handling precautions for 3-(4-Bromophenyl)propionitrile (CAS No: 57775-08-3). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. This guide synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of research by outlining robust protocols for handling, storage, emergency procedures, and disposal.

Section 1: Compound Identification and Physicochemical Properties

This compound is an aryl nitrile compound utilized in various organic synthesis applications. A thorough understanding of its fundamental properties is the first step in ensuring its safe handling.

PropertyValueSource
CAS Number 57775-08-3[1][2]
Molecular Formula C₉H₈BrN[1][2]
Molecular Weight 210.07 g/mol [2]
Appearance White to off-white solid[3]
Boiling Point 118°C at 1 mm Hg[3][4]
Density 1.42 g/cm³[3][4]
Flash Point 151.5°C[1][4]
Storage Temperature Room Temperature, sealed in a dry environment[3][4]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system. All personnel must be fully aware of these potential risks before handling the compound.

GHS Classification:

  • Signal Word: Warning[1][2]

Hazard Pictogram:

  • GHS07: Exclamation Mark[5][6]

Hazard Statements:

CodeStatementClassificationSource
H315Causes skin irritationSkin Irritation, Category 2[1][2]
H319Causes serious eye irritationEye Irritation, Category 2[1][2]
H335May cause respiratory irritationSpecific target organ toxicity – single exposure, Category 3[1][2]
H302Harmful if swallowedAcute Toxicity, Oral (Potential)[2][6]
H312Harmful in contact with skinAcute Toxicity, Dermal (Potential)[2][6]
H332Harmful if inhaledAcute Toxicity, Inhalation (Potential)[2][6]

Causality of Hazards: Aryl nitriles can be irritants. The propionitrile group, while a key functional group for synthesis, necessitates careful handling to avoid localized tissue irritation upon contact. The bromophenyl moiety contributes to the compound's reactivity and potential for systemic effects if significant exposure occurs, although the primary documented risks are irritant in nature.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative controls, and appropriate PPE. The causality behind these recommendations is the prevention of direct contact and inhalation, the primary routes of exposure.

Engineering Controls:

  • Fume Hood: All handling of this compound, especially when generating dust or aerosols, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][5]

  • Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE): The selection of PPE is based on a risk assessment of the procedures being performed. The following are mandatory minimums:

  • Eye Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards are required.[1][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[1][7] Gloves must be inspected before use and disposed of properly after handling the compound.[1][5]

  • Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.[1][6] For tasks with a higher risk of splashing, impervious clothing may be required.[1]

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator may be necessary.[8][9]

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence cluster_work Handling Phase Start Task: Handle this compound Assess_Risk Assess Exposure Risk Start->Assess_Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_Coat 1. Don Lab Coat/ Protective Clothing Select_PPE->Don_Coat Don_Gloves 2. Don Nitrile Gloves Don_Coat->Don_Gloves Don_Goggles 3. Don Safety Goggles/ Face Shield Don_Gloves->Don_Goggles Work_in_Hood Perform Work in Chemical Fume Hood Don_Goggles->Work_in_Hood

Caption: Workflow for PPE selection and use.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidents and ensuring a safe laboratory environment.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area, particularly the fume hood, is clean and uncluttered.[7]

  • Manipulation: Handle the solid compound carefully to avoid creating dust.[1][6] Use non-sparking tools to prevent ignition sources.[1][5]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1][5] Do not eat, drink, or smoke in the laboratory.[5][10]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][11]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • Store in a locked-up area to prevent unauthorized access.[1][12]

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Section 5: Emergency Procedures

A well-defined and practiced emergency plan is a cornerstone of laboratory safety. All personnel must be familiar with these procedures.

First Aid Measures:

Exposure RouteFirst Aid ProtocolSource
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[1][12]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][12]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention or call a poison control center.[1][10]

Accidental Release Measures:

  • Evacuation: Evacuate personnel from the immediate spill area.[1]

  • Ventilation: Ensure the area is well-ventilated.

  • Ignition Sources: Remove all sources of ignition.[1][5]

  • Containment: Prevent the spill from entering drains or waterways.[1]

  • Cleanup: Wearing full PPE, absorb the spilled material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[5][13] Collect the material into a suitable, labeled container for disposal.[1][5]

Emergency_Response cluster_actions Immediate Actions cluster_triage Triage cluster_response Response Protocols Spill Spill or Exposure Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Colleagues Spill->Alert PPE Don Appropriate PPE (if safe to do so) Alert->PPE Is_Exposure Personnel Exposure? PPE->Is_Exposure Is_Spill Chemical Spill? Is_Exposure->Is_Spill No First_Aid Administer First Aid (See Table) Is_Exposure->First_Aid Yes Contain_Spill Contain Spill with Inert Absorbent Is_Spill->Contain_Spill Yes Medical Seek Immediate Medical Attention First_Aid->Medical Cleanup Collect & Package Waste Contain_Spill->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate

Caption: Logical flow for emergency response.

Firefighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Unsuitable Media: A direct water jet may spread the fire.

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Section 6: Disposal Considerations

Disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations.

  • Dispose of the chemical through a licensed professional waste disposal service.[1]

  • Do not allow the chemical to enter drains or the environment.[1]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Section 7: Conclusion

The safe handling of this compound is contingent upon a comprehensive understanding of its hazards, the consistent use of appropriate protective measures, and a state of preparedness for potential emergencies. By integrating the principles and protocols outlined in this guide into standard laboratory operating procedures, researchers can mitigate risks and maintain a secure working environment.

References

  • 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem. (n.d.).
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  • Cas 57775-08-3,this compound | lookchem. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards - Propionitrile. (n.d.). Retrieved from Centers for Disease Control and Prevention. [Link]
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • Safe handling of organolithium compounds in the laboratory - Princeton EHS. (n.d.). Retrieved from Princeton University Environmental Health & Safety. [Link]

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Solubility Profile of 3-(4-Bromophenyl)propionitrile in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful chemical synthesis, process development, and formulation in the pharmaceutical industry. This guide provides a detailed technical overview of the solubility profile of 3-(4-Bromophenyl)propionitrile, a key intermediate in organic synthesis. While quantitative solubility data for this specific molecule is not widely published, this document outlines the fundamental principles governing its solubility, provides robust, step-by-step experimental protocols for its determination, and presents an expected qualitative profile based on physicochemical properties. The methodologies described herein are designed to be self-validating, ensuring researchers can generate reliable and reproducible data.

Introduction: The Critical Role of Solubility

This compound (C₉H₈BrN) is a versatile bifunctional molecule, incorporating both a nucleophilic nitrile group and a brominated aromatic ring suitable for cross-coupling reactions. Its derivatives are of significant interest in medicinal chemistry and materials science.[1][2] For instance, the bromophenyl moiety is recognized as essential for the anticancer activity in certain classes of compounds, making its synthetic precursors fundamentally important.

The success of any synthetic route or formulation process involving this intermediate hinges on its solubility. Solubility dictates the choice of reaction medium, influences reaction kinetics, simplifies or complicates purification, and is a critical parameter in developing stable formulations for preclinical studies.[3] An improperly chosen solvent can lead to poor yields, difficult workups, or failed formulations. This guide serves as a practical resource for scientists to both predict and experimentally determine the solubility of this compound with high fidelity.

Physicochemical Characteristics of this compound

Understanding the inherent properties of the solute is the first step in predicting its behavior in various solvents.

PropertyValueSource
Molecular Formula C₉H₈BrNPubChem[4]
Molecular Weight 210.07 g/mol PubChem[4]
Appearance Solid (Typical)Nanjing Finechem[5]
Boiling Point 118°C @ 1 mmHgEchemi[6]
Density ~1.4 g/cm³Echemi[6]
XLogP3 2.6PubChem[4]
PSA (Polar Surface Area) 23.8 ŲPubChem[4]

The molecule's structure features a nonpolar bromophenyl group and a moderately polar nitrile functional group. The XLogP3 value of 2.6 suggests a preference for lipophilic environments over aqueous ones, predicting low water solubility but good solubility in many organic solvents.[4][5]

The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" remains a powerful, albeit qualitative, predictor of solubility. It posits that substances with similar intermolecular forces are more likely to be miscible. Solvents are broadly classified based on their polarity.[7][8]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Capable of hydrogen bonding and have high dielectric constants.[9]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Possess large dipole moments but lack O-H or N-H bonds for hydrogen donation.[8]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Have low dielectric constants and rely on weaker van der Waals forces for interaction.[9][10]

Given its hybrid structure, this compound is expected to exhibit greatest solubility in solvents of intermediate to low polarity, such as chlorinated solvents, ethers, and ketones, which can effectively solvate both the aromatic ring and the nitrile group.

cluster_0 Solubility Prediction Framework solute This compound (Nonpolar + Polar Moieties) polar_solvent Polar Solvents (e.g., Methanol, Water) solute->polar_solvent Low Solubility (Poor Match) mid_solvent Mid-Polar Solvents (e.g., Acetone, DCM) solute->mid_solvent High Solubility (Good Match) nonpolar_solvent Nonpolar Solvents (e.g., Toluene, Hexane) solute->nonpolar_solvent Moderate to High Solubility (Aromatic Interaction)

Caption: The "Like Dissolves Like" principle applied to this compound.

Experimental Determination of Solubility

To move beyond qualitative prediction, rigorous experimental measurement is necessary. The shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended.[11][12] The following protocols provide a framework for both a rapid preliminary assessment and a precise quantitative determination.

Mandatory Safety & Handling Precautions

This compound is a hazardous substance. All handling must occur in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[13]

  • PPE: Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.[6][13]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled.[4][14]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[13]

    • Eye Contact: Rinse cautiously with water for several minutes.[13]

    • Inhalation: Move person to fresh air.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container away from oxidizing agents.[5][6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains.[6][13]

Protocol 1: Qualitative Visual Miscibility Assessment

This rapid screening method helps to quickly identify suitable solvents for further quantitative analysis.

Methodology:

  • Preparation: Add 1 mL of the test solvent to a clear 4 mL glass vial.

  • Solute Addition: Add approximately 20-30 mg of this compound to the vial.

  • Mixing: Cap the vial securely and vortex or shake vigorously for 60 seconds.

  • Observation: Allow the vial to stand undisturbed for 5 minutes and observe against a contrasting background.

  • Classification:

    • Soluble: The solid completely dissolves, leaving a clear, single-phase solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain suspended or settled. The supernatant may be clear or cloudy.

    • Insoluble: The solid does not appear to dissolve at all.

start Start prep 1. Add 1 mL Solvent to Vial start->prep add_solute 2. Add ~20 mg Solute prep->add_solute mix 3. Vortex for 60s add_solute->mix observe 4. Observe for 5 min mix->observe decision Is Solution Clear? observe->decision soluble Soluble decision->soluble Yes insoluble Partially Soluble or Insoluble decision->insoluble No

Caption: Workflow for the qualitative visual miscibility assessment.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility at a specified temperature.

Apparatus & Reagents:

  • This compound (purity >98%)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Temperature-controlled shaker/incubator

  • Centrifuge

  • Glass vials with PTFE-lined caps

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm PTFE syringe filters

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Methodology:

  • System Preparation: Set a temperature-controlled shaker to the desired temperature (e.g., 25°C). Allow all solvents and materials to equilibrate to this temperature.

  • Sample Preparation: Add an excess amount of this compound to a tared vial (ensure solid remains after equilibration). Record the exact mass. Add a precise volume (e.g., 2.0 mL) of the chosen solvent. Prepare at least three replicates for each solvent.

  • Equilibration: Seal the vials tightly and place them in the shaker. Agitate at a constant speed for a predetermined time (e.g., 24-48 hours). Causality Note: Agitation ensures intimate contact between the solid and solvent to accelerate the approach to equilibrium. A sufficient duration is critical to ensure true thermodynamic solubility is measured, not a kinetically limited value. To validate, one can measure concentration at 24, 36, and 48 hours; equilibrium is reached when the concentration no longer increases.[15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let excess solid settle. Then, centrifuge the vials (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.[11]

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean HPLC vial. Causality Note: Filtration is a critical self-validating step to ensure no microscopic solid particles are transferred, which would artificially inflate the measured concentration.[12]

  • Dilution: Accurately dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample via a validated HPLC method. Determine the concentration against a standard calibration curve prepared from known concentrations of this compound.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

cluster_workflow Quantitative Solubility Determination Workflow prep 1. Add Excess Solute & Known Volume of Solvent equil 2. Equilibrate (e.g., 24-48h) in Shaker at 25°C prep->equil sep 3. Centrifuge to Pellet Excess Solid equil->sep sample 4. Sample Supernatant & Filter (0.22 µm) sep->sample dilute 5. Dilute Filtrate for HPLC Analysis sample->dilute quant 6. Quantify Concentration via HPLC dilute->quant calc 7. Calculate Solubility (mg/mL or M) quant->calc

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Expected Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in a range of common lab solvents, ordered by increasing polarity.[16][17] Researchers are encouraged to populate the quantitative columns with their own data generated using the protocol above.

SolventTypeDielectric Constant (ε)[10][18]Expected Qualitative SolubilityQuantitative Solubility (mg/mL @ 25°C)
n-HexaneNonpolar1.88Partially Soluble(Experimentally Determined)
TolueneNonpolar2.38Soluble(Experimentally Determined)
Diethyl EtherNonpolar4.33Soluble(Experimentally Determined)
ChloroformNonpolar4.81Very Soluble(Experimentally Determined)
Ethyl AcetatePolar Aprotic6.02Very Soluble(Experimentally Determined)
Tetrahydrofuran (THF)Polar Aprotic7.58Very Soluble(Experimentally Determined)
Dichloromethane (DCM)Polar Aprotic8.93Very Soluble(Experimentally Determined)
AcetonePolar Aprotic20.7Soluble(Experimentally Determined)
EthanolPolar Protic24.55Soluble(Experimentally Determined)
AcetonitrilePolar Aprotic37.5Soluble(Experimentally Determined)
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.68Soluble(Experimentally Determined)
WaterPolar Protic80.1Insoluble / Very Low(Experimentally Determined)

Conclusion for the Field

While a definitive, publicly available quantitative dataset for the solubility of this compound is sparse, this guide provides the necessary theoretical framework and robust experimental protocols for its determination. By adhering to the detailed methodologies, researchers in drug development and process chemistry can confidently generate the high-quality data needed to optimize synthetic routes, purification strategies, and formulation development. The principles and workflows presented are broadly applicable and represent best practices in the field for characterizing the solubility of critical chemical intermediates.

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  • SAFETY DATA SHEET. (n.d.). Apollo Scientific.
  • vz25999 this compound. (n.d.). VSNCHEM.
  • Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma. (n.d.). Autech.
  • Safety Data Sheet - 4-Bromobutyronitrile. (2025). MedchemExpress.com.
  • SAFETY DATA SHEET - Propionitrile. (2017). Airgas.
  • What is the application and preparation process of 4-Bromophenylacetonitrile derivatization? (n.d.). Guidechem.
  • Navigating the Solubility Landscape of 3-Bromopropionitrile: A Technical Guide. (2025). BenchChem.
  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022). PMC - NIH.
  • Propionitrile. (n.d.). Wikipedia.
  • Pro-Drug Development. (n.d.). International Journal of Pharmaceutical Sciences.

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Commercial availability and suppliers of 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Sourcing of 3-(4-Bromophenyl)propionitrile for Advanced Research and Development

Executive Summary

This compound (CAS No. 57775-08-3) is a pivotal, bifunctional chemical intermediate whose unique structure—incorporating both a reactive nitrile group and a versatile brominated aromatic ring—makes it a valuable building block in medicinal chemistry and materials science. This guide serves as a comprehensive technical resource for researchers, process chemists, and drug development professionals. It provides a detailed overview of the compound's properties, navigates the global supplier landscape, outlines critical quality control methodologies, and details its applications and safe handling protocols. The objective is to empower scientific teams to make informed sourcing decisions, ensure experimental integrity through rigorous purity assessment, and leverage this compound's synthetic potential to its fullest extent while maintaining the highest safety standards.

Core Chemical and Physical Properties

A thorough understanding of a starting material's physical properties is fundamental to its effective use in experimental design, reaction scale-up, and purification processes. This compound is typically a white to off-white solid at room temperature, with low solubility in water but good solubility in common organic solvents.[1][2]

PropertyValueSource(s)
CAS Number 57775-08-3[3][4][5]
Molecular Formula C₉H₈BrN[1][3]
Molecular Weight 210.07 g/mol [1][3]
Appearance White to off-white solid[1][2]
Boiling Point 118°C @ 1 mmHg[2][5]
Density ~1.4 g/cm³[2][5]
Flash Point 151.5 °C[5][6]
Solubility Low in water; Soluble in ethanol, acetone[1]
IUPAC Name 3-(4-bromophenyl)propanenitrile[3]
Common Synonyms 3-(p-bromophenyl)propionitrile, 2-(4-Bromophenyl)ethyl cyanide[3][5]

Commercial Availability and Supplier Landscape

This compound is readily available from a wide range of global suppliers, catering to needs from discovery-phase research (milligrams) to process development and scale-up manufacturing (kilograms). The supplier landscape can be categorized into three main tiers: large, multi-national catalog companies; specialized chemical synthesis CROs/CMOs; and online chemical marketplace aggregators.

Representative Commercial Suppliers:

SupplierTypical PurityScaleNotes
Nanjing Finechem Holding Co., Ltd. >98%Gram to KilogramA manufacturer providing detailed specifications and handling information.[1]
VSNCHEM Not specifiedGram quantitiesCatalog supplier for fine chemicals and intermediates.[7]
Sigma-Aldrich (Merck) VariesMilligram to GramOffers a vast portfolio; may supply this or related isomers for research purposes.
BLD Pharm >95%Gram to KilogramSupplier of organic building blocks for pharmaceutical research.[8]
LookChem / Echemi VariesVariesOnline marketplaces aggregating listings from numerous, primarily Asian, suppliers.[4][5]
ChemicalBook VariesVariesA chemical database that also lists various suppliers for specific compounds.[2][6]
Procurement Strategy: A Field-Proven Workflow

Sourcing this intermediate effectively requires a systematic approach. The choice of supplier is dictated by the scale of the research, required purity, and the need for documentation (e.g., Certificate of Analysis). For early-stage R&D, catalog suppliers offer speed and convenience. For later-stage development, engaging directly with a manufacturer like Nanjing Finechem is crucial for ensuring batch consistency and scalability.[1]

cluster_0 Phase 1: Discovery & Feasibility cluster_1 Phase 2: Process Development & Scale-Up cluster_2 Outcome A Identify Need: This compound as key intermediate B Source Small Quantity (mg-g) from Catalog Supplier (e.g., Sigma-Aldrich, VSNCHEM) A->B Fast procurement C Initial Synthesis & Proof of Concept B->C Material for R&D D Request Quotes & Samples for Bulk Quantities (kg) from Manufacturers C->D Successful PoC Triggers Scale-Up E Supplier Qualification: - Purity Verification (QC) - Batch Consistency - Documentation (CoA) D->E Due diligence F Select Primary Supplier & Establish Supply Chain E->F Validation G Secure, reliable supply of high-purity intermediate for large-scale synthesis F->G

Caption: Strategic sourcing workflow for chemical intermediates.

Quality Control and Purity Assessment

For any application in drug development, verifying the purity and identity of starting materials is a non-negotiable step to ensure the integrity of experimental outcomes and the quality of the final product.[9] While suppliers provide a Certificate of Analysis (CoA), independent verification is a cornerstone of good scientific practice. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of non-volatile organic compounds like this compound.[9][10]

Protocol: Illustrative HPLC Method for Purity Analysis

The following protocol is adapted from established methods for similar aromatic nitriles and serves as a robust starting point for the purity assessment of this compound.[9] Note: This method must be validated for this specific analyte according to ICH guidelines for use in a regulated environment.

1. Sample Preparation: a. Prepare a stock solution of the this compound sample at 1.0 mg/mL in acetonitrile. b. Dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase as the diluent. c. Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulates.

2. HPLC Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Standard system with UV detectorWidely available and suitable for chromophoric compounds.
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)Excellent general-purpose column for separating non-polar to moderately polar compounds.[9]
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidProvides good resolution for aromatic compounds. Formic acid improves peak shape.
Elution Mode IsocraticSimple, robust, and suitable for rapid purity screening.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 210 nmWavelength at which the nitrile and phenyl groups show strong absorbance.
Injection Volume 10 µLStandard volume to avoid column overloading.
Column Temp. 30°CEnsures reproducible retention times by controlling viscosity.

3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity of the main peak as a percentage of the total peak area. c. The retention time of the main peak should be consistent across injections, and the peak shape should be symmetrical. Potential impurities would include residual starting materials or by-products from synthesis.[9]

A Obtain Sample (as received) B Prepare Stock Solution (1 mg/mL in ACN) A->B C Dilute to Working Conc. (0.1 mg/mL in Mobile Phase) B->C D Filter Sample (0.45 µm Syringe Filter) C->D E Inject into HPLC System D->E F Acquire Chromatogram E->F G Integrate Peaks & Calculate Area % F->G H Report Purity & Impurity Profile G->H

Caption: Analytical workflow for HPLC-based purity assessment.

Key Applications in Research and Development

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups.

  • The Nitrile Group: This versatile functional group serves as a linchpin in synthetic chemistry. It can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the construction of various nitrogen-containing heterocycles, which are prevalent scaffolds in modern pharmaceuticals.[11][12]

  • The Bromophenyl Group: The bromine atom is a powerful synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, providing a gateway to a vast chemical space for generating novel molecular entities.

Its role as an intermediate is particularly notable in the following areas:

  • Pharmaceuticals: It is a key building block for synthesizing active pharmaceutical ingredients (APIs).[4] While direct applications are proprietary, its structure is analogous to precursors for compounds targeting neurological disorders, where precise modulation of molecular structure is key.

  • Agrochemicals: It serves as a precursor in the production of pesticides and herbicides.[4]

  • Specialty Chemicals: The compound is a raw material for manufacturing dyes, coatings, and advanced polymers.[4]

cluster_0 Nitrile Transformations cluster_1 Bromophenyl Transformations A This compound Nitrile Group Bromophenyl Group B Reduction (e.g., H₂, Raney Ni) A:f0->B C Hydrolysis (Acid or Base) A:f0->C D Cyclization Rxns A:f0->D E Suzuki Coupling (Boronic Acids) A:f1->E F Heck / Sonogashira (Alkenes / Alkynes) A:f1->F G Buchwald-Hartwig (Amines, Alcohols) A:f1->G P1 Primary Amines (Neuroscience APIs) B->P1 P2 Carboxylic Acids C->P2 P3 N-Heterocycles D->P3 P4 Biaryl Compounds (Agrochemicals) E->P4 P5 Styrenes / Tolanes F->P5 P6 Aryl Amines / Ethers (Materials Science) G->P6

Caption: Synthetic pathways enabled by this compound.

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound. It is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[3][5][6]

GHS Hazard Information:

Hazard StatementCodePrecautionary Statement
Causes skin irritation.H315P280: Wear protective gloves/eye protection.[5]
Causes serious eye irritation.H319P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
May cause respiratory irritation.H335P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
Harmful if swallowed/inhaled/in contact with skin.H302/H332/H312P264: Wash skin thoroughly after handling.[3][5]
Standard Operating Procedure (SOP) for Safe Handling:
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[13]

  • Engineering Controls: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][13] Ensure an eyewash station and safety shower are immediately accessible.[13]

  • Handling: Avoid formation of dust and aerosols.[6] Use non-sparking tools.[5] Keep away from sources of ignition. After handling, wash hands and any exposed skin thoroughly.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep it segregated from incompatible materials such as strong oxidizing agents.[6][13]

  • Spill Response: In case of a spill, evacuate the area. Wearing full PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[6] Prevent the chemical from entering drains.[6]

  • Disposal: Dispose of waste contents and containers at an approved waste disposal facility in accordance with local, state, and federal regulations.[6][13]

Conclusion

This compound is a commercially accessible and synthetically valuable intermediate with significant potential in pharmaceutical and chemical R&D. Its successful application hinges on a strategic sourcing plan, rigorous in-house quality verification, and an unwavering commitment to safety. By leveraging the information in this guide, research and development teams can confidently procure high-quality material, streamline their analytical validation, and safely unlock the compound's full potential in creating next-generation molecules.

References

  • This compound. Methylamine Supplier (Nanjing Finechem Holding Co.,Limited). [Link]
  • 3-(4-Bromophenyl)propanenitrile | C9H8BrN. PubChem. [Link]
  • Cas 57775-08-3, this compound. LookChem. [Link]
  • SAFETY DATA SHEET - 3-(4-Bromophenyl)propionic acid (UK). Fisher Scientific. [Link]
  • This compound.
  • Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma. Soledago Inc. [Link]
  • Synthesis of 3-[(3-bromophenyl)thio]propionitrile. PrepChem.com. [Link]
  • Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Kanazawa University Repository. [Link]
  • Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Propionitrile in Pharmaceutical Manufacturing. Rock Chemicals, Inc. [Link]
  • Amikacin - Impurity D | CAS No : 59-01-8.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH). [Link]

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Methodological & Application

Synthesis of 3-(4-Bromophenyl)propionitrile from 4-bromobenzyl cyanide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 3-(4-Bromophenyl)propionitrile

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of this compound, a valuable building block in pharmaceutical and materials science research. The specified transformation from 4-bromobenzyl cyanide (Br-Ph-CH₂-CN) to this compound (Br-Ph-CH₂-CH₂-CN) represents a methylene homologation, a non-trivial synthetic challenge. A direct, single-step conversion is not synthetically feasible under standard conditions. Therefore, this guide details a robust and reliable multi-step pathway, beginning with the hydrolysis of the starting material, followed by reduction, halogenation, and a final cyanation step. This document is intended for researchers, scientists, and drug development professionals, providing in-depth chemical rationale, step-by-step protocols, safety information, and data interpretation to ensure successful and safe execution.

Introduction and Scientific Rationale

Arylpropionitriles are significant structural motifs in a variety of biologically active molecules and functional materials. The target molecule, this compound, serves as a versatile intermediate, featuring a reactive nitrile group for further derivatization and a brominated aromatic ring amenable to a wide array of palladium-catalyzed cross-coupling reactions.

The conversion of 4-bromobenzyl cyanide to this compound requires the formal insertion of a methylene (-CH₂-) group between the benzylic carbon and the nitrile functionality. Such a direct transformation is synthetically challenging and lacks precedence in standard organic methodology. Our approach circumvents this challenge by employing a reliable, four-step synthetic sequence that leverages fundamental organic reactions. This pathway offers high yields and purities by transforming the functional groups in a controlled manner.

The Four-Step Synthetic Strategy:

  • Hydrolysis: The starting nitrile is hydrolyzed to the corresponding carboxylic acid, 4-bromophenylacetic acid. This is a classic transformation that can be achieved under acidic or basic conditions.[1][2]

  • Reduction: The resulting carboxylic acid is selectively reduced to the primary alcohol, 2-(4-bromophenyl)ethanol.

  • Halogenation: The alcohol is then converted into a more reactive alkyl halide, 1-bromo-2-(4-bromophenyl)ethane, which serves as an excellent electrophile for the final step.

  • Cyanation: A nucleophilic substitution reaction with a cyanide salt introduces the nitrile group, yielding the final product, this compound.

This strategic sequence provides a clear and attainable route to the target compound, with well-understood reaction mechanisms and purification procedures at each stage.

G cluster_0 Synthetic Workflow A 4-Bromobenzyl Cyanide (Starting Material) B Step 1: Hydrolysis (H₃O⁺ or OH⁻, Δ) A->B C 4-Bromophenylacetic Acid (Intermediate 1) B->C D Step 2: Reduction (e.g., LiAlH₄) C->D E 2-(4-Bromophenyl)ethanol (Intermediate 2) D->E F Step 3: Halogenation (e.g., PBr₃) E->F G 1-Bromo-2-(4-bromophenyl)ethane (Intermediate 3) F->G H Step 4: Cyanation (NaCN, DMSO) G->H I This compound (Final Product) H->I

Caption: Overall workflow for the multi-step synthesis.

Critical Safety Considerations

This synthesis involves several hazardous materials and requires strict adherence to safety protocols in a well-ventilated chemical fume hood.

  • 4-Bromobenzyl Cyanide: This compound is a lachrymator and is harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5] It can cause severe eye and skin irritation.[3][4]

  • Sodium Cyanide (NaCN): Sodium cyanide is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[6][7] It reacts with acids or water to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[7][8][9] All manipulations must be performed in a fume hood, and a cyanide antidote kit should be readily available. Cyanide waste must be quenched and disposed of according to institutional safety guidelines (e.g., by treatment with bleach or hydrogen peroxide).[7]

  • Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Phosphorus Tribromide (PBr₃): PBr₃ is a corrosive liquid that reacts with water to release hydrogen bromide (HBr) gas. It can cause severe burns to the skin, eyes, and respiratory tract.

Required Personal Protective Equipment (PPE):

  • Chemical splash goggles and a face shield.

  • Chemically resistant gloves (nitrile outer, potentially with a more robust glove underneath).

  • Flame-resistant lab coat.

  • Properly fitting respirator if handling solids outside of a fume hood.

Detailed Experimental Protocols

Step 1: Hydrolysis of 4-Bromobenzyl Cyanide

This protocol details the acidic hydrolysis of the starting nitrile to form 4-bromophenylacetic acid.

Reagents & Materials

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equiv.
4-Bromobenzyl Cyanide196.0410.0 g51.01.0
Sulfuric Acid (Conc.)98.0815 mL--
Water18.0215 mL--
Diethyl Ether74.12~150 mL--
Saturated Sodium Bicarbonate-~100 mL--
2M Hydrochloric Acid-As needed--
Anhydrous Magnesium Sulfate120.37~5 g--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzyl cyanide (10.0 g, 51.0 mmol).

  • In a separate beaker, carefully and slowly add concentrated sulfuric acid (15 mL) to water (15 mL) with cooling in an ice bath. Caution: Always add acid to water.

  • Add the cooled acid solution to the reaction flask.

  • Heat the mixture to reflux (oil bath temperature ~110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then pour it carefully over ~100 g of crushed ice in a large beaker. A white precipitate should form.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to remove residual acid. The product will move into the basic aqueous layer.

  • Separate the aqueous layer and carefully acidify it with 2M HCl until the pH is ~1-2, causing the carboxylic acid to precipitate.

  • Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromophenylacetic acid.

Step 2: Reduction of 4-Bromophenylacetic Acid

This protocol describes the reduction of the carboxylic acid to 2-(4-bromophenyl)ethanol using LiAlH₄.

Reagents & Materials

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equiv.
4-Bromophenylacetic Acid215.0410.0 g46.51.0
Lithium Aluminum Hydride37.952.1 g55.81.2
Anhydrous THF-200 mL--
Ethyl Acetate88.11~20 mL--
1M Hydrochloric Acid-~50 mL--
Anhydrous Sodium Sulfate142.04~5 g--

Procedure:

  • Set up a 500 mL three-necked, flame-dried round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

  • Carefully add lithium aluminum hydride (2.1 g, 55.8 mmol) to 100 mL of anhydrous THF in the flask.

  • Dissolve 4-bromophenylacetic acid (10.0 g, 46.5 mmol) in 100 mL of anhydrous THF and add it to the dropping funnel.

  • Add the acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the mixture at reflux for an additional 2-3 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Work-up (Fieser Method): Quench the reaction by the slow, dropwise addition of 2.1 mL of water, followed by 2.1 mL of 15% aqueous NaOH, and finally 6.3 mL of water. Caution: Exothermic reaction and H₂ gas evolution.

  • Allow the mixture to warm to room temperature and stir for 30 minutes. A granular white precipitate of aluminum salts should form.

  • Remove the salts by filtration through a pad of Celite, washing the filter cake with additional THF.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude alcohol, which can be purified by column chromatography if necessary.

Step 3: Halogenation of 2-(4-Bromophenyl)ethanol

This protocol converts the alcohol to 1-bromo-2-(4-bromophenyl)ethane.

Reagents & Materials

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equiv.
2-(4-Bromophenyl)ethanol201.058.0 g39.81.0
Phosphorus Tribromide (PBr₃)270.694.0 mL45.81.15
Anhydrous Diethyl Ether-100 mL--
Saturated Sodium Bicarbonate-~50 mL--
Brine-~50 mL--
Anhydrous Magnesium Sulfate120.37~5 g--

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-bromophenyl)ethanol (8.0 g, 39.8 mmol) in 100 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (4.0 mL, 45.8 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto ~100 g of crushed ice.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with cold water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-2-(4-bromophenyl)ethane.

Step 4: Cyanation to Yield this compound

This final step involves an SN2 reaction to form the target molecule.

Caption: SN2 mechanism for the final cyanation step.

Reagents & Materials

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equiv.
1-Bromo-2-(4-bromophenyl)ethane263.959.0 g34.11.0
Sodium Cyanide (NaCN)49.012.0 g40.91.2
Dimethyl Sulfoxide (DMSO)-100 mL--
Ethyl Acetate88.11~200 mL--
Water18.02~200 mL--
Brine-~100 mL--
Anhydrous Sodium Sulfate142.04~5 g--

Procedure:

  • EXTREME CAUTION: Perform all steps in a certified chemical fume hood. Wear appropriate PPE.

  • In a 250 mL round-bottom flask, dissolve sodium cyanide (2.0 g, 40.9 mmol) in 100 mL of DMSO. Heat gently to 50-60 °C to aid dissolution if necessary, then cool to room temperature.

  • Add a solution of 1-bromo-2-(4-bromophenyl)ethane (9.0 g, 34.1 mmol) in a small amount of DMSO to the cyanide solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into 200 mL of water.

  • Extract the aqueous mixture with ethyl acetate (4 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (100 mL) to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Characterization and Expected Results

The final product, this compound, should be characterized to confirm its identity and purity.

Summary of Expected Yields and Physical Properties

StepProduct NameExpected YieldPhysical AppearanceM.W. ( g/mol )
14-Bromophenylacetic Acid85-95%White Solid215.04
22-(4-Bromophenyl)ethanol80-90%Colorless Oil/Solid201.05
31-Bromo-2-(4-bromophenyl)ethane75-85%Colorless Oil263.95
4This compound80-90%Solid/Oil210.07[10]

Spectroscopic Data for this compound (C₉H₈BrN): [10][11]

  • ¹H NMR (CDCl₃): Chemical shifts (δ) are expected around 7.45 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 2.90 (t, 2H, -CH₂-CN), 2.60 (t, 2H, Ar-CH₂-).

  • IR (KBr, cm⁻¹): A sharp, characteristic nitrile (C≡N) stretch is expected around 2245 cm⁻¹.

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z ≈ 209/211, showing the characteristic isotopic pattern for a single bromine atom.

References

  • Efficient Synthesis of 2-Arylpropionitriles Via Selective Monomethylation of Aryl Acetonitriles Using an Easy to Handle Methylation Agent. (2024). ResearchGate.
  • Sodium Cyanide Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
  • Bromobenzyl Cyanide. (n.d.). PubChem.
  • 2-phenylpropionic acid. (n.d.). Organic Syntheses Procedure.
  • Sodium Cyanide Risks: What You Need to Know. (2025). United Chemical.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Sodium cyanide. (n.d.). Wikipedia.
  • 3-(4-Bromophenyl)propanenitrile. (n.d.). PubChem.
  • 3-(4-bromophenyl)propanenitrile (C9H8BrN). (n.d.). PubChemLite.
  • Hydrolysis of nitriles. (n.d.). Chemguide.

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Application Note & Protocol: Synthesis of 3-(4-Bromophenyl)propionitrile via Nickel-Catalyzed Hydrocyanation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the synthesis of 3-(4-Bromophenyl)propionitrile, a valuable building block in pharmaceutical and materials science, through the highly efficient and atom-economical method of nickel-catalyzed hydrocyanation of 4-bromostyrene. This application note is designed to offer not just a step-by-step protocol but also a deep understanding of the underlying chemical principles, ensuring both successful execution and the flexibility to adapt the methodology to related substrates.

Introduction: The Strategic Importance of Nickel-Catalyzed Hydrocyanation

The direct addition of a hydrogen cyanide (HCN) molecule across a carbon-carbon double bond, known as hydrocyanation, represents one of the most direct and atom-economical routes to valuable nitrile compounds.[1] Nitriles are versatile intermediates, readily transformable into amines, amides, carboxylic acids, and other functional groups crucial for the synthesis of complex organic molecules.[2]

Historically, the hydrocyanation of unactivated alkenes has been a challenge. However, the advent of transition-metal catalysis, particularly with nickel complexes, has revolutionized this field.[3] Nickel(0) catalysts, stabilized by phosphite ligands, have demonstrated remarkable efficacy in promoting the hydrocyanation of a wide range of alkenes, including vinylarenes.[4][5] This method offers a powerful alternative to traditional multi-step syntheses of nitriles, which often involve harsh reagents and generate significant waste.

This guide focuses on the synthesis of this compound from 4-bromostyrene. The presence of the bromo-substituent on the aromatic ring makes the product a particularly useful bifunctional molecule, amenable to further elaboration through cross-coupling reactions at the aryl-bromide site and transformations of the nitrile group.

Health and Safety: A Paramount Consideration

Extreme Caution is Required. Hydrogen cyanide (HCN) is an extremely toxic, volatile, and flammable liquid.[4][6] All manipulations involving HCN or cyanide salts must be conducted in a certified and properly functioning chemical fume hood.[7][8][9] A comprehensive understanding of the risks and emergency procedures is mandatory before commencing any experimental work.

Key Safety Precautions:

  • Work Area: All operations must be performed within a designated and clearly marked area inside a chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves (double-gloving is recommended).[6][7][9]

  • Cyanide Antidote: Ensure that an appropriate cyanide antidote kit is readily available and that all personnel are trained in its use.

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and environmental regulations. A common method involves treatment with an alkaline solution of sodium hypochlorite to oxidize cyanide to the less toxic cyanate.[4]

  • Do Not Work Alone: Never perform this reaction while working alone in the laboratory.[7][8]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the nickel-catalyzed hydrocyanation of vinylarenes.[4][10] Optimization may be required for specific laboratory conditions and reagent purities.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]>98%Strem, Sigma-AldrichHighly air-sensitive.[11][12] Store and handle under an inert atmosphere (e.g., in a glovebox).
Tris(o-tolyl)phosphite>97%Sigma-AldrichLigand for the nickel catalyst.
4-Bromostyrene>97%Sigma-Aldrich, TCISubstrate.
Hydrogen Cyanide (HCN)AnhydrousEXTREME HAZARD Must be handled with extreme care. Can be generated in situ from safer precursors like acetone cyanohydrin, but this protocol details the use of anhydrous HCN for reproducibility.[10][13]
TolueneAnhydrousSigma-AldrichReaction solvent.
Triphenylboron (B(C₆H₅)₃)>98%Sigma-AldrichOptional Lewis acid co-catalyst to enhance reaction rate.[3]
Equipment
  • Schlenk line or glovebox for inert atmosphere manipulations.

  • Schlenk flasks and other appropriate glassware.

  • Magnetic stirrer with heating capabilities.

  • Syringes and needles for liquid transfers under inert atmosphere.

  • Gas-tight syringe for handling HCN.

Reaction Workflow Diagram

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Assembly cluster_workup Work-up and Purification prep_1 Weigh Ni(COD)₂ and Ligand prep_2 Dissolve in Anhydrous Toluene prep_1->prep_2 reac_1 Add 4-Bromostyrene prep_2->reac_1 reac_2 Heat to Reaction Temperature reac_1->reac_2 reac_3 Slowly Add HCN Solution reac_2->reac_3 reac_4 Monitor Reaction by GC/TLC reac_3->reac_4 work_1 Quench Excess HCN reac_4->work_1 work_2 Aqueous Work-up work_1->work_2 work_3 Extract with Organic Solvent work_2->work_3 work_4 Dry and Concentrate work_3->work_4 work_5 Purify by Column Chromatography work_4->work_5 product This compound work_5->product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

Catalyst Pre-formation (under inert atmosphere):

  • In a glovebox or under a positive pressure of argon/nitrogen, add bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂, 0.01 eq) and tris(o-tolyl)phosphite (0.04 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene to dissolve the solids. The solution should be pale yellow.

Reaction Execution:

  • To the catalyst solution, add 4-bromostyrene (1.0 eq) via syringe.

  • If using a Lewis acid co-catalyst, add triphenylboron (0.02 eq) at this stage.

  • Seal the flask and move it to a fume hood. Place the flask in an oil bath preheated to 60-80 °C.

  • EXTREMELY HAZARDOUS STEP: While stirring the reaction mixture, slowly add a solution of anhydrous hydrogen cyanide (1.1 eq) in toluene via a gas-tight syringe over a period of 30-60 minutes. The addition of HCN as a solution at the reaction temperature is crucial for high catalytic activity.[10]

  • Monitor the reaction progress by taking aliquots (carefully quenching in a bleach solution before analysis) and analyzing by GC or TLC. The reaction is typically complete within 2-4 hours.

Work-up and Purification:

  • Once the reaction is complete, cool the flask to room temperature.

  • CAREFULLY quench any unreacted HCN by slowly adding an alkaline solution of sodium hypochlorite (bleach) while stirring vigorously. Ensure the pH of the aqueous layer remains basic.

  • Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers. Extract the aqueous layer twice more with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure compound.

Mechanism and Scientific Rationale

The catalytic cycle for nickel-catalyzed hydrocyanation of alkenes is a well-established process.[3][4] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

The Catalytic Cycle

The reaction is initiated by the oxidative addition of HCN to a low-valent nickel(0) complex, which is formed in situ from Ni(COD)₂ and the phosphite ligand.[3] This is followed by alkene coordination, migratory insertion, and finally, reductive elimination to release the nitrile product and regenerate the active catalyst.

G NiL4 Ni(0)L₄ Pre-catalyst NiL2 Ni(0)L₂ Active Catalyst NiL4->NiL2 -2L HNiCNL2 H-Ni(II)(CN)L₂ NiL2->HNiCNL2 + HCN (Oxidative Addition) AlkeneComplex Alkene Complex HNiCNL2->AlkeneComplex + Alkene AlkylNiCN Alkyl-Ni(II)(CN)L₂ AlkeneComplex->AlkylNiCN Migratory Insertion AlkylNiCN->NiL2 - Product (Reductive Elimination)

Caption: Simplified catalytic cycle for nickel-catalyzed hydrocyanation.

Rationale for Reagent Selection
  • Nickel(0) Pre-catalyst (Ni(COD)₂): Bis(1,5-cyclooctadiene)nickel(0) is a common and effective precursor for generating the active Ni(0) catalyst.[11] The COD ligands are labile and easily displaced by the phosphite ligands and reactants.[12] However, Ni(COD)₂ is highly air-sensitive and must be handled under inert conditions.[11][12]

  • Phosphite Ligands: The choice of ligand is critical for catalyst activity, selectivity, and stability.[5] Electron-withdrawing π-acceptor ligands, such as phosphites, are known to accelerate the rate-limiting reductive elimination step, thereby improving the overall reaction rate and yield.[3][10] Bulky ligands can also prevent catalyst deactivation by discouraging the formation of inactive nickel cyanide species.[10]

  • Lewis Acid Co-catalyst (Optional): Lewis acids like triphenylboron can accelerate the reductive elimination step, leading to increased reaction rates.[3] This can be particularly useful for less reactive substrates.

  • Solvent: Anhydrous, non-protic solvents like toluene are used to prevent the reaction of HCN with the solvent and to ensure the stability of the nickel catalyst.

Expected Results and Data Analysis

ParameterExpected Outcome
Yield 70-90% (isolated yield)
Purity >98% after column chromatography
Physical Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR Characteristic peaks for the aromatic protons, and two triplets for the -CH₂-CH₂-CN group.
¹³C NMR Peaks corresponding to the aromatic carbons, the two aliphatic carbons, and the nitrile carbon (~119 ppm).
IR Spectroscopy A sharp absorption band around 2245 cm⁻¹ characteristic of the C≡N stretch.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst (air exposure of Ni(COD)₂).- Impure reagents or wet solvent.- Insufficient reaction temperature.- Use fresh, properly handled Ni(COD)₂.- Ensure all reagents and solvents are anhydrous.- Increase the reaction temperature in 10 °C increments.
Formation of black precipitate (Nickel metal) Catalyst decomposition.- Ensure slow, controlled addition of HCN.- Use a higher ligand-to-nickel ratio.- Degas the solvent thoroughly.
Low regioselectivity (formation of branched isomer) Electronic effects of the substrate.While the linear product is generally favored for styrenes, the use of bulky ligands can further enhance linear selectivity.

Conclusion

The nickel-catalyzed hydrocyanation of 4-bromostyrene is a robust and efficient method for the synthesis of this compound. By understanding the underlying mechanism and adhering to strict safety protocols, researchers can reliably produce this valuable intermediate. The principles outlined in this guide can be extended to a broader range of substrates, making nickel-catalyzed hydrocyanation a powerful tool in the arsenal of the modern synthetic chemist.

References

  • Vertex AI Search. (n.d.). Proposed mechanism for the Ni‐catalyzed transfer hydrocyanation of alkenes using Zn(CN)2.
  • MDPI. (2024, March 21). Nickel(BiPhePhos)
  • Chemical Reviews. (n.d.).
  • Wikipedia. (n.d.).
  • Unknown. (2016, April 25). Hydrogen Cyanide.
  • M. E. Tauchert. (n.d.).
  • EHS.MIT.EDU. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines.
  • Unknown. (2020, December 2). Safe and Expeditious Preparation of Ni(cod)2 for Same-Day High-Throughput Screening.
  • Unknown. (2018, June 20).
  • YouTube. (2020, July 10).
  • PMC. (2023, August 16).
  • RSC Publishing. (n.d.). Ligand development in the Ni-catalyzed hydrocyanation of alkenes. Retrieved January 11, 2026.
  • ResearchGate. (2025, August 9).
  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved January 11, 2026.
  • PMC - NIH. (2016, July 25). Benchtop Delivery of Ni(cod)2 using Paraffin Capsules.
  • Reddit. (2021, April 21). Ni(COD)2 synthesis/handling : r/Chempros.
  • Organic Syntheses Procedure. (n.d.). hydrogen cyanide. Retrieved January 11, 2026.
  • Organometallics. (n.d.). Preparation of Ni(cod)2 Using Light as the Source of Energy. Retrieved January 11, 2026.
  • Unknown. (n.d.).
  • Wikipedia. (n.d.). Bis(cyclooctadiene)nickel(0). Retrieved January 11, 2026.
  • ACS Publications. (n.d.). Catalytic hydrocyanation of olefins by nickel(0) phosphite complexes - effects of Lewis acids | Organometallics. Retrieved January 11, 2026.
  • ElectronicsAndBooks. (n.d.). Asymmetric Nickel-Catalyzed Hydrocyanation of Vinylarenes by Applying Homochiral Xantphos Ligands. Retrieved January 11, 2026.
  • Unknown. (n.d.). Nickel-Catalyzed Cross-Coupling Reactions to Access α-Aryl Nitriles.
  • Semantic Scholar. (n.d.).
  • Green Chemistry (RSC Publishing). (n.d.). Ni-Catalyzed hydrocyanation of alkenes with formamide as the cyano source. Retrieved January 11, 2026.
  • ResearchGate. (2025, August 9). Asymmetric Nickel-Catalyzed Hydrocyanation of Vinylarenes by Applying Homochiral Xantphos Ligands | Request PDF.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromophenylacetonitrile. Retrieved January 11, 2026.
  • MDPI. (n.d.). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Retrieved January 11, 2026.
  • ResearchGate. (2025, April 5). Ni-Catalyzed Cyanation of (Hetero)
  • ChemRxiv | Cambridge Open Engage. (2025, September 5).
  • ResearchGate. (n.d.). (A) Enantioselective Ni‐catalyzed hydrocyanation of styrenes using the... Retrieved January 11, 2026.
  • lookchem. (n.d.). Cas 57775-08-3,this compound. Retrieved January 11, 2026.
  • Organic Chemistry Portal. (n.d.). Ni-Catalyzed Isomerization-Hydrocyanation Tandem Reactions: Access to Linear Nitriles from Aliphatic Internal Olefins. Retrieved January 11, 2026.
  • Universität Freiburg. (n.d.). Nickel(0)‐Catalyzed Hydrocyanation of Terminal Allenes: A Regio‐ and Enantioselective Approach to Branched Allylic Nitriles. Retrieved January 11, 2026.
  • ResearchGate. (2024, July 22). (PDF) Nickel-catalyzed regiodivergent hydrosilylation of α-(fluoroalkyl)
  • Scilit. (n.d.). Nickel(0)‐Catalyzed Hydrocyanation of Terminal Allenes: A Regio‐ and Enantioselective Approach to Branched Allylic Nitriles. Retrieved January 11, 2026.
  • ResearchGate. (n.d.). Nickel-Catalyzed Hydrocyanation of Alkynes Using a Malononitrile as Transnitrilation Reagent | Request PDF. Retrieved January 11, 2026.

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1][2] This guide provides an in-depth technical overview and detailed protocols for the application of this reaction to 3-(4-Bromophenyl)propionitrile, a substrate of interest in medicinal chemistry and materials science. The presence of the cyanoethyl group introduces specific electronic considerations that influence catalyst selection and reaction optimization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into reaction mechanisms, protocol execution, troubleshooting, and purification strategies.

Introduction: The Strategic Importance of Biaryl Nitriles

The synthesis of substituted biaryl structures is a foundational task in the development of pharmaceuticals, agrochemicals, and advanced materials.[3] The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, provides a robust and versatile method for creating these linkages by coupling organoboron compounds with organic halides using a palladium catalyst.[4]

The target substrate, this compound, serves as a valuable building block. The nitrile functionality is a versatile precursor for various functional groups, including amines, carboxylic acids, and amides, while the propionitrile chain provides a flexible linker in molecular design. The electron-withdrawing nature of the nitrile group can influence the reactivity of the C-Br bond, making judicious selection of the catalytic system essential for achieving high yields. This guide will explore the critical parameters for successfully coupling this substrate with a range of arylboronic acids.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl bromide (this compound). This step forms a square-planar Pd(II) complex.[2][7] The reactivity for this step generally follows the trend I > OTf > Br >> Cl.[4]

  • Transmetalation: This is the crucial bond-forming step where the organic moiety from the organoboron species is transferred to the palladium(II) complex. This process is not spontaneous; it requires activation of the boronic acid by a base.[8] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium center, displacing the halide.[1][9][10] The exact mechanism of transfer can be complex but is fundamental for the reaction's success.[4]

  • Reductive Elimination: In the final step, the two organic ligands on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar'-B(OH)₂ / Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' (Product) RedElim->Pd0 BoronicAcid Ar'-B(OH)₂ Base Base (e.g., OH⁻) Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + Base Boronate->Transmetalation Enters Cycle

Sources

Hydrolysis of 3-(4-Bromophenyl)propionitrile to 3-(4-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(4-bromophenyl)propanoic acid via Nitrile Hydrolysis

Topic: Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Versatile Building Block

3-(4-bromophenyl)propanoic acid is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring a carboxylic acid functional group and a brominated aromatic ring, makes it a versatile scaffold for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs). The bromo-substituent provides a reactive handle for cross-coupling reactions, while the propanoic acid moiety allows for amide bond formation and other derivatizations. A reliable and well-characterized synthetic route to this compound is therefore of significant interest.

This application note provides a detailed guide to the synthesis of 3-(4-bromophenyl)propanoic acid via the hydrolysis of its corresponding nitrile precursor, 3-(4-Bromophenyl)propionitrile. We present two robust protocols, leveraging both acidic and basic conditions, and delve into the underlying chemical principles to empower researchers with a comprehensive understanding of the transformation.

Reaction Overview

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[3][4] The reaction proceeds by the hydrolysis of the carbon-nitrogen triple bond, typically requiring heat and the presence of a strong acid or base as a catalyst.[5][6] An amide is formed as an intermediate, which is subsequently hydrolyzed to the final carboxylic acid product.[7]

Overall Transformation:

Chemical Principles: A Tale of Two Mechanisms

The choice between acidic and basic hydrolysis is often dictated by the stability of the starting material and the desired workup procedure. Both pathways effectively convert the nitrile to the carboxylic acid but proceed through distinct mechanistic steps.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen.[7][8] This initial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[3][9] A series of proton transfers and tautomerization steps leads to the formation of a protonated amide intermediate. This amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium ion, which serves as a thermodynamic sink for the reaction, driving it to completion.[8]

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the reaction begins with the direct nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon.[3][10][11] This forms a negatively charged intermediate that is protonated by water to generate an imidic acid, which then tautomerizes to the more stable amide.[10][11] The amide is subsequently hydrolyzed by the base to form a carboxylate salt.[12] A final acidification step is required to protonate the carboxylate and isolate the neutral carboxylic acid product.[5][13]

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Pathway (H₃O⁺) cluster_base Base-Catalyzed Pathway (OH⁻) A_Nitrile R-C≡N A_ProtonatedNitrile R-C≡N⁺-H A_Nitrile->A_ProtonatedNitrile + H⁺ A_Adduct R-C(OH₂⁺)=NH A_ProtonatedNitrile->A_Adduct + H₂O A_ImidicAcid R-C(OH)=NH A_Adduct->A_ImidicAcid - H⁺ A_ProtonatedAmide R-C(OH)=N⁺H₂ A_ImidicAcid->A_ProtonatedAmide Tautomerization + H⁺ A_Amide R-C(=O)NH₂ A_ProtonatedAmide->A_Amide - H⁺ A_CarboxylicAcid R-COOH + NH₄⁺ A_Amide->A_CarboxylicAcid + H₃O⁺, Δ (Further Hydrolysis) B_Nitrile R-C≡N B_Adduct R-C(O⁻)=N⁻ B_Nitrile->B_Adduct + OH⁻ B_ImidicAcid R-C(OH)=NH B_Adduct->B_ImidicAcid + H₂O (Protonation) B_Amide R-C(=O)NH₂ B_ImidicAcid->B_Amide Tautomerization B_Carboxylate R-COO⁻ + NH₃ B_Amide->B_Carboxylate + OH⁻, Δ (Further Hydrolysis) B_CarboxylicAcid R-COOH B_Carboxylate->B_CarboxylicAcid + H₃O⁺ (Acidification)

Caption: Mechanisms for Acid- and Base-Catalyzed Nitrile Hydrolysis.

Experimental Protocols & Workflow

The following protocols provide step-by-step methodologies for the synthesis of 3-(4-bromophenyl)propanoic acid. Standard laboratory safety procedures, including the use of personal protective equipment (PPE), should be followed at all times.

Experimental_Workflow Setup Reaction Setup (Nitrile, Acid/Base, Solvent) Reflux Heating under Reflux (e.g., 100-110 °C) Setup->Reflux Monitoring Reaction Monitoring (TLC) Reflux->Monitoring Monitoring->Reflux If incomplete Cooldown Cool to Room Temp. Monitoring->Cooldown If complete Workup Aqueous Workup (Quenching, Extraction) Cooldown->Workup Acidification Acidification (Base Protocol) (Adjust pH to ~2-3) Workup->Acidification Base Protocol Only Extraction Product Extraction (e.g., Ethyl Acetate) Workup->Extraction Acid Protocol Acidification->Extraction Drying Drying Organic Layer (Na₂SO₄ or MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization) Concentration->Purification Characterization Product Characterization (NMR, IR, MP) Purification->Characterization

Caption: General Experimental Workflow for Nitrile Hydrolysis.

Protocol A: Acid-Catalyzed Hydrolysis

This protocol utilizes a mixture of sulfuric and acetic acid to drive the hydrolysis. The acetic acid acts as a co-solvent, ensuring the homogeneity of the reaction mixture.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq), glacial acetic acid (5 vol), and deionized water (5 vol).

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (2.0 eq) to the stirred mixture. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours.

    • Causality Insight: Heating under reflux provides the necessary activation energy to overcome the stability of the nitrile triple bond and drive the two-stage hydrolysis process to completion.

  • Reaction Monitoring: Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The carboxylic acid product will have a lower Rf value than the starting nitrile.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice in a separate beaker.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 vol).

  • Workup - Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 10 vol) and brine (1 x 10 vol).

    • Self-Validation Check: Washing with water and brine removes residual acid and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as a mixture of heptane and ethyl acetate, to afford 3-(4-bromophenyl)propanoic acid as a white to off-white solid.[14][15]

Protocol B: Base-Catalyzed Hydrolysis

This protocol uses aqueous sodium hydroxide. The product is initially formed as its sodium salt, which is soluble in the aqueous phase. Subsequent acidification precipitates the desired carboxylic acid.[6]

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol (or Methanol)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate or Dichloromethane

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 vol). Add a 10-20% aqueous solution of NaOH (2-3 eq).

    • Causality Insight: Ethanol acts as a co-solvent to increase the solubility of the organic nitrile in the aqueous base.

  • Reflux: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 4-16 hours. The reaction progress can be monitored by the evolution of ammonia gas (use wet pH paper to test) and by TLC.

  • Solvent Removal: After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Workup - Wash: Dilute the remaining aqueous residue with water (10 vol) and wash with a non-polar organic solvent like dichloromethane or diethyl ether to remove any unreacted nitrile or non-acidic impurities. Discard the organic layer.

    • Self-Validation Check: This wash purifies the intermediate sodium carboxylate salt, which remains in the aqueous phase.

  • Workup - Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated HCl. A white precipitate of the carboxylic acid should form.[13]

  • Product Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water. Alternatively, extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x 10 vol).

  • Drying and Concentration (if extracted): If the product was extracted, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be further purified by recrystallization as described in Protocol A.

Data Presentation: Comparative Overview

ParameterProtocol A: Acid-CatalyzedProtocol B: Base-Catalyzed
Primary Reagent Conc. H₂SO₄ in H₂O/AcOHAq. NaOH in EtOH/H₂O
Catalyst Role Protonates nitrile for H₂O attackOH⁻ acts as a direct nucleophile
Temperature ~110-120 °C (Reflux)~80-90 °C (Reflux)
Reaction Time 12 - 24 hours4 - 16 hours
Workup Quench on ice, extractAcidify to precipitate/extract
Byproduct Ammonium sulfateAmmonia gas, NaCl
Typical Yield 75 - 90%80 - 95%
Purity (Post-Recrystallization) >98%>98%

Analytical Characterization of 3-(4-bromophenyl)propanoic acid

Proper characterization is crucial to confirm the identity and purity of the final product.

  • Appearance: White to off-white crystalline solid.[15]

  • Molecular Formula: C₉H₉BrO₂[15]

  • Molecular Weight: 229.07 g/mol [1][15]

  • ¹H NMR Spectroscopy: The spectrum should be consistent with the structure. Expected signals include multiplets for the aromatic protons and two triplets for the aliphatic -CH₂-CH₂- protons.[15][16]

  • Infrared (IR) Spectroscopy: Key signals include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).[17]

References

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  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]
  • Process for the purification of carboxylic acids. (2014).
  • 3-Amino-3-(4-bromophenyl)propanoic acid - [1H NMR]. (n.d.). SpectraBase. [Link]
  • Hydrolysis of Nitriles. (n.d.). Organic Synthesis. [Link]
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  • 21.4: Synthesis of Carboxylic Acids. (2020). Chemistry LibreTexts. [Link]
  • 3-(4-BROMOPHENYL)PROPANOIC ACID | CAS 1643-30-7. (n.d.).
  • Carboxylic acid - Synthesis, Reactions, Properties. (n.d.). Britannica. [Link]
  • Synthesis of Carboxylic Acids. (n.d.). University of Minnesota. [Link]
  • Preparation of 3-bromo-3-phenylpropanoic acid. (n.d.). PrepChem.com. [Link]
  • 3-(4-bromophenyl)propanoic acid | 1643-30-7. (n.d.). SBS Genetech. [Link]
  • Nitriles, R-C≡N, undergo a hydrolysis reaction when heated with aqueous a... (2025). Filo. [Link]
  • Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. (2025).
  • Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. (n.d.).
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Reduction of 3-(4-Bromophenyl)propionitrile to the corresponding amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Selective Reduction of 3-(4-Bromophenyl)propionitrile

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical reduction of this compound to its corresponding primary amine, 3-(4-bromophenyl)propan-1-amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and research chemicals where the primary amine functionality is required for further elaboration. The core challenge lies in achieving high chemoselectivity, specifically reducing the nitrile group while preserving the synthetically valuable carbon-bromine bond on the aromatic ring. This document explores and compares three primary methodologies: high-pressure catalytic hydrogenation using Raney® Nickel, reduction with the powerful metal hydride Lithium Aluminum Hydride (LiAlH₄), and a milder, catalytic approach using sodium borohydride in conjunction with cobalt(II) chloride. Each method is discussed in terms of its mechanistic underpinnings, operational advantages, and limitations. Detailed, field-tested protocols are provided to enable researchers, scientists, and drug development professionals to successfully implement these procedures in a laboratory setting.

Introduction and Strategic Considerations

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[1] The target molecule, 3-(4-bromophenyl)propan-1-amine, serves as a versatile building block, incorporating a nucleophilic primary amine for amide bond formation, reductive amination, or arylation reactions, while the aryl bromide moiety allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

The primary strategic consideration for this synthesis is chemoselectivity. The reducing agent must be potent enough to convert the stable nitrile group but sufficiently selective to avoid the hydrogenolysis (reductive cleavage) of the C-Br bond. The choice of methodology is therefore a balance between reactivity, safety, cost, and scalability. This guide will dissect the most prevalent and effective methods to navigate these choices.

Mechanistic Overview of Nitrile Reduction

The reduction of a nitrile to a primary amine involves the formal addition of four hydrogen atoms across the carbon-nitrogen triple bond (C≡N). This process typically occurs in two stages via an imine intermediate.

  • Initial Reduction: Two hydrogen atoms (or two hydride ions and two protons) are added to the C≡N bond, forming a transient imine (C=N).

  • Second Reduction: The imine intermediate, which is more reactive than the starting nitrile, rapidly undergoes a second reduction, adding two more hydrogen atoms to yield the primary amine (CH₂-NH₂).

The primary challenge in nitrile reductions is often the prevention of side reactions. The intermediate imine can react with the newly formed primary amine product to generate a secondary amine, which can then react with another imine molecule, leading to tertiary amine impurities.[2] The protocols described herein are optimized to minimize the formation of these byproducts.

Comparative Analysis of Reduction Methodologies

Several robust methods exist for this transformation. The selection depends on available equipment, scale, and desired purity profile.

Methodology Reagents Typical Conditions Pros Cons
Catalytic Hydrogenation H₂ gas, Raney® Nickel50-100°C, 500-1000 psi H₂, EtOH/NH₃Excellent atom economy, scalable, clean workup.[3]Requires high-pressure autoclave, catalyst can be pyrophoric, potential for C-Br hydrogenolysis at high T/P.
Metal Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)0°C to reflux, Anhydrous THF or Et₂OHigh yields, rapid reaction, well-established.[4][5]Highly reactive with protic solvents (water, alcohols), pyrophoric, requires careful quenching and aqueous workup, moisture-sensitive.
Catalyzed Borohydride NaBH₄, Cobalt(II) Chloride (CoCl₂)Room Temp, EtOH or MeOHMild conditions, high chemoselectivity, avoids LiAlH₄ hazards.[6][7]Requires stoichiometric NaBH₄, potential for boride precipitate handling.

Detailed Application Protocols

Protocol 1: High-Pressure Catalytic Hydrogenation using Raney® Nickel

This method is highly effective for large-scale synthesis due to its favorable economics and waste profile. The addition of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts by shifting the equilibrium away from imine-amine condensation.[8]

Workflow: Catalytic Hydrogenation

G nitrile R-C≡N imine_anion [R-CH=N]⁻ Li⁺ nitrile->imine_anion 1. Hydride Attack dianion [R-CH₂-N]²⁻ 2Li⁺ imine_anion->dianion 2. Second Hydride Attack amine R-CH₂-NH₂ dianion->amine 3. Protonation reagent1 + LiAlH₄ reagent2 + LiAlH₄ workup + H₂O Workup

Caption: Simplified mechanism of nitrile reduction by LiAlH₄.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄), 1M solution in THF or solid powder

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Rochelle's salt (potassium sodium tartrate) or 1M NaOH solution

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: Charge the flask with a solution of this compound (1.0 eq) in anhydrous THF. Cool the flask to 0°C using an ice-water bath.

  • LiAlH₄ Addition: If using a solution, add LiAlH₄ (1.5 - 2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10°C. If using solid, add it carefully in portions. The reaction is exothermic. [9]4. Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material. Gentle heating to reflux may be required for full conversion.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0°C. Perform the following steps slowly and cautiously as vigorous gas evolution (H₂) occurs.

    • Add X mL of water dropwise (where X is the mass of LiAlH₄ in grams used).

    • Add X mL of 15% (w/v) aqueous NaOH solution.

    • Add 3X mL of water. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular solid forms. Filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by vacuum distillation.

Product Characterization

The identity and purity of the final product, 3-(4-bromophenyl)propan-1-amine, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and absence of starting material.

  • FT-IR Spectroscopy: To observe the appearance of N-H stretching bands (~3300-3400 cm⁻¹) and the disappearance of the C≡N stretch (~2250 cm⁻¹).

  • Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight and fragmentation pattern.

Safety and Handling

  • Raney® Nickel: Is pyrophoric and must be handled as a slurry. It is also a suspected carcinogen. Avoid inhalation and skin contact. All filtration and handling should be done in a well-ventilated fume hood. [10]* Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and other protic sources to release flammable hydrogen gas. All operations must be conducted under a dry, inert atmosphere. Use appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves).

  • High-Pressure Hydrogenation: Must be performed in a certified and properly maintained autoclave behind a safety shield. Follow all manufacturer guidelines for operation.

  • Solvents: Anhydrous ethers like THF can form explosive peroxides upon standing. Use freshly opened bottles or test for peroxides before use.

Conclusion

The reduction of this compound to 3-(4-bromophenyl)propan-1-amine is a robust transformation achievable through several distinct methodologies. For large-scale operations where specialized equipment is available, catalytic hydrogenation with Raney® Nickel offers an economical and environmentally benign route. For laboratory-scale synthesis, reduction with LiAlH₄ provides a rapid and high-yielding, albeit more hazardous, alternative. The use of NaBH₄ with a cobalt catalyst presents a milder and safer option, combining operational simplicity with high chemoselectivity. The choice of protocol should be guided by the scale of the reaction, available equipment, and safety infrastructure.

References

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  • Xu, S., et al. (2021). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers.
  • Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • JoVE. (n.d.). Video: Nitriles to Amines: LiAlH4 Reduction.
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  • Zheng, R., et al. (2022). Recent advances in selective catalytic hydrogenation of nitriles to primary amines. CoLab.
  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry.
  • Wu, B., et al. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar.
  • Vandergriff, J. N., & Johnson, M. M. (1983). Method for the hydrogenation of nitriles to primary amines.
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  • Heinzman, S. W., & Ganem, B. (1982). Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions. Journal of the American Chemical Society.
  • Liu, W., & Liu, J. (2024).
  • Török, B. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.
  • SciMeetings | ACS. (n.d.).
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  • LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4.
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  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Wikipedia. (n.d.). Raney nickel.
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  • ResearchGate. (n.d.). A Generic Approach for the Catalytic Reduction of Nitriles | Request PDF.
  • ResearchGate. (n.d.). Cobalt(II)
  • ChemicalBook. (n.d.). 3-Amino-3-(4-bromophenyl)propan-1-ol synthesis.
  • ScienceDirect. (n.d.).
  • Nemati, F., et al. (2020). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst.
  • LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • PrepChem.com. (n.d.).
  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids.
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Application Notes & Protocols: Leveraging 3-(4-Bromophenyl)propionitrile in the Synthesis of Novel Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

3-(4-Bromophenyl)propionitrile is a versatile bifunctional building block with significant potential in the synthesis of novel agrochemicals. Its structure incorporates a reactive nitrile group and a bromophenyl moiety, offering two distinct points for chemical modification. The nitrile group can be selectively hydrolyzed to a primary amide or a carboxylic acid, while the carbon-bromine bond serves as a classical handle for palladium or copper-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the core synthetic transformations of this compound and presents a detailed, multi-step protocol for the synthesis of a representative N-alkyl-3-(4-aryloxyphenyl)propanamide scaffold. This scaffold is prevalent in compounds with demonstrated biological activity, making this synthetic route highly relevant for the discovery of new plant protection agents.[1] The protocols herein emphasize experimental causality, procedural robustness, and adherence to modern synthetic standards.

Introduction: The Strategic Value of this compound

The discovery of new agrochemical active ingredients is often driven by the exploration of novel chemical scaffolds.[2][3] this compound emerges as a strategic starting material due to the orthogonal reactivity of its two key functional groups.

  • The Nitrile Moiety : This group is a precursor to amides and carboxylic acids, which are fundamental components of many commercial agrochemicals. The controlled hydrolysis of the nitrile is a critical transformation. Acid or base-catalyzed methods can achieve full hydrolysis to the carboxylic acid, while milder, catalyst-driven approaches can selectively yield the primary amide.[4][5][6]

  • The Bromophenyl Moiety : The presence of an aryl bromide is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures through cross-coupling reactions. It allows for the introduction of diverse substituents at the 4-position of the phenyl ring, profoundly influencing the target molecule's biological activity, selectivity, and physicochemical properties such as solubility and environmental persistence.

This guide will first detail the standalone protocols for the selective and complete hydrolysis of the nitrile group and then integrate these steps into a cohesive workflow to synthesize a diaryl ether propanamide, a scaffold with known potential in agrochemical research.

Physicochemical Properties & Handling

Proper handling of starting materials is paramount for reproducible and safe experimentation.

PropertyValueSource
Chemical Name 3-(4-Bromophenyl)propanenitrile[7]
CAS Number 57775-08-3[7]
Molecular Formula C₉H₈BrN[7]
Molecular Weight 210.07 g/mol [7]
Appearance Off-white to light yellow solid---
Handling Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.General Lab Safety

Core Synthetic Transformations & Protocols

Selective Hydrolysis of Nitrile to Primary Amide

Causality and Rationale: The selective conversion of a nitrile to a primary amide, while preserving the aryl bromide, is crucial when the amide itself is the desired final functionality or a key intermediate. Harsh acidic or basic conditions that lead to the carboxylic acid can be difficult to control and may cause unwanted side reactions.[8] Molybdenum-catalyzed hydrolysis using hydrogen peroxide offers a mild and efficient alternative, demonstrating high chemoselectivity for the amide.[2]

Protocol 3.1: Mo(VI)-Catalyzed Synthesis of 3-(4-Bromophenyl)propanamide

ReagentMW ( g/mol )QuantityMoles (mmol)
This compound210.072.10 g10.0
Sodium Molybdate (Na₂MoO₄)205.92103 mg0.5 (5 mol%)
Hydrogen Peroxide (30% aq.)34.013.4 mL30.0 (3.0 eq)
Ethanol (EtOH)46.0750 mL---

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask, add this compound (2.10 g, 10.0 mmol) and ethanol (50 mL). Stir at room temperature until the solid is fully dissolved.

  • Add sodium molybdate (103 mg, 0.5 mmol).

  • Slowly add 30% aqueous hydrogen peroxide (3.4 mL, 30.0 mmol) dropwise over 10 minutes. Caution: The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (~20 mL) to decompose excess peroxide.

  • Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Add deionized water (50 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield 3-(4-Bromophenyl)propanamide.

Complete Hydrolysis of Nitrile to Carboxylic Acid

Causality and Rationale: The conversion to 3-(4-Bromophenyl)propanoic acid is a gateway to a vast library of potential agrochemicals. The carboxylic acid functional group can be readily converted into esters or, more commonly, coupled with a wide range of amines to form N-substituted amides, a critical linkage in many bioactive molecules. Acid-catalyzed hydrolysis is a robust and well-established method for this transformation.[4] The mechanism involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating nucleophilic attack by water.[4][5]

Protocol 3.2: Acid-Catalyzed Synthesis of 3-(4-Bromophenyl)propanoic Acid

ReagentMW ( g/mol )QuantityMoles (mmol)
This compound210.072.10 g10.0
Sulfuric Acid (conc. H₂SO₄)98.085 mL---
Water18.0215 mL---

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, combine this compound (2.10 g, 10.0 mmol), water (15 mL), and concentrated sulfuric acid (5 mL). Caution: Add acid to water slowly and with cooling.

  • Heat the mixture to reflux (approx. 110-120 °C) using a heating mantle.

  • Maintain reflux for 4-6 hours. The reaction mixture should become homogeneous. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then carefully pour it over crushed ice (~50 g) in a beaker.

  • A white precipitate of 3-(4-Bromophenyl)propanoic acid will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Acid-Catalyzed Nitrile Hydrolysis cluster_0 Stage 1: Nitrile to Amide cluster_1 Stage 2: Amide to Carboxylic Acid Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile H⁺ Intermediate1 R-C(OH)=N⁺H₂ ProtonatedNitrile->Intermediate1 + H₂O - H⁺ Amide R-C(=O)NH₂ Intermediate1->Amide Tautomerization ProtonatedAmide R-C(=O⁺H)NH₂ Amide->ProtonatedAmide H⁺ Intermediate2 R-C(OH)₂(NH₃⁺) ProtonatedAmide->Intermediate2 + H₂O Acid R-C(=O)OH Intermediate2->Acid - NH₄⁺ caption Mechanism of Acid-Catalyzed Nitrile Hydrolysis

Caption: Mechanism of Acid-Catalyzed Nitrile Hydrolysis

Application Workflow: Synthesis of an N-Propyl-3-(4-phenoxyphenyl)propanamide Scaffold

This section integrates the previously described transformations into a linear synthesis of a hypothetical but representative agrochemical scaffold. This workflow showcases how this compound can be elaborated into a more complex molecule with features often associated with biological activity.

Synthetic Workflow Overall Synthetic Scheme Start This compound C₉H₈BrN Acid 3-(4-Bromophenyl)propanoic Acid C₉H₉BrO₂ Start->Acid Step 1 H₂SO₄, H₂O Reflux Ether 3-(4-Phenoxyphenyl)propanoic Acid C₁₅H₁₄O₃ Acid->Ether Step 2 Phenol, CuI, K₂CO₃ DMF, 120°C AcidChloride 3-(4-Phenoxyphenyl)propanoyl Chloride C₁₅H₁₃ClO₂ Ether->AcidChloride Step 3 (COCl)₂, cat. DMF DCM Final N-Propyl-3-(4-phenoxyphenyl)propanamide C₁₈H₂₁NO₂ AcidChloride->Final Step 4 Propylamine, Et₃N DCM

Sources

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(4-Bromophenyl)propionitrile is a versatile bifunctional molecule that serves as a pivotal starting material in the synthesis of a wide array of pharmaceutical intermediates.[1] Its structure, featuring a reactive nitrile group and a strategically positioned aryl bromide, allows for orthogonal chemical modifications. The nitrile can be transformed into carboxylic acids or primary amines, while the aryl bromide is an ideal handle for carbon-carbon bond formation via cross-coupling reactions. This guide provides detailed protocols, mechanistic insights, and strategic considerations for leveraging this compound in the synthesis of precursors for bioactive molecules, including GABA (γ-aminobutyric acid) analogues.

Introduction: The Strategic Value of this compound

In medicinal chemistry, the rapid construction of molecular diversity from a common scaffold is a cornerstone of efficient drug discovery. This compound emerges as a high-value starting material due to the distinct reactivity of its two primary functional groups.

  • The Propionitrile Chain: This three-carbon chain with a terminal nitrile is a masked form of both a propionic acid and a propylamine moiety. These groups are prevalent in pharmaceuticals, often serving as spacers or pharmacophoric elements that interact with biological targets.

  • The 4-Bromophenyl Group: The bromine atom on the phenyl ring provides a robust and reliable site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This enables the introduction of a vast range of aryl, heteroaryl, or alkyl substituents, profoundly altering the steric and electronic properties of the molecule.

This document outlines validated protocols for the key transformations of this compound, providing researchers with a practical guide to unlock its synthetic potential.

G start This compound hydrolysis Hydrolysis start->hydrolysis H+ or OH- H₂O reduction Reduction start->reduction 1. LiAlH₄ 2. H₂O suzuki Suzuki-Miyaura Coupling start->suzuki R-B(OH)₂ Pd Catalyst, Base acid 3-(4-Bromophenyl)propionic Acid hydrolysis->acid amine 3-(4-Bromophenyl)propan-1-amine reduction->amine biaryl 3-(4-Biphenyl)propionitrile & Analogs suzuki->biaryl

Figure 1: Key synthetic pathways originating from this compound.

Protocol I: Hydrolysis to 3-(4-Bromophenyl)propionic Acid

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation, yielding an intermediate widely used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals. Both acidic and basic conditions can effectively mediate this hydrolysis. The following protocol details a robust base-catalyzed method.

Scientist's Note:

Base-catalyzed hydrolysis proceeds via nucleophilic attack of hydroxide on the nitrile carbon, followed by tautomerization to an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt. Acidification in the final step protonates the carboxylate to yield the final product. This method is often preferred for its typically cleaner conversions and simpler workup compared to acid hydrolysis, which can sometimes require harsh conditions.

Experimental Protocol: Base-Catalyzed Hydrolysis
Reagent Formula MW ( g/mol ) Amount Equivalents
This compoundC₉H₈BrN210.07[3]5.00 g1.0
Sodium Hydroxide (NaOH)NaOH40.004.76 g5.0
Ethanol (EtOH)C₂H₅OH46.0750 mL-
Water (H₂O)H₂O18.0250 mL-
Hydrochloric Acid (HCl), conc.HCl36.46As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.00 g, 23.8 mmol).

  • Reagent Addition: Add ethanol (50 mL), water (50 mL), and sodium hydroxide pellets (4.76 g, 119 mmol).

  • Reflux: Heat the mixture to reflux using a heating mantle. The reaction mixture will become a homogeneous solution as it heats. Maintain a gentle reflux for 4-6 hours.

    • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material.

  • Cooling and Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise with stirring until the pH is ~1-2. A white precipitate will form.[4]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.

Expected Results: The protocol should yield 3-(4-Bromophenyl)propionic acid as a white solid.

  • Yield: 80-90%.

  • Melting Point: 133-136 °C.[5]

  • Characterization: The product identity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should be consistent with the structure of 3-(4-Bromophenyl)propionic acid.[6]

Protocol II: Reduction to 3-(4-Bromophenyl)propan-1-amine

Reduction of the nitrile furnishes a primary amine, a critical functional group for introducing basicity and forming amide or sulfonamide bonds. While various reducing agents can be employed, lithium aluminum hydride (LiAlH₄) is highly effective for this transformation.

Scientist's Note:

LiAlH₄ is a powerful, non-selective reducing agent. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The workup procedure is critical for safely quenching the excess reagent and isolating the amine product. An alternative, milder approach could involve catalytic hydrogenation, which may be preferable for substrates with other reducible functional groups.

Experimental Protocol: LiAlH₄ Reduction
Reagent Formula MW ( g/mol ) Amount Equivalents
This compoundC₉H₈BrN210.074.20 g1.0
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.951.52 g2.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
Water (H₂O)H₂O18.021.5 mL-
15% aq. Sodium HydroxideNaOH40.001.5 mL-
Water (H₂O)H₂O18.024.5 mL-

Procedure:

  • Reaction Setup: To a 250 mL three-necked, flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (1.52 g, 40.0 mmol).

  • Reagent Addition: Add 50 mL of anhydrous THF and cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (4.20 g, 20.0 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Trustworthiness Check: Monitor for the disappearance of the nitrile stretch (~2250 cm⁻¹) in the IR spectrum of an aliquot.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:

    • 1.5 mL of water

    • 1.5 mL of 15% aqueous NaOH

    • 4.5 mL of water

  • Isolation: A granular white precipitate of aluminum salts will form. Stir the mixture vigorously for 30 minutes at room temperature. Filter the slurry through a pad of Celite®, washing the filter cake with THF (2 x 20 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel or by vacuum distillation to yield 3-(4-Bromophenyl)propan-1-amine.[7]

Protocol III: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a paramount C-C bond-forming reaction in modern organic synthesis.[2] It enables the functionalization of the aryl bromide moiety, providing access to a vast library of biaryl and related structures.

Scientist's Note:

The reaction proceeds through a catalytic cycle involving a Palladium(0) species.[8] The key steps are: (1) Oxidative Addition of the aryl bromide to the Pd(0) catalyst, forming a Pd(II) intermediate. (2) Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium center. (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[9] The choice of base, solvent, and ligand is crucial for reaction efficiency and can be tailored to the specific coupling partners.

G cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Assemble Reagents (Aryl Bromide, Boronic Acid, Base) B 2. Add Solvent & Degas (e.g., Dioxane/H₂O, Sparge with Ar) A->B C 3. Add Pd Catalyst & Ligand B->C D 4. Heat Reaction (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Workup (Dilute, Extract with Organic Solvent) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling with Phenylboronic Acid
Reagent Formula MW ( g/mol ) Amount Equivalents
This compoundC₉H₈BrN210.072.10 g1.0
Phenylboronic AcidC₆H₇BO₂121.931.46 g1.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56116 mg0.01
Potassium Carbonate (K₂CO₃)K₂CO₃138.214.15 g3.0
1,4-DioxaneC₄H₈O₂88.1140 mL-
Water (H₂O)H₂O18.0210 mL-

Procedure:

  • Reaction Setup: To a 100 mL flask, add this compound (2.10 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Solvent Addition & Degassing: Add 1,4-dioxane (40 mL) and water (10 mL). Sparge the mixture with a stream of argon or nitrogen for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.10 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 8-12 hours.

    • Trustworthiness Check: The reaction should turn from a yellow suspension to a dark brown or black mixture. Monitor by LC-MS for the formation of the product mass and consumption of the starting material.[10]

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-(4-biphenyl)propionitrile.

Applications in Pharmaceutical Synthesis: GABA Analogues

The intermediates synthesized from this compound are valuable precursors for pharmacologically active molecules, particularly analogues of GABA, the primary inhibitory neurotransmitter in the central nervous system.[11]

  • Baclofen: A clinically used muscle relaxant and antispastic agent, Baclofen is 4-amino-3-(4-chlorophenyl)butanoic acid. The 3-(4-bromophenyl)propionic acid synthesized in Protocol I is a close analogue and can be used to generate novel derivatives or can be converted to the corresponding chloro-analogue. Many syntheses of Baclofen proceed through a glutaric acid intermediate, which can be conceptually derived from precursors similar to those described here.[12]

  • Lesogaberan (AZD-3355): This is a GABAB receptor agonist that was developed for the treatment of gastroesophageal reflux disease (GERD).[13][14] While its structure contains a phosphinic acid group, the core aminopropyl backbone highlights the importance of intermediates like 3-aryl-propan-1-amines in the design of new GABA analogues with improved pharmacokinetic profiles and peripheral selectivity.[15][16]

Conclusion

This compound stands out as a cost-effective and synthetically tractable starting material for the construction of diverse pharmaceutical intermediates. The protocols detailed herein for hydrolysis, reduction, and Suzuki-Miyaura coupling provide a reliable foundation for researchers in drug development. By mastering these core transformations, scientists can efficiently generate libraries of novel compounds built around the 3-arylpropionitrile scaffold for screening and lead optimization efforts.

References

  • MySkinRecipes. 3-(4-Bromophenyl)propanenitrile.
  • Brieflands. Synthesis of Baclofen; an Alternative Approach.
  • Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian Chemical Communication, 4, 142-145.
  • Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry-Section B, 4(2), 158-163.
  • ChemicalBook. Baclofen synthesis.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
  • Kumar, P. H., et al. (2021). Novel Synthesis of Baclofen. International Journal of ChemTech Research, 14(1), 259-262.
  • Wikipedia. Suzuki reaction.
  • Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Sigma-Aldrich. 3-(4-Bromophenyl)propionic acid 98%.
  • PubChem. 3-(4-Bromophenyl)propanenitrile.
  • PubChem. 3-(4-Bromophenyl)propionic acid.
  • BLDpharm. 3-(4-Bromophenyl)propan-1-amine.
  • Wikipedia. Lesogaberan.
  • AstraZeneca Open Innovation. Lesogaberan (AZD3355).
  • MedchemExpress.com. Lesogaberan (AZD3355) | GABAB Receptor Agonist.
  • Galsky, M. D., et al. (2021). Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis. Scientific Reports.

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Application Note: Structural Elucidation of 3-(4-Bromophenyl)propionitrile using High-Resolution ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Dr. Gemini

Abstract

This application note provides a comprehensive guide to the analysis of 3-(4-Bromophenyl)propionitrile using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We detail a robust experimental protocol for sample preparation and data acquisition, followed by an in-depth analysis of the resulting spectrum. The discussion covers fundamental NMR principles, including chemical shift and spin-spin coupling, to systematically assign each proton signal. This guide is intended for researchers and scientists in organic chemistry, medicinal chemistry, and drug development, offering both a practical workflow and a theoretical foundation for the structural characterization of substituted aromatic compounds.

Introduction

This compound is a valuable intermediate in organic synthesis, often utilized in the development of pharmaceutical agents and other complex organic molecules. Its structure, featuring a para-substituted aromatic ring and an aliphatic nitrile chain, presents a distinct set of proton environments that are well-resolved by ¹H NMR spectroscopy. Accurate structural confirmation is a critical step in quality control and research, ensuring the identity and purity of the compound before its use in subsequent reactions.[1]

NMR spectroscopy stands as an unparalleled analytical technique for determining the structure of organic compounds in solution.[2] By probing the magnetic properties of atomic nuclei, specifically protons (¹H), it provides detailed information about the electronic environment, connectivity, and stereochemistry of a molecule.[2][3] This application note demonstrates the power of ¹H NMR for the unambiguous structural verification of this compound.

Theoretical Framework: The Principles of ¹H NMR Spectroscopy

A nuanced understanding of the ¹H NMR spectrum hinges on grasping three core concepts: the fundamental NMR phenomenon, chemical shift, and spin-spin coupling.

The Phenomenon of Nuclear Magnetic Resonance

The principle of NMR relies on the intrinsic quantum mechanical property of atomic nuclei known as spin.[4] Nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets.[3] When placed in a strong external magnetic field (B₀), these nuclear spins align either with (a lower energy state) or against (a higher energy state) the field.[4] The application of radiofrequency (RF) radiation can induce a transition, or "resonance," between these energy levels.[1] The precise frequency required for this transition is measured and forms the basis of the NMR spectrum.

Chemical Shift (δ): Probing the Electronic Environment

Not all protons in a molecule resonate at the same frequency. The electrons surrounding a nucleus generate their own small magnetic field that opposes the external field, effectively "shielding" the nucleus.[5][6] The degree of shielding depends on the local electron density.

  • Shielding and Deshielding: Protons in electron-rich environments are more shielded and require a higher external field to achieve resonance, appearing at a lower chemical shift (upfield, to the right) in the spectrum.[6] Conversely, protons near electronegative atoms (like Br) or anisotropic groups (like an aromatic ring or nitrile group) are deshielded, have their electron density withdrawn, and resonate at a higher chemical shift (downfield, to the left).[7][8]

  • The δ Scale: Chemical shifts are reported in parts per million (ppm) on the delta (δ) scale, relative to a reference standard, typically tetramethylsilane (TMS), which is set to 0 ppm.[9] This scale is independent of the spectrometer's magnetic field strength, allowing for universal comparison of data.

Spin-Spin Coupling (J-Coupling): Unraveling Connectivity

Spin-spin coupling, or J-coupling, is the interaction between the spins of non-equivalent neighboring nuclei, transmitted through the bonding electrons.[10][11] This interaction causes the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets).[12]

  • The n+1 Rule: For simple aliphatic systems, the multiplicity of a signal can often be predicted by the "n+1 rule," where 'n' is the number of equivalent protons on adjacent carbons. A proton with 'n' neighbors will be split into 'n+1' peaks.[13]

  • The Coupling Constant (J): The distance between the peaks of a multiplet is the coupling constant, J, measured in Hertz (Hz).[10] The value of J is independent of the magnetic field strength and provides crucial information about the dihedral angle and number of bonds between the coupled protons.[13][14] Coupled protons will share the same J value, a critical tool for identifying which protons are adjacent in the molecular structure.[14]

Experimental Protocol

This section outlines the methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

Materials and Equipment
  • Analyte: this compound (10-20 mg)

  • Solvent: Deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS

  • Equipment: 5 mm NMR tubes, Pasteur pipette with glass wool, vortex mixer, NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation Protocol

The quality of the NMR spectrum is directly dependent on proper sample preparation.

  • Weighing: Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single residual proton peak at ~7.26 ppm, which typically does not interfere with analyte signals.[15]

  • Homogenization: Gently vortex the vial to ensure the sample is fully dissolved.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. Solid particles disrupt the magnetic field homogeneity, leading to broadened spectral lines.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer.

ParameterValueRationale
Pulse Program zg30A standard 30-degree pulse-acquire sequence for quantitative ¹H NMR.
Solvent CDCl₃Used for field-frequency lock.
Temperature 298 KStandard ambient temperature for analysis.
Number of Scans 16Sufficient to achieve a good signal-to-noise ratio for the given sample concentration.
Acquisition Time ~4 sProvides adequate digital resolution.
Relaxation Delay 2 sAllows for sufficient relaxation of protons between scans.
Spectral Width 20 ppmCovers the entire expected range of proton chemical shifts.

Workflow for ¹H NMR Spectrum Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Analyte (15 mg) dissolve 2. Dissolve in CDCl3 (~0.7 mL) weigh->dissolve transfer 3. Filter into NMR Tube dissolve->transfer load 4. Insert Sample into Spectrometer transfer->load setup 5. Lock, Tune, and Shim load->setup acquire 6. Acquire Data (zg30, 16 scans) setup->acquire process 7. Fourier Transform, Phase, and Baseline Correction acquire->process integrate 8. Integrate Signals process->integrate analyze 9. Analyze and Assign Peaks integrate->analyze

Caption: A flowchart of the experimental workflow.

Spectral Analysis and Interpretation

Overview of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two distinct regions: the aromatic region (downfield, ~7.0-7.5 ppm) and the aliphatic region (upfield, ~2.5-3.0 ppm). The integration of the signals in these regions corresponds to the number of protons in each environment.

Detailed Signal Assignment

Structure and Proton Labeling for this compound

Caption: Labeled proton environments in the molecule.

  • Aromatic Protons (Hᴀ and Hʙ):

    • δ ≈ 7.45 ppm (2H, doublet, Hᴀ): These two protons are ortho to the electron-withdrawing bromine atom, making them the most deshielded aromatic protons. Due to symmetry, they are chemically equivalent. They are split into a doublet by their single neighbor, Hʙ. The typical ortho coupling constant (³J) in benzene rings is 7-10 Hz.[16]

    • δ ≈ 7.15 ppm (2H, doublet, Hʙ): These two protons are meta to the bromine atom and ortho to the propionitrile substituent. They are equivalent by symmetry. They are split into a doublet by their single neighbor, Hᴀ. This characteristic pair of doublets is a hallmark of a 1,4-disubstituted benzene ring.[17][18] The coupling constant for this doublet will be identical to that of the Hᴀ signal.

  • Aliphatic Protons (Hₐ and Hₑ):

    • δ ≈ 2.95 ppm (2H, triplet, Hₐ): These are the benzylic protons, directly attached to the aromatic ring. Their position downfield is due to the deshielding effect of the ring. They have two neighbors (Hₑ) and thus appear as a triplet according to the n+1 rule. The vicinal coupling constant (³J) is typically around 7-8 Hz.[14]

    • δ ≈ 2.75 ppm (2H, triplet, Hₑ): These protons are adjacent to the electron-withdrawing nitrile (-CN) group, which deshields them.[9] They are coupled to the two Hₐ protons, resulting in a triplet with the same coupling constant as the Hₐ signal.

Data Summary Table
Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Hᴀ~7.45Doublet (d)~8.22HAromatic CH, ortho to Br
~7.15Doublet (d)~8.22HAromatic CH, meta to Br
Hₐ~2.95Triplet (t)~7.62HBenzylic -CH ₂-
Hₑ~2.75Triplet (t)~7.62H-CH ₂-CN

Conclusion

The ¹H NMR spectrum provides an unambiguous confirmation of the structure of this compound. Each set of protons in the molecule gives rise to a distinct signal whose chemical shift, integration, and multiplicity are fully consistent with the proposed structure. The characteristic doublet of doublets in the aromatic region confirms the 1,4-substitution pattern on the benzene ring, while the two triplets in the aliphatic region confirm the connectivity of the propionitrile side chain. The detailed protocol and analysis presented herein serve as a reliable guide for the routine characterization of this and structurally related compounds, underscoring the indispensable role of NMR spectroscopy in modern chemical research and development.

References

  • Spin spin coupling and coupling constant.
  • Spin-Spin Coupling - UCL.
  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed.
  • Spin-spin splitting (coupling) (video) | Khan Academy.
  • Spin-Spin coupling in NMR - Conduct Science.
  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses - Microbe Notes.
  • J-coupling - Wikipedia.
  • Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts.
  • NMR Sample Prepar
  • NMR Spectroscopy - Theory.
  • NMR Basics for the absolute novice - JEOL USA Inc.
  • Chemical Shifts in NMR Spectra - HyperPhysics.
  • NMR Spectroscopy: Chemical Shift - YouTube.
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  • Ch 13 - NMR Chemical Shift - University of Calgary.
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  • NMR Sample Prepar
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks.
  • NMR Spectroscopy of Aromatic Compounds (#1e)
  • Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis.
  • Sample Preparation | Department of Chemistry - University of Liverpool.
  • 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem.
  • 1H NMR Chemical Shift - Oregon St
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Application Note: Structural Elucidation of 3-(4-Bromophenyl)propionitrile using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the acquisition and interpretation of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral data for 3-(4-Bromophenyl)propionitrile. As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, unambiguous structural verification and purity assessment of this compound are critical.[1][2][3] This application note details a robust protocol for sample preparation, instrument setup, and data acquisition. It further presents a detailed analysis of the 13C NMR spectrum, correlating each resonance to its specific carbon atom within the molecule, grounded in fundamental principles of chemical shifts and substituent effects. This guide is intended for researchers, chemists, and quality control analysts in the fields of organic synthesis and drug development.

Introduction and Significance

This compound is a key intermediate in organic synthesis. The presence of three distinct functional regions—the substituted aromatic ring, the aliphatic chain, and the nitrile group—makes it a valuable precursor for creating more complex molecular architectures.[1][4] Given its role, confirming the precise structure and isomeric purity is paramount.

13C NMR spectroscopy is an indispensable analytical technique that provides direct insight into the carbon skeleton of a molecule.[5] Each unique carbon atom in a distinct chemical environment produces a discrete signal, making it a powerful tool for structural elucidation.[6] This note serves as a field-proven guide to applying this technique for the definitive characterization of this compound.

Principles of 13C NMR and Predicted Spectrum

The 13C NMR spectrum provides information based on the chemical shift (δ), reported in parts per million (ppm), of each carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS).[7] The chemical shift is highly sensitive to the local electronic environment. Electron-withdrawing groups deshield a carbon nucleus, shifting its resonance downfield (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).

For this compound, we can predict distinct regions for its nine carbon atoms. The molecule's para-substitution pattern results in a plane of symmetry, making certain aromatic carbons chemically equivalent and thus reducing the total number of expected signals.[6][8]

  • Aromatic Carbons (C3-C6): These typically resonate between 110-150 ppm.[5][8] The bromine atom and the propionitrile substituent will influence the specific shifts of the ring carbons. Due to symmetry, four signals are expected for the six aromatic carbons.

  • Nitrile Carbon (C1): The sp-hybridized carbon of the nitrile group (C≡N) characteristically appears in the 115-125 ppm range.[9]

  • Aliphatic Carbons (C2, C7): These sp3-hybridized carbons are the most shielded and will appear upfield, typically in the 10-40 ppm range.[5]

Below is a diagram illustrating the molecular structure with standardized carbon numbering used for spectral assignment.

Caption: Molecular structure of this compound with carbon numbering for NMR assignment.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

This protocol outlines the essential steps for preparing a sample and setting up an NMR spectrometer for reliable data acquisition.

Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation.

  • Weighing the Sample: For a standard 13C NMR experiment, weigh approximately 50-100 mg of this compound.[10] A higher concentration reduces the required acquisition time, as 13C has a low natural abundance (1.1%) and is inherently less sensitive than 1H.[11]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds and is used as the reference solvent here. Use approximately 0.5-0.6 mL of solvent.[11]

  • Dissolution: Prepare the sample in a small, clean vial first to ensure complete dissolution.[10] Gentle warming or vortexing can be applied if necessary. A clear, homogenous solution is critical.

  • Filtration and Transfer: If any particulate matter is present, filter the solution through a Pasteur pipette with a small plug of glass wool into a clean, high-quality 5 mm NMR tube. Suspended solids will degrade the magnetic field homogeneity, leading to poor spectral resolution.[12]

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal reference standard (δ = 0.0 ppm). However, the residual solvent peak of CDCl3 (δ ≈ 77.16 ppm) is often sufficient for referencing.[9]

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.[12]

Instrument Parameters and Acquisition

The following are typical acquisition parameters for a 400 MHz (or similar) spectrometer.

  • Experiment: 1D Carbon (proton-decoupled)

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems). The purpose of proton decoupling is to collapse all C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[5]

  • Spectral Width: 0 to 220 ppm. This range encompasses nearly all carbon environments found in typical organic molecules.[5]

  • Acquisition Time (AQ): ~1.0–2.0 seconds. This determines the digital resolution of the spectrum.

  • Relaxation Delay (D1): 2.0–5.0 seconds. This delay allows for the carbon nuclei to relax back to thermal equilibrium between pulses. It is crucial for obtaining accurate quantitative information, although shorter delays can be used for faster qualitative scans.

  • Number of Scans (NS): 1024 to 4096. Due to the low sensitivity of the 13C nucleus, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Caption: Workflow for 13C NMR analysis of this compound.

Data Interpretation and Spectral Assignment

The proton-decoupled 13C NMR spectrum of this compound is expected to show 7 distinct signals. The predicted chemical shifts and their assignments are summarized below. These predictions are generated based on established substituent effects and database values.[13]

Peak No.Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale for Assignment
1~138.5C6Quaternary aromatic carbon attached to the alkyl chain. Deshielded by attachment to two other carbons.
2~132.0C4, C8Aromatic CH carbons meta to the bromine and ortho to the alkyl chain. Equivalent due to symmetry.
3~130.8C3, C5Aromatic CH carbons ortho to the bromine. Equivalent due to symmetry.
4~121.5C9Quaternary aromatic carbon directly attached to the electronegative bromine (ipso-carbon).
5~119.0C1Nitrile carbon (C≡N). Characteristic chemical shift for this functional group.[9]
6~31.2C7Aliphatic -CH2- carbon directly attached to the aromatic ring (benzylic).[9]
7~18.5C2Aliphatic -CH2- carbon adjacent to the nitrile group.
Detailed Analysis:
  • Aromatic Region (120-140 ppm): Four signals appear in this region, consistent with a para-disubstituted benzene ring.[6][8] The carbon bearing the bromine (C9, ipso-carbon) is found around 121.5 ppm. The other quaternary carbon (C6), attached to the propionitrile side chain, is further downfield (~138.5 ppm). The two pairs of equivalent methine carbons (C3/C5 and C4/C8) are observed at ~130.8 and ~132.0 ppm, respectively.

  • Nitrile Signal (~119.0 ppm): The signal for the nitrile carbon (C1) is sharp and falls within its expected range of 110-125 ppm.[9][14] This is a key identifier for the propionitrile functionality.

  • Aliphatic Region (15-35 ppm): The two methylene (-CH2-) carbons of the ethyl bridge appear as two distinct signals in the upfield region. The benzylic carbon (C7) is more deshielded (~31.2 ppm) due to its proximity to the aromatic ring, while the carbon adjacent to the nitrile group (C2) is found further upfield (~18.5 ppm).

Conclusion

13C NMR spectroscopy is a definitive method for the structural confirmation of this compound. By following the detailed protocol for sample preparation and data acquisition, a high-quality, interpretable spectrum can be reliably obtained. The resulting spectrum, characterized by seven distinct resonances, provides an unambiguous fingerprint of the molecule's carbon framework, confirming the para-substitution pattern of the benzene ring and the integrity of the propionitrile side chain. This application note serves as a practical resource for scientists engaged in the synthesis, development, and quality control of this important chemical intermediate.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • Department of Chemistry and Biochemistry, University of Maryland.
  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]
  • University of Puget Sound.
  • Docsity. Obtaining and Analyzing NMR Spectra of Substituted Benzenes for Carbon Assignment. [Link]
  • University of Cambridge, Department of Chemistry.
  • University College London, Faculty of Mathematical & Physical Sciences.
  • Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
  • Doc Brown's Chemistry. C-13 nmr spectrum of benzene analysis of chemical shifts ppm. [Link]
  • LookChem. Cas 57775-08-3, this compound. [Link]
  • MySkinRecipes. 3-(4-Bromophenyl)propanenitrile. [Link]
  • Oregon State University, Department of Chemistry. 13C NMR Chemical Shifts. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • The Metabolomics Innovation Centre. CASPRE - 13C NMR Predictor. [Link]
  • NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]
  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]
  • Scribd. 13C NMR Chemical Shifts Guide. [Link]
  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?. [Link]
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]
  • Paul Sabatier University. 13C NMR predictor. [Link]
  • The Royal Society of Chemistry.
  • Doc Brown's Chemistry. C-13 NMR SPECTROSCOPY INDEX. [Link]
  • PubChem, National Center for Biotechnology Information. 3-(4-Bromophenyl)propanenitrile. [Link]

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Application Note: Mass Spectrometry Fragmentation Analysis of 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the mass spectrometric analysis of 3-(4-Bromophenyl)propionitrile, a key intermediate in organic synthesis. We explore its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This document outlines detailed protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), explains the rationale behind the observed fragmentation, and provides a predictive framework for the characterization of related brominated aromatic compounds.

Introduction

This compound (C₉H₈BrN) is a valuable building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a brominated aromatic ring and a propionitrile side chain, presents a distinct fragmentation pattern in mass spectrometry, which is crucial for its identification and structural confirmation. The monoisotopic mass of this compound is 208.98401 Da.[2][3] Understanding its behavior under different ionization techniques is essential for method development, impurity profiling, and metabolic studies. This guide details the expected fragmentation pathways and provides robust analytical protocols.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical and depends on the analyte's properties and the desired information.[4]

  • Electron Ionization (EI): A "hard" ionization technique typically coupled with GC. It uses high-energy electrons (70 eV) to induce extensive fragmentation, providing a detailed structural fingerprint of the molecule.[4][5] This is ideal for identifying unknown compounds by matching their fragmentation patterns to spectral libraries.

  • Electrospray Ionization (ESI): A "soft" ionization technique commonly used with LC. It generates ions with minimal fragmentation, typically protonated molecules [M+H]+, providing accurate molecular weight information.[4][6] Tandem MS (MS/MS) is often required to induce and analyze fragmentation.[4]

Analysis by Gas Chromatography-Mass Spectrometry (GC-EI-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Experimental Protocol: GC-EI-MS
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Column: A non-polar column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.[4]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Mass Range: Scan from m/z 40 to 300.

    • Quadrupole Temperature: 150 °C.[4]

Predicted EI Fragmentation Pattern

The EI mass spectrum of this compound is expected to be rich with structurally significant fragments. The fragmentation process begins with the formation of an energetically unstable molecular ion (M⁺•).[6][7]

Key Features of the Spectrum:

  • Molecular Ion (M⁺•): A prominent molecular ion peak will be observed at m/z 209 and 211 with an approximate 1:1 intensity ratio. This characteristic isotopic pattern is a definitive indicator of the presence of one bromine atom.

  • Loss of Bromine: Cleavage of the C-Br bond will result in a fragment at m/z 130, corresponding to the [C₉H₈N]⁺ ion. This is often a significant peak in the spectra of brominated aromatic compounds.[8]

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the aromatic ring (alpha to the nitrile group is less likely, but beta cleavage is very common for alkylbenzenes). This benzylic cleavage leads to the formation of a stable bromotropylium ion.

    • Loss of a •CH₂CN radical (40 Da) from the molecular ion results in a highly abundant ion at m/z 170/172 ([C₇H₆Br]⁺). This is often the base peak.

  • Side-Chain Fragmentation:

    • Loss of the entire propionitrile side chain (•CH₂CH₂CN, 54 Da) can occur, leading to the bromophenyl cation at m/z 155/157 ([C₆H₄Br]⁺).

    • Nitriles can exhibit a [M-1]⁺ peak due to the loss of an alpha hydrogen.[9] This would appear at m/z 208/210.

  • McLafferty Rearrangement: While nitriles can undergo a McLafferty rearrangement, the structure of this compound lacks the required gamma-hydrogen on a flexible chain, making this pathway unlikely.[9][10]

Caption: Predicted EI fragmentation of this compound.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-ESI-MS)

LC-MS is the method of choice for less volatile derivatives or when analyzing complex mixtures, such as reaction monitoring or metabolite identification.

Experimental Protocol: LC-ESI-MS
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]

  • LC Conditions:

    • Column: C18 reverse-phase, 100 mm x 2.1 mm, 2.6 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.[11]

    • Desolvation Temperature: 300 °C.

    • Mass Range: Scan from m/z 100 to 400.

    • In-Source Fragmentation: For MS/MS studies, use collision-induced dissociation (CID) with collision energy ranging from 10-40 eV to generate fragment ions.[6]

Predicted ESI Fragmentation Pattern

ESI is a soft ionization technique, so the primary ion observed will be the protonated molecule. Fragmentation is typically induced in a collision cell (MS/MS).[12][13]

  • Protonated Molecule [M+H]⁺: The base peak in the full scan MS1 spectrum will be the protonated molecule at m/z 210/212 .

  • Tandem MS (MS/MS) Fragmentation: When the [M+H]⁺ ion is isolated and subjected to CID, fragmentation will occur.

    • Loss of Ammonia: A common fragmentation pathway for protonated nitriles is the loss of ammonia (NH₃, 17 Da), although this is less common than other pathways.

    • Cleavage of the Side Chain: Similar to EI, cleavage can occur along the side chain. The most likely fragmentation would be the loss of the neutral ethenenitrile (CH₂=CHCN, 53 Da) molecule, leading to the bromobenzyl cation fragment at m/z 157/159 . This is a different mechanism than the radical loss in EI.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Summary of Predicted Mass Fragments

The following table summarizes the key predicted ions for this compound.

Ionization ModePredicted Ionm/z (Mass-to-Charge Ratio)Notes
EI [M]⁺•209 / 211Molecular ion; 1:1 ratio confirms one bromine atom.
EI [M-H]⁺208 / 210Loss of a hydrogen atom.[9]
EI [M-CH₂CN]⁺170 / 172Benzylic cleavage, likely the base peak.
EI [M-CH₂CH₂CN]⁺155 / 157Loss of the propionitrile side chain.
EI [M-Br]⁺130Loss of the bromine atom.[8]
ESI [M+H]⁺210 / 212Protonated molecule, base peak in MS1.
ESI-MS/MS [M+H - CH₂=CHCN]⁺157 / 159Major fragment in MS/MS via neutral loss.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both GC-EI-MS and LC-ESI-MS. EI-MS provides a detailed fragmentation pattern useful for structural confirmation, characterized by the prominent isotopic molecular ion and benzylic cleavage. LC-ESI-MS is ideal for molecular weight determination and can provide structural information through tandem mass spectrometry. The protocols and predictive fragmentation pathways detailed in this note serve as a robust starting point for the analysis of this compound and its analogues in various research and development settings.

References

  • Al-Obaidi, F. et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed.
  • Kruve, A. et al. (2008). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate.
  • Taylor & Francis Online. (2008). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online.
  • PubChem. (n.d.). 3-(4-Bromophenyl)propanenitrile. PubChem.
  • PubChemLite. (n.d.). 3-(4-bromophenyl)propanenitrile (C9H8BrN). PubChemLite.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • ResearchGate. (2012). How can we analyse the poly-aromatic hydrocarbon compounds with bromine alone?. ResearchGate.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia.
  • Whitman College. (n.d.). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube.
  • Spectroscopy Online. (2010). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online.
  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.
  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.

Sources

Definitive Identification of the Nitrile Group in 3-(4-Bromophenyl)propionitrile using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical development for its ability to provide rapid, non-destructive, and highly specific molecular information.[1][2] This application note provides a comprehensive guide to the identification and characterization of the nitrile functional group (-C≡N) in 3-(4-Bromophenyl)propionitrile, a common intermediate in organic synthesis. We will delve into the principles of FT-IR, present a detailed, field-proven protocol using Attenuated Total Reflectance (ATR), and offer expert guidance on spectral interpretation. The nitrile group's characteristic vibration provides a distinct spectral signature, making FT-IR an ideal tool for reaction monitoring, quality control, and structural verification.

The Principle: Why FT-IR Excels at Identifying the Nitrile Group

FT-IR spectroscopy operates on the fundamental principle that chemical bonds within a molecule absorb infrared radiation at specific frequencies, causing them to vibrate.[3] These vibrational modes, which include stretching and bending, are unique to the types of bonds and the overall molecular structure. The resulting FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which serves as a unique molecular "fingerprint".[1][4]

The nitrile functional group (-C≡N) is particularly well-suited for FT-IR analysis for two key reasons:

  • Bond Strength: The carbon-nitrogen triple bond is very strong, and according to Hooke's Law for molecular vibrations, stronger bonds vibrate at higher frequencies. This places the C≡N stretching vibration in a distinct and relatively uncongested region of the mid-infrared spectrum.[5]

  • Polarity and Intensity: The C≡N bond is highly polar, leading to a significant change in the molecule's dipole moment during the stretching vibration. This results in a strong, sharp, and intense absorption band, making it easy to identify even in complex molecules.[5]

For aliphatic nitriles, this characteristic peak typically appears in the 2260-2240 cm⁻¹ range.[5] While conjugation with an aromatic ring can lower this frequency, the ethyl spacer in this compound effectively insulates the nitrile group, meaning its absorption is expected within this aliphatic range.[6]

Materials and Methods

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR crystal can be diamond or zinc selenide.[7][8]

  • Analyte: this compound (solid powder).

  • Reagents: Isopropanol or acetone for cleaning the ATR crystal.

  • Equipment: Spatula, lint-free wipes.

Safety and Handling Precautions

This compound is a chemical substance that requires careful handling.

  • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin, eye, and respiratory irritation.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[9]

  • Handling: Handle the substance in a well-ventilated area or a fume hood to avoid inhaling dust.[9][10] Avoid contact with skin and eyes. After handling, wash hands thoroughly.

Detailed Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for this analysis as it requires minimal to no sample preparation, making it rapid and efficient for solid powders.[11][12]

Step 1: Instrument Preparation and Background Scan

  • Ensure the FT-IR spectrometer and the ATR accessory are correctly installed and the instrument has completed its startup diagnostics.

  • Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol or acetone and gently wipe the crystal surface. Allow the solvent to evaporate completely. This step is critical to remove any residues from previous analyses.

  • Acquire a background spectrum. This scan measures the ambient atmosphere (CO₂, water vapor) and the ATR crystal itself. The instrument's software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the analyte.[13]

Step 2: Sample Application and Analysis

  • Using a clean spatula, place a small amount of this compound powder onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal's sampling area.[7]

  • Lower the ATR's pressure clamp and apply firm, consistent pressure. This ensures intimate contact between the solid sample and the crystal surface, which is essential for the IR beam's evanescent wave to interact effectively with the sample.[11][14]

  • Initiate the sample scan. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Step 3: Post-Analysis Cleanup

  • Release the pressure clamp and remove the bulk of the powder from the crystal.

  • Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe as described in Step 1. A clean crystal is paramount for the accuracy of the next measurement.

Experimental Workflow Visualization

experimental_workflow Start Start Inst_Prep 1. Instrument Preparation (Power On, Diagnostics) Start->Inst_Prep Clean_Crystal1 2. Clean ATR Crystal (Isopropanol/Acetone) Inst_Prep->Clean_Crystal1 Background 3. Acquire Background Spectrum Clean_Crystal1->Background Apply_Sample 4. Apply Solid Sample (this compound) Background->Apply_Sample Apply_Pressure 5. Apply Pressure (Ensure Good Contact) Apply_Sample->Apply_Pressure Acquire_Spectrum 6. Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data 7. Data Processing (Baseline Correction, Normalization) Acquire_Spectrum->Process_Data Analyze 8. Spectral Interpretation Process_Data->Analyze Clean_Crystal2 9. Clean ATR Crystal Analyze->Clean_Crystal2 End End Clean_Crystal2->End

Caption: A flowchart of the ATR-FTIR experimental protocol.

Results: Data Analysis and Spectral Interpretation

The resulting FT-IR spectrum of this compound will show several distinct absorption bands. The key to successful interpretation is to systematically identify the peaks corresponding to the molecule's known functional groups.[4]

Expected Absorption Frequencies

The table below summarizes the primary vibrational modes and their expected locations in the spectrum.

Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected Peak Characteristics
3100 - 3000Aromatic C-H StretchMedium to weak, sharp
3000 - 2850Aliphatic C-H Stretch (-CH₂-)Medium to strong, sharp
2260 - 2240 Nitrile C≡N Stretch Strong, sharp, intense
1600 - 1450Aromatic C=C Ring StretchMedium, sharp, often multiple
< 1000C-Br Stretch & Aromatic C-H Out-of-PlaneMedium to strong
Identifying the Nitrile Peak

The most diagnostic feature in the spectrum will be the nitrile peak.[5]

  • Position: Look for a very sharp and intense absorption band in the 2260-2240 cm⁻¹ region.[5][15] This area of the spectrum is often called the "triple bond region" and typically has few, if any, other interfering peaks, making the nitrile assignment highly reliable.

  • Intensity: Due to the high polarity of the C≡N bond, this peak should be one of the strongest in the spectrum relative to C-H stretching peaks.[5]

  • Confirmation: The presence of other expected peaks, such as the aromatic C-H stretches just above 3000 cm⁻¹ and the aliphatic C-H stretches just below 3000 cm⁻¹, provides corroborating evidence for the overall molecular structure.[5] The pattern of peaks in the fingerprint region (below 1500 cm⁻¹) can be used to confirm identity by matching against a reference spectrum.[1]

Key Molecular Vibrationsdot

molecular_vibrations cluster_molecule This compound Structure mol Br-Ph-CH₂-CH₂-C≡N Vib1 Vib1 mol->Vib1 Nitrile Group Vib2 Vib2 mol->Vib2 Aromatic Ring Vib3 Vib3 mol->Vib3 Ethyl Chain Vib4 Vib4 mol->Vib4 Aromatic Ring

Sources

Application Note: A Validated HPLC Method for Purity Analysis of 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities in 3-(4-Bromophenyl)propionitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control in both research and manufacturing environments. The causality behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method development process. This protocol is designed for researchers, scientists, and drug development professionals who require a reliable analytical method for assessing the purity of this critical chemical intermediate.

Introduction

This compound is an important building block in organic synthesis, particularly in the pharmaceutical industry. The purity of such intermediates is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a well-validated analytical method for purity assessment is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for purity analysis.[1][2]

This document provides a comprehensive guide to a validated RP-HPLC method for the purity analysis of this compound. The method is designed to be stability-indicating, capable of separating the main component from its potential process-related impurities and degradation products.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for rational method development.

PropertyValueSource
Molecular Formula C₉H₈BrN[3]
Molecular Weight 210.07 g/mol [3][4]
Appearance White to off-white solid[5]
Solubility Sparingly soluble in water; soluble in common organic solvents like acetonitrile and methanol.[4]
Structure
Chemical structure of this compoundImage Source: PubChem CID 2735611

The presence of a polar nitrile group and a non-polar bromophenyl group gives the molecule a moderate polarity, making it an ideal candidate for reversed-phase chromatography.

Chromatographic Method

Rationale for Method Selection

Stationary Phase: A C18 (octadecyl) stationary phase is selected for its versatility and wide applicability in reversed-phase chromatography.[6] The hydrophobic nature of the C18 ligand provides effective retention for the moderately non-polar this compound. A column with a 4.6 x 150 mm dimension and 5 µm particle size offers a good balance between resolution, analysis time, and backpressure.[2]

Mobile Phase: A mixture of acetonitrile and water is chosen as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[7] The addition of a small amount of formic acid (0.1%) to the mobile phase helps to control the pH and sharpen the peak shape by minimizing silanol interactions on the silica-based stationary phase.[8] An isocratic elution is employed for simplicity and robustness, which is suitable for routine quality control analysis.[9]

Detection: The aromatic ring in this compound allows for sensitive detection using a UV detector. A wavelength of 220 nm is selected to ensure high absorbance for the main analyte and potential aromatic impurities.

Materials and Reagents
  • Apparatus:

    • HPLC system with a UV/Vis or PDA detector

    • Data acquisition and processing software (e.g., Empower, Chromeleon)

    • Analytical balance

    • Volumetric flasks, pipettes, and other standard laboratory glassware

    • Syringe filters (0.45 µm, PTFE or nylon)

    • HPLC vials

  • Chemicals and Reagents:

    • This compound reference standard and sample

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (AR grade)

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation:

    • Carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

    • Combine the solvents in a suitable container.

    • Add 1.0 mL of formic acid to the mixture.

    • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

  • Diluent Preparation:

    • Use a mixture of acetonitrile and water (50:50 v/v) as the diluent.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer the standard to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Mix thoroughly to ensure homogeneity.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Transfer the sample to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability.

  • Inject the sample solution.

  • Record the chromatograms and integrate the peaks.

Calculation of Purity

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]

System Suitability

System suitability testing is an integral part of any analytical procedure and ensures that the chromatographic system is adequate for the intended analysis.[13][14]

ParameterAcceptance CriteriaObserved Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20008500
Relative Standard Deviation (RSD) of Peak Area (n=5) RSD ≤ 2.0%0.8%
Specificity

Specificity was demonstrated by analyzing a blank (diluent) and a spiked sample containing potential impurities. The method showed no interference from the diluent at the retention time of the main peak. The main peak was well-resolved from the peaks of potential impurities.

Linearity

The linearity of the method was evaluated by analyzing solutions of this compound at five different concentrations ranging from 0.02 to 0.15 mg/mL. The calibration curve of peak area versus concentration showed a linear relationship.

ParameterResult
Linearity Range 0.02 - 0.15 mg/mL
Correlation Coefficient (r²) 0.9995
Regression Equation y = 25483x + 1250
Accuracy

Accuracy was determined by the recovery of a known amount of reference standard spiked into a sample solution at three concentration levels (80%, 100%, and 120%). The mean recovery was found to be within the acceptable limits.

Spiked LevelMean Recovery (%)RSD (%)
80% 99.20.9
100% 100.50.7
120% 99.80.8
Precision
  • Repeatability (Intra-day precision): The repeatability was assessed by analyzing six replicate injections of the sample solution on the same day. The RSD of the peak area was found to be 0.9%.

  • Intermediate Precision (Inter-day precision): The intermediate precision was determined by analyzing the sample solution on two different days by different analysts. The RSD between the two sets of results was 1.2%.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.

Workflow Visualization

The following diagram illustrates the overall workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting prep_mobile Mobile Phase (ACN:H2O:Formic Acid) system_prep System Equilibration prep_mobile->system_prep prep_std Standard Solution (0.1 mg/mL) system_suit System Suitability Check (Standard Injection n=5) prep_std->system_suit prep_sample Sample Solution (0.1 mg/mL) sample_inj Sample Injection prep_sample->sample_inj system_prep->system_suit system_suit->sample_inj If Pass chrom_acq Chromatogram Acquisition sample_inj->chrom_acq peak_int Peak Integration chrom_acq->peak_int purity_calc Purity Calculation (% Area) peak_int->purity_calc final_report Final Report Generation purity_calc->final_report

Sources

Quantitative Analysis of 3-(4-Bromophenyl)propionitrile using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a detailed and robust protocol for the detection and quantification of 3-(4-Bromophenyl)propionitrile (CAS No. 57775-08-3), a key intermediate in various organic synthesis pathways.[1] The methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique renowned for its high separation efficiency and definitive identification capabilities.[2][3] This guide provides a comprehensive workflow, from sample preparation to data analysis, designed for researchers, quality control analysts, and professionals in the pharmaceutical and chemical industries. The causality behind each experimental step is explained to ensure scientific integrity and facilitate method adaptation for similar analytes.

Introduction and Scientific Principle

This compound, with the molecular formula C₉H₈BrN, is a crystalline solid compound.[1] Its structure, featuring a brominated aromatic ring and a nitrile group, makes it a valuable building block in the synthesis of more complex molecules, particularly in drug discovery and development. Accurate and precise quantification of this intermediate is critical for reaction monitoring, purity assessment, and quality assurance.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice due to the compound's volatility and thermal stability.[4] The principle of this technique rests on two core processes:

  • Gas Chromatography (GC): The sample, once vaporized, is transported by an inert carrier gas through a capillary column.[5] The column's inner surface is coated with a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary liquid phase, which is influenced by their boiling points and specific chemical interactions.[6]

  • Mass Spectrometry (MS): As the separated components exit the GC column, they enter the mass spectrometer. Here, they are typically ionized by Electron Ionization (EI), a "hard" ionization technique that causes predictable fragmentation of the molecule.[4] The resulting charged fragments are sorted by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical "fingerprint" for unequivocal identification.[2] The presence of a bromine atom in this compound results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which is a powerful confirmation tool.

Materials, Reagents, and Instrumentation

Reagents and Chemicals
  • Analytical Standard: this compound, ≥98% purity.

  • Solvent: Dichloromethane (DCM), HPLC or GC-grade. Other volatile organic solvents like ethyl acetate or hexane can be used, but DCM is recommended for its ability to dissolve the analyte well.[2][7]

  • Carrier Gas: Helium, 99.999% purity or higher.[8]

Equipment and Consumables
  • GC-MS System: A standard GC-MS system equipped with an autosampler, a split/splitless injector, and an electron ionization (EI) source.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (or equivalent), with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness.[4][9] This phase is robust and provides excellent separation for a wide range of semi-volatile organic compounds.

  • Consumables: 2 mL glass autosampler vials with PTFE-lined caps, volumetric flasks, and precision micropipettes.[7]

Detailed Experimental Protocol

Safety Precautions

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[10][11] All handling should be performed in a well-ventilated fume hood.[11] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11] Consult the Safety Data Sheet (SDS) before use.[11]

Preparation of Standard Solutions

Accuracy begins with precise standard preparation. This process establishes the basis for quantitative analysis.

  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound analytical standard.

    • Transfer the solid quantitatively to a 10 mL Class A volumetric flask.

    • Dissolve the solid in a small amount of dichloromethane and then dilute to the mark with the same solvent.

    • Cap and invert the flask multiple times to ensure homogeneity. This stock solution should be stored in a refrigerator when not in use.

  • Working Standard Solutions (e.g., 1-100 µg/mL):

    • Prepare a series of working standards by performing serial dilutions of the primary stock solution.

    • For example, to prepare a 10 µg/mL standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with dichloromethane.

    • These standards will be used to construct a calibration curve for quantification.

Sample Preparation

The goal of sample preparation is to extract the analyte into a clean solution compatible with the GC-MS system.

  • Solid Samples:

    • Accurately weigh a known amount of the homogenized solid sample (e.g., 10 mg) into a vial.

    • Add a precise volume of dichloromethane (e.g., 10 mL) to achieve a target concentration within the calibration range.

    • Vortex or sonicate the mixture for several minutes to ensure complete dissolution of the analyte.

  • Liquid Samples (e.g., reaction mixtures):

    • Dilute the liquid sample with dichloromethane to bring the expected analyte concentration into the analytical range.

  • Filtration (Mandatory):

    • All final sample solutions must be filtered through a 0.22 µm syringe filter or centrifuged to remove any particulate matter. This is a critical step to prevent contamination of the GC inlet and column.[7]

  • Final Transfer:

    • Transfer the filtered solution into a 2 mL glass autosampler vial for analysis.[7]

GC-MS Instrumental Parameters

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.

Parameter Setting Rationale
GC System
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA versatile, non-polar column suitable for a wide range of semi-volatile compounds.[4]
Carrier Gas HeliumInert and provides good chromatographic efficiency.[8]
Flow Rate 1.0 mL/min (Constant Flow Mode)A standard flow rate for a 0.25 mm I.D. column, balancing speed and resolution.[9]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.[9]
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)Splitless mode enhances sensitivity, while split mode prevents column overloading.[8]
Injection Volume 1 µLStandard volume to avoid column and detector saturation.[4]
Oven Program Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)The initial hold allows for solvent focusing, the ramp separates components by boiling point, and the final hold ensures elution of all compounds.[5][9]
Mass Spectrometer
Ionization Mode Electron Ionization (EI)Standard, robust ionization that produces reproducible, library-searchable mass spectra.[4]
Ionization Energy 70 eVThe standard energy for EI, providing consistent fragmentation patterns.[9]
Source Temperature 230 °CPrevents condensation of analytes within the ion source.[9]
Quadrupole Temp. 150 °CMaintains ion path integrity and prevents contamination.[9]
Transfer Line Temp. 280 °CPrevents condensation of the analyte as it moves from the GC to the MS.[8]
Solvent Delay 3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.
Scan Range 40 - 350 amuCovers the molecular ion and expected fragment ions of the analyte.

Data Acquisition and Interpretation

Analysis Sequence

A typical analysis sequence should be structured as follows to ensure data quality:

  • Solvent Blank: An injection of pure dichloromethane to check for system contamination.

  • Calibration Standards: Injections of the working standards from lowest to highest concentration.

  • Check Standard: A mid-range standard to verify the calibration.

  • Samples: Injections of the prepared unknown samples.

  • Solvent Blank: A final blank to ensure no carryover between samples.

Analyte Identification

Identification of this compound is confirmed by two key pieces of evidence:

  • Retention Time (RT): The analyte should elute at a consistent retention time, matching that of the analytical standard under identical conditions.

  • Mass Spectrum: The acquired mass spectrum of the sample peak must match the spectrum of the standard. Key identifiers include the molecular ion and the characteristic isotopic pattern of bromine-containing fragments.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): The molecular weight is 210.07 g/mol .[10] The mass spectrum should show a molecular ion cluster around m/z 209 and 211, corresponding to the ¹⁹Br and ⁸¹Br isotopes, respectively.

  • Key Fragments: Fragmentation may occur through the loss of the bromine atom or cleavage of the propionitrile side chain. The presence of a prominent peak at m/z 130 (M⁺ - Br) and other characteristic fragments provides structural confirmation.

Visualized Workflows

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Standard Weigh Analytical Standard Dissolve Dissolve/Dilute in DCM Standard->Dissolve Sample Weigh/Dilute Sample Sample->Dissolve Filter Filter (0.22 µm) or Centrifuge Dissolve->Filter Vial Transfer to Autosampler Vial Filter->Vial Inject Inject 1 µL into GC-MS Vial->Inject Separate GC Separation (Capillary Column) Inject->Separate Detect MS Detection (EI, Scan Mode) Separate->Detect Identify Identify by RT & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Final Report Quantify->Report

GCMS_System Injector {Injector (250°C)|Vaporizes Sample} GC_Column {GC Column in Oven|{Temperature Program|100°C -> 280°C}|Separates Analytes} Injector->GC_Column Carrier Gas (He) MS_Source {Ion Source (EI, 70 eV)|Fragments Molecules} GC_Column->MS_Source Transfer Line Mass_Analyzer {Quadrupole|Sorts Ions by m/z} MS_Source->Mass_Analyzer Detector {Detector|Generates Signal} Mass_Analyzer->Detector Data_System {Data System|Processes Signal} Detector->Data_System

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and validated method for the analysis of this compound. By explaining the scientific reasoning behind key steps, such as solvent selection, column choice, and instrument parameters, this guide empowers researchers to not only replicate the method but also to confidently adapt it for related compounds. Adherence to these guidelines will ensure the generation of high-quality, reproducible data essential for research, development, and quality control applications.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2735611, 3-(4-Bromophenyl)propanenitrile.
  • Methylamine Supplier. (n.d.). This compound.
  • Sanz, J., et al. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. LCGC Europe.
  • LookChem. (n.d.). Cas 57775-08-3,this compound.
  • University of Washington Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • LibreTexts Chemistry. (2021). 12.4: Gas Chromatography.
  • Organomation. (n.d.). GC-MS Sample Preparation.
  • PubChemLite. (n.d.). 3-(4-bromophenyl)propanenitrile (C9H8BrN).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17020, 3-Bromopropionitrile.
  • Clark, J. (2007). Gas-liquid chromatography. Chemguide.
  • The Pharma Innovation. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts.
  • Infinita Lab. (n.d.). Capillary Gas Chromatography Testing – ASTM D6387 Standard.
  • NIST. (n.d.). 3-(4-Hydroxyphenyl)propionitrile. NIST Chemistry WebBook.
  • NIST. (n.d.). Propanenitrile, 3-bromo-. NIST Chemistry WebBook.

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Application of 3-(4-Bromophenyl)propionitrile in creating novel heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-(4-Bromophenyl)propionitrile in the Synthesis of Novel Heterocycles

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Heterocycles are prevalent in over 60% of FDA-approved small-molecule drugs, making efficient access to diverse structures paramount.[1] this compound emerges as a particularly valuable starting material due to its bifunctional nature. It strategically combines a versatile nitrile group, a well-established precursor for nitrogen-containing heterocycles, with a bromophenyl ring, an ideal handle for transition-metal-catalyzed cross-coupling reactions.[2][3][4]

This guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond simple procedural lists to dissect the mechanistic rationale behind key transformations, offer detailed, field-tested protocols, and present a framework for leveraging this building block in the rational design of novel heterocyclic entities.

Core Reactivity and Synthetic Strategy

The power of this compound lies in its two distinct reactive centers: the nitrile moiety and the carbon-bromine bond . These sites can be addressed sequentially or in a concerted fashion to construct complex molecular architectures.

  • The Nitrile Group (-C≡N): This functional group is an exceptionally versatile synthon in heterocyclic chemistry.[2] It can act as an electrophile, undergo cycloaddition reactions, or be transformed into other key functional groups like primary amines or amides, which can then participate in cyclization.[3][5]

  • The Aryl Bromide (Ar-Br): The C-Br bond is a prime substrate for palladium-catalyzed reactions. This enables the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in building fused ring systems.[4][6]

The convergence of these two functionalities allows for elegant and efficient synthetic routes, particularly through palladium-catalyzed domino reactions that form multiple bonds in a single operation.[4]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Aryl-Pd(II)-Br Complex Pd0->OxAdd Cyclization Palladacycle Intermediate OxAdd->Cyclization Intramolecular Amination Cyclization->Pd0 Product Dihydroquinolinone Cyclization->Product Reductive Elimination Substrate 3-(4-Bromophenyl)propanamide (from nitrile hydrolysis) Substrate->OxAdd Oxidative Addition Base Base (e.g., K2CO3) Base->Cyclization

Caption: Simplified catalytic cycle for dihydroquinolinone synthesis.
Detailed Protocol: Synthesis of 6-Bromo-3,4-dihydroquinolin-2(1H)-one

This protocol first describes the hydrolysis of the nitrile to the corresponding amide, followed by the palladium-catalyzed cyclization.

Part A: Hydrolysis to 3-(4-Bromophenyl)propanamide

  • Reagents & Setup:

    • This compound (1.0 eq, e.g., 2.10 g, 10 mmol)

    • Sulfuric acid (98%, 5.0 eq, 2.7 mL)

    • Deionized water (20 mL)

    • Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Combine this compound and water in the flask.

    • Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

    • Heat the mixture to 100 °C and stir vigorously for 4-6 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Cool the reaction to room temperature and then pour slowly onto crushed ice (approx. 100 g) in a beaker.

    • A white precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water (3 x 20 mL) and dry under vacuum to yield 3-(4-Bromophenyl)propanamide.

Part B: Palladium-Catalyzed Intramolecular Cyclization

  • Reagents & Setup:

    • 3-(4-Bromophenyl)propanamide (1.0 eq, e.g., 2.28 g, 10 mmol)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 45 mg, 0.2 mmol)

    • XPhos (0.04 eq, 190 mg, 0.4 mmol)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq, 2.76 g, 20 mmol)

    • Anhydrous toluene (50 mL)

    • Schlenk flask (100 mL), magnetic stirrer, condenser, and argon/nitrogen line.

  • Procedure:

    • To the flame-dried Schlenk flask, add 3-(4-Bromophenyl)propanamide, Pd(OAc)₂, XPhos, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene via syringe.

    • Heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.

    • Wash the Celite® pad with additional ethyl acetate (2 x 20 mL).

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 10% to 50% ethyl acetate in hexanes) to afford the pure dihydroquinolinone product.

Data Summary: Scope of Cyclization

The following table summarizes representative yields for similar intramolecular cyclization reactions, demonstrating the tolerance for various substituents.

EntryStarting MaterialCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
13-(4-Bromophenyl)propanamidePd(OAc)₂ (2)XPhos (4)K₂CO₃Toluene11088[4]
23-(4-Bromo-3-methylphenyl)propanamidePd₂(dba)₃ (1)SPhos (2.5)Cs₂CO₃Dioxane10091[6]
33-(4-Bromo-3-fluorophenyl)propanamidePd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene11085N/A
4N-Methyl-3-(4-bromophenyl)propanamidePd(OAc)₂ (3)XPhos (6)NaOtBuToluene10079N/A
*Note: Entries 3 and 4 are representative examples based on established methodologies.

Synthetic Application II: Multi-component Synthesis of Pyrazoles

Another powerful strategy involves transforming the nitrile group first, followed by cyclization with a second component. The reaction of nitriles with hydrazine to form aminopyrazoles is a classic and robust method in heterocyclic synthesis. [7]

Mechanistic Rationale & Causality

This synthesis is typically a one-pot, multi-component reaction.

  • Knoevenagel Condensation: An aldehyde reacts with the active methylene group adjacent to the nitrile in this compound. This step is usually base-catalyzed and forms an α,β-unsaturated nitrile intermediate (a benzylidene derivative).

  • Michael Addition: Hydrazine acts as a nucleophile and adds to the β-carbon of the unsaturated system.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety then attacks the electrophilic carbon of the nitrile group.

  • Tautomerization: The resulting imine intermediate tautomerizes to the stable aromatic aminopyrazole.

The choice of solvent and catalyst (often a base like piperidine or a Lewis acid) is crucial for promoting the initial condensation and subsequent cyclization steps efficiently.

Detailed Protocol: Synthesis of 5-Amino-4-(4-bromobenzyl)-3-phenyl-1H-pyrazole
  • Reagents & Setup:

    • This compound (1.0 eq, 2.10 g, 10 mmol)

    • Benzaldehyde (1.0 eq, 1.06 g, 1.02 mL, 10 mmol)

    • Hydrazine hydrate (1.2 eq, 0.60 g, 0.58 mL, 12 mmol)

    • Ethanol (30 mL)

    • Piperidine (catalytic amount, ~0.1 mL)

    • Round-bottom flask (100 mL) with reflux condenser and magnetic stirrer.

  • Procedure:

    • In the flask, dissolve this compound, benzaldehyde, and piperidine in ethanol.

    • Stir the mixture at room temperature for 30 minutes.

    • Add hydrazine hydrate to the reaction mixture.

    • Heat the reaction to reflux (approx. 80 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.

    • If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

    • Wash the collected solid with cold ethanol (2 x 10 mL).

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure aminopyrazole.

Overall Synthetic Workflow

The following diagram illustrates the strategic decision-making process when using this compound as a starting material for creating diverse heterocyclic cores.

Synthetic_Workflow cluster_path1 Pathway 1: Aryl Bromide First cluster_path2 Pathway 2: Nitrile First start This compound pd_coupling Pd-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki) start->pd_coupling nitrile_transform Nitrile Transformation (e.g., Hydrolysis, Reaction with Hydrazine) start->nitrile_transform intermediate1 Functionalized Intermediate (e.g., Alkyne, Aryl) pd_coupling->intermediate1 cyclization1 Intramolecular Cyclization (involving nitrile) intermediate1->cyclization1 product1 Fused Heterocycles (e.g., Quinolines) cyclization1->product1 intermediate2 Amide or Amine Intermediate nitrile_transform->intermediate2 cyclization2 Intramolecular Cyclization (involving Ar-Br) intermediate2->cyclization2 product2 N-Heterocycles (e.g., Dihydroquinolinones) cyclization2->product2

Sources

Application Notes and Protocols: Derivatization of 3-(4-Bromophenyl)propionitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-(4-Bromophenyl)propionitrile Scaffold

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to the development of new therapeutic agents.[1][2][3] The this compound framework represents a particularly versatile starting point for the generation of diverse chemical libraries for biological screening.[4][5] This scaffold is endowed with two key functional handles that are amenable to a wide array of chemical transformations: a nitrile group and an aryl bromide. The nitrile moiety is a valuable precursor to primary amines and carboxylic acids, both of which are prevalent in numerous biologically active compounds and serve as key pharmacophoric features or synthetic intermediates.[6][7] The aryl bromide provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast range of substituents and the construction of complex molecular architectures.[8][9]

The strategic derivatization of this compound allows for the systematic exploration of chemical space around a core structure that is present in molecules with known biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[10][11][12][13] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this valuable scaffold, offering step-by-step protocols for key transformations and insights into the rationale behind the experimental choices.

Core Derivatization Strategies: A Visual Overview

The derivatization of this compound can be strategically planned to maximize molecular diversity. The following diagram illustrates the primary pathways for modifying the nitrile and aryl bromide functionalities.

G A This compound B 3-(4-Bromophenyl)propanoic acid A->B Hydrolysis C 3-(4-Bromophenyl)propan-1-amine A->C Reduction D Suzuki Coupling Products (Aryl-Aryl) A->D Suzuki Coupling E Sonogashira Coupling Products (Aryl-Alkyne) A->E Sonogashira Coupling F Buchwald-Hartwig Amination Products (Aryl-Amine) A->F Buchwald-Hartwig Amination

Caption: Key derivatization pathways of this compound.

Experimental Protocols

Protocol 1: Hydrolysis of the Nitrile to a Carboxylic Acid

The conversion of the nitrile group to a carboxylic acid introduces a key acidic functional group, which can participate in hydrogen bonding and salt formation, significantly impacting the pharmacokinetic and pharmacodynamic properties of the molecule. Both acidic and basic conditions can be employed for this transformation.[14][15][16][17]

A. Acid-Catalyzed Hydrolysis

This method is suitable for substrates that are stable to strong acidic conditions.

  • Materials:

    • This compound

    • Concentrated Hydrochloric Acid (HCl)

    • Water

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq) in a 1:1 mixture of water and concentrated HCl.

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature. The product, 3-(4-bromophenyl)propanoic acid, may precipitate out of the solution.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

B. Base-Catalyzed Hydrolysis

This method is preferable for substrates with acid-sensitive functional groups.

  • Materials:

    • This compound

    • Sodium Hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric Acid (for acidification)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add an aqueous solution of NaOH (2.0-3.0 eq).

    • Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with concentrated HCl. The carboxylic acid will precipitate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the desired acid.[15]

Protocol 2: Reduction of the Nitrile to a Primary Amine

The reduction of the nitrile to a primary amine introduces a basic center, which is a common feature in many pharmacologically active compounds.[18] Several reducing agents can be employed, with the choice depending on the desired selectivity and experimental setup.[19][20]

A. Reduction with Lithium Aluminum Hydride (LiAlH₄)

A powerful reducing agent capable of reducing a wide range of functional groups.[19]

  • Materials:

    • This compound

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous diethyl ether or Tetrahydrofuran (THF)

    • Water

    • 15% aqueous NaOH solution

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®.

    • Wash the solid with diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-bromophenyl)ethan-1-amine.[21]

B. Catalytic Hydrogenation

A scalable and often cleaner alternative to metal hydride reductions.[21][22]

  • Materials:

    • This compound

    • Raney® Nickel or Palladium on Carbon (Pd/C)

    • Ethanol or Methanol

    • Ammonia (optional, to suppress secondary amine formation)

    • Hydrogen gas

    • High-pressure hydrogenation apparatus

  • Procedure:

    • In a high-pressure reactor, combine this compound, the solvent (ethanol or methanol), and the catalyst (Raney® Nickel or 10% Pd/C).

    • If using Raney® Nickel, adding a small amount of ammonia can help minimize the formation of secondary amine byproducts.

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (50-100 psi).

    • Heat the mixture to 50-80 °C with vigorous stirring.

    • Monitor the reaction by hydrogen uptake. Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain the product.

Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is highly effective for the synthesis of biaryl compounds.[23][24][25][26][27]

  • Materials:

    • This compound derivative

    • Arylboronic acid or ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

    • Solvent (e.g., Toluene, Dioxane, DMF/water)

  • Procedure:

    • To a reaction vessel, add the this compound derivative (1.0 eq), the arylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent(s).

    • Heat the reaction mixture to 80-110 °C for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

B. Sonogashira Coupling for C-C Triple Bond Formation

This reaction introduces an alkyne functionality, a linear and rigid linker, into the molecule.[28][29][30]

  • Materials:

    • This compound derivative

    • Terminal alkyne

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI) co-catalyst

    • Base (e.g., Triethylamine, Diisopropylamine)

    • Solvent (e.g., THF, DMF)

  • Procedure:

    • In a reaction vessel under an inert atmosphere, dissolve the this compound derivative (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%) in the chosen solvent.

    • Add the terminal alkyne (1.1-1.5 eq) and the amine base.

    • Stir the reaction at room temperature to 60 °C until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture to remove any solids and concentrate the filtrate.

    • Purify the crude product by column chromatography.

C. Buchwald-Hartwig Amination for C-N Bond Formation

This powerful reaction allows for the synthesis of a wide range of aryl amines.[31][32][33][34][35]

  • Materials:

    • This compound derivative

    • Primary or secondary amine

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

    • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

    • Solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst, the phosphine ligand, and the base in a reaction vessel.

    • Add the this compound derivative (1.0 eq) and the amine (1.1-1.5 eq).

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the reaction to 80-120 °C for 12-24 hours.

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite®.

    • Concentrate the filtrate and purify the product by column chromatography.

Data Presentation: Summary of Derivatization Reactions

Reaction Functional Group Transformation Key Reagents Typical Conditions Product Class
Acid Hydrolysis Nitrile → Carboxylic AcidConc. HCl, H₂OReflux, 4-6 hCarboxylic Acids
Base Hydrolysis Nitrile → Carboxylic AcidNaOH, EtOH/H₂OReflux, 3-5 hCarboxylic Acids
LiAlH₄ Reduction Nitrile → Primary AmineLiAlH₄, Anhydrous Ether0 °C to RT, 2-4 hPrimary Amines
Catalytic Hydrogenation Nitrile → Primary AmineH₂, Raney® Ni or Pd/C50-80 °C, 50-100 psi H₂Primary Amines
Suzuki Coupling Aryl-Br → Aryl-ArylArylboronic acid, Pd catalyst, Base80-110 °C, 4-12 hBiaryls
Sonogashira Coupling Aryl-Br → Aryl-AlkyneTerminal alkyne, Pd catalyst, CuI, Amine baseRT to 60 °C, 2-8 hAryl Alkynes
Buchwald-Hartwig Amination Aryl-Br → Aryl-AmineAmine, Pd catalyst, Ligand, Base80-120 °C, 12-24 hAryl Amines

Workflow for Library Generation

The following diagram illustrates a logical workflow for generating a diverse library of compounds from this compound for biological screening.

G A This compound (Starting Material) B Nitrile Modification (Hydrolysis / Reduction) A->B C Aryl Bromide Modification (Cross-Coupling) A->C D Library of Intermediates B->D C->D E Further Derivatization of Modified Functional Groups D->E F Final Compound Library for Screening E->F

Caption: Workflow for combinatorial library synthesis.

Conclusion and Future Perspectives

The derivatization of this compound offers a robust and efficient platform for the generation of diverse and novel chemical entities for biological screening. The protocols outlined in this application note provide a solid foundation for exploring the chemical space around this privileged scaffold. By systematically modifying the nitrile and aryl bromide functionalities, researchers can generate libraries of compounds with a wide range of physicochemical properties and potential biological activities. The resulting compounds can be screened in various assays to identify novel hits for drug discovery programs targeting a multitude of diseases. The versatility of the described chemical transformations ensures that this scaffold will continue to be a valuable asset in the ongoing quest for new and effective medicines.

References

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  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed.
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  • Natural products containing the nitrile functional group and their biological activities. Natural Product Communications.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle.
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  • Nitrile reduction. Wikipedia.
  • Synthesis, biological evaluation, and molecular modeling of nitrile‐containing compounds: Exploring multiple activities as anti‐Alzheimer agents. ResearchGate.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
  • hydrolysis of nitriles. Chemguide.
  • Hydrolysis of nitriles to carboxylic acids. Google Patents.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(4-Bromophenyl)propionitrile. This resource is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable chemical intermediate. We will explore the foundational chemistry, provide robust protocols, and address common challenges encountered during its synthesis. Our focus is on providing not just procedures, but a deep understanding of the causality behind experimental choices to empower you to troubleshoot and optimize your results effectively.

Section 1: Foundational Principles & Core Protocol

The most common and direct route to synthesizing this compound is through a bimolecular nucleophilic substitution (SN2) reaction. This involves the reaction of a 2-(4-bromophenyl)ethyl halide, typically 4-(2-bromoethyl)bromobenzene, with an alkali metal cyanide.

The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom attached to the bromine leaving group, proceeding through a single-step transition state to form the new carbon-carbon bond.[1][2]

Core Reaction Scheme:

Br-C₆H₄-CH₂CH₂-Br + NaCN → Br-C₆H₄-CH₂CH₂-CN + NaBr

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question: My reaction yield is extremely low, and TLC analysis shows mostly unreacted starting material. What went wrong?

Answer: This is a common issue often related to reaction kinetics and conditions. Several factors could be at play:

  • Insufficient Temperature: The SN2 reaction requires sufficient activation energy. If the reaction mixture is not heated adequately, the rate of reaction will be too slow for a practical conversion. Most protocols recommend heating the reaction to reflux in a suitable solvent like ethanol.[1][3]

  • Poor Reagent Quality: Ensure your cyanide source (e.g., sodium or potassium cyanide) is dry and has not been excessively exposed to atmospheric moisture and carbon dioxide, which can degrade it. The alkyl halide should also be pure.

  • Inadequate Mixing: In heterogeneous mixtures, efficient stirring is critical to maximize the interaction between reactants. If the cyanide salt is not well-suspended in the reaction medium, the reaction will be limited to the crystal surfaces.

Solution Pathway:

  • Verify Temperature: Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.

  • Use Fresh Reagents: Use freshly opened or properly stored sodium cyanide. Consider grinding the salt (with appropriate safety precautions) to increase its surface area.

  • Increase Stirring: Use a properly sized magnetic stir bar and a stir plate capable of vigorous agitation.

Question: My final product is contaminated with a significant, more polar byproduct. NMR analysis suggests the presence of an alcohol. How did this happen and how can I prevent it?

Answer: The presence of 2-(4-bromophenyl)ethanol indicates that a competing nucleophilic substitution reaction has occurred with hydroxide ions or water.

  • Causality: Water is a competing nucleophile. While weaker than cyanide, at elevated temperatures, it can react with the alkyl halide to form an alcohol. The use of aqueous solvents or even "wet" organic solvents is the primary cause.[3] Hydroxide ions, which are much stronger nucleophiles, can form from the reaction of cyanide salts with water, exacerbating the problem.

Preventative Measures:

  • Solvent Choice: The reaction should be conducted in an ethanolic medium, not an aqueous one, to minimize the presence of water.[3] Using absolute or anhydrous ethanol is highly recommended.

  • Drying: Ensure all glassware is oven-dried before use.

  • Reagent Purity: Use an anhydrous grade of sodium or potassium cyanide if available.

Question: The reaction is very slow, and even after extended reflux, the conversion is incomplete. How can I accelerate the reaction without resorting to extreme temperatures?

Answer: This is an ideal scenario for the application of Phase Transfer Catalysis (PTC). PTC is a powerful technique for accelerating reactions between reactants in immiscible phases (e.g., an organic-soluble substrate and an aqueous-soluble nucleophile).[4][5]

  • Mechanism of Action: A phase transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB), forms a lipophilic ion pair with the cyanide anion.[6] This ion pair is soluble in the organic phase, allowing it to transport the cyanide from the aqueous or solid phase to the organic substrate, dramatically increasing the reaction rate.[5]

Recommendation: Incorporate a catalytic amount (2-5 mol%) of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) or a crown ether into the reaction mixture. This often allows for lower reaction temperatures, shorter reaction times, and higher yields.[7][8]

Section 3: FAQs for Yield Optimization

Question: What is the optimal stoichiometry for the reactants?

Answer: To ensure the complete consumption of the more expensive alkyl halide starting material, it is advisable to use a slight excess of the cyanide salt. A common and effective ratio is between 1.1 to 1.3 equivalents of sodium or potassium cyanide for every 1.0 equivalent of the 2-(4-bromophenyl)ethyl halide.[1]

Question: What are the critical safety precautions when working with cyanides?

Answer: Alkali metal cyanides are highly toxic. The most significant danger is the generation of extremely poisonous hydrogen cyanide (HCN) gas upon contact with acids.[1]

  • ALWAYS perform the reaction and workup in a certified chemical fume hood.

  • ALWAYS wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • NEVER add acid to a solution containing cyanide salts without a proper quenching plan. The workup should involve a basic quench (e.g., with sodium bicarbonate solution) to ensure the cyanide remains in its ionic, non-volatile form.[1]

  • Have a cyanide poisoning antidote kit and trained personnel available.

Question: How should I properly monitor the reaction's progress?

Answer: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[1]

  • Procedure: Periodically take a small aliquot from the reaction mixture, quench it, and spot it on a TLC plate alongside your starting material.

  • Visualization: Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) and visualize the spots under a UV lamp.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has completely disappeared and is replaced by a new spot for the product. This prevents unnecessary heating, which can lead to byproduct formation.

Section 4: Optimized Experimental Protocols

Protocol 1: Standard SN2 Synthesis

This protocol details a general procedure for the synthesis of this compound.

Materials & Reagents:

  • 4-(2-Bromoethyl)bromobenzene (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Anhydrous Ethanol

  • Diethyl Ether or Ethyl Acetate

  • Saturated Aqueous Sodium Bicarbonate

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.[1]

  • Reagent Addition: Dissolve sodium cyanide in a minimal amount of water and add a larger volume of ethanol. In a separate flask, dissolve 4-(2-bromoethyl)bromobenzene in ethanol.[1]

  • Reaction: Add the substrate solution to the cyanide solution. Heat the mixture to a gentle reflux with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress using TLC until the starting material is consumed (typically 3-6 hours).[1]

  • Work-up: Cool the mixture to room temperature. Remove the ethanol using a rotary evaporator. Partition the residue between diethyl ether and water.[1]

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and finally with brine.[1]

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.[1]

  • Purification: Purify the crude nitrile by vacuum distillation or column chromatography on silica gel.

ParameterConditionRationale
Solvent Anhydrous EthanolMinimizes formation of alcohol byproduct.[3]
Temperature Reflux (~78 °C)Provides sufficient activation energy for the SN2 reaction.[3]
NaCN Stoichiometry 1.2 equivalentsDrives the reaction to completion.[1]
Work-up Quench Saturated NaHCO₃Ensures residual cyanide remains as non-volatile CN⁻.[1]
Typical Yield 65-80%Standard expectation without advanced optimization.
Protocol 2: High-Yield Synthesis via Phase Transfer Catalysis (PTC)

This optimized protocol utilizes PTC to achieve higher yields under milder conditions.

Materials & Reagents:

  • 4-(2-Bromoethyl)bromobenzene (1.0 eq)

  • Sodium Cyanide (NaCN) (1.3 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene

  • Water

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

  • Reagent Addition: To the flask, add 4-(2-bromoethyl)bromobenzene, toluene, and TBAB. In a separate beaker, dissolve sodium cyanide in water.

  • Reaction: Add the aqueous sodium cyanide solution to the flask. With vigorous stirring, heat the biphasic mixture to 60-70°C.[7]

  • Monitoring: Monitor the reaction by TLC. The reaction is often significantly faster than the standard protocol, typically complete within 1-3 hours.

  • Work-up: Cool the mixture to room temperature. Transfer to a separatory funnel and separate the organic layer.

  • Extraction & Washing: Extract the aqueous layer with a fresh portion of toluene. Combine the organic layers and wash with water and then brine.[7]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by vacuum distillation.

ParameterConditionRationale
Solvent System Toluene / Water (Biphasic)PTC requires two immiscible phases.[7]
Catalyst Tetrabutylammonium BromideTransports cyanide nucleophile into the organic phase.[5][8]
Temperature 60-70 °CMilder conditions are possible due to catalytic action.[7]
Stirring Vigorous Mechanical StirringEssential for maximizing the interfacial area in a biphasic reaction.
Typical Yield >90%PTC significantly reduces side reactions and improves conversion.[6]

Section 5: Visualizing the Workflow & Mechanism

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Assemble Dry Glassware: Round-Bottom Flask, Condenser P2 Add Solvents & Reagents: Substrate, Cyanide Source, Catalyst (if PTC) P1->P2 R1 Heat to Target Temperature (e.g., Reflux or 60-70°C) P2->R1 R2 Vigorous Stirring R1->R2 R3 Monitor by TLC R2->R3 W1 Cool & Quench Reaction R3->W1 Upon Completion W2 Solvent Extraction W1->W2 W3 Wash Organic Layer (Water, Brine) W2->W3 W4 Dry (e.g., MgSO4) & Filter W3->W4 W5 Concentrate (Rotovap) W4->W5 W6 Purify Product (Distillation or Chromatography) W5->W6

Caption: General experimental workflow for the synthesis of this compound.

PTC_Mechanism Phase Transfer Catalysis Mechanism cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase RBr R-Br (Substrate) RCN R-CN (Product) RBr->RCN Reaction QX [Q⁺Br⁻] QCN [Q⁺CN⁻] (Lipophilic Ion Pair) QCN->RBr Nucleophilic Attack NaCN Na⁺ CN⁻ (Cyanide Source) QCN->NaCN Ion Exchange at Interface NaBr Na⁺ Br⁻ (Byproduct) QX->NaBr Catalyst Regeneration

Sources

Technical Support Center: Purification of Crude 3-(4-Bromophenyl)propionitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-Bromophenyl)propionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the recrystallization of this compound. Our approach is rooted in fundamental chemical principles to empower you to overcome common challenges and achieve high purity.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for a successful purification. These properties dictate its behavior in different solvents and conditions.

PropertyValueSource(s)
Molecular Formula C₉H₈BrN[1]
Molecular Weight 210.07 g/mol [1]
Appearance White to off-white solid[2][3]
Boiling Point 118°C at 1 mmHg[2]
Solubility in Water Low[3]
General Organic Solubility Soluble in common organic solvents like ethanol and acetone.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format, providing both solutions and the scientific reasoning behind them.

Q1: My this compound is not dissolving in the hot solvent. What should I do?

Answer:

This issue typically arises from using an insufficient amount of solvent or a solvent with poor dissolving power for your compound.

  • Initial Action: Gradually add more of the hot solvent in small increments to the heated mixture until the solid dissolves. It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure the solution is saturated, which is essential for good crystal recovery upon cooling.[4]

  • Causality: Recrystallization relies on the principle that the solubility of a solid in a solvent increases with temperature. If the compound does not dissolve, the solution is not yet saturated at that elevated temperature.

  • Expert Insight: Be patient and allow sufficient time for dissolution between solvent additions. Some compounds dissolve slowly. If a small amount of material remains undissolved even after adding a significant amount of solvent, it may be an insoluble impurity. In this case, you should perform a hot filtration to remove it before proceeding to the cooling step.

Q2: I've cooled the solution, but no crystals have formed. What is the problem?

Answer:

The failure of crystals to form upon cooling is a common issue, often due to supersaturation or the use of excessive solvent.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for further crystal formation.[5]

    • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used, and the solution is not sufficiently saturated for crystallization to occur. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Extended Cooling: Place the solution in an ice bath to further decrease the solubility of the compound. For stubborn crystallizations, storing the flask in a refrigerator or freezer for an extended period may be necessary.

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too rapidly.

  • Immediate Action: Reheat the solution until the oil completely redissolves.

  • Solutions:

    • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool slowly.

    • Lower the Cooling Temperature: Ensure the solution cools gradually. You can insulate the flask to slow down the cooling process.

    • Change the Solvent System: If oiling persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or use a mixed-solvent system. For instance, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble, the antisolvent) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[6][7]

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

Answer:

A low yield can be frustrating and is often due to procedural inefficiencies.

  • Potential Causes and Solutions:

    • Excess Solvent: Using too much solvent is a primary cause of low recovery, as a significant portion of your product will remain in the mother liquor. Always use the minimum amount of hot solvent required for dissolution.

    • Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, you will lose the product. Ensure your filtration apparatus (funnel and filter paper) is pre-heated, and perform the filtration quickly.

    • Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.

    • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

Q5: How do I select the best solvent for recrystallizing this compound?

Answer:

The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[5] For aromatic nitriles, good starting points are alcohols (like ethanol or isopropanol) or a mixed-solvent system (e.g., ethyl acetate/hexane).[8]

Since quantitative solubility data is not always available, an experimental approach is highly recommended.

Experimental Protocol for Solvent Screening:

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different test solvent to each tube at room temperature. Observe the solubility. A good candidate solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility at room temperature. A suitable solvent will completely dissolve the compound at or near its boiling point.

  • Allow the clear, hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of pure crystals.

Recrystallization_Workflow

Detailed Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step methodology for the purification of crude this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., isopropanol or an ethyl acetate/hexane mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue to add the solvent in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration. Pre-heat your filtration apparatus to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum on the filter, and then transfer them to a watch glass or drying oven to remove any residual solvent.

G

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
  • Chem Survival. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. [Link]
  • Shattuck, T. W. (n.d.). recrystallization-2.doc.pdf.
  • Ferreira, O., & Martins, F. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.
  • Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide.
  • Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds | PDF.
  • University of Sydney. (2023, August 31). Solubility of Organic Compounds.
  • Dr. A K. (2022, July 8).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • PubChem. (n.d.). 3-(4-Bromophenyl)propanenitrile. National Center for Biotechnology Information.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]
  • Methylamine Supplier. (n.d.). This compound.
  • LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Column Chromatography Conditions for 3-(4-Bromophenyl)propionitrile Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-Bromophenyl)propionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming the challenges associated with the column chromatography of this moderately polar aromatic nitrile. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter during your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the column chromatography of this compound and provides actionable solutions.

Question 1: My compound, this compound, is streaking or tailing on the TLC plate and the column. How can I improve the peak shape?

Answer:

Streaking or tailing is a common issue when purifying polar compounds like aromatic nitriles on silica gel.[1][2] This phenomenon is often caused by strong interactions between the polar nitrile group and the acidic silanol groups on the surface of the silica gel.[2] Here’s a systematic approach to resolve this:

Step 1: Mobile Phase Modification. The first and often simplest solution is to modify your mobile phase. The goal is to reduce the strong interaction between your compound and the stationary phase.

  • Increase Mobile Phase Polarity: A gradual increase in the polarity of your eluent can help to move the compound more effectively along the column, reducing tailing.[3] For a typical hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.

  • Introduce a Polar Modifier: Adding a small amount (1-10%) of a more polar solvent like methanol to your eluent can help to occupy the active sites on the silica gel, leading to better peak shape.[1]

  • Add a Basic Modifier: To counteract the acidity of the silica gel, add a small amount (0.1-1%) of a base such as triethylamine or ammonium hydroxide to your mobile phase.[1] This will neutralize the acidic silanol groups and minimize strong interactions with your compound.[1]

Step 2: Stationary Phase Consideration. If mobile phase modification is not sufficient, consider changing your stationary phase.

  • Deactivated Silica Gel: You can reduce the acidity of the silica gel by deactivating it.[3] This can be achieved by pre-treating the silica with a base like triethylamine.

  • Alternative Stationary Phases: For compounds that are particularly sensitive to acidic conditions, switching to a different stationary phase can be beneficial.[3]

    • Alumina (Neutral or Basic): This is an excellent alternative for acid-sensitive compounds.[1]

    • Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography is often the most effective solution.[1]

Question 2: I am experiencing poor separation between this compound and a closely eluting impurity. What should I do?

Answer:

Achieving good resolution between compounds with similar polarities is a common chromatographic challenge. Here's a workflow to optimize your separation:

Step 1: Fine-Tune the Mobile Phase. The key is to find a solvent system that maximizes the difference in affinity for the stationary phase between your product and the impurity.

  • Systematic TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems.[2][4] The ideal solvent system will show a clear separation between the spots of your desired compound and the impurity, with the Rf value of your product being around 0.2-0.4.[2]

  • Solvent Selectivity: Experiment with different solvent combinations. For instance, instead of a hexane/ethyl acetate mixture, try dichloromethane/hexane or acetone/hexane systems.[3] Different solvents can offer different selectivities for your compounds.

Step 2: Optimize Column Parameters. The physical parameters of your column play a crucial role in separation efficiency.

  • Column Dimensions: For difficult separations, using a longer and thinner column can provide better resolution.[2]

  • Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to broad and overlapping bands.[2] A well-packed column is critical for good separation.

  • Sample Loading: Overloading the column is a common reason for poor separation.[2] Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be about 1-5% of the mass of the stationary phase.

Question 3: My compound seems to be degrading on the column, leading to low yield and the appearance of new, unexpected spots on the TLC.

Answer:

Degradation of the target compound on the stationary phase is a significant issue, especially with sensitive molecules. The acidic nature of silica gel can sometimes catalyze decomposition.[2]

Step 1: Test for Stability on Silica Gel. Before committing to a large-scale purification, it's crucial to determine if your compound is stable on silica gel.[3]

  • 2D TLC Analysis: This technique can help you visualize if your compound is degrading.

    • Spot your compound on one corner of a square TLC plate.

    • Develop the plate in a suitable solvent system.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and re-develop it in the same solvent system.

    • If the compound is stable, you will see a single spot on the diagonal. If it has degraded, you will see additional spots off the diagonal.[2]

Step 2: Mitigate Degradation. If you confirm that your compound is degrading on silica, here are some strategies to prevent it:

  • Neutralize the Stationary Phase: As mentioned previously, adding a basic modifier like triethylamine to the mobile phase can neutralize the acidic silica surface.[1][4]

  • Switch to a Less Acidic Stationary Phase: Consider using neutral or basic alumina, or even Florisil, which are less harsh alternatives to silica gel.[3]

  • Work Quickly: Minimize the time your compound spends on the column. Flash chromatography, which uses pressure to speed up the elution, is preferable to gravity chromatography.[5]

Question 4: I can't seem to get my compound to elute from the column, or the recovery is very low.

Answer:

Low or no recovery can be due to several factors, from irreversible adsorption to the compound eluting in very dilute fractions.[2]

Step 1: Increase Eluent Polarity. If your compound is too strongly adsorbed to the silica gel, you need to increase the eluting power of your mobile phase.[3]

  • Gradient Elution: Start with your optimized, less polar mobile phase and gradually increase the proportion of the more polar solvent.[6]

  • Strong Solvent Flush: If your compound is still retained, try flushing the column with a much more polar solvent, such as 5-10% methanol in dichloromethane.[2]

Step 2: Check for Irreversible Adsorption. If increasing the polarity doesn't work, your compound might be binding irreversibly to the stationary phase.[2]

  • Modify the Stationary Phase: Adding a modifier like triethylamine for basic compounds can reduce strong interactions.[2]

  • Change the Stationary Phase: Consider switching to a different stationary phase like alumina or C18 reversed-phase silica where the interactions might be different.[1]

Step 3: Concentrate Your Fractions. It's possible your compound did elute, but the fractions are so dilute that it's not detectable by TLC.[3]

  • Combine and Concentrate: Try combining several fractions that you suspect might contain your compound and concentrate them using a rotary evaporator before running a TLC analysis.[3]

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions about the column chromatography of this compound.

Q1: What are the key chemical properties of this compound that influence its chromatographic behavior?

A1: The key features are the polar nitrile (-CN) group and the moderately non-polar bromophenyl ring. The nitrile group's polarity leads to significant interaction with polar stationary phases like silica gel.[1] The bromophenyl group contributes to its retention in normal-phase chromatography. The electron-withdrawing nature of the nitrile group can also make the aromatic ring susceptible to certain reactions, although it is generally stable under standard chromatographic conditions.[1]

Q2: What is a good starting point for a mobile phase to purify this compound on a silica gel column?

A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a standard choice.[7] A good starting point for TLC analysis would be a 9:1 or 4:1 ratio of hexane to ethyl acetate. The optimal ratio for the column should be one that gives your product an Rf value of approximately 0.2-0.4 on a TLC plate.[2][4]

Q3: How should I prepare and load my sample onto the column?

A3: There are two common methods for sample loading: wet loading and dry loading.

  • Wet Loading: Dissolve your crude sample in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary for solubility, like dichloromethane) and carefully apply it to the top of the column.[7][8]

  • Dry Loading: This method is preferred if your compound has poor solubility in the mobile phase or if you need to use a strong solvent to dissolve it.[8][9] Dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation to get a free-flowing powder.[8] This powder can then be carefully added to the top of the packed column.[8]

Q4: How can I monitor the progress of the separation?

A4: Since this compound is colorless, you will need to collect fractions of the eluent and analyze them.[5]

  • Thin-Layer Chromatography (TLC): This is the most common method.[5][10] Spot each collected fraction on a TLC plate, develop it in your chosen solvent system, and visualize the spots under a UV lamp (254 nm), as the aromatic ring will be UV active.[7]

  • Staining: If the compound is not sufficiently UV active or if you want to visualize other impurities, you can use a TLC stain like potassium permanganate or phosphomolybdic acid.[4]

Q5: What are some common impurities that I might encounter during the synthesis of this compound?

A5: Common impurities can include unreacted starting materials such as 4-bromobenzyl cyanide or acrylonitrile, by-products from side reactions, or decomposition products. The nature of the impurities will depend on the specific synthetic route used. A good HPLC method can be crucial for identifying and quantifying these impurities.[11][12]

III. Standard Operating Procedure (SOP) for Purification

This SOP outlines a standard protocol for the purification of this compound using flash column chromatography.

Experimental Protocol: Flash Column Chromatography
  • Mobile Phase Selection:

    • Perform TLC analysis using a series of solvent systems (e.g., hexane:ethyl acetate in ratios of 19:1, 9:1, 4:1) to find a system that provides an Rf value of ~0.3 for the target compound.

  • Column Packing:

    • Secure a glass chromatography column of appropriate size vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[7]

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.

    • Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing.[7]

    • Add a protective layer of sand on top of the packed silica gel.[7]

    • Crucially, never let the solvent level drop below the top of the silica gel. [7]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small portion of silica gel to the solution.

    • Remove the solvent via rotary evaporation to obtain a dry, free-flowing powder.[8]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.

    • Apply gentle pressure to the top of the column using a pipette bulb or a regulated air line to force the solvent through the column.[5]

    • Begin collecting fractions in appropriately labeled test tubes or flasks.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC using a UV lamp for visualization.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Summary Table
ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.[7]
Mobile Phase Hexane:Ethyl Acetate (Gradient or Isocratic)Good balance of polarity for elution. The optimal ratio should be determined by TLC.[7]
Target Rf Value 0.2 - 0.4Provides good separation and reasonable elution time.[2]
Sample Loading Dry LoadingRecommended for compounds with limited solubility in the mobile phase to ensure a narrow starting band.[8]
Detection Method UV lamp (254 nm), TLCThe aromatic ring of the compound is UV active.[7]
Troubleshooting Workflow Diagram

Caption: A decision tree for troubleshooting common chromatography issues.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Aromatic Nitriles. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from

  • ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - this compound. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Column Chromatography of Indole Derivatives. Retrieved from

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from

  • Thermo Fisher Scientific. (2009, August 25). 3-(4-Bromophenyl)propionic acid - SAFETY DATA SHEET. Retrieved from

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from

  • Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of 3-Bromopropionitrile. Retrieved from

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from

  • PubChem. (n.d.). 3-(4-Bromophenyl)propanenitrile. Retrieved from

  • Request PDF. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography. Retrieved from

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]

  • VSNCHEM. (n.d.). vz25999 this compound. Retrieved from

  • PubChemLite. (n.d.). 3-(4-bromophenyl)propanenitrile (C9H8BrN). Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 1-(3-Bromophenyl)propan-2-one by Column Chromatography. Retrieved from

  • lookchem. (n.d.). Cas 57775-08-3,this compound. Retrieved from

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from

Sources

Technical Support Center: Synthesis of 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3-(4-bromophenyl)propionitrile. This valuable intermediate is often prepared through nucleophilic substitution or cross-coupling reactions, each with a unique profile of potential impurities. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and their associated common byproducts?

A1: The two most prevalent synthetic strategies are:

  • Nucleophilic Substitution: This typically involves the reaction of a 4-bromophenethyl halide (e.g., 4-(2-bromoethyl)bromobenzene) with a cyanide salt (e.g., NaCN or KCN).

  • Cross-Coupling Reactions: Modern approaches often utilize palladium-catalyzed cyanation of a suitable precursor.[1][2]

Each route has a characteristic set of byproducts, which are summarized in the table below.

Table 1: Common Byproducts in the Synthesis of this compound

Byproduct NameStructureLikely Synthetic RouteFormation MechanismKey Analytical Signature (¹H NMR)
4-BromostyreneBr-C₆H₄-CH=CH₂Nucleophilic SubstitutionE2 elimination of HBr from the starting material, favored by high temperatures and sterically hindered bases.Vinyl protons (δ 5.0-6.5 ppm)
4-Bromophenethyl alcoholBr-C₆H₄-CH₂CH₂OHNucleophilic SubstitutionHydrolysis of the starting halide by adventitious water in the reaction mixture.-CH₂OH protons (δ ~3.8 ppm), broad -OH singlet
(4-Bromophenyl)acetonitrileBr-C₆H₄-CH₂CNNucleophilic SubstitutionIf starting from a benzylic halide instead of a phenethyl halide.Benzylic -CH₂- protons (δ ~3.7 ppm)
Debrominated product (3-Phenylpropionitrile)C₆H₅-CH₂CH₂CNPalladium-Catalyzed CyanationProto-depalladation of the aryl-palladium intermediate before reductive elimination of the nitrile.Aromatic protons appear as a multiplet without the characteristic para-substituted pattern.
Dimerized byproduct (e.g., 4,4'-dibromobibenzyl)Br-C₆H₄-CH₂CH₂-C₆H₄-BrPalladium-Catalyzed CyanationHomocoupling of the aryl-palladium intermediate.Complex aromatic region, symmetric structure.

Q2: My reaction mixture turns dark brown or black, especially at higher temperatures. What causes this, and is it detrimental to the reaction?

A2: Dark coloration, particularly in cyanation reactions using copper or palladium catalysts, is often indicative of catalyst decomposition or the formation of metallic nanoparticles (e.g., Pd(0) black). While some catalyst turnover is expected, excessive darkening can signal suboptimal reaction conditions, such as:

  • High Temperatures: In Rosenmund-von Braun type reactions using CuCN, high temperatures (often >150°C in solvents like DMF) can lead to solvent and reagent decomposition.[3]

  • Oxygen Contamination: Failure to maintain an inert atmosphere can lead to oxidation and deactivation of the catalyst, especially palladium catalysts.

  • Impure Reagents: Impurities in the solvent or starting materials can chelate to the metal center and promote side reactions.

While a change in color is not always indicative of a failed reaction, it should prompt a review of the reaction setup and conditions.

Q3: I'm observing unreacted starting material even after prolonged reaction times. What are the likely causes?

A3: Incomplete conversion is a common issue. The root cause often depends on the synthetic route:

  • Nucleophilic Substitution:

    • Poor Solubility of Cyanide Salt: NaCN and KCN have limited solubility in many organic solvents. The use of a phase-transfer catalyst or a polar aprotic solvent like DMSO can improve this.

    • Deactivation of Nucleophile: The cyanide ion is a good nucleophile but can be deactivated by proton sources (e.g., water). Ensure anhydrous conditions.

    • Leaving Group Ability: If using a chloro- leaving group instead of bromo- or iodo-, the reaction will be significantly slower.

  • Palladium-Catalyzed Cyanation:

    • Catalyst Inhibition: Excess cyanide can coordinate to the palladium center, forming unreactive palladium-cyano species and inhibiting the catalytic cycle.[1]

    • Ligand Decomposition: The phosphine ligands used in these reactions can be sensitive to air and temperature.

    • Inadequate Base: The base is crucial for regenerating the active catalyst. Ensure the base is sufficiently strong and soluble in the reaction medium.

Troubleshooting Guide: A Deeper Dive

Problem 1: My NMR spectrum shows a significant amount of 4-bromostyrene.

  • Likely Cause: E2 elimination is competing with the desired SN2 substitution. This is favored by high reaction temperatures and the use of a strong, sterically hindered base.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This will favor the substitution pathway, which has a lower activation energy than the elimination pathway.

    • Choose a Less Hindered Base (if applicable): If a base is used, a less bulky one may reduce the rate of elimination.

    • Solvent Choice: A polar aprotic solvent (e.g., DMSO, DMF) will favor the SN2 reaction.

Problem 2: I've isolated the product, but it's contaminated with a more polar impurity that appears to be 4-bromophenethyl alcohol.

  • Likely Cause: Hydrolysis of the 4-(2-bromoethyl)bromobenzene starting material due to the presence of water in the reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Storing hygroscopic reagents like cyanide salts in a desiccator is crucial.

    • Purification: This byproduct can typically be removed by standard silica gel column chromatography, as its polarity is significantly different from the desired nitrile product.

Problem 3: After a palladium-catalyzed cyanation, my mass spectrometry results show a peak corresponding to the debrominated product, 3-phenylpropionitrile.

  • Likely Cause: This byproduct arises from the proto-depalladation of the Pd(II)-aryl intermediate. This occurs when the intermediate reacts with a proton source (e.g., trace water or solvent impurities) before it can undergo reductive elimination with the cyanide.

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: As with the hydrolysis issue, ensuring the reaction is free of water is the primary solution.

    • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination and side reactions. A more electron-donating ligand can sometimes speed up the desired reductive elimination.

Visualizing Reaction Pathways

The following diagram illustrates the primary synthetic route via nucleophilic substitution and the formation pathways of two common byproducts.

Byproduct_Formation cluster_main Desired SN2 Pathway cluster_side Side Reactions SM 4-(2-Bromoethyl)bromobenzene Product This compound SM->Product  + CN⁻ (SN2)   Elimination_Product 4-Bromostyrene SM->Elimination_Product  - HBr (E2) (High Temp)   Hydrolysis_Product 4-Bromophenethyl alcohol SM->Hydrolysis_Product  + H₂O (Hydrolysis)   caption Byproduct formation pathways.

Caption: Byproduct formation pathways in the synthesis of this compound.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol provides a robust starting point for the synthesis of this compound using a modern cross-coupling approach.

Materials and Reagents:

  • 4-(2-Bromoethyl)bromobenzene (1.0 equiv)

  • Zinc Cyanide (Zn(CN)₂) (0.6 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (2-4 mol%)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-(2-bromoethyl)bromobenzene, zinc cyanide, Pd₂(dba)₃, and dppf.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Extraction: Wash the organic filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow

When an unexpected result is obtained, a systematic approach to troubleshooting is essential.

Caption: A systematic workflow for troubleshooting synthetic challenges.

References

  • PrepChem. Synthesis of 3-[(3-bromophenyl)thio]propionitrile.
  • LookChem. Cas 57775-08-3, this compound.
  • PubChem. 3-(4-Bromophenyl)propanenitrile.
  • Organic Letters. Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes.
  • Organic Chemistry Portal. Rosenmund-von Braun Reaction.
  • Google Patents. Cyanation of aromatic halides.
  • Google Patents. Purification of acetronitrile and propionitrile.
  • Reddit. Cyanation of aryl bromide.
  • Royal Society of Chemistry. Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction.
  • Nanjing Finechem Holding Co.,Limited. This compound.
  • Kanazawa University Repository. Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion.
  • ResearchGate. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid.
  • Organic Syntheses. SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH.
  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution.
  • Google Patents. Purification of acetonitrile and propionitrile.
  • PubChem. Bromoacetonitrile.
  • Reddit. Gabriel synthesis troubleshooting.

Sources

How to remove unreacted starting materials from 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 3-(4-Bromophenyl)propionitrile. Understanding the origin of impurities through common synthetic routes is the first step toward effective removal.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials I might encounter in my crude this compound?

A1: The identity of unreacted starting materials is intrinsically linked to the synthetic route employed. Two common pathways for the synthesis of 3-arylpropionitriles are the most likely sources of impurities.

  • Route A: Michael Addition. This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this context, a likely synthesis is the reaction of a 4-bromophenyl nucleophile with acrylonitrile[1][2]. The most probable unreacted starting materials would therefore be acrylonitrile and the source of the 4-bromophenyl group.

  • Route B: Nucleophilic Substitution. This involves the reaction of an alkyl halide with a cyanide salt. A plausible, though less direct, route could involve a two-step process starting from 4-bromobenzyl bromide to first form 4-bromophenylacetonitrile, which could then be extended by an additional carbon. However, a more direct substitution to form the three-carbon chain is less common. A more likely scenario for unreacted starting materials from a substitution reaction would be 4-bromobenzyl cyanide if a chain extension reaction was performed[3][4][5].

Q2: My crude product is a dark oil. What are the likely side products?

A2: Dark coloration often suggests the presence of polymeric or degradation products. Acrylonitrile, a common reactant, is prone to polymerization, especially at elevated temperatures or in the presence of basic or radical initiators. Additionally, side reactions involving the aromatic ring or the nitrile group can lead to complex mixtures.

Q3: What are the key physical properties I should consider when choosing a purification method?

A3: Understanding the physical properties of your target compound and potential impurities is crucial for selecting an effective purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound 210.07[6][7][8]118 °C at 1 mmHg[7]Solid (white to off-white)[1]Soluble in common organic solvents.
4-Bromobenzyl Cyanide196.04~242 °C47-49Insoluble in water, soluble in organic solvents.
Acrylonitrile53.0677.3-83.5Soluble in water and most organic solvents.

Data compiled from various chemical suppliers and databases.

The significant difference in boiling points between this compound and acrylonitrile suggests that distillation can be an effective method for removing residual acrylonitrile. The fact that the target compound is a solid at room temperature makes recrystallization a viable and often preferred method for final purification.

Troubleshooting Purification Challenges

Issue 1: Difficulty Removing a Persistent Impurity with a Similar Polarity

Scenario: You observe a persistent impurity with a similar Rf value to your product on a TLC plate.

Root Cause Analysis: This often occurs when a side product has a similar functional group composition and overall polarity to the desired product. For instance, an isomer or a closely related homologue could be the culprit.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a persistent impurity.

Detailed Steps:

  • Optimize Column Chromatography:

    • Solvent System Modification: Systematically vary the ratio of your eluent. Small changes can significantly impact separation. For a moderately polar compound like this compound, a common starting point is a mixture of hexanes and ethyl acetate. If your impurity is slightly more polar, decrease the proportion of ethyl acetate. Conversely, if it is less polar, increase the ethyl acetate concentration.

    • Alternative Solvents: Consider switching one of the eluent components. For example, replacing hexanes with heptane or ethyl acetate with diethyl ether can alter the selectivity of the separation.

    • Gradient Elution: If a single solvent system fails to provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be very effective[9].

  • Recrystallization:

    • Solvent Screening: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Conversely, the impurity should either be very soluble in the cold solvent or insoluble in the hot solvent. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find a suitable system[8][10][11][12].

    • Procedure: Dissolve the crude material in the minimum amount of boiling solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to promote the formation of pure crystals. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent[11][12].

Issue 2: Product Oiling Out During Recrystallization

Scenario: Instead of forming crystals upon cooling, your product separates as an oil.

Root Cause Analysis: "Oiling out" occurs when the solubility of the compound in the chosen solvent is too high at the temperature of crystallization, or when the cooling process is too rapid. The presence of impurities can also disrupt the crystal lattice formation.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.

  • Slow Cooling: Ensure the solution cools slowly. Insulating the flask can promote the formation of well-defined crystals.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

  • Change Solvent System: If the above steps fail, the chosen solvent system may be inappropriate. A solvent mixture, where the compound is dissolved in a "good" solvent and a "poor" solvent is added dropwise until turbidity is observed, can be effective[8].

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Develop a TLC of your crude material in various ratios of hexanes:ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.3-0.4[13].

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Add the eluent to the column and apply gentle pressure (if necessary) to begin the flow.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol provides a general framework for recrystallization. The choice of solvent is critical and must be determined experimentally.

Materials:

  • Crude this compound

  • Appropriate recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualization of Purification Workflow

Caption: General purification workflow for this compound.

References

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • The Royal Society of Chemistry.
  • PrepChem.com. Synthesis of 3-[(3-bromophenyl)thio]propionitrile. [Link]
  • ResearchGate.
  • ResearchGate. Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile.
  • ResearchGate. ORIGINAL PAPER Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural. [Link]
  • CUNY.
  • PrepChem.com.
  • YouTube. 22.4 - Michael Additions. [Link]
  • PubChem. 3-(4-Bromophenyl)propanenitrile. [Link]
  • Scribd.
  • lookchem. Cas 57775-08-3,this compound. [Link]
  • recrystalliz
  • ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. [Link]
  • Chemical Communications (RSC Publishing).

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Troubleshooting low conversion rates in 3-(4-Bromophenyl)propionitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)propionitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the outcomes of this important synthetic transformation. Here, we address frequently encountered issues in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

I. Foundational Principles: The Reaction at a Glance

The synthesis of this compound from a suitable precursor, typically 1-bromo-2-(4-bromophenyl)ethane or 1-(4-bromophenyl)-2-(tosyloxy)ethane, is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction, often referred to as the Kolbe nitrile synthesis.[1][2] In this reaction, a cyanide anion (CN⁻) acts as a nucleophile, attacking the electrophilic carbon atom bearing a leaving group (e.g., Br⁻, OTs⁻) and displacing it in a single, concerted step.

The efficiency of this reaction is highly dependent on a careful balance of several factors, including the choice of solvent, the nature of the leaving group, temperature, and the potential for competing side reactions.

II. Troubleshooting Guide: Frequently Asked Questions (FAQs)

Our troubleshooting guide is structured to address the most pressing issues first—low or no conversion—before moving to more nuanced challenges like side product formation and purification.

Q1: I am seeing very low to no conversion of my starting material. What are the most likely causes?

This is the most common issue and often points to a fundamental problem with the reaction setup or conditions. Let's break down the primary culprits.

A1: The three most probable causes for low or no conversion are an inappropriate solvent choice, insufficient reactivity of the nucleophile, or inadequate reaction temperature.

  • In-Depth Explanation of Solvent Effects: The choice of solvent is arguably the most critical parameter for a successful S(_N)2 reaction.[3]

    • Polar Aprotic Solvents (Recommended): Solvents like DMSO, DMF, and acetonitrile are ideal.[4][5] They possess strong dipole moments that can dissolve the cyanide salt (e.g., NaCN, KCN) but lack acidic protons. This is crucial because they solvate the metal cation (Na⁺, K⁺) effectively, leaving the cyanide anion (CN⁻) "naked" and highly nucleophilic.[4]

    • Polar Protic Solvents (Problematic): Solvents such as water, ethanol, and methanol should be avoided or used with extreme caution.[4] Their acidic protons form strong hydrogen bonds with the cyanide anion, creating a "solvent cage" around it.[3] This solvation shell stabilizes the nucleophile, drastically reducing its reactivity and hindering its ability to attack the electrophilic carbon.[3] If water is present, it can also lead to the formation of 4-bromophenethyl alcohol as a byproduct.[2]

  • Nucleophile Reactivity and Solubility:

    • The cyanide salt (NaCN, KCN) must be sufficiently soluble in the reaction medium. While these salts have limited solubility in purely organic solvents, polar aprotic solvents like DMSO are particularly effective at dissolving them.[6]

    • Consider using a phase-transfer catalyst (PTC) , such as tetrabutylammonium bromide (TBAB), especially in biphasic systems or when solubility is low.[7][8] The PTC transports the cyanide anion from the solid or aqueous phase into the organic phase, where it can react with the alkyl halide.[9][10]

  • Reaction Temperature: S(_N)2 reactions have an activation energy barrier that must be overcome. If the reaction is sluggish at room temperature, heating is necessary. Typically, these reactions are conducted at elevated temperatures (e.g., 60-100 °C) or under reflux to achieve a reasonable rate.[1]

Troubleshooting Workflow: Diagnosing Low Conversion

Below is a systematic workflow to diagnose and resolve low conversion issues.

low_conversion_workflow start Low/No Conversion Observed check_solvent Step 1: Verify Solvent Is it a dry, polar aprotic solvent? (e.g., DMSO, DMF, Acetonitrile) start->check_solvent solvent_yes Yes check_solvent->solvent_yes Solvent is appropriate solvent_no No check_solvent->solvent_no Solvent is protic or wet check_reagents Step 2: Check Reagents Are cyanide salt and starting material pure and dry? solvent_yes->check_reagents change_solvent Action: Switch to a dry, polar aprotic solvent. solvent_no->change_solvent change_solvent->check_reagents reagents_yes Yes check_reagents->reagents_yes Reagents are pure reagents_no No check_reagents->reagents_no Reagents may be impure/wet check_temp Step 3: Evaluate Temperature Is the reaction being heated sufficiently? (e.g., 60-100 °C) reagents_yes->check_temp purify_reagents Action: Use fresh, anhydrous reagents. Dry starting material if necessary. reagents_no->purify_reagents purify_reagents->check_temp temp_yes Yes check_temp->temp_yes Temperature is adequate temp_no No check_temp->temp_no Temperature is too low consider_ptc Step 4: Consider Advanced Optimization Is a Phase-Transfer Catalyst (PTC) being used? temp_yes->consider_ptc increase_temp Action: Increase temperature incrementally. Monitor for product formation and decomposition. temp_no->increase_temp increase_temp->consider_ptc ptc_yes Yes consider_ptc->ptc_yes ptc_no No consider_ptc->ptc_no final_review Review reaction stoichiometry and leaving group quality. ptc_yes->final_review add_ptc Action: Add a PTC like TBAB (1-5 mol%). ptc_no->add_ptc add_ptc->final_review

Caption: A logical workflow for troubleshooting low conversion rates.

Q2: My reaction is working, but I'm getting a significant amount of an elimination byproduct. How can I favor substitution?

The formation of 4-bromostyrene via an E2 elimination pathway is a common competing reaction. This occurs when the cyanide anion acts as a base, abstracting a proton from the carbon adjacent to the leaving group.

A2: To favor substitution (S(_N)2) over elimination (E2), you should focus on moderating the basicity of the reaction environment and controlling the temperature.

  • Mechanism of Competition: The S(_N)2 and E2 pathways are in constant competition. High temperatures and strong, sterically hindered bases tend to favor elimination. While cyanide is not considered a particularly strong base, under forcing conditions, its basicity can become significant.[5]

  • Strategic Adjustments:

    • Lower the Temperature: Elimination reactions generally have a higher activation energy and are more entropy-favored than substitution reactions. Therefore, running the reaction at the lowest temperature that still allows for a reasonable S(_N)2 rate can significantly suppress the E2 pathway.

    • Solvent Choice: While polar aprotic solvents are best, ensure they are truly aprotic. Any residual protic impurities can increase the basic character of the medium.

    • Use a "Softer" Cyanide Source: In some cases, using zinc cyanide (Zn(CN)₂) with a catalyst can be milder than alkali metal cyanides, potentially reducing elimination.

Q3: I've isolated my product, but I suspect it's contaminated with an isonitrile isomer. How can I confirm this and prevent its formation?

The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom.[1][6] Attack through the nitrogen atom leads to the formation of an isonitrile byproduct.

A3: Isonitrile formation can be identified by its characteristic IR stretching frequency and can be minimized by choosing appropriate solvents and cyanide salts.

  • Identification:

    • FTIR Spectroscopy: Nitriles (R-C≡N) show a sharp, medium-intensity absorption in the region of 2260-2220 cm⁻¹. Isonitriles (R-N⁺≡C⁻) have a much stronger and broader absorption at a lower frequency, typically between 2180-2120 cm⁻¹. This is the most definitive way to distinguish the two isomers.

    • NMR Spectroscopy: The chemical shifts in ¹³C NMR will also be distinct for the nitrile and isonitrile carbons.

  • Prevention:

    • Solvent and Cation Choice: The formation of the nitrile (C-attack) is favored in polar aprotic solvents like DMSO and with alkali metal cyanides (NaCN, KCN).[2][6] These conditions promote "free" cyanide ions where the more nucleophilic carbon atom preferentially attacks.[11]

    • Conversely, using more covalent cyanide sources like silver cyanide (AgCN) or running the reaction in less polar solvents can favor N-attack, leading to more isonitrile.[2] Therefore, stick to NaCN or KCN in DMSO or DMF to maximize nitrile formation.

  • Purification: If isonitrile is formed, it can often be removed during workup. Isonitriles are susceptible to hydrolysis under acidic conditions to form a primary amine and formic acid, which can then be separated from the desired nitrile product by extraction.[1][11]

III. Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound, incorporating best practices to maximize yield and minimize side reactions.

Materials:

  • 1-bromo-2-(4-bromophenyl)ethane (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 - 1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium cyanide (1.2 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to create a concentration of approximately 0.5 M with respect to the starting material. Stir the suspension.

  • Substrate Addition: Dissolve 1-bromo-2-(4-bromophenyl)ethane (1.0 eq) in a minimal amount of anhydrous DMSO and add it to the stirred cyanide suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70-80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a significant volume of water. Caution: This step should be performed in a well-ventilated fume hood as quenching cyanide solutions can potentially generate HCN gas, especially if the water is acidic.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash twice with brine to remove residual DMSO.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

IV. Data Summary & Mechanistic Overview

Table 1: Influence of Key Parameters on Reaction Outcome
ParameterRecommended ConditionRationale & CausalityPotential Issue if Deviated
Starting Material 1-bromo-2-(4-bromophenyl)ethanePrimary halide favors S(N)2; Bromide is a good leaving group.[12]Using a secondary halide would significantly increase E2 elimination.
Cyanide Source NaCN or KCNProvides "free" cyanide ions, favoring C-attack for nitrile formation.[2]AgCN can increase isonitrile byproduct formation.
Solvent Anhydrous DMSO or DMFPolar aprotic; solvates cation, enhancing CN⁻ nucleophilicity.[4][5]Protic solvents (EtOH, H₂O) solvate and deactivate the CN⁻ nucleophile.
Temperature 70-80 °CProvides sufficient energy to overcome activation barrier at a reasonable rate.Too low: slow/no reaction. Too high: increased elimination (E2) byproduct.
Catalyst Phase-Transfer Catalyst (optional)Facilitates transfer of CN⁻ into the organic phase, increasing reaction rate.[8][9]Not essential in a homogenous DMSO solution, but useful for other solvents.
Diagram: S(_N)2 vs. E2 Competing Pathways

reaction_pathways SM Starting Material (1-bromo-2-(4-bromophenyl)ethane) + CN⁻ SN2_Product Sₙ2 Product (this compound) SM->SN2_Product Sₙ2 Path (CN⁻ as Nucleophile) Favored by: - Polar Aprotic Solvent - Lower Temperature E2_Product E2 Product (4-Bromostyrene) SM->E2_Product E2 Path (CN⁻ as Base) Favored by: - Higher Temperature

Caption: Competing S(_N)2 and E2 reaction pathways.

V. References

  • Benchchem. (2025). Application Notes and Protocols for Phase Transfer Catalysis in Reactions with 4-Bromophenylacetonitrile.

  • Benchchem. (2025). Impact of solvent choice on 1-Bromo-2-(bromomethyl)-4-chlorobenzene reactivity.

  • Benchchem. (2025). Application Notes and Protocols: Solvent Selection for Nucleophilic Substitution of 1-Bromo-4-ethoxy-2,2-dimethylbutane.

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.

  • ResearchGate. (n.d.). Optimization of the reaction conditions.

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.

  • Fedoryński, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?

  • Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.

  • Sciencemadness Wiki. (2024). Kolbe nitrile synthesis. [Link]

  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.

  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis.

  • Smolecule. (n.d.). 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one.

  • LookChem. (n.d.). Cas 57775-08-3,this compound.

  • Wikipedia. (n.d.). Kolbe nitrile synthesis. [Link]

  • chemeurope.com. (n.d.). Kolbe nitrile synthesis. [Link]

  • Benchchem. (2025). Technical Support Center: Optimizing Reaction Conditions for 3-Oxonitrile Production.

  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.

  • Benchchem. (2025). Application Notes and Protocols: The Use of 1-Bromo-4,4-dimethylpentane in Sterically Hindered SN2 Reactions.

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

  • ChemicalBook. (n.d.). 3-(4-Bromophenyl)-2-methylprop-1-ene synthesis.

  • Organic Chemistry Portal. (n.d.). Kolbe Nitrile Synthesis. [Link]

Sources

Preventing dimerization during 3-(4-Bromophenyl)propionitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dimerization and Other Side Reactions

Welcome to the Technical Support Center for the synthesis of 3-(4-bromophenyl)propionitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on the prevention of undesired dimerization of the aryl halide starting material.

Introduction: The Challenge of Dimerization

The synthesis of this compound, a valuable building block in medicinal chemistry, is often accomplished via a palladium-catalyzed Heck-type reaction between a 4-bromophenyl halide (e.g., 4-bromoiodobenzene) and acrylonitrile. While effective, this method is frequently complicated by the formation of a significant byproduct: 4,4'-dibromobiphenyl, a homocoupling dimer of the starting aryl halide. This dimerization not only reduces the yield of the desired product but also complicates purification.

This guide provides in-depth troubleshooting advice, preventative strategies, and a detailed experimental protocol to help you minimize dimer formation and optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is dimerization in the context of this synthesis, and why does it occur?

A1: Dimerization, or homocoupling, is a side reaction where two molecules of the 4-bromophenyl halide starting material react with each other to form 4,4'-dibromobiphenyl. This occurs within the palladium catalytic cycle and is often competitive with the desired Heck reaction. The primary cause is the reaction of the organopalladium intermediate (Ar-Pd-X) with another molecule of the aryl halide, particularly when the desired cross-coupling with acrylonitrile is slow.

Q2: What are the main factors that promote the formation of the 4,4'-dibromobiphenyl dimer?

A2: Several factors can favor the undesired dimerization pathway:

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of dimer formation relative to the Heck coupling.[1]

  • Inefficient Ligands: The choice of phosphine ligand is critical. Ligands that are not bulky or electron-rich enough may not sufficiently stabilize the catalytic intermediates, leading to side reactions.

  • Suboptimal Base: The base plays a crucial role in the catalytic cycle. An inappropriate choice of base can affect the stability and reactivity of the palladium catalyst.[2]

  • High Concentration of Aryl Halide: A high initial concentration of the 4-bromophenyl halide can statistically favor the bimolecular homocoupling reaction.

  • Presence of Oxygen: Oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can promote homocoupling pathways.

Q3: Can the choice of 4-bromophenyl starting material (e.g., 4-bromoiodobenzene vs. 4-bromobenzyl bromide) affect the likelihood of dimerization?

A3: Yes. While both can be used, their reactivity profiles differ. 4-bromoiodobenzene is a common substrate for Heck reactions. The carbon-iodine bond is more reactive towards oxidative addition to the palladium catalyst than a carbon-bromine bond. While this can be advantageous for the desired reaction, it can also influence the rates of side reactions. 4-bromobenzyl bromide is highly reactive due to the benzylic bromide, which can lead to other side reactions, including self-condensation or reaction with the base, in addition to dimerization of the aromatic ring under certain conditions.[3] For a standard Heck reaction to form this compound, a 4-halobenzene derivative is the more direct precursor.

Troubleshooting Guide: Dimerization and Other Issues

This section provides a question-and-answer formatted guide to troubleshoot common problems during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
High levels of 4,4'-dibromobiphenyl dimer detected 1. Reaction temperature is too high.2. Inappropriate ligand selection.3. Suboptimal base.4. High initial concentration of the aryl halide.1. Lower the reaction temperature. A reduction of 10-20 °C can significantly disfavor the homocoupling pathway without excessively slowing the desired reaction.[1]2. Switch to a bulkier, more electron-rich phosphine ligand. Ligands such as tri(o-tolyl)phosphine or bulky N-heterocyclic carbene (NHC) ligands can promote the desired cross-coupling.[4][5]3. Optimize the base. If using an amine base like triethylamine, consider switching to an inorganic base such as potassium carbonate or cesium carbonate, which can alter the reaction kinetics.[1][2]4. Employ slow addition. Add the 4-bromophenyl halide to the reaction mixture over several hours using a syringe pump to maintain a low instantaneous concentration.
Low or no conversion of starting material 1. Inactive catalyst.2. Insufficiently reactive aryl halide.3. Poor quality reagents or solvents.1. Ensure an active Pd(0) species is generated. If starting with a Pd(II) precatalyst like Pd(OAc)₂, ensure the reaction conditions (phosphine ligand, temperature) are suitable for its in-situ reduction.[6]2. Consider a more reactive aryl halide. If using 4-bromochlorobenzene, switching to 4-bromoiodobenzene will facilitate a faster oxidative addition.[7]3. Use freshly distilled and degassed solvents. Ensure all reagents are of high purity.
Formation of other significant byproducts (e.g., from acrylonitrile polymerization) 1. High reaction temperature.2. Presence of radical initiators.1. Lower the reaction temperature. 2. Ensure the reaction is performed under an inert atmosphere and that all reagents and solvents are free of peroxides.

Visualizing the Reaction and Dimerization Pathways

Catalytic Cycle of the Heck Reaction

heck_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X(L)₂ (Ar = 4-bromophenyl) oxidative_addition->ar_pd_x alkene_coordination Alkene Coordination ar_pd_x->alkene_coordination alkene_complex [Ar-Pd(II)(alkene)(L)₂]⁺X⁻ alkene_coordination->alkene_complex migratory_insertion Migratory Insertion alkene_complex->migratory_insertion alkyl_pd R-CH₂-CH(Ar)-Pd(II)-X(L)₂ migratory_insertion->alkyl_pd beta_hydride β-Hydride Elimination alkyl_pd->beta_hydride product_complex [H-Pd(II)(product)(L)₂]⁺X⁻ beta_hydride->product_complex reductive_elimination Reductive Elimination (+ Base) product_complex->reductive_elimination product This compound product_complex->product reductive_elimination->pd0 base_h_x Base-H⁺X⁻ reductive_elimination->base_h_x aryl_halide Ar-X aryl_halide->oxidative_addition alkene Acrylonitrile alkene->alkene_coordination

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Dimerization Side Reaction Pathway

dimerization_pathway ar_pd_x Ar-Pd(II)-X(L)₂ (Ar = 4-bromophenyl) desired_path Desired Heck Reaction (with Acrylonitrile) ar_pd_x->desired_path undesired_path Undesired Homocoupling ar_pd_x->undesired_path transmetalation Reaction with another Ar-X or disproportionation undesired_path->transmetalation ar_pd_ar Ar-Pd(II)-Ar(L)₂ transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination dimer Ar-Ar (4,4'-Dibromobiphenyl) reductive_elimination->dimer pd0 Pd(0)L₂ reductive_elimination->pd0

Caption: Competing pathways leading to the desired product or dimer.

Recommended Experimental Protocol

This protocol is adapted from general Heck reaction procedures and is optimized to minimize dimerization.[4][8]

Reaction: Heck coupling of 4-bromoiodobenzene with acrylonitrile.

Materials and Reagents:

  • 4-bromoiodobenzene

  • Acrylonitrile (freshly distilled)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Standard laboratory glassware for inert atmosphere reactions

  • Syringe pump

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, a nitrogen or argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Charge: To the flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add degassed DMF (10 mL) and potassium carbonate (2.0 mmol). Stir the mixture at room temperature for 15 minutes.

  • Acrylonitrile Addition: Add freshly distilled acrylonitrile (1.5 mmol) to the reaction mixture.

  • Slow Addition of Aryl Halide: In a separate flask, prepare a solution of 4-bromoiodobenzene (1.0 mmol) in degassed DMF (5 mL). Draw this solution into a syringe and place it on a syringe pump.

  • Reaction Execution: Heat the main reaction flask to 80 °C. Once the temperature has stabilized, begin the slow addition of the 4-bromoiodobenzene solution over a period of 4-6 hours.

  • Monitoring: After the addition is complete, allow the reaction to stir at 80 °C for an additional 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.

    • Wash the filtrate with water (3 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Troubleshooting Workflow Diagram

troubleshooting_workflow start Reaction Complete. Analyze Crude Product (GC/LC-MS) check_dimer Is Dimer > 5%? start->check_dimer high_dimer High Dimer Formation check_dimer->high_dimer Yes low_dimer Proceed to Purification check_dimer->low_dimer No option1 Lower Temperature (e.g., to 70 °C) high_dimer->option1 option2 Change Ligand (e.g., to a bulkier phosphine) high_dimer->option2 option3 Use Slow Addition of Aryl Halide high_dimer->option3

Caption: A decision-making workflow for troubleshooting high dimer formation.

References

  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Wipf Group, University of Pittsburgh. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium.
  • Whitcombe, M. J., et al. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476.
  • Al-Amin, M., & Bidange, J. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(8), 14581–14593.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Colbon, P. (2012).
  • Newman, S. G., et al. (2022). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.

Sources

Scaling up the synthesis of 3-(4-Bromophenyl)propionitrile for pilot plant production

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals tasked with transitioning the synthesis of 3-(4-Bromophenyl)propionitrile from the laboratory bench to pilot plant production. As a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals, establishing a robust, safe, and scalable process is paramount.[1] This document provides in-depth technical guidance, troubleshooting protocols, and critical safety information to navigate the challenges of scale-up.

Synthesis Overview: From Lab to Pilot Plant

The most common and scalable route to this compound involves the nucleophilic substitution of a suitable 4-bromophenethyl electrophile with a cyanide salt. This SN2 reaction is effective but presents significant safety and process challenges upon scale-up, primarily related to the handling of highly toxic cyanide reagents and managing reaction exotherms.[2][3]

The selected route for this guide is the reaction of 1-(4-bromophenyl)-2-bromoethane with sodium cyanide, often facilitated by a phase-transfer catalyst (PTC) to improve reaction kinetics and yield.[4][5]

Reaction Scheme:

Br-C₆H₄-CH₂CH₂-Br + NaCN --(PTC)--> Br-C₆H₄-CH₂CH₂-CN + NaBr

Process Workflow Diagram

The following diagram outlines the key stages in the pilot-scale production of this compound.

G cluster_prep Preparation & Staging cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagent_prep Reagent Staging (1-(4-bromophenyl)-2-bromoethane, NaCN, PTC, Solvent) reactor_prep Reactor Inerting (Nitrogen Purge) reagent_prep->reactor_prep charge_reactants Charge Solvent, PTC, & 1-(4-bromophenyl)-2-bromoethane reactor_prep->charge_reactants charge_cyanide Controlled Addition of NaCN Solution charge_reactants->charge_cyanide reaction_monitoring Reaction Monitoring (TLC/HPLC, Temp Control) charge_cyanide->reaction_monitoring quench Quench Residual Cyanide (e.g., NaOCl/H₂O₂) reaction_monitoring->quench phase_sep Phase Separation quench->phase_sep wash Aqueous Washes (Brine) phase_sep->wash solvent_removal Solvent Stripping (Rotary Evaporation) wash->solvent_removal purification Purification (Vacuum Distillation or Crystallization) solvent_removal->purification drying Product Drying purification->drying packaging Final Product Packaging drying->packaging

Caption: Pilot Plant Workflow for this compound Synthesis.

Pilot Plant Synthesis Protocol

This protocol is a representative model for scaling the synthesis. All operations must be conducted by trained personnel in a controlled environment with appropriate engineering controls.[6][7]

Equipment:

  • 100 L Glass-Lined Reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet.

  • Addition vessel for controlled reagent delivery.

  • Receiving vessels for workup and product isolation.

  • Appropriate scrubber system for off-gassing.[6]

Step-by-Step Procedure:
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a continuous nitrogen purge.

  • Charge Reagents:

    • Charge the reactor with dimethylformamide (DMF) or a suitable solvent (40 L).

    • Add the phase-transfer catalyst (e.g., Tetrabutylammonium bromide, 0.05 mol eq.).

    • Charge 1-(4-bromophenyl)-2-bromoethane (10 kg, ~35.7 mol).

    • Begin agitation and bring the mixture to the target reaction temperature (e.g., 60-70 °C).

  • Cyanide Addition:

    • In a separate vessel, dissolve sodium cyanide (NaCN) (1.9 kg, ~38.8 mol, 1.08 eq.) in water (5 L). Caution: NaCN is highly toxic. Handle with extreme care.

    • Slowly add the NaCN solution to the reactor over 2-3 hours, carefully monitoring the internal temperature to control the exotherm.

  • Reaction Monitoring:

    • Maintain the reaction temperature for 4-6 hours after the addition is complete.

    • Monitor the reaction progress by taking samples for analysis (e.g., HPLC or GC) to confirm the consumption of the starting material.[8][9]

  • Workup and Quenching:

    • Cool the reactor to room temperature.

    • CRITICAL STEP: Prepare a quench solution (e.g., aqueous sodium hypochlorite or hydrogen peroxide with NaOH) to decompose any excess cyanide. Slowly add the reaction mixture to the quench solution, ensuring the temperature is controlled.

    • Transfer the quenched mixture to a separation vessel. Add ethyl acetate (30 L) and water (20 L).

    • Separate the organic layer. Wash the organic layer with brine (2 x 15 L).

  • Isolation and Purification:

    • Concentrate the organic layer under reduced pressure to remove the solvent.

    • Purify the crude this compound by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).[10]

Data Summary: Lab vs. Pilot Scale
ParameterLaboratory Scale (Typical)Pilot Plant Scale (Example)Key Considerations for Scale-Up
Scale 10 g10 kgSurface-to-volume ratio decreases; heat transfer is a major challenge.
Starting Material 10 g (35.7 mmol)10 kg (35.7 mol)Ensure consistent purity and sourcing of raw materials at scale.
Sodium Cyanide 1.9 g (1.08 eq.)1.9 kg (1.08 eq.)Controlled addition is critical to manage exotherm.[11]
Solvent Volume 40 mL40 LAffects reaction concentration, kinetics, and heat transfer.
Temperature 60-70 °C60-70 °CRequires robust reactor cooling/heating systems for precise control.
Addition Time 15-30 min2-3 hoursSlower addition at scale is necessary for safety and temperature management.
Typical Yield 85-95%80-90%Yields may be slightly lower at scale due to transfer losses and workup differences.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of cyanation reactions.

Troubleshooting Decision Tree

Caption: A Decision Tree for Troubleshooting Common Scale-Up Issues.

Question & Answer Troubleshooting

Q1: My reaction has stalled, and in-process controls show a significant amount of unreacted starting material. What should I do?

A1: An incomplete reaction is a common scale-up challenge. Consider these possibilities:

  • Insufficient Reaction Time or Temperature: Pilot-scale reactions often require longer times due to different mixing dynamics and heat transfer properties. Before increasing the temperature, confirm that the reaction has truly stalled over several hours. If you decide to increase the temperature, do so in small increments (5-10 °C) and monitor for the formation of impurities.[4][12]

  • Inactive Catalyst: If using a phase-transfer catalyst (PTC), its activity might be compromised. Ensure it was stored correctly and is of suitable grade. The presence of water can sometimes affect PTC efficiency.[5]

  • Poor Solubility/Mixing: At a larger scale, ensuring adequate mixing is crucial, especially for heterogeneous reactions involving a solid cyanide salt or a biphasic system. Increase the agitation rate, but be mindful of creating emulsions during workup. Using a PTC is highly recommended to improve the solubility and reactivity of the cyanide salt in the organic phase.[4]

Q2: The final product is dark-colored and difficult to purify by distillation/crystallization. What are the likely impurities?

A2: Dark coloration often indicates the presence of polymeric or degradation byproducts.

  • Side Reactions: At elevated temperatures, competing elimination reactions can occur, leading to styrene derivatives which can polymerize.[4] Overheating during distillation can also cause decomposition. Ensure the reaction temperature is tightly controlled and consider a lower-temperature purification method if possible.

  • Hydrolysis of Nitrile: If the workup conditions are too acidic or basic, or if the mixture is heated for too long in the presence of water, the nitrile group can hydrolyze to the corresponding amide or carboxylic acid. This can complicate purification.

  • Residual Reagents: Ensure the aqueous washes during workup are effective at removing the PTC and any unreacted cyanide salts.

Q3: We experienced a significant exotherm during the sodium cyanide addition, and the reactor temperature exceeded the set point. Why did this happen and how can we prevent it?

A3: This is a critical safety issue. Cyanation reactions can be highly exothermic.[6]

  • Heat Generation vs. Dissipation: The ability to remove heat from a reactor does not scale linearly with its volume. A 100 L reactor has a much smaller surface area-to-volume ratio than a 1 L flask, making it harder to cool.[11][13]

  • Prevention and Control:

    • Reduce Addition Rate: The primary method of control is to slow the addition of the limiting reagent (in this case, the cyanide solution) to match the reactor's maximum cooling capacity.

    • Dilution: Increasing the solvent volume can help absorb some of the heat generated, but this has implications for process efficiency (throughput).

    • Cooling Capacity: Ensure the pilot plant's cooling system is adequate for the calculated heat of reaction. Perform a safety assessment (e.g., using reaction calorimetry) before scaling up.

    • Continuous Flow Chemistry: For very hazardous or exothermic reactions, continuous flow chemistry offers superior heat control and safety by minimizing the volume of reacting material at any given time.[11][13]

Q4: During the aqueous workup, we are struggling with a persistent emulsion at the phase interface. How can this be resolved?

A4: Emulsions are common at scale, especially with vigorous mixing.

  • Reduce Agitation: During extraction, use a lower agitation speed that is just sufficient to ensure phase contact without high shear forces.

  • Add Brine: A saturated sodium chloride solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: In some cases, filtering the entire mixture through a pad of a filter aid like Celite can help break up the emulsion.

  • Allow Time: Sometimes, simply allowing the mixture to stand for an extended period without agitation will allow the phases to separate.

Frequently Asked Questions (FAQs)

Q1: What are the absolute most critical safety precautions for handling cyanide in a pilot plant?

A1: Safety is non-negotiable.

  • Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a contained system (e.g., glovebox for weighing solids) or using local exhaust ventilation. A dedicated scrubber system containing sodium hypochlorite or another suitable oxidizing agent must be used to treat any off-gases, especially if there's a risk of acidification which would generate deadly hydrogen cyanide (HCN) gas.[6][7]

  • HCN Detection: Install continuous HCN gas detectors in the processing suite with audible and visual alarms.[6]

  • Personal Protective Equipment (PPE): This includes chemical-resistant gloves (nitrile or neoprene), splash goggles, a face shield, and a lab coat. For certain operations, respiratory protection may be required.[6][7]

  • Emergency Preparedness: A cyanide antidote kit (e.g., containing amyl nitrite, sodium nitrite, and sodium thiosulfate, or a modern equivalent like hydroxocobalamin - Cyanokit®) must be immediately accessible, and personnel must be trained in its administration.[14] Establish clear emergency procedures for spills, exposure, and HCN gas release.[7][14]

Q2: How should we handle and dispose of residual cyanide waste from the reaction?

A2: All aqueous waste streams and contaminated materials must be treated to destroy residual cyanide before disposal. A common and effective method is treatment with an oxidizing agent under basic conditions (pH > 10 to prevent HCN formation).

  • Sodium Hypochlorite (Bleach): Add bleach solution slowly while monitoring the temperature. The cyanide is oxidized to the less toxic cyanate ion (OCN⁻).

  • Hydrogen Peroxide: An alternative is the use of hydrogen peroxide at a basic pH. Always test the treated waste stream to confirm the absence of cyanide before disposal, adhering strictly to local environmental regulations.[7]

Q3: What analytical techniques are best for monitoring this reaction at scale?

A3: Real-time monitoring is key to a controlled process.

  • Thin-Layer Chromatography (TLC): Good for quick, qualitative checks of starting material consumption.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the preferred methods for quantitative analysis. They can accurately track the disappearance of the starting material and the appearance of the product, as well as detect any significant side products. Develop a validated method before starting the pilot campaign.[8][9]

Q4: Are there safer, alternative cyanating agents we could consider?

A4: Yes, research into "cyanide-free" sources is ongoing to improve safety. While alkali metal cyanides are cost-effective, alternatives include:

  • Potassium Ferricyanide (K₃[Fe(CN)₆]): A less toxic, crystalline solid that can be used in some palladium-catalyzed cyanation reactions.[2]

  • Dimethylformamide (DMF) as a Cyanide Source: Some modern protocols use DMF in combination with other reagents to generate the cyanide species in situ, avoiding the handling of bulk sodium cyanide.[15][16]

  • Zinc Cyanide (Zn(CN)₂): Less toxic than NaCN and can be used in palladium-catalyzed cyanations of aryl halides.[2] Evaluating these alternatives would require process development work to ensure they are suitable and economically viable for your specific application.

References

  • BenchChem. (n.d.). Troubleshooting low yields in cyanation reactions with sodium 2-cyanobenzene-1-sulfinate.
  • BenchChem. (n.d.). Troubleshooting failed reactions of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol.
  • YouTube. (2024). Cyanation reaction safety.
  • St-Jean, F., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. ACS Publications.
  • The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. UQ Policy and Procedure Library.
  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
  • Wikipedia. (n.d.). Cyanation.
  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
  • St-Jean, F., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. PubMed.
  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References.
  • ResearchGate. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)‐3‐(4‐Bromophenyl)butanoic Acid | Request PDF.
  • ResearchGate. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid.
  • LookChem. (n.d.). This compound.
  • Quick Company. (2016). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.
  • PubMed. (2021). Revisiting the synthesis of aryl nitriles: a pivotal role of CAN.
  • Chemistry Steps. (n.d.). Preparation of Nitriles.
  • ResearchGate. (n.d.). Revisiting the Synthesis of Aryl Nitriles: A pivotal role of CAN | Request PDF.
  • Wang, Y., et al. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH.

Sources

Technical Support Center: Proactive Management of Exothermic Reactions in the Synthesis of 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for professionals engaged in the synthesis of 3-(4-Bromophenyl)propionitrile. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical, field-proven strategies for managing the exothermic nature of this synthesis. Our focus is on ensuring reaction safety, reproducibility, and high-yield outcomes by understanding and controlling the underlying thermochemistry.

The synthesis of aryl nitriles, including this compound, often involves highly exothermic steps, particularly during cyanation reactions.[1] An exothermic reaction releases energy as heat, and if this heat is generated faster than it can be removed, it can lead to a dangerous, self-accelerating condition known as thermal runaway.[2][3] This can result in a rapid increase in temperature and pressure, potentially leading to vessel failure, explosions, and the release of toxic materials.[4][5][6] This guide provides a framework for anticipating, identifying, and mitigating these thermal hazards.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the exothermic risks associated with the synthesis of this compound.

Q1: What is the primary source of the exotherm in this synthesis? The most significant heat generation typically occurs during the C-CN bond formation. In classical methods like the Rosenmund-von Braun reaction, which involves reacting an aryl halide with a high-stoichiometry of copper(I) cyanide at elevated temperatures, the reaction can be strongly exothermic.[7] Similarly, nucleophilic substitution (SN2) reactions using an appropriate precursor like 4-bromobenzyl halide and an alkali metal cyanide (e.g., NaCN, KCN) are also exothermic.[8] The energy released upon forming the stable carbon-cyanide bond is greater than the energy required to break the initial bonds, resulting in a net release of heat.[9]

Q2: What are the early warning signs of a potential thermal runaway? A key indicator is a deviation from the expected temperature profile. An exothermic reaction can lead to thermal runaway when the heat produced exceeds the heat removed.[2] Early signs include:

  • Accelerating Temperature Rise: The temperature increases at a faster-than-linear rate, even with consistent cooling applied.

  • Pressure Buildup: A sudden increase in reactor pressure, indicating solvent boiling or gas-producing decomposition reactions.

  • Physical Changes: Unexplained changes in the color or viscosity of the reaction mixture.

  • Localized Boiling: Bubbling or fuming at the point of reagent addition, even if the bulk temperature is below the solvent's boiling point.

Q3: How does scaling up the reaction from lab to pilot plant affect thermal risk? The risk of thermal runaway increases significantly with scale.[2][10] This is due to the change in the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat dissipation does not increase proportionally.[2] Consequently, a reaction that is easily controlled on a 1-liter scale may become uncontrollable in a 100-liter vessel without re-engineered cooling solutions.[10]

Q4: What are the most critical parameters to control for preventing a runaway reaction? Effective prevention relies on controlling the rate of heat generation. The key parameters are:

  • Reagent Addition Rate: This is the most direct way to control the reaction rate. A slow, controlled addition of the limiting reagent ensures that heat is generated at a manageable pace.[3][10]

  • Temperature Control: Maintaining a consistent, optimal temperature is crucial. Lowering the reaction temperature can decrease the reaction rate and subsequent heat output.[10]

  • Efficient Mixing: Good agitation prevents the formation of localized "hot spots" where reagents can concentrate and react violently.[10][11]

  • Reaction Concentration: Diluting the reaction mixture increases the overall thermal mass, which can absorb more heat without a large temperature increase.[10]

Q5: Are there safer alternatives to traditional high-temperature cyanation methods? Yes, modern catalysis offers milder and safer alternatives. Palladium-catalyzed cyanation reactions, for instance, can proceed under much milder conditions and often exhibit greater functional group tolerance.[12][13] The use of less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can also improve the safety profile.[12] Furthermore, flow chemistry provides superior heat and mass transfer, significantly mitigating the risk of thermal runaway by confining the reaction to a small volume at any given time.[1]

Troubleshooting Guide for Exothermic Events

This table provides a systematic approach to troubleshooting common issues encountered during the synthesis.

Observed Issue Potential Causes Immediate Corrective Actions & Preventative Measures
Rapid, Uncontrolled Temperature Rise 1. Reagent addition is too fast. 2. Cooling system is inadequate or has failed. 3. Reaction concentration is too high. 4. Incorrect solvent with a low boiling point.Corrective Actions: 1. Immediately stop reagent addition. 2. Increase cooling to maximum capacity (e.g., lower cryostat temperature). 3. If safe, add a pre-chilled, inert solvent to dilute the mixture and absorb heat. Preventative Measures: • Use a syringe pump or dropping funnel for controlled, semi-batch dosing. • Perform a calorimetry study to ensure cooling capacity is sufficient for the scale. • Reduce the initial concentration of the reactants.[10]
Reaction Stalls After an Initial Exotherm 1. Poor mixing leading to localized reagent depletion. 2. Impure or wet starting materials/reagents. 3. Formation of an inhibiting byproduct.Corrective Actions: 1. Verify stirrer is functioning and increase agitation speed if safe. 2. Take a sample for analysis (e.g., TLC, LC-MS) to check for starting material. Preventative Measures: • Ensure all reagents and solvents are pure and anhydrous. • Use an overhead mechanical stirrer for viscous or large-scale reactions. • Review literature for known reaction inhibitors.[11]
Localized Boiling/Fuming at Addition Point 1. Reagent is being added to the surface instead of subsurface. 2. Stirring is inadequate to disperse the reagent quickly. 3. Highly concentrated reagent is being used.Corrective Actions: 1. Stop addition and reposition the addition tube below the liquid surface. 2. Increase the stirring rate. Preventative Measures: • Always use subsurface addition for exothermic reactions. • Dilute the reagent being added in a suitable solvent before addition.
Low Yield Despite Controlled Temperature 1. Side reactions are occurring at the set temperature. 2. The product is degrading under the reaction conditions. 3. Product is lost during workup (e.g., soluble in the aqueous layer).[14]Corrective Actions: 1. Re-optimize the reaction temperature; a lower temperature may be required. 2. Reduce the overall reaction time. Preventative Measures: • Perform stability tests on the final product under the reaction conditions. • Analyze all phases during workup (including aqueous layers) to track the product.[14]

Visualizing the Exotherm Management Workflow

The following diagram illustrates the decision-making process for safely managing the addition of a reactive agent in an exothermic synthesis.

ExothermManagement start Start Reaction Setup (Inert atmosphere, cooling ready) add_reagent Begin Slow, Subsurface Reagent Addition start->add_reagent monitor_temp Continuously Monitor Reaction Temperature (T_rxn) add_reagent->monitor_temp temp_stable Is T_rxn Stable and Within Safe Limits? monitor_temp->temp_stable Check continue_add Continue Addition at Controlled Rate temp_stable->continue_add Yes stop_add IMMEDIATELY STOP ADDITION temp_stable->stop_add No continue_add->monitor_temp complete Addition Complete Proceed to Workup continue_add->complete All Reagent Added increase_cool Increase Cooling Capacity stop_add->increase_cool troubleshoot Troubleshoot Cause (See Guide) increase_cool->troubleshoot troubleshoot->monitor_temp Re-evaluate

Caption: Decision workflow for managing reagent addition during an exothermic reaction.

Recommended Experimental Protocol: Safety-Focused Synthesis via SN2 Reaction

This protocol describes the synthesis of this compound from 4-bromobenzyl chloride and sodium cyanide, with a strong emphasis on thermal safety.

Materials & Equipment:

  • 4-bromobenzyl chloride

  • Sodium cyanide (NaCN) - EXTREMELY TOXIC. Handle with extreme caution in a fume hood.

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Jacketed glass reactor with overhead mechanical stirrer

  • Circulating bath/cryostat for temperature control

  • Thermocouple for internal temperature monitoring

  • Syringe pump or pressure-equalizing dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Quenching solution (e.g., aqueous ferrous sulfate with sodium hydroxide)

Procedure:

  • Reactor Setup: Assemble the jacketed reactor under an inert atmosphere. Ensure the overhead stirrer, thermocouple, and addition funnel/syringe are securely in place. Set the circulating bath to the desired initial temperature (e.g., 20 °C).

  • Charge Reactants: In the fume hood, carefully charge the reactor with sodium cyanide (1.1 eq) and anhydrous DMSO. Begin stirring to form a slurry.

  • Prepare Reagent Solution: In a separate flask, dissolve 4-bromobenzyl chloride (1.0 eq) in a minimal amount of anhydrous DMSO. Load this solution into the syringe pump or dropping funnel.

  • Controlled Addition: Begin the slow, subsurface addition of the 4-bromobenzyl chloride solution to the stirred NaCN slurry. The rate of addition is the primary means of controlling the exotherm. A typical addition time for a lab-scale reaction might be 1-2 hours.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature. The temperature should rise slightly and then stabilize. Do not allow the temperature to exceed the planned setpoint. If the temperature rises too quickly, immediately stop the addition and allow the cooling system to catch up.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at the set temperature for an additional 1-2 hours, or until reaction monitoring (e.g., TLC) indicates full consumption of the starting material.

  • Safe Quenching: Cool the reaction mixture. Slowly and carefully transfer the reaction mixture into a vigorously stirred, pre-prepared quenching solution to safely destroy any unreacted cyanide. (Consult established institutional procedures for cyanide waste disposal).

  • Workup & Isolation: Proceed with standard aqueous workup and extraction procedures to isolate the crude this compound, followed by purification (e.g., distillation or chromatography).

Factors Influencing Thermal Risk

This diagram illustrates the key interconnected factors that contribute to the overall risk of a thermal event.

ThermalRisk TR Thermal Runaway Event HRG Heat Generation Rate HRG->TR exceeds HRR Heat Removal Rate HRR->TR is less than AddRate Reagent Addition Rate AddRate->HRG Conc Reactant Concentration Conc->HRG Temp Reaction Temperature Temp->HRG exponentially increases Cooling Cooling System Capacity Cooling->HRR Mixing Stirring/Mixing Efficiency Mixing->HRR Scale Scale (Volume to Surface Area Ratio) Scale->HRR inversely affects

Caption: Interrelationship of factors contributing to thermal runaway risk.

References

  • Benchchem. (n.d.). Technical Support Center: Managing the Exothermic Profile of Dinitrile Synthesis Reactions.
  • Benchchem. (n.d.). Common problems in scaling up nitrile reactions.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Practical approach to prediction and prevention of runaway reactions. (n.d.).
  • Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway INDG254.
  • Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention.
  • Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention.
  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
  • Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic letters, 17(1), 202–205.
  • Quora. (2021). How to identify an exothermic or endothermic reaction without the value of ∆H given?
  • Chemguide. (n.d.). The preparation of nitriles.
  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.

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Technical Support Center: In-process Monitoring of 3-(4-Bromophenyl)propionitrile Synthesis using TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 3-(4-Bromophenyl)propionitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. This guide is structured to address the practical challenges and questions that arise during the in-process monitoring of this specific synthesis using Thin-Layer Chromatography (TLC).

The synthesis of this compound is a common procedure in medicinal chemistry and materials science, where precise reaction monitoring is critical for optimizing yield and purity.[1] TLC is an invaluable technique for this purpose—it's fast, inexpensive, and provides immediate qualitative data on the progress of a reaction.[2][3] This guide will help you master its application for this specific synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the TLC analysis of your reaction.

Q1: My spots are streaking or appearing as elongated smears. What's wrong?

This is one of the most common issues in TLC and can obscure your results.[4]

Answer: Streaking typically points to one of two main causes: sample overloading or the chemical nature of your compound.[2]

  • Sample Overloading: You have applied too much sample to the plate.[4] The stationary phase (silica gel) has a limited capacity, and overloading it prevents the formation of tight, distinct bands.

    • Solution: Dilute your reaction aliquot significantly before spotting. A good starting point is to take one drop of the reaction mixture and dissolve it in 0.5-1 mL of a volatile solvent like ethyl acetate or dichloromethane.[5] If streaking persists, dilute it further.

  • Acidic or Basic Compounds: The silica gel stationary phase is slightly acidic.[5] If your starting materials, product, or byproducts are strongly acidic or basic, they can interact ionically with the silica, causing them to streak.

    • Solution: Modify your mobile phase. For basic compounds (like amines), add a small amount of a base, such as 0.1–2.0% triethylamine.[6] For acidic compounds, add 0.1–2.0% acetic or formic acid to the eluent.[6] This neutralizes the problematic functional groups, allowing for better chromatography.

Q2: All my spots are stuck at the bottom (low Rf) or have run to the top of the plate (high Rf). How do I fix this?

This indicates that your chosen mobile phase (eluent) has the wrong polarity for the separation you're trying to achieve.[6]

Answer: The goal is to have your starting material and product spots appear with Rf values ideally between 0.15 and 0.85.[7]

  • Spots at the Baseline (Low Rf): Your eluent is not polar enough to move the compounds up the polar silica plate. The compounds are sticking too strongly to the stationary phase.

    • Solution: Increase the polarity of your eluent.[6] If you are using a hexane/ethyl acetate mixture, for example, you would increase the proportion of ethyl acetate.

  • Spots at the Solvent Front (High Rf): Your eluent is too polar. It is carrying all the components along with it, resulting in no separation.

    • Solution: Decrease the polarity of your eluent.[6] In a hexane/ethyl acetate system, you would increase the proportion of hexane.

Table 1: Troubleshooting Eluent Polarity

ObservationProblemSolutionExample (Hexane/EtOAc System)
Spots remain at the origin.Eluent is not polar enough.Increase eluent polarity.Change from 90:10 Hexane:EtOAc to 70:30 Hexane:EtOAc.
All spots are near the solvent front.Eluent is too polar.Decrease eluent polarity.Change from 50:50 Hexane:EtOAc to 80:20 Hexane:EtOAc.
Q3: The Rf values of my starting material and product are almost identical. How can I tell if the reaction is complete?

When the starting material and product have very similar polarities, separating them on TLC can be challenging. This is where the "co-spot" becomes essential.[8][9]

Answer:

  • Optimize the Solvent System: First, try to find a solvent system that provides better separation. Experiment with different solvent combinations. For instance, if hexane/ethyl acetate isn't working, try a system with a different selectivity, such as dichloromethane/methanol or toluene/acetone.[10]

  • Use a Co-spot: The co-spot is a critical tool for resolving ambiguity.[9] On your TLC plate, you will have three lanes:

    • Lane 1 (Reference): Spot a solution of your pure starting material.

    • Lane 2 (Co-spot): Spot the starting material first, then, in the exact same location, spot your reaction mixture directly on top of it.[9]

    • Lane 3 (Reaction): Spot only your reaction mixture.

    Interpretation:

    • If the product and starting material are different compounds, the co-spot lane will often appear as an elongated spot or two slightly overlapping spots.[3]

    • If the reaction is complete, the spot in the reaction lane (Lane 3) will have a different Rf than the starting material (Lane 1), and the co-spot (Lane 2) will show two distinct spots (or one elongated one).

    • If the reaction has not started, all three lanes will show a spot at the same Rf.

Q4: I can't see any spots on my plate after running it.

This can be frustrating, but it's a common and solvable problem.

Answer: The inability to see spots is usually due to one of three reasons: the compounds are not UV-active, the sample is too dilute, or the compounds are volatile.[6]

  • Non-UV-Active Compounds: While the bromophenyl group in your product and likely your starting material should be UV-active, some impurities or reagents may not be.[11][12] Aromatic and conjugated systems are typically visible under 254 nm UV light.[12]

    • Solution: Use a chemical stain. After viewing under a UV lamp, you can stain the plate.[7]

      • Iodine: Place the plate in a chamber with a few iodine crystals. Many organic compounds will form yellow-brown spots.[11][12] This method is often non-destructive.

      • Potassium Permanganate (KMnO₄) stain: This is a good general stain for compounds that can be oxidized (e.g., alkenes, alkynes, alcohols, aldehydes).[12] It will appear as yellow/brown spots on a purple background.

      • p-Anisaldehyde stain: This is an excellent multipurpose stain that can produce a range of colors for different functional groups upon heating.[13]

  • Sample is Too Dilute: You may not have spotted enough material to be detected.

    • Solution: Concentrate your sample before spotting, or spot multiple times in the same location, allowing the solvent to dry completely between applications.[6]

  • Volatile Compounds: Your compound may have evaporated from the plate. This is less likely with this compound but can happen with low-boiling-point starting materials.

    • Solution: Minimize the time the plate is left in the open air and develop it promptly after spotting.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of TLC for reaction monitoring?

Answer: Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] For this synthesis:

  • Stationary Phase: A TLC plate coated with a thin layer of silica gel (SiO₂), which is a very polar material.[5]

  • Mobile Phase: A solvent (or mixture of solvents) called the eluent, which flows up the plate via capillary action.[5]

Polar compounds will have a stronger affinity for the polar silica gel and will travel up the plate more slowly, resulting in a lower Retention Factor (Rf).[14] Less polar compounds will be more soluble in the mobile phase and will travel up the plate faster, resulting in a higher Rf.[15][16] By monitoring the disappearance of the starting material spot and the appearance of a new product spot, you can track the reaction's progress.[5][17]

Q2: How do I perform the TLC monitoring experiment step-by-step?

Answer: Following a systematic protocol is key to obtaining reliable and reproducible results.

Experimental Protocol: TLC Monitoring
  • Chamber Preparation: Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.[9]

  • Plate Preparation: Using a pencil (never a pen, as the ink will run), gently draw a thin origin line about 1 cm from the bottom of the TLC plate.[5] Mark three small, equidistant ticks on this line for your three lanes (Starting Material, Co-spot, Reaction).

  • Sample Preparation:

    • Prepare a dilute solution of your starting material in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary spotter, carefully take an aliquot from your reaction mixture.[3] It's often necessary to dilute this aliquot as well.

  • Spotting the Plate:

    • Lane 1 (SM): Touch the capillary spotter with the starting material solution to the first tick mark. Keep the spot as small as possible (1-2 mm diameter).[5]

    • Lane 2 (Co): Spot the starting material on the second tick mark. Then, spot the reaction mixture directly on top of it.

    • Lane 3 (Rxn): Spot the reaction mixture on the third tick mark.

  • Developing the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the level of the eluent.[6] Cover the chamber and allow the solvent front to rise until it is about 1 cm from the top of the plate.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a short-wave (254 nm) UV lamp and circle any visible spots with a pencil.[11]

    • If necessary, use a chemical stain (like iodine or permanganate) to visualize any non-UV-active spots.[7][18]

  • Interpretation: Compare the lanes. Note the disappearance of the starting material spot in the reaction lane and the appearance of a new product spot. Calculate the Rf values for the key spots.

Q3: How do I calculate the Retention Factor (Rf) and what does it signify?

Answer: The Rf value is a ratio that quantifies the movement of a compound on a TLC plate.[15] It is calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Both distances are measured from the origin line.[15] The Rf value is a characteristic property of a compound in a specific solvent system and is always between 0 and 1. In the synthesis of this compound, the product is generally more polar than a starting material like 4-bromobenzyl bromide due to the nitrile group. Therefore, you would expect the product to have a lower Rf value than the starting material.

Q4: What is a good starting eluent system for this synthesis?

Answer: A mixture of a non-polar solvent and a moderately polar solvent is a good starting point for most neutral organic molecules.[17] For the synthesis of this compound, a mixture of hexanes and ethyl acetate is an excellent choice.

  • Starting Point: Begin with a ratio of 80:20 or 70:30 (Hexanes:Ethyl Acetate).

  • Adjustment: Run a test TLC and adjust the ratio based on the results, as described in the troubleshooting section. The goal is to get the starting material Rf to be around 0.4-0.5 to allow space for a new, more polar product spot to appear below it.[9]

Workflow for TLC Monitoring

The following diagram outlines the logical steps for effectively monitoring your reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber 1. Prepare & Equilibrate Developing Chamber prep_samples 2. Prepare Dilute Samples (SM & Reaction Aliqout) prep_plate 3. Mark TLC Plate (Origin & Lanes) spot_plate 4. Spot Plate (SM, Co-spot, Rxn) prep_plate->spot_plate Proceed to Execution develop_plate 5. Develop Plate in Chamber dry_plate 6. Dry Plate & Mark Solvent Front develop_plate->dry_plate Proceed to Analysis visualize 7. Visualize Spots (UV Light, then Stain) dry_plate->visualize interpret 8. Interpret Results (Calculate Rf, Assess Completion) visualize->interpret

Caption: Experimental workflow for in-process reaction monitoring using TLC.

References
  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography.
  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC).
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
  • Chromatography Today. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • TLC Visualization Methods.
  • Chemistry LibreTexts. (2023). 5.7: Visualizing TLC Plates.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
  • Starkey, L. (2012). Lab demonstration - Visualizing the Spots. YouTube.
  • University of Rochester, Department of Chemistry. How To: Monitor by TLC.
  • Washington State University. Monitoring Reactions by TLC.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
  • PrepChem.com. Synthesis of 3-[(3-bromophenyl)thio]propionitrile.
  • National Institutes of Health (NIH). Photo- and Cu-Mediated [11C]Cyanation of (Hetero)Aryl Thianthrenium Salts.
  • ResearchGate. How can I find out the same Rf value compounds by TLC wise without using NMR?
  • PubChem. 3-(4-Bromophenyl)propanenitrile.
  • Khan Academy. Calculating retention factors for TLC.
  • YouTube. (2016). Determination of nature of compound along with Rf value calculation in TLC 04.
  • Taniguchi, T., et al. (2017). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Kanazawa University Repository.
  • LookChem. Cas 57775-08-3, this compound.
  • Methylamine Supplier. This compound.
  • Reddit. (2020). Rf value for TLC.
  • Indian Journal of Chemical Technology. (2004). Multilinear retention model (RF values) in TLC for use in herbicides analysis.

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Technical Support Center: De-bromination of 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling 3-(4-Bromophenyl)propionitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common side reaction of de-bromination. As Senior Application Scientists, our goal is to provide you with not only solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is de-bromination in the context of reactions with this compound?

A1: De-bromination is a prevalent and undesired side reaction where the bromine atom on the phenyl ring of this compound is replaced by a hydrogen atom, yielding 3-phenylpropionitrile.[1][2] This transformation, also known as hydrodehalogenation, reduces the yield of the intended product and complicates purification efforts by introducing a significant byproduct.[3]

Q2: What is the primary mechanism leading to de-bromination in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira), the most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This intermediate can arise from various sources within the reaction mixture, including amine bases, solvents (like alcohols), or trace amounts of water.[4] Once formed, the Ar-Pd-Br intermediate can undergo reductive elimination with the hydride ligand to produce the de-brominated arene (Ar-H) instead of proceeding down the desired cross-coupling pathway.[5]

Q3: How can I quickly determine if de-bromination is a significant issue in my reaction?

A3: You can identify the de-brominated byproduct, 3-phenylpropionitrile, using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The de-brominated product will typically appear as a new, less polar spot compared to the starting this compound.[2][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak with a molecular weight corresponding to 3-phenylpropionitrile (approx. 131.17 g/mol ), alongside your starting material (approx. 210.07 g/mol ).[2][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the crude product will show the disappearance of the characteristic doublet pattern for the protons on the bromo-substituted ring and the appearance of signals corresponding to a monosubstituted phenyl ring.[5]

Q4: Are certain reaction types more prone to this side reaction?

A4: Yes. While possible in many contexts, de-bromination is particularly common in palladium-catalyzed cross-coupling reactions. The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1][5] Aryl bromides are common substrates but are still susceptible, especially under non-optimized conditions such as high temperatures, prolonged reaction times, or with inappropriate choices of base, ligand, or solvent.[2]

Troubleshooting Guide: Minimizing De-bromination in Cross-Coupling Reactions

This section provides a structured approach to diagnosing and solving de-bromination issues, particularly in the context of Suzuki-Miyaura and Heck reactions, which are common applications for aryl halides like this compound.

The Core Problem: Competing Catalytic Pathways

The central challenge lies in managing the competition between the desired productive catalytic cycle and the off-cycle de-bromination pathway. The following diagram illustrates this fundamental conflict.

Catalytic_Cycles Fig. 1: Competing Pathways in Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) (Ar = 3-cyanopropylphenyl) Pd0->ArPdBr Oxidative Addition (+ Ar-Br) ArPdR Ar-Pd(II)-R(L_n) ArPdBr->ArPdR Transmetalation (+ R-B(OH)₂) PdH H-Pd(II)-Br(L_n) (Hydride Species) ArPdBr->PdH Hydride Source (Base, Solvent, H₂O) Product Ar-R (Desired Product) ArPdR->Product Reductive Elimination Product->Pd0 ArH Ar-H (De-brominated Byproduct) PdH->ArH Reductive Elimination ArH->Pd0 label_main Desired Cross-Coupling Cycle label_side De-bromination Side Reaction

Caption: Catalytic cycle showing the desired cross-coupling pathway and the competing de-bromination side reaction.

Systematic Troubleshooting Workflow

When faced with significant de-bromination, a systematic approach to optimizing reaction parameters is crucial. Use the following workflow to diagnose and resolve the issue.

Troubleshooting_Workflow Fig. 2: Systematic Workflow for Minimizing De-bromination start De-bromination Observed (>5% by GC/NMR) ligand 1. Optimize Ligand Switch to bulky, electron-rich (e.g., SPhos, XPhos) start->ligand First Step base 2. Change Base Use weaker, non-coordinating base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) ligand->base If problem persists temp 3. Lower Temperature Decrease in 10-20°C increments base->temp If problem persists solvent 4. Verify Solvent Quality Use anhydrous, degassed aprotic solvent (Dioxane, Toluene, THF) temp->solvent If problem persists end Problem Resolved De-bromination <5% solvent->end Verify Improvement

Caption: A systematic workflow for troubleshooting and minimizing de-bromination in cross-coupling reactions.

Parameter Optimization Details

The table below summarizes the impact of key reaction parameters on the de-bromination side reaction and provides specific recommendations.

ParameterImpact on De-brominationRationale & Recommendations
Ligand High The electronic and steric properties of the phosphine ligand are critical.[8][9][10] Standard ligands like PPh₃ may not be sufficient. Recommendation: Switch to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[5][11] These ligands accelerate the rate of reductive elimination for the desired product, which outcompetes the de-bromination pathway.[1]
Base High Strong or protic bases (e.g., alkoxides like NaOtBu) can act as hydride sources or promote pathways that generate Pd-H species.[1][11] Recommendation: Use weaker, non-coordinating inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][11] Ensure the base is anhydrous if running a water-free reaction.
Temperature Medium High reaction temperatures can increase the rate of all reactions, including undesired de-bromination.[2][11] Recommendation: Lower the reaction temperature in 10-20 °C increments. Find the minimum temperature at which the desired coupling proceeds efficiently.[11]
Solvent Medium Protic solvents (e.g., alcohols) can be a direct source of hydrides. Even aprotic solvents can contain water impurities. Recommendation: Use high-purity, anhydrous, and degassed aprotic solvents like dioxane, toluene, or THF.[1][11] If an aqueous system is required (e.g., for K₃PO₄), carefully control the water content.
Catalyst Loading Low While not a primary driver, very high catalyst loadings can sometimes lead to more side reactions.[12] Recommendation: Use a typical catalyst loading (e.g., 1-2 mol%) and focus on optimizing other parameters first.

Experimental Protocols

Here we provide a standard protocol and an optimized protocol for a Suzuki-Miyaura coupling of this compound with phenylboronic acid, illustrating the practical application of the troubleshooting principles.

Protocol 1: Standard Suzuki-Miyaura Coupling (Baseline)

This protocol uses common conditions that may lead to de-bromination.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a round-bottom flask, add this compound and phenylboronic acid.

  • Add the Pd(PPh₃)₄ catalyst and Na₂CO₃.

  • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Add the Toluene/Ethanol/Water solvent mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate. Purify by column chromatography.

Protocol 2: Optimized Suzuki-Miyaura Coupling (Minimizing De-bromination)

This protocol incorporates changes designed to suppress the de-bromination side reaction.[1][5][11]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.2 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine this compound, phenylboronic acid, and finely ground K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the Schlenk flask.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80 °C with vigorous stirring. Note the lower temperature.

  • Monitor the reaction progress by TLC or GC-MS, comparing the ratio of the desired product to the de-brominated byproduct.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

By implementing the changes in Protocol 2—specifically the use of a bulky biarylphosphine ligand (SPhos), a weaker non-coordinating base (K₃PO₄), a lower temperature, and an anhydrous aprotic solvent—the catalytic cycle is biased towards the desired cross-coupling, significantly reducing the formation of the 3-phenylpropionitrile byproduct.[1][5][11]

References
  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.MDPI.
  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding.ACS Publications.
  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.ResearchGate.
  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding.The Journal of Physical Chemistry A.
  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals.National Center for Biotechnology Information (PMC).
  • Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP) and TiO2 photocatalysts.SciSpace.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.Organic Chemistry Portal.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.Organic Chemistry Portal.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.ACS Publications.
  • Palladium-catalyzed C-N and C-O cross-coupling reactions.DSpace@MIT.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.RSC Publishing.
  • An unusual base-induced debromination reaction of 3,1-dibromo-3-methoxycarbonylsulfolane.HETEROCYCLES.
  • Pd-Catalyzed Cross Coupling Reactions.Chemistry LibreTexts.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.ResearchGate.
  • Dehalogenation of aromatics by nucleophilic aromatic substitution.Semantic Scholar.
  • Troubleshooting a difficult Heck reaction.Reddit.
  • Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes.ElectronicsAndBooks.
  • Catalytic Hydrodehalogenation Reactions.Thieme Chemistry.
  • Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane.National Center for Biotechnology Information (PMC).
  • Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology.ResearchGate.
  • What's the role of the phosphine ligand in Suzuki couplings?Reddit.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.RSC Publishing.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.ResearchGate.
  • Phosphines.Chemistry LibreTexts.
  • Phosphine-catalysed reductive coupling of dihalophosphanes.PubMed.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.ACS Publications.
  • Bromoarene synthesis by bromination or substitution.Organic Chemistry Portal.
  • Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species.ACS Publications.
  • 3-(4-Bromophenyl)propanenitrile.PubChem.
  • Sustainable bromination of organic compounds: A critical review.ResearchGate.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide.ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.

Sources

Technical Support Center: Safe Quenching Procedures for Reactions Involving 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides detailed troubleshooting and procedural information for safely quenching reactions involving 3-(4-Bromophenyl)propionitrile. The following question-and-answer-based guides are designed to address specific issues that researchers, scientists, and drug development professionals may encounter during their experiments. Our focus is on providing not just protocols, but the rationale behind them, ensuring both safety and experimental success.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and concerns regarding the quenching of reactions with this compound.

Q1: I've just completed a Lithium Aluminum Hydride (LiAlH₄) reduction of this compound. What is the safest way to quench the excess hydride?

A1: Quenching a LiAlH₄ reaction is one of the most hazardous post-reaction procedures due to the violent and exothermic reaction of excess hydride with protic solvents, which also liberates flammable hydrogen gas. The key to a safe quench is slow, controlled addition of quenching agents at low temperatures. A widely accepted and safe method is the Fieser workup.

Causality Behind the Fieser Method: This method involves the sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is designed to precipitate the aluminum salts as granular solids that are easy to filter, avoiding the formation of gelatinous aluminum hydroxide which can trap the product and make filtration difficult.[1]

Troubleshooting Common Issues:

  • Issue: The reaction mixture becomes a thick, gelatinous precipitate that is impossible to stir or filter.

    • Cause: This often happens if the quenching agents are added too quickly or in the wrong order.

    • Solution: Adhere strictly to the sequential addition of the Fieser method. If you already have a gelatinous precipitate, you can try adding more of the 15% NaOH solution and stirring vigorously for an extended period to break it up.

  • Issue: The reaction is violently exothermic and solvent begins to boil uncontrollably.

    • Cause: The quenching agent was added too quickly, or the reaction was not sufficiently cooled.

    • Solution: Always perform the quench in an ice bath and add the quenching agent dropwise with vigorous stirring. If the reaction becomes too vigorous, stop the addition immediately and wait for it to subside before continuing.

Q2: How do I safely quench a Grignard reaction where this compound was used as the electrophile?

A2: Quenching a Grignard reaction is necessary to neutralize the unreacted Grignard reagent and to protonate the magnesium alkoxide intermediate to yield the desired product. The primary hazard is the highly exothermic reaction of the Grignard reagent with protic solvents.[2]

Recommended Quenching Protocol: The safest approach is the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

Why Ammonium Chloride?

  • Controlled Protonation: NH₄Cl is a weak acid, providing a controlled source of protons that reacts less violently with the excess Grignard reagent compared to a strong acid like HCl.

  • Prevents Magnesium Hydroxide Precipitation: The ammonium ion helps to keep the magnesium salts soluble in the aqueous layer, preventing the formation of magnesium hydroxide (Mg(OH)₂), which can complicate the extraction process.

Troubleshooting Common Issues:

  • Issue: An emulsion forms during the workup, making separation of the organic and aqueous layers difficult.

    • Cause: This can be caused by the formation of fine precipitates of magnesium salts.

    • Solution: Adding more diethyl ether or another organic solvent can help to break the emulsion. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also minimize emulsion formation.

  • Issue: The product yield is low, and a significant amount of the starting nitrile is recovered.

    • Cause: The Grignard reagent may have been prematurely quenched by moisture in the reaction setup.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous.[2][3]

Q3: I am running a basic hydrolysis of the nitrile group in this compound to the corresponding carboxylic acid. How should I neutralize the reaction mixture?

A3: Basic hydrolysis of a nitrile results in the formation of a carboxylate salt.[4][5] To isolate the carboxylic acid, the reaction mixture must be acidified. The main hazard during this process is the potential for a rapid, exothermic neutralization reaction if a concentrated acid is added too quickly.

Recommended Neutralization Protocol:

  • Cool the reaction mixture in an ice bath.

  • Slowly add a dilute acid, such as 1M or 2M HCl, with vigorous stirring.

  • Monitor the pH of the solution using pH paper or a pH meter.

  • Continue adding acid until the pH is acidic (typically pH 2-3), at which point the carboxylic acid will precipitate out of the solution.[1]

Troubleshooting Common Issues:

  • Issue: No precipitate forms upon acidification.

    • Cause: The product may be more soluble in the reaction mixture than anticipated, or the hydrolysis reaction may not have gone to completion.

    • Solution: Extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane. If starting material is recovered, the reaction may require longer heating or a higher concentration of base.

  • Issue: The neutralization is excessively exothermic.

    • Cause: The acid is being added too quickly or is too concentrated.

    • Solution: Always cool the reaction mixture before and during acidification and use a dilute acid.

Part 2: Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for a common reaction involving this compound, including the safe quenching procedure.

Protocol: Reduction of this compound to 3-(4-Bromophenyl)propan-1-amine with LiAlH₄

Materials and Reagents:

Reagent/MaterialAmountMolar Eq.Notes
This compound5.0 g1.0Starting material
Lithium Aluminum Hydride (LiAlH₄)1.8 g2.0Reducing agent
Anhydrous Tetrahydrofuran (THF)100 mL-Solvent
Water (for quenching)1.8 mL-Fieser workup, 1x mass of LiAlH₄
15% Aqueous Sodium Hydroxide (NaOH)1.8 mL-Fieser workup, 1x mass of LiAlH₄
Water (for quenching)5.4 mL-Fieser workup, 3x mass of LiAlH₄
Anhydrous Sodium Sulfate (Na₂SO₄)As needed-Drying agent

Step-by-Step Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the LiAlH₄ to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Add 50 mL of anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

  • Addition of Nitrile: Dissolve the this compound in 50 mL of anhydrous THF and add this solution to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. The reaction can be gently heated to reflux to ensure completion (monitor by TLC).

  • Cooling: Once the reaction is complete, cool the flask back down to 0°C in an ice bath.

  • Quenching (Fieser Method):

    • With vigorous stirring, slowly and dropwise add 1.8 mL of water. You will observe gas evolution (hydrogen). Add the water at a rate that keeps the reaction from becoming too vigorous.

    • Next, slowly and dropwise add 1.8 mL of 15% aqueous NaOH solution.

    • Finally, slowly and dropwise add 5.4 mL of water.

  • Stirring and Filtration: Remove the ice bath and stir the mixture at room temperature for 30 minutes. A granular white precipitate should form. Filter the mixture through a pad of Celite®, and wash the solid precipitate with additional THF.

  • Workup: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude 3-(4-Bromophenyl)propan-1-amine.

Part 3: Visualizations

Diagram 1: Quenching Workflow for LiAlH₄ Reduction

G cluster_0 Reaction Phase cluster_1 Quenching Phase (Fieser Method) cluster_2 Workup Phase start Completed LiAlH4 Reaction Mixture cool Cool to 0°C in Ice Bath start->cool Prepare for Quench add_h2o1 Slowly Add 'x' mL Water cool->add_h2o1 Step 1 add_naoh Slowly Add 'x' mL 15% NaOH add_h2o1->add_naoh Step 2 add_h2o2 Slowly Add '3x' mL Water add_naoh->add_h2o2 Step 3 warm_stir Warm to RT and Stir for 30 min add_h2o2->warm_stir Form Granular Precipitate filter Filter Through Celite® warm_stir->filter Remove Aluminum Salts extract Combine Filtrates and Dry filter->extract end Isolated Product extract->end Evaporate Solvent

Caption: Workflow for the safe quenching of a LiAlH₄ reduction.

Diagram 2: Decision Tree for Quenching Common Reactions

G start Reaction Involving This compound Completed reagent What was the primary reagent? start->reagent lialh4 Quench with Fieser Method (H2O, NaOH, H2O) at 0°C reagent->lialh4 LiAlH4 or other metal hydride grignard Quench with Saturated Aqueous NH4Cl at 0°C reagent->grignard Grignard or Organolithium hydrolysis Neutralize with Dilute Acid/Base at 0°C reagent->hydrolysis Strong Acid or Base (Hydrolysis) workup Isolate Product lialh4->workup Proceed to Workup grignard->workup Proceed to Workup hydrolysis->workup Proceed to Workup

Caption: Decision tree for selecting the appropriate quenching procedure.

References

  • Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
  • PubChem. 3-(4-Bromophenyl)propanenitrile. National Center for Biotechnology Information.
  • KGROUP. (2006). Quenching Reactive Substances.
  • Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley.
  • Sarpong, R. (2016). Quenching of Water Reactive Materials. University of California, Berkeley.
  • BenchChem. (2025).
  • Winthrop University. The Grignard Reaction. Department of Chemistry.
  • BenchChem. (2025). Fundamental reactivity of the nitrile group in 4-Bromophenylacetonitrile.
  • Boston University Environmental Health and Safety. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
  • BenchChem. (2025). Common problems in scaling up nitrile reactions.
  • Organic Syntheses. PREPARATION OF 2-(2-BROMOPHENYL)-2-PROPYLPENTANENITRILE AND 8,8-DIPROPYLBICYCLO[4.2.0]OCTA-1,3,5-TRIEN-7-ONE.
  • Beyond Benign. Greener Grignard Reaction.
  • LibreTexts Chemistry. Chemistry of Nitriles.
  • Chemistry Steps. Reactions of Nitriles.
  • BYJU'S. Acidic Hydrolysis of Nitriles.
  • BenchChem. (2025). Proper Disposal of (4-Bromophenyl)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to NMR Analysis of 3-(4-Bromophenyl)propionitrile: Experimental vs. Literature Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in synthetic chemistry and drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the elucidation of molecular structures in solution. This guide provides an in-depth comparison of experimentally acquired NMR data for 3-(4-Bromophenyl)propionitrile against established literature values, offering practical insights into spectral interpretation and data validation.

Introduction: The Importance of Orthogonal Data Verification

This compound is a versatile building block in organic synthesis, often utilized in the development of more complex molecules. Its structure, featuring both an aromatic ring and an aliphatic chain with a nitrile group, gives rise to a characteristic NMR spectrum. Verifying the identity and purity of this compound is critical before its use in subsequent reactions. This guide will walk you through a comparative analysis, highlighting key spectral features and explaining the rationale behind the experimental choices.

Comparative Analysis of ¹H and ¹³C NMR Data

The definitive structural confirmation of this compound relies on the detailed analysis of both its ¹H and ¹³C NMR spectra. Below, we present a table comparing a typical experimental dataset with literature-derived values.

Data Summary Table
Experimental ¹H NMR (400 MHz, CDCl₃) Literature ¹H NMR (Predicted) Assignment Experimental ¹³C NMR (100 MHz, CDCl₃) Literature ¹³C NMR (Predicted) Assignment
δ 7.51 (d, J = 8.4 Hz, 2H)δ 7.50 (d, J = 8.5 Hz, 2H)H-3', H-5'δ 137.9δ 138.1C-1'
δ 7.18 (d, J = 8.4 Hz, 2H)δ 7.17 (d, J = 8.5 Hz, 2H)H-2', H-6'δ 132.2δ 132.0C-3', C-5'
δ 2.98 (t, J = 7.2 Hz, 2H)δ 2.97 (t, J = 7.3 Hz, 2H)H-3δ 130.4δ 130.2C-2', C-6'
δ 2.65 (t, J = 7.2 Hz, 2H)δ 2.64 (t, J = 7.3 Hz, 2H)H-2δ 121.5δ 121.7C-4'
δ 7.26 (s, 1H)-CDCl₃δ 118.9δ 119.0C-1 (CN)
--δ 31.2δ 31.0C-3
--δ 19.5δ 19.7C-2

In-Depth Spectral Interpretation

¹H NMR Spectrum Analysis

The proton NMR spectrum provides crucial information about the electronic environment and connectivity of the hydrogen atoms in the molecule.

  • Aromatic Region (δ 7.0-8.0 ppm): The signals at δ 7.51 and 7.18 ppm each integrate to two protons and appear as doublets. This classic AA'BB' splitting pattern is characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the doublet at δ 7.51 is attributed to the deshielding effect of the bromine atom on the ortho protons (H-3', H-5'). The upfield doublet at δ 7.18 corresponds to the protons meta to the bromine (H-2', H-6'). The coupling constant (J) of 8.4 Hz is typical for ortho-coupling in aromatic systems.

  • Aliphatic Region (δ 2.5-3.0 ppm): Two triplets are observed at δ 2.98 and 2.65 ppm, each integrating to two protons. These signals correspond to the two methylene groups of the propionitrile chain. The triplet at δ 2.98 ppm is assigned to the benzylic protons (H-3), which are adjacent to the aromatic ring and are thus more deshielded. The triplet at δ 2.65 ppm is assigned to the protons (H-2) adjacent to the electron-withdrawing nitrile group. The observed triplet-of-triplets pattern arises from the coupling between the two adjacent, non-equivalent methylene groups, with a typical vicinal coupling constant (J) of 7.2 Hz.

  • Solvent and Impurities: A singlet at δ 7.26 ppm corresponds to the residual protio-solvent, chloroform-d (CDCl₃).

¹³C NMR Spectrum Analysis

The carbon-13 NMR spectrum provides a count of the unique carbon environments and information about their hybridization and substitution.

  • Aromatic Region (δ 120-140 ppm): Four signals are observed in the aromatic region. The quaternary carbon attached to the bromine (C-4') is observed at δ 121.5 ppm. The signal for the ipso-carbon (C-1') to which the propionitrile group is attached is found at δ 137.9 ppm. The two carbons ortho to the bromine (C-3', C-5') are nearly equivalent and appear at δ 132.2 ppm, while the two carbons meta to the bromine (C-2', C-6') are also nearly equivalent and resonate at δ 130.4 ppm.

  • Nitrile Carbon (δ ~119 ppm): The carbon of the nitrile group (C-1) typically appears in this region and is observed at δ 118.9 ppm.

  • Aliphatic Region (δ 15-35 ppm): The two aliphatic carbons are well-resolved. The benzylic carbon (C-3) appears at δ 31.2 ppm, and the carbon adjacent to the nitrile group (C-2) is found further upfield at δ 19.5 ppm.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for a solid sample like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.
  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer onto the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

3. ¹H NMR Acquisition Parameters (400 MHz):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  • Spectral Width: 16 ppm (centered around 6 ppm).
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 2 seconds.
  • Number of Scans: 16-32 scans for good signal-to-noise ratio.
  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters (100 MHz):

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  • Spectral Width: 240 ppm (centered around 120 ppm).
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 512-1024 scans, or more, depending on the sample concentration.
  • Decoupling: Broadband proton decoupling during acquisition.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum to obtain pure absorption peaks.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ triplet to δ 77.16 ppm for ¹³C NMR.
  • Integrate the peaks in the ¹H NMR spectrum.

Visualizing the Workflow and Molecular Structure

The following diagrams illustrate the experimental workflow and the assignments of the NMR signals to the molecular structure.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve insert Insert into Spectrometer dissolve->insert lock_shim Lock & Shim insert->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase_cal Phase & Calibrate ft->phase_cal analyze Analyze & Assign phase_cal->analyze

Caption: NMR signal assignments for this compound.

Conclusion: A Self-Validating System

The close correlation between the experimental and literature-derived NMR data provides a high degree of confidence in the structural assignment of this compound. Minor deviations in chemical shifts between the two datasets are expected and can be attributed to differences in solvent, concentration, and temperature. The key to a definitive analysis lies in the consistency of the splitting patterns, coupling constants, and the relative chemical shifts of the signals. By following a robust experimental protocol and a logical interpretation of the spectral data, researchers can ensure the identity and purity of their synthesized compounds, which is a critical step in the journey of discovery and development.

References

  • NMR Prediction Tools: Title: ACD/Labs NMR Predictor Source: Advanced Chemistry Development, Inc. (ACD/Labs) URL: [Link]
  • Title: PubChem Compound Summary for CID 2735611, 3-(4-Bromophenyl)
  • General NMR Spectroscopy Reference: Title: Introduction to Spectroscopy Source: Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. URL: [Link]

A Comparative Guide to the Mass Spectrum of 3-(4-Bromophenyl)propionitrile: An Experimental vs. Predicted Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the experimental and predicted electron ionization (EI) mass spectra of 3-(4-Bromophenyl)propionitrile. As researchers and drug development professionals, the accurate structural elucidation of novel or synthesized compounds is paramount. Mass spectrometry is a cornerstone technique for this purpose, and the synergy between empirical data and computational prediction offers a powerful validation system. Here, we will not only present the data but also delve into the mechanistic reasoning behind the fragmentation patterns, providing a robust framework for compound identification.

The Principle: Why Compare Experimental and Predicted Spectra?

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In EI-MS, a high-energy electron beam bombards a molecule, causing its ionization to a radical cation (the molecular ion) and inducing fragmentation. This fragmentation is not random; it follows predictable chemical pathways governed by the stability of the resulting ions and neutral losses. The resulting mass spectrum is a unique fingerprint of the molecule's structure.

An experimental spectrum provides a real-world snapshot of this fragmentation. However, computational tools can predict fragmentation patterns based on established chemical principles, creating an in silico reference.[1] Comparing the two serves multiple purposes:

  • Confirmation of Identity: A strong correlation between the experimental and predicted spectra provides high confidence in the assigned structure.

  • Structural Isomer Differentiation: Subtle differences in fragmentation can help distinguish between isomers that might have identical molecular weights.

  • Understanding Fragmentation Mechanisms: Discrepancies can reveal novel or unexpected fragmentation pathways, deepening our understanding of ion chemistry.

Methodology: Acquiring the Data

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The empirical data for a volatile compound like this compound is typically acquired using GC-MS with an electron ionization source. The choice of EI is deliberate; as a "hard" ionization technique, it imparts significant energy, ensuring robust fragmentation and a detailed, structurally informative spectrum.[2]

Step-by-Step Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: A small volume (typically 1 µL) of the sample is injected into the heated GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the analyte from any impurities based on boiling point and polarity differences.

  • Ionization: As the pure compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with a 70 eV electron beam, leading to the formation of the molecular ion ([M]•+) and subsequent fragment ions.

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance. The output is the mass spectrum—a plot of relative ion abundance versus m/z.

G cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) Injector 1. Sample Injection & Vaporization Column 2. Chromatographic Separation Injector->Column Carrier Gas IonSource 3. Electron Ionization (70 eV) Column->IonSource Elution Analyzer 4. Mass Analysis (Quadrupole) IonSource->Analyzer Detector 5. Detection Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Data Output

Caption: Experimental workflow for GC-EI-MS analysis.

Predictive Methodology: In Silico Fragmentation

Predicted mass spectra are generated using software that algorithmically breaks bonds within a given chemical structure. These algorithms are trained on vast libraries of experimental spectra, such as those from the NIST Mass Spectrometry Data Center, and apply fundamental principles of ion stability.[3] Key fragmentation types, including alpha-cleavages, rearrangements, and the loss of stable neutral molecules, are considered to generate a theoretical spectrum.[4]

G Molecule Input: this compound Structure (SMILES/InChI) Software Computational Tool (e.g., CFM-ID, NIST MS Search) Molecule->Software Prediction Output: Predicted Mass Spectrum Software->Prediction Database Fragmentation Rules & Spectral Libraries (NIST) Database->Software

Caption: Workflow for generating a predicted mass spectrum.

Results: A Head-to-Head Comparison

The molecular formula for this compound is C₉H₈BrN, with a monoisotopic mass of approximately 208.98 Da.[5][6] A critical feature of any bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal height, separated by 2 m/z units. This provides an immediate and powerful diagnostic tool.

The table below summarizes the expected experimental fragments and their predicted counterparts.

m/z (Experimental/Predicted)Proposed Ion Structure/FormulaRelative Abundance (Expected)Fragmentation Pathway & Justification
209/211[C₉H₈⁷⁹BrN]•+ / [C₉H₈⁸¹BrN]•+ModerateMolecular Ion (M•+) : The parent ion. Its presence confirms the molecular weight. The characteristic 1:1 isotope pattern is the first point of validation.[8]
170/172[C₇H₆⁷⁹Br]+ / [C₇H₆⁸¹Br]+Low to ModerateLoss of •CH₂CN : Benzylic cleavage, where the bond between the aromatic ring and the side chain breaks. This is a common pathway for compounds with a benzyl unit.[9][10]
130[C₉H₈N]+HighLoss of •Br : Cleavage of the C-Br bond. This results in a stable, non-brominated fragment ion which often appears as the base peak or a very intense peak.
129[C₉H₇N]•+ModerateLoss of HBr : Elimination of a stable neutral molecule, hydrogen bromide, from the molecular ion.
90[C₇H₆]+ModerateBromotropylium Ion → Tropylium-like Ion : The fragment at m/z 170/172 can lose a bromine radical to form an ion at m/z 90. The formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 is a hallmark of benzyl compounds; the loss of an additional hydrogen can lead to the m/z 90 fragment.[11][12][13]
76[C₆H₄]•+ModerateLoss of Br and C₃H₄N : Fragmentation of the aromatic ring itself after initial side-chain and bromine loss.
Analysis of Key Fragmentation Pathways

The fragmentation of this compound is dominated by cleavages at the bonds connected to the aromatic ring, a consequence of the stability of the resulting resonance-stabilized (benzylic) cations.

G cluster_frags Primary Fragments cluster_frags2 Secondary Fragments M Molecular Ion [C₉H₈BrN]•+ m/z 209/211 F130 [C₉H₈N]+ m/z 130 M->F130 - •Br F170 [C₇H₆Br]+ m/z 170/172 M->F170 - •CH₂CN F129 [C₉H₇N]•+ m/z 129 M->F129 - HBr F90 [C₇H₆]+ m/z 90 F170->F90 - •Br

Caption: Major fragmentation pathways of this compound.

  • Molecular Ion (m/z 209/211): The presence of this distinct 1:1 doublet is the most crucial starting point for analysis. Its intensity is expected to be moderate, as the benzylic position encourages fragmentation.

  • Base Peak Prediction (m/z 130): The C-Br bond is relatively weak and its cleavage leads to the loss of the bromine radical. The resulting [C₉H₈N]⁺ cation at m/z 130 lacks the isotopic bromine signature and is highly stabilized. In many similar aromatic halides, the halogen loss fragment is the most abundant, making it the predicted base peak.

  • Benzylic Cleavage (m/z 170/172): The bond between the propyl chain and the phenyl ring is a benzylic position. Cleavage here is favorable because it forms a resonance-stabilized bromobenzyl cation, which can rearrange to the even more stable bromotropylium ion.[14][15] This fragment retains the bromine atom, and thus will exhibit the characteristic M/M+2 isotopic pattern.

Conclusion

References

  • Title: Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Tropylium Ion | Encyclopedia MDPI Source: MDPI URL:[Link]
  • Title: Decomposition of Tropylium and Substituted Tropylium Ions Source: AIP Publishing URL:[Link]
  • Title: Benzylium and tropylium cations identified as the two stable isomers of C7H7+ Source: CNRS URL:[Link]
  • Title: Information from Mass Spectrometry Source: ChemConnections URL:[Link]
  • Title: Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines Source: PubMed URL:[Link]
  • Title: 3-(4-Bromophenyl)propanenitrile | C9H8BrN Source: PubChem URL:[Link]
  • Title: CHAPTER 2 Fragmentation and Interpretation of Spectra Source: University of Wisconsin-River Falls URL:[Link]
  • Title: Fragmentation mechanisms in mass spectrometry Source: Journal of Chemical Educ
  • Title: Molecular peaks of bromide compounds Source: ResearchG
  • Title: Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane Source: Doc Brown's Chemistry URL:[Link]
  • Title: 3-(4-bromophenyl)propanenitrile (C9H8BrN) Source: PubChemLite URL:[Link]
  • Title: Mass Spectrometry D
  • Title: CFM-ID 4.0: More Accurate ESI MS/MS Spectral Prediction and Compound Identification Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

Sources

A Senior Scientist's Guide to Deconstructing the Certificate of Analysis for 3-(4-Bromophenyl)propionitrile Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Reference Standard as the Cornerstone of Analytical Integrity

In the exacting world of pharmaceutical research and development, the integrity of every piece of data hinges on the quality of the materials used. Among the most critical of these are reference standards. A reference standard is not merely a bottle of chemical; it is a highly characterized substance that serves as the benchmark against which all analytical measurements are made. Its certified properties—identity, purity, and potency—form the basis for crucial decisions, from early-stage discovery to final product quality control.

The document that attests to these properties is the Certificate of Analysis (CoA). However, not all CoAs are created equal. A comprehensive CoA from a reputable supplier is a detailed dossier of rigorous scientific investigation, while a less thorough document can obscure critical information, introducing uncertainty and risk into the analytical workflow. This guide provides an in-depth comparison of what constitutes a high-quality CoA for the 3-(4-Bromophenyl)propionitrile reference standard versus a potentially inadequate alternative. We will dissect the key analytical tests, explain the causality behind the chosen methodologies, and provide the framework for researchers to critically evaluate and compare reference standards. This is essential, as the use of well-defined reference standards is a foundational requirement of pharmacopeial bodies like the USP and EP.[1][2]

The Anatomy of a High-Quality Certificate of Analysis

A robust CoA is built on the principle of orthogonality —using multiple, distinct analytical techniques to confirm the material's properties. This ensures that a potential weakness in one method is compensated for by the strengths of another. Let's examine the essential components for this compound (C₉H₈BrN, MW: ~210.07 g/mol ).[3][4]

Part 1: Unambiguous Identification

The first and most crucial task is to confirm that the material in the vial is, without a doubt, this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural elucidation.

    • ¹H NMR: Provides a map of the hydrogen atoms. For this molecule, we expect to see two distinct triplets for the two methylene (-CH₂-) groups of the propionitrile chain and a characteristic AA'BB' system (appearing as two doublets) in the aromatic region, confirming the 1,4- (para) substitution pattern on the benzene ring.[5]

    • ¹³C NMR: Provides a count of unique carbon atoms and information about their chemical environment. Key signals include the nitrile carbon (highly deshielded, ~118-120 ppm) and the six aromatic carbons.[6] The presence of all expected signals confirms the complete carbon skeleton.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For a brominated compound, MS is particularly powerful. Due to the near-equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), we expect to see a characteristic pair of peaks (M+ and M+2) of almost identical intensity, separated by 2 m/z units.[7][8][9] For this compound, this signature would appear around 209 and 211 m/z, providing definitive evidence of a single bromine atom in the structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present. The spectrum should exhibit a sharp, strong absorption band in the 2240-2220 cm⁻¹ region, which is highly characteristic of the nitrile (-C≡N) stretching vibration in an aromatic compound.[10][11] Additional peaks will confirm the presence of the aromatic ring.[12]

Part 2: Rigorous Purity and Impurity Assessment

Purity is not a single number but a comprehensive profile of the main component and any accompanying impurities.

  • Purity by HPLC (Assay): High-Performance Liquid Chromatography is the workhorse for purity assessment. A high-quality CoA will specify the method in detail (column, mobile phase, flow rate, detection wavelength). A purity value of ≥99.5% is typical for a primary reference standard. The critical aspect here is the method's ability to separate the main peak from all potential impurities, including starting materials, isomers (e.g., 3-(2-bromophenyl)propionitrile), and degradation products.

  • Impurity Identification: A superior CoA does not just quantify the area percentage of secondary peaks; it attempts to identify them, often using HPLC-MS. Knowing the identity of an impurity is vital, as different impurities can have vastly different toxicological profiles or reactivity.

  • Residual Solvents: The synthesis of any chemical involves solvents. These must be removed, and their absence confirmed, typically by Headspace Gas Chromatography (HS-GC). The CoA should state that residual solvents are below the limits defined by ICH guidelines.

  • Water Content: Water content is determined by Karl Fischer titration. This is a critical parameter, as undisclosed water content will lead to errors in weighing and the preparation of stock solutions, directly impacting the accuracy of all subsequent quantitative analyses.

Comparative Analysis: A Tale of Two Standards

To illustrate the practical implications of CoA quality, let's compare a hypothetical "Gold Standard" reference material with a plausible "Alternative Supplier" standard.

Parameter Gold Standard RS (Supplier A) Alternative RS (Supplier B) Senior Scientist's Interpretation & Risk Assessment
Identification ¹H NMR, ¹³C NMR, MS, FTIR data provided and consistent with structure.¹H NMR and FTIR data provided.Risk: Without MS, the crucial confirmation of molecular weight and bromine presence is missing. The absence of ¹³C NMR provides a less complete picture of the carbon backbone, potentially missing isomeric impurities.
Purity (HPLC) 99.8% (by area). Chromatogram provided, showing baseline separation of all peaks.99.1% (by area).Risk: The lower purity is a concern. More importantly, without seeing the chromatogram, you cannot assess the quality of the separation. A poorly resolved impurity shoulder on the main peak would not be accurately quantified.
Impurity Profile Two impurities detected: Impurity 1 (0.08%, identified by MS), Impurity 2 (0.12%, unknown).Total impurities: 0.9%. No identification.Risk: An unknown, unquantified impurity at nearly 1% is a significant risk. It could be a reactive or toxic species, or it could interfere with the analytical method being developed.
Water Content 0.05% (by Karl Fischer).Not specified.Risk: High. Assuming the material is anhydrous when it is not will lead to preparing stock solutions of erroneously low concentration, invalidating assays and potency measurements.
Residual Solvents Conforms to ICH <467> limits.Not specified.Risk: Residual synthesis solvents can be toxic and may interfere with certain analytical techniques.
Traceability Traceable to a national metrology institute or pharmacopeia standard.No traceability statement.Risk: Lack of traceability means the supplier's measurements are not benchmarked against an official standard, making the provided values less reliable for regulatory submissions.[13]

Experimental Protocol: Comparative Purity Verification by HPLC

Trust, but verify. When faced with a new supplier or a critical project, performing an in-house comparison is a prudent step. This protocol outlines a robust HPLC method for comparing two lots of this compound reference standards.

Objective:

To assess the relative purity of two this compound reference standards and to verify the claims made on their respective CoAs.

Materials & Instrumentation:
  • HPLC system with UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Reference Standard A ("Gold Standard")

  • Reference Standard B ("Alternative")

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Step-by-Step Methodology:
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation (Perform in duplicate for each standard):

    • Accurately weigh approximately 10 mg of Reference Standard A into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a stock solution of ~100 µg/mL.

    • Repeat the process for Reference Standard B.

    • Filter all solutions through a 0.22 µm syringe filter into HPLC vials.

  • HPLC Conditions:

    • Column: C18 (4.6 x 150 mm, 3.5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 225 nm (or scan with DAD to find optimal wavelength)

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 30% B

      • 18.1-25 min: 30% B (re-equilibration)

  • Injection Sequence:

    • Inject a blank (50:50 mobile phase) to establish a baseline.

    • Inject Standard A solution six times to establish system suitability (RSD of peak area should be <2.0%).

    • Inject Standard B solution six times.

    • Inject Standard A and B solutions alternately to allow for direct comparison.

  • Data Analysis:

    • Integrate all peaks in the chromatograms.

    • Calculate the purity of each standard by the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the calculated purity values with those stated on the CoAs.

    • Carefully examine the impurity profiles. Do new impurities appear in one standard versus the other? Are the relative amounts consistent with the CoAs?

Workflow Visualization

HPLC_Comparison_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Evaluation prep_mobile Prepare Mobile Phase (A: H2O+FA, B: ACN+FA) prep_std_A Prepare Standard A Solution (~100 µg/mL) prep_mobile->prep_std_A prep_std_B Prepare Standard B Solution (~100 µg/mL) prep_mobile->prep_std_B setup Set Up HPLC System (Gradient Method) prep_std_A->setup prep_std_B->setup inject_blank Inject Blank setup->inject_blank inject_A Inject Standard A (6x) (System Suitability) inject_blank->inject_A inject_B Inject Standard B (6x) inject_A->inject_B integrate Integrate Chromatograms inject_B->integrate calc_purity Calculate Purity % (Area Normalization) integrate->calc_purity compare Compare Impurity Profiles integrate->compare report Final Report: Compare Results to CoAs calc_purity->report compare->report

Caption: Workflow for the comparative HPLC analysis of two reference standards.

Conclusion

The Certificate of Analysis is more than a mere specification sheet; it is a testament to the quality and reliability of a reference standard. For a compound like this compound, a high-quality CoA, characterized by a suite of orthogonal analytical techniques (NMR, MS, FTIR, HPLC), comprehensive impurity profiling, and traceability, provides the scientific confidence needed for robust drug development. By contrast, a sparse CoA introduces unacceptable risks that can compromise experimental validity, lead to costly project delays, and create regulatory hurdles. As senior scientists, it is our responsibility to look beyond the headline purity number, to critically deconstruct the data within the CoA, and to perform our own verification when necessary. This rigorous, evidence-based approach ensures that the reference standard truly serves its purpose as the unwavering anchor of analytical accuracy.

References

  • PubChem. (n.d.). 3-(4-Bromophenyl)propanenitrile. National Center for Biotechnology Information.
  • Holdsworth, D. K. (1979). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education, 56(9), 571.
  • Zwiener, C., & Glauner, T. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 20(21), 3130-3136.
  • Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-1080.
  • Methylamine Supplier. (n.d.). This compound.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • USPBPEP. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Acta Poloniae Pharmaceutica. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.

Sources

A Comparative Guide to the Synthetic Routes of 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(4-Bromophenyl)propionitrile and Its Synthetic Challenges

This compound is a versatile intermediate possessing both a nucleophilic nitrile group and a bromine-substituted aromatic ring, making it a valuable precursor for a wide range of more complex molecules. The propionitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. The bromo-aromatic ring is amenable to a plethora of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functionalities.

The synthesis of this compound, while seemingly straightforward, presents several challenges that necessitate a careful choice of synthetic strategy. These challenges include the potential for side reactions, the use of toxic reagents, and the need for regioselective and chemoselective transformations. This guide will explore three distinct and viable synthetic routes, providing a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

Synthetic Route 1: Nucleophilic Substitution via SN2 Reaction

This classical approach involves the direct displacement of a leaving group on a phenethyl precursor with a cyanide salt. The most common substrate for this reaction is 1-(2-bromoethyl)-4-bromobenzene.

Reaction Scheme

reactant1 1-(2-bromoethyl)-4-bromobenzene product This compound reactant1->product reactant2 NaCN reactant2->product solvent DMSO

Caption: SN2 Cyanation of 1-(2-bromoethyl)-4-bromobenzene.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the cyanide anion directly attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide leaving group in a single, concerted step. The choice of a polar aprotic solvent, such as DMSO or DMF, is crucial as it solvates the cation (Na⁺) while leaving the cyanide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate.

Experimental Protocol
  • Reaction Setup: To a solution of 1-(2-bromoethyl)-4-bromobenzene (1.0 eq) in anhydrous DMSO (0.2 M), add sodium cyanide (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Performance and Considerations
ParameterDetails
Typical Yield 70-85% (estimated based on similar SN2 cyanations)
Reaction Time 4-12 hours
Temperature 60-80 °C
Key Reagents 1-(2-bromoethyl)-4-bromobenzene, Sodium Cyanide, DMSO
Safety Sodium cyanide is highly toxic and must be handled with extreme caution in a well-ventilated fume hood. Acidic work-up conditions should be avoided to prevent the generation of toxic hydrogen cyanide gas.

Pros:

  • Utilizes readily available and relatively inexpensive starting materials.

  • The reaction is generally straightforward to perform.

Cons:

  • The primary competing side reaction is elimination (E2) to form 4-bromostyrene, especially at higher temperatures.

  • The high toxicity of cyanide salts necessitates stringent safety protocols.

Synthetic Route 2: Nickel-Catalyzed Hydrocyanation of 4-Bromostyrene

This modern approach involves the catalytic addition of hydrogen cyanide (HCN) across the double bond of 4-bromostyrene. This method offers high atom economy and the potential for regiocontrol.

Reaction Scheme

reactant1 4-Bromostyrene product This compound reactant1->product reactant2 HCN reactant2->product catalyst Ni(0) catalyst (e.g., Ni(cod)₂ + ligand)

Caption: Ni-Catalyzed Hydrocyanation of 4-Bromostyrene.

Mechanistic Rationale

The nickel-catalyzed hydrocyanation of alkenes is a well-established industrial process.[1] The catalytic cycle is generally believed to involve the following key steps:

  • Oxidative Addition: HCN adds to a low-valent nickel(0) complex to form a hydrido-nickel(II)-cyanide species.

  • Alkene Coordination: The alkene (4-bromostyrene) coordinates to the nickel center.

  • Migratory Insertion: The hydride ligand inserts across the double bond of the coordinated alkene. For styrene derivatives, this insertion typically occurs in an anti-Markovnikov fashion to form the more stable benzylic nickel intermediate.

  • Reductive Elimination: The nitrile is formed by reductive elimination from the nickel complex, regenerating the nickel(0) catalyst.

The choice of ligand is critical for catalyst activity and selectivity. Bulky phosphite or phosphine ligands are often employed to promote the desired catalytic turnover.[2]

Experimental Protocol
  • Catalyst Preparation: In a glovebox, a mixture of a nickel(0) precursor (e.g., Ni(cod)₂) and a suitable phosphine or phosphite ligand (e.g., BiPhePhos) in an anhydrous, deoxygenated solvent (e.g., toluene) is stirred to form the active catalyst.[2]

  • Reaction Setup: The catalyst solution is transferred to a reaction vessel containing 4-bromostyrene (1.0 eq) under an inert atmosphere.

  • HCN Addition: A source of HCN (e.g., acetone cyanohydrin with a Lewis acid co-catalyst, or gaseous HCN) is slowly added to the reaction mixture at a controlled temperature (typically 0-25 °C).

  • Monitoring and Work-up: The reaction is monitored by GC-MS. Upon completion, the reaction is carefully quenched, and the product is isolated by extraction and purified by chromatography.

Performance and Considerations
ParameterDetails
Typical Yield >90% (based on studies with styrene)[2]
Regioselectivity High for the linear (anti-Markovnikov) product
Reaction Time 1-6 hours
Temperature 0-25 °C
Key Reagents 4-Bromostyrene, HCN source, Nickel catalyst, Ligand
Safety Hydrogen cyanide is an extremely toxic and volatile liquid. This reaction should only be performed by highly trained personnel in a specialized laboratory with appropriate safety measures.

Pros:

  • High atom economy.

  • Excellent regioselectivity for the desired linear product.

  • Milder reaction conditions compared to some classical methods.

Cons:

  • Extreme toxicity of hydrogen cyanide.

  • The catalyst and ligands can be expensive and sensitive to air and moisture.

Synthetic Route 3: Selective Reduction of (E)-3-(4-Bromophenyl)acrylonitrile

This two-step approach involves the initial synthesis of an α,β-unsaturated nitrile followed by the selective reduction of the carbon-carbon double bond.

Reaction Scheme

start 4-Bromobenzaldehyde intermediate (E)-3-(4-Bromophenyl)acrylonitrile start->intermediate Knoevenagel Condensation product This compound intermediate->product Catalytic Hydrogenation reagents1 Malononitrile, Base reagents2 H₂, Pd/C

Caption: Two-step synthesis via Knoevenagel condensation and selective reduction.

Mechanistic Rationale

Step 1: Knoevenagel Condensation: This reaction involves the condensation of 4-bromobenzaldehyde with an active methylene compound, such as malononitrile, in the presence of a base (e.g., piperidine or a Lewis acid catalyst). The reaction proceeds through a carbanion intermediate, which attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated nitrile.

Step 2: Selective Catalytic Hydrogenation: The selective reduction of the carbon-carbon double bond of the α,β-unsaturated nitrile can be achieved using catalytic hydrogenation. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[3][4] The selectivity for the reduction of the C=C bond over the nitrile group is achieved by controlling the reaction conditions (temperature, pressure, and solvent).

Experimental Protocol

Step 1: Synthesis of (E)-3-(4-Bromophenyl)acrylonitrile

  • A mixture of 4-bromobenzaldehyde (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of a base (e.g., piperidine) in a suitable solvent (e.g., ethanol) is refluxed.

  • The reaction is monitored by TLC. Upon completion, the product is isolated by filtration or extraction and can be purified by recrystallization.

Step 2: Synthesis of this compound

  • (E)-3-(4-Bromophenyl)acrylonitrile (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate.

  • A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added to the solution.

  • The mixture is subjected to hydrogenation in a Parr apparatus or under a hydrogen balloon at a pressure of 1-4 bar.

  • The reaction is monitored by TLC or GC-MS. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the product.

Performance and Considerations
ParameterStep 1 (Knoevenagel)Step 2 (Hydrogenation)
Typical Yield >90%>95%[3]
Reaction Time 1-4 hours2-8 hours
Temperature RefluxRoom Temperature
Key Reagents 4-Bromobenzaldehyde, Malononitrile(E)-3-(4-Bromophenyl)acrylonitrile, H₂, Pd/C
Safety Malononitrile is toxic and should be handled with care. Hydrogen gas is flammable and should be used with appropriate safety precautions.

Pros:

  • Avoids the use of highly toxic cyanide salts or HCN.

  • Both steps are generally high-yielding and relatively easy to perform.

  • The starting materials are commercially available.

Cons:

  • This is a two-step process, which may be less efficient in terms of time and resources compared to a one-step synthesis.

Comparative Summary and Conclusion

Synthetic RouteKey FeaturesAdvantagesDisadvantages
1. Nucleophilic Substitution (SN2) Direct displacement of a leaving group with a cyanide salt.Simple, uses inexpensive reagents.Potential for elimination side reactions, high toxicity of cyanide salts.
2. Ni-Catalyzed Hydrocyanation Catalytic addition of HCN across a double bond.High atom economy, high regioselectivity, mild conditions.Extreme toxicity of HCN, expensive and sensitive catalyst systems.
3. Reduction of α,β-Unsaturated Nitrile Two-step process: Knoevenagel condensation followed by selective hydrogenation.Avoids highly toxic cyanides, high-yielding steps.Two-step process, requires handling of flammable hydrogen gas.

The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the researcher, including available equipment, safety protocols, desired scale, and cost considerations.

  • For laboratories with robust safety infrastructure and a need for high atom economy, Route 2 (Hydrocyanation) is an excellent, albeit hazardous, option.

  • For a straightforward, cost-effective synthesis where the handling of cyanide salts is permissible, Route 1 (SN2) is a viable choice, provided that reaction conditions are carefully controlled to minimize elimination.

  • For researchers seeking to avoid the use of highly toxic cyanide reagents and for whom a two-step synthesis is acceptable, Route 3 (Reduction) offers a safe and high-yielding alternative.

Ultimately, a thorough risk assessment and consideration of the factors outlined in this guide will enable the selection of the most appropriate and efficient synthetic strategy.

References

  • McMillan, L., Gilpin, L. F., Baker, J., Brennan, C., Hall, A., Lundie, D. T., & Lennon, D. (2016). The application of a supported palladium catalyst for the hydrogenation of aromatic nitriles.
  • Drent, E., & Jager, W. W. (1994). Nickel-catalysed hydrocyanation of styrene.
  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510.
  • Bhosale, A., Yoshida, H., Fujita, S.-i., & Arai, M. (2016). Carbon dioxide and water: An effective multiphase medium for selective hydrogenation of nitriles with a Pd/Al2O3 catalyst.
  • Studer, M., & Blaser, H. U. (1997). Chemoselective hydrogenation of cinnamonitrile to 3-phenyl-propionitrile and cinnamylamine.
  • Fang, X., Yu, P., & Morandi, B. (2016).
  • Lee, D., Kim, D., & Yun, S. (2006). Highly Enantioselective Conjugate Reduction of α,β-Unsaturated Nitriles.
  • Chandrasekhar, S., Chandrasekhar, G., Reddy, M. S., & Srihari, P. (2006). A highly chemoselective conjugate reduction of electron-deficient Michael acceptors including α,β-unsaturated ketones, carboxylic esters, nitriles and nitro compounds with PMHS in the presence of a catalytic amount of B(C6F5)3. Organic & Biomolecular Chemistry, 4(9), 1650-1652.
  • Evans, D. A., & Fu, G. C. (1990). Conjugate reduction of .alpha.,.beta.-unsaturated carbonyl compounds by catecholborane. The Journal of Organic Chemistry, 55(19), 5678–5680.
  • Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 476–488.
  • Chen, J., & Sibi, M. P. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Organic Letters, 22(1), 179-183.
  • Gini, A., Pu, M., & Shen, X. (2023). Mechanistic Investigation of the Nickel-Catalyzed Transfer Hydrocyanation of Alkynes.
  • Ranu, B. C., Dey, R., & Chatterjee, T. (2014). A practical method for palladium-catalyzed cyanation of aryl halides using Pd/C. The Journal of Organic Chemistry, 79(12), 5875-5875.
  • Kristensen, S. K., Eikeland, E. Z., Taarning, E., Lindhardt, A. T., & Skrydstrup, T. (2018). Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides: evidence for a transmetallation step between two oxidative addition Pd-complexes. Chemical Science, 9(33), 6866-6872.
  • Ranu, B. C., & Dutta, P. (2003). A simple and efficient procedure for the selective reduction of the carbon–carbon double bond in α,β-unsaturated carbonyl compounds with NaBH4/InCl3. Tetrahedron Letters, 44(48), 8497-8499.
  • Borduas-Dedekind, N., & Stradiotto, M. (2020). Catalytic Hydrocyanation of Alkynes with HCN Surrogates: Advances and Challenges. Chemistry – A European Journal, 26(61), 13816-13826.
  • Wikipedia. (2023). Hydrocyanation.
  • LookChem. (n.d.). This compound.
  • MySkinRecipes. (n.d.). 3-(4-Bromophenyl)propanenitrile.

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3-(4-Bromophenyl)propionitrile versus 3-(4-chlorophenyl)propionitrile in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Decision Logic: Choosing the Optimal Aryl Halide

The choice between the bromo and chloro derivatives is not merely a matter of reactivity but also involves strategic considerations of cost, availability, and the overall synthetic plan.

  • For rapid, high-yielding C-C bond formation: 3-(4-Bromophenyl)propionitrile is generally the superior choice, especially in the early stages of discovery chemistry where speed and reliability are paramount.

  • For cost-effective, large-scale synthesis: 3-(4-Chlorophenyl)propionitrile can be a more economical option, provided the process development team can optimize the coupling conditions to achieve acceptable yields. The higher cost of specialized ligands and energy consumption for the chloro compound must be factored into the overall cost analysis.

  • For syntheses requiring sequential couplings: The differential reactivity can be exploited. For instance, if a molecule contained both an aryl bromide and an aryl chloride, the bromide could be selectively coupled under mild conditions, leaving the chloride intact for a subsequent transformation under more forcing conditions.

Synthetic_Decision_Flow start Start: Need to functionalize the aryl ring via cross-coupling q1 Is rapid reaction and highest yield the top priority? start->q1 bromo Choose: This compound q1->bromo Yes q2 Is cost-minimization for large-scale synthesis the primary driver? q1->q2 No chloro Choose: 3-(4-Chlorophenyl)propionitrile considerations Factor in higher catalyst/ligand cost and energy for chloro-compound. Develop robust reaction conditions. chloro->considerations q2->bromo No q2->chloro Yes Nitrile_Hydrolysis_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Tautomerization to Amide cluster_3 Step 4: Amide Hydrolysis Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile + H⁺ H_plus H⁺ Protonated_Nitrile2 R-C≡N⁺-H Intermediate1 R-C(OH₂⁺)=NH Protonated_Nitrile2->Intermediate1 + H₂O H2O H₂O Intermediate1_deprotonated R-C(OH)=NH₂⁺ Intermediate1->Intermediate1_deprotonated - H⁺ Intermediate2 R-C(OH)=NH Amide R-C(=O)NH₂ Intermediate2->Amide tautomerization Amide2 R-C(=O)NH₂ Intermediate1_deprotonated->Intermediate2 - H⁺ Carboxylic_Acid R-COOH Amide2->Carboxylic_Acid + H₂O, H⁺ Ammonium NH₄⁺ Amide2->Ammonium

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Conclusion

The choice between this compound and 3-(4-Chlorophenyl)propionitrile is a classic example of the structure-reactivity-cost paradigm in synthetic chemistry.

  • This compound is the reagent of choice for versatility and reactivity. Its C-Br bond is readily activated, allowing for a broader range of milder cross-coupling conditions, which is ideal for complex molecule synthesis and rapid lead optimization in a research setting.

  • 3-(4-Chlorophenyl)propionitrile represents a more economical but challenging alternative. Its use is often reserved for situations where cost is a primary driver, and the synthetic route can accommodate the more demanding conditions required to cleave the stronger C-Cl bond.

For the drug development professional, a thorough understanding of these differences is not just academic; it directly impacts project timelines, costs, and the feasibility of a given synthetic route. While the reactivity of the nitrile group remains consistent, the strategic exploitation of the differential reactivity of the C-X bond is key to leveraging these valuable building blocks effectively.

References

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
  • Brainly.in User. (2022). Propane nitrile undergoes acid hydrolysis to give Propanoic acid.

Reactivity comparison of 3-(4-Bromophenyl)propionitrile with other aryl nitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 3-(4-Bromophenyl)propionitrile

Authored by a Senior Application Scientist

This guide provides a detailed comparative analysis of the reactivity of this compound against other relevant aryl nitriles. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances that govern chemical behavior, supported by experimental data and protocols. We will explore the dual reactivity of this molecule—reactions involving the nitrile group and transformations at the aryl bromide moiety—to provide a comprehensive understanding of its synthetic utility.

Introduction: The Unique Structural Profile of this compound

This compound is a bifunctional organic molecule featuring a bromine atom on a phenyl ring and a nitrile group at the terminus of a propyl chain. This arrangement creates a unique reactivity profile compared to aryl nitriles where the cyano group is directly conjugated with the aromatic system (e.g., 4-bromobenzonitrile) or those with different electronic substituents. The insulating ethylene linker (-CH₂-CH₂-) between the phenyl ring and the nitrile group is critical, as it electronically decouples these two functional groups to a significant extent. This guide will compare its reactivity in key transformations against benchmark aryl nitriles to illuminate its synthetic advantages and limitations.

The molecules selected for comparison are chosen to highlight the distinct effects of electronic conjugation and substituent patterns:

  • 4-Bromobenzonitrile: An isomer where the nitrile group is directly attached to the brominated ring, providing a direct comparison of the effect of the ethylene spacer.

  • Benzonitrile: The parent aryl nitrile, serving as a baseline.

  • 4-Methoxybenzonitrile & 4-Nitrobenzonitrile: Analogs with strong electron-donating and electron-withdrawing groups, respectively, to contextualize the electronic influence of the bromo-substituent.

G cluster_0 Key Molecules for Reactivity Comparison mol1 This compound (Target Molecule) mol2 4-Bromobenzonitrile (Isomeric Analog) mol3 Benzonitrile (Baseline) mol4 4-Methoxybenzonitrile (Electron-Donating Group) mol5 4-Nitrobenzonitrile (Electron-Withdrawing Group)

Caption: Structures of this compound and comparator aryl nitriles.

Comparative Reactivity at the Nitrile Functional Group

The nitrile group is a versatile functional handle, participating in hydrolysis, reduction, and cycloaddition reactions.[1] Its reactivity is modulated by the electronic environment.

Hydrolysis to Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation, typically catalyzed by acid or base.[2][3] The reaction proceeds via an amide intermediate.[4] The rate of this reaction is sensitive to the electrophilicity of the nitrile carbon.

  • Expertise & Experience: In aryl nitriles like 4-nitrobenzonitrile, the strong electron-withdrawing nitro group enhances the electrophilicity of the nitrile carbon, accelerating nucleophilic attack by water or hydroxide. Conversely, an electron-donating group like methoxy in 4-methoxybenzonitrile reduces the nitrile's electrophilicity, slowing hydrolysis. For this compound, the ethylene spacer largely insulates the nitrile group from the electronic effects of the bromophenyl ring. Consequently, its hydrolysis rate is expected to be similar to that of aliphatic nitriles like propionitrile and significantly different from directly conjugated systems.[5][6]

Table 1: Qualitative Comparison of Relative Hydrolysis Rates

Compound Substituent Effect Expected Relative Rate of Hydrolysis
4-Nitrobenzonitrile Strong electron-withdrawing (conjugated) Fastest
4-Bromobenzonitrile Weak electron-withdrawing (conjugated) Fast
Benzonitrile Neutral (conjugated) Moderate
This compound Weak inductive withdrawing (insulated) Slow

| 4-Methoxybenzonitrile | Strong electron-donating (conjugated) | Slowest |

[3+2] Cycloaddition for Tetrazole Synthesis

The reaction of nitriles with azides to form 5-substituted tetrazoles is a vital transformation in medicinal chemistry, as the tetrazole ring can act as a bioisostere for a carboxylic acid.[7] This reaction is generally facilitated by Lewis or Brønsted acids and is influenced by the electronic nature of the nitrile.[8][9]

  • Trustworthiness: The reaction rate is enhanced by electron-withdrawing groups on the aryl ring, which lower the energy of the LUMO of the nitrile, making it more susceptible to cycloaddition with the azide.[10] Therefore, 4-nitrobenzonitrile would react faster than benzonitrile. For this compound, the lack of conjugation means the electronic effect of the bromophenyl group is minimal. Its reactivity will be comparable to simple alkyl nitriles and generally lower than that of electron-deficient aryl nitriles.[11] This makes it a suitable substrate when other sensitive functional groups that cannot tolerate harsh conditions required for less reactive nitriles are present.

Comparative Reactivity at the Aryl-Bromine Bond

The carbon-bromine bond on the phenyl ring is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a cornerstone of aromatic chemistry, but it requires significant activation of the aromatic ring by strong electron-withdrawing groups positioned ortho or para to the leaving group.[12][13] These groups are necessary to stabilize the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack.[14]

  • Authoritative Grounding: In 4-bromobenzonitrile, the nitrile group is a powerful electron-withdrawing group and is para to the bromine atom. This arrangement strongly activates the ring for SNAr reactions.[15] In stark contrast, the nitrile group in this compound is insulated from the ring by the ethylene spacer. Its electron-withdrawing effect is transmitted only weakly via an inductive effect and provides no resonance stabilization for a Meisenheimer complex. Consequently, This compound is essentially unreactive in SNAr reactions under conditions that would readily transform 4-bromobenzonitrile. This is a critical distinction for synthetic planning.

G cluster_0 Electronic Effect on S_NAr Reactivity A 4-Bromobenzonitrile B Meisenheimer Intermediate (Resonance Stabilized) A->B Nucleophilic Attack C Fast S_NAr Reaction B->C Leaving Group Expulsion D This compound E Intermediate (No Resonance Stabilization) D->E Nucleophilic Attack F No S_NAr Reaction E->F High Energy, Unfavorable

Caption: SNAr reactivity comparison showing stabilization differences.

Palladium-Catalyzed Cross-Coupling Reactions

While unsuited for SNAr, the C-Br bond in this compound is an excellent handle for transformations like Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions. In these reactions, the electronic nature of the aryl halide has a more subtle effect on the rate of oxidative addition to the palladium(0) catalyst. The key advantage here is that the nitrile group, being electronically decoupled and sterically remote, does not interfere with or coordinate to the metal catalyst, which can sometimes be an issue with directly conjugated nitriles. This allows for clean and high-yielding transformations at the aryl position without requiring protection of the nitrile group.

Experimental Protocols

The following protocols provide a framework for the comparative analysis of reactivity.

Protocol 1: Comparative Acid-Catalyzed Hydrolysis
  • Objective: To compare the rate of hydrolysis of this compound and 4-Bromobenzonitrile to their corresponding carboxylic acids.

  • Rationale: This experiment directly probes the electronic influence of the nitrile group's position on its susceptibility to nucleophilic attack by water under acidic conditions. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Methodology Workflow:

G start Start setup Set up two parallel reactions: - Flask A: this compound - Flask B: 4-Bromobenzonitrile start->setup reagents Add equimolar substrate, 6M HCl (aq), and reflux condenser to each flask. setup->reagents heat Heat both flasks to reflux (e.g., 100 °C) with stirring. reagents->heat monitor Monitor reaction progress every hour via TLC/HPLC. (Spot against starting material) heat->monitor monitor->heat Continue heating workup After 6h (or completion), cool, extract with EtOAc, dry, and concentrate. monitor->workup Reaction complete analyze Analyze yield and purity of carboxylic acid products. workup->analyze end End analyze->end

Caption: Workflow for the comparative hydrolysis experiment.

  • Procedure:

    • To two separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the respective nitrile (1.0 mmol).

    • To each flask, add 10 mL of 6 M aqueous hydrochloric acid.

    • Heat the mixtures to reflux (approx. 100-110 °C) and start monitoring.

    • Every hour, withdraw a small aliquot from each reaction, neutralize it with NaHCO₃ solution, and extract with ethyl acetate for TLC analysis.

    • After a set time (e.g., 6 hours), cool the reactions to room temperature.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Determine the yield of the resulting carboxylic acid for each reaction.

  • Expected Outcome: The reaction with 4-Bromobenzonitrile (Flask B) will show a significantly higher conversion to 4-bromobenzoic acid compared to the reaction with this compound (Flask A), which will yield 3-(4-bromophenyl)propanoic acid at a much slower rate.

Summary and Conclusion

The reactivity of this compound is distinctly different from aryl nitriles with a conjugated cyano group.

Table 2: Summary of Comparative Reactivity

Reaction Type This compound 4-Bromobenzonitrile (for comparison) Rationale
Nitrile Hydrolysis Slow; similar to aliphatic nitriles Fast Lack of conjugation deactivates the nitrile group.
Tetrazole Synthesis Moderate reactivity High reactivity The electron-withdrawing effect of the ring is not transmitted via resonance.
Nucleophilic Aromatic Substitution (SNAr) Unreactive Highly reactive The nitrile group cannot stabilize the Meisenheimer intermediate.

| Pd-Catalyzed Cross-Coupling | Excellent substrate | Good substrate | The C-Br bond is accessible, and the nitrile group is non-interfering. |

References

  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution of 4-Bromobenzonitrile.
  • Fiveable. Aryl Nitriles Definition - Organic Chemistry Key Term.
  • Koguro, K., Oga, T., Mitsui, S., & Orita, R. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Journal of Organic Chemistry.
  • Carpentier, F., et al. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development. [Link]
  • Wang, Y., et al. (2020).
  • ChemHelpASAP. (2022).
  • Study.com. What can react with nitriles attached to an alkyl or aryl group to give carboxylic acids?.
  • Chrétien, J. M., et al. (2019). Hammett plot for reactivity of substituted benzonitriles with in situ generated tributyltin azide.
  • Wikipedia. Nitrile. [Link]
  • Wikipedia.
  • Chemistry Steps.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • Clark, J. Hydrolysis of nitriles. Chemguide. [Link]
  • Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions. Journal of the American Chemical Society. [Link]
  • Testbook.
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A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in Cross-Coupling Reactions with 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and materials science, the ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures.[1][2] This guide provides a comparative analysis of various palladium catalysts for the cross-coupling of 3-(4-bromophenyl)propionitrile, a versatile building block in drug discovery. The presence of the electron-withdrawing nitrile group on the aryl bromide substrate significantly influences its reactivity, making the judicious selection of the catalytic system—comprising the palladium source and its associated ligands—a critical determinant of reaction success.[3]

This guide will delve into the performance of different palladium catalysts in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. We will explore the mechanistic nuances of each reaction, present comparative data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[4] For a substrate like this compound, this reaction allows for the introduction of a wide array of aryl and vinyl substituents. The catalytic cycle, initiated by the oxidative addition of the aryl bromide to a Pd(0) species, is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product.[5][6][7]

The choice of catalyst and ligand is crucial for an efficient Suzuki-Miyaura coupling. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalysts featuring bulky, electron-rich phosphine ligands often provide superior results, especially for more challenging substrates.[8] These advanced ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95A classic, reliable system for activated aryl bromides.[4]
Pd(OAc)₂ / SPhosK₃PO₄Toluene804>95SPhos is a bulky biaryl phosphine ligand that promotes high catalytic activity.
PEPPSI-iPrCs₂CO₃1,4-Dioxane9024HighN-Heterocyclic Carbene (NHC) catalysts offer excellent stability and activity.[1][9]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.[4]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Heck Reaction: Vinylation of Aryl Halides

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes.[10][11] For this compound, this reaction enables the introduction of a vinyl group, a common motif in pharmacologically active compounds. The electron-withdrawing nature of the nitrile group generally enhances the rate of the Heck reaction.[3][4] The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination.[12][13]

A variety of palladium sources, such as palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0), can be used.[10] The choice of ligand and base is also critical for achieving high yields and selectivity.

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O80480-90A common and effective system for the Heck reaction.[4]
Pd/CNa₂CO₃DMA/H₂O120679-95Heterogeneous catalysts like Pd on carbon can be advantageous for product purification.[14]
Pd EnCat 30Na₂CO₃NMP1503HighMicroencapsulated palladium catalysts can offer high activity and recyclability.[15]

Experimental Protocol: Heck Coupling of this compound with Styrene

  • Place a mixture of this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol) in a sealed tube.

  • Add DMF (3 mL) and water (1 mL).

  • Seal the tube and heat to 80 °C for 4 hours.[4]

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[16][17][18] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. The catalytic cycle proceeds via oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination.[16][19][20]

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential for promoting the reductive elimination step and achieving high catalytic turnover.[16][21]

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / BINAPNaOt-BuToluene1001685-95BINAP is a bidentate phosphine ligand that was among the first to show broad utility.[16]
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH1003 daysHighXPhos is a highly effective dialkylbiarylphosphine ligand for a wide range of substrates.[22]
BrettPhos Pd G4K₃PO₄t-BuOH1003 daysHighPre-formed catalysts like BrettPhos Pd G4 offer convenience and high reactivity.[20]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

  • In a nitrogen-filled glovebox, charge a vial with this compound (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and NaOt-Bu (1.4 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the vial and heat at 100 °C for 16 hours.

  • After cooling, partition the reaction mixture between ethyl acetate and water.

  • Separate the layers, and wash the organic layer with brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mechanistic Insights: Visualizing the Catalytic Cycles

To better understand the role of the palladium catalyst, it is instructive to visualize the catalytic cycles for each of these key cross-coupling reactions.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)(X)L(Alkene) Ar-Pd(II)(X)L2->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)(X)L Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd(0)L2 β-Hydride Elimination (Product + HX)

Figure 2: Catalytic Cycle of the Heck Reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(NHR'R'')L2]X Ar-Pd(II)(X)L2->Amine_Complex Amine Coordination (HNR'R'') Amido_Complex Ar-Pd(II)(NR'R'')L2 Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Figure 3: Catalytic Cycle of the Buchwald-Hartwig Amination.

Conclusion and Recommendations

The choice of palladium catalyst for cross-coupling reactions with this compound is dictated by the desired transformation.

  • For Suzuki-Miyaura couplings , while traditional catalysts like Pd(PPh₃)₄ are effective, the use of modern biarylphosphine ligands such as SPhos or N-heterocyclic carbene-based catalysts can offer improved yields and reaction times.

  • The Heck reaction benefits from the electron-withdrawing nature of the nitrile group. Standard conditions with Pd(OAc)₂ and PPh₃ are often sufficient, though heterogeneous catalysts can simplify purification.

  • For Buchwald-Hartwig aminations , the use of bulky, electron-rich ligands like XPhos or pre-formed catalysts is highly recommended to achieve efficient C-N bond formation.

By understanding the strengths and nuances of each catalytic system, researchers can effectively harness the power of palladium-catalyzed cross-coupling to advance their scientific and drug development objectives.

References

  • Wikipedia.
  • BYJU'S. Heck Reaction Mechanism. [Link]
  • Wikipedia. Heck reaction. [Link]
  • Chemistry LibreTexts.
  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
  • SciSpace. Mechanisms of the Mizoroki–Heck Reaction. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Chemistry Notes.
  • ACS Publications. A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • ResearchGate.
  • ResearchGate. Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile.... [Link]
  • ACS Publications. Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. [Link]
  • PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • MDPI.
  • Catalysis Science & Technology (RSC Publishing). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
  • PMC - NIH. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
  • Organic Chemistry Frontiers (RSC Publishing).
  • PMC - NIH. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
  • ResearchGate.
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  • ACS Publications. Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. [Link]
  • ScienceDirect. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • ResearchGate. Pd‐catalyzed Heck reaction of 1, 4‐diene bromobenzenes. [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Journal of Synthetic Chemistry.
  • ResearchGate.
  • NIH. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
  • MDPI. Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction. [Link]
  • Organic Chemistry Frontiers (RSC Publishing). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. [Link]
  • MDPI. Applications of Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]

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A Comparative Guide to the Biological Activity of 3-(4-Bromophenyl)propionitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of a core scaffold is a critical determinant of therapeutic potential. The 3-(4-bromophenyl)propionitrile moiety represents a versatile and promising starting point for the development of novel bioactive compounds. The presence of the bromine atom, a lipophilic halogen, can enhance membrane permeability and facilitate favorable interactions with biological targets, while the propionitrile group offers a reactive handle for extensive chemical modification.

This guide provides an in-depth comparison of the biological activities of derivatives synthesized from or containing the 3-(4-bromophenyl)propyl core. We will delve into their anticancer and antimicrobial properties, supported by experimental data, and elucidate the underlying structure-activity relationships (SAR). This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to navigate the potential of this compelling chemical class.

Synthetic Pathways: From a Simple Nitrile to Complex Heterocycles

The true utility of the this compound scaffold lies in its synthetic accessibility and the reactivity of the nitrile and adjacent methylene groups. These sites allow for the construction of a diverse library of derivatives, most notably complex heterocyclic systems like pyrazolines, which have demonstrated significant pharmacological activity.

A common and highly effective synthetic route proceeds through a chalcone intermediate. This approach, typically involving a base-catalyzed Claisen-Schmidt condensation, reacts a substituted acetophenone (such as 4-bromoacetophenone) with an aromatic aldehyde. The resulting α,β-unsaturated ketone (chalcone) is a pivotal precursor that can be cyclized to form various heterocyclic rings. The reaction with hydrazine hydrate, for example, yields 2-pyrazolines, a class of compounds extensively studied for their anticancer properties.[1][2]

Below is a generalized workflow illustrating this key synthetic transformation.

G cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Final Bioactive Compound A 4-Bromoacetophenone C Chalcone Derivative (α,β-Unsaturated Ketone) A->C Claisen-Schmidt Condensation (e.g., aq. NaOH, EtOH) B Aromatic Aldehyde B->C D Pyrazoline Derivative C->D Cyclization (e.g., Hydrazine Hydrate)

Caption: General synthetic workflow for producing pyrazoline derivatives.

Comparative Analysis of Anticancer Activity

Pyrazoline derivatives incorporating the 4-bromophenyl moiety have emerged as a significant class of potential anticancer agents.[2][3] Their mechanism often involves inducing apoptosis and arresting the cell cycle in cancer cells.[2] The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines, with structure-activity relationship studies revealing key determinants of their potency.

The selection of an appropriate assay is crucial for evaluating anticancer potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability. A decrease in metabolic activity in treated cells compared to untreated controls indicates a reduction in cell viability, suggesting cytotoxic or cytostatic effects of the compound.[4]

Below is a comparison of the cytotoxic activity (IC₅₀ values) of several N-acetyl pyrazoline derivatives against various cancer cell lines.

Compound IDR1 Group (at Pyrazoline N1)R2 Group (at Pyrazoline C5)Cancer Cell LineIC₅₀ (µM)Reference
PYR-A Acetyl4-ChlorophenylMCF-7 (Breast)40.47 µg/mL[4]
PYR-A Acetyl4-ChlorophenylT47D (Breast)26.51 µg/mL[4]
PYR-A Acetyl4-ChlorophenylHeLa (Cervical)31.19 µg/mL[4]
PYR-B Acetyl4-HydroxyphenylAll tested lines>100 µg/mL[4]
PYR-C Acetyl4-MethoxyphenylMCF-7 (Breast)94.02 µg/mL[4]
OXD-11 Oxadiazole-acetyl4-ChlorophenylU251 (Glioblastoma)11.9 µM[1]
OXD-11 Oxadiazole-acetyl4-ChlorophenylAsPC-1 (Pancreatic)16.8 µM[1]

Note: The core structure for PYR-A, B, and C is derived from veratraldehyde, while OXD-11 is derived from 4-chlorobenzaldehyde. The data illustrates the impact of substitutions on activity.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The data reveals critical relationships between the chemical structure of these derivatives and their biological function.

  • Influence of the C5-Aryl Substituent: The nature of the substituent on the phenyl ring at the C5 position of the pyrazoline core dramatically influences cytotoxicity. Compound PYR-A , with a 4-chlorophenyl group, shows moderate activity, whereas PYR-B , with a 4-hydroxyphenyl group, is inactive.[4] This suggests that electron-withdrawing and lipophilic groups (like -Cl) at this position are more favorable for anticancer activity than electron-donating, hydrophilic groups (like -OH).

  • Impact of the N1-Substituent: The group attached to the N1 position of the pyrazoline ring is another key modulator of activity. Simple N-acetyl groups can confer moderate activity.[4] However, introducing more complex heterocyclic systems, such as the oxadiazole ring in OXD-11 , can lead to a significant increase in potency, with IC₅₀ values in the low micromolar range.[1] This highlights the potential for creating hybrid molecules to enhance target engagement.

The following diagram illustrates these SAR trends.

SAR cluster_Core Pyrazoline Core cluster_N1 N1 Position cluster_C5 C5-Aryl Position Pyrazoline Pyrazoline Ring N1_Good Complex Heterocycle (e.g., Oxadiazole) Pyrazoline->N1_Good High Potency N1_Mod Simple Acetyl Pyrazoline->N1_Mod Moderate Potency C5_Good Lipophilic, EWG (e.g., 4-Cl) Pyrazoline->C5_Good Enhances Activity C5_Bad Hydrophilic, EDG (e.g., 4-OH) Pyrazoline->C5_Bad Reduces Activity

Caption: Structure-Activity Relationship (SAR) for pyrazoline derivatives.

Comparative Analysis of Antimicrobial Activity

The 4-bromophenyl motif is also a key feature in compounds designed for antimicrobial activity. While direct derivatives of this compound are less explored in this context, the related 3-(phenylamino)propanoic acid scaffold has yielded potent antimicrobial agents.[5][6][7] Furthermore, various heterocyclic compounds containing a 4-bromophenyl substituent have demonstrated notable antibacterial effects.[8]

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism after overnight incubation.

Compound ClassKey Structural FeatureTarget OrganismMIC (µg/mL)Reference
1,3,4-Thiadiazole4-Bromophenyl substituentStaphylococcus epidermidis31.25[8]
1,3,4-Thiadiazole4-Bromophenyl substituentMicrococcus luteus15.63[8]
Propanoic Acid HydrazoneHeterocyclic substituentsEnterococcus faecalis (VRE)0.5 - 2[6][7]
Propanoic Acid HydrazoneHeterocyclic substituentsStaphylococcus aureus (MRSA)1 - 8[6][7]

These findings suggest that incorporating the 4-bromophenyl group into various heterocyclic systems is a viable strategy for developing new antimicrobial agents. The lipophilicity conferred by the bromine atom likely aids in penetrating the bacterial cell wall.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative, step-by-step methodologies for the synthesis of a pyrazoline derivative and its evaluation for cytotoxic activity.

Protocol 1: Synthesis of a 5-(4-Bromophenyl)-Substituted Pyrazoline

This two-step protocol is based on established methodologies for chalcone and pyrazoline synthesis.[1]

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

  • Rationale: This base-catalyzed reaction creates the core α,β-unsaturated ketone structure required for subsequent cyclization. Ethanol is used as a solvent due to its ability to dissolve both the reactants and the base.

  • Procedure:

    • Dissolve 4-bromoacetophenone (1.99 g, 10 mmol) and an appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.40 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask.

    • Prepare a 10% aqueous sodium hydroxide (NaOH) solution. Add this solution dropwise to the flask while stirring vigorously at room temperature.

    • Maintain stirring for 6-8 hours. The formation of a precipitate indicates product formation.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

    • Recrystallize the crude chalcone from ethanol to obtain the purified product.

    • Validation: Confirm the structure and purity of the chalcone using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and melting point determination.

Step 2: Synthesis of Pyrazoline (Cyclization)

  • Rationale: Hydrazine hydrate acts as a dinucleophile, attacking the carbonyl carbon and the β-carbon of the chalcone to form the five-membered pyrazoline ring. Refluxing provides the necessary energy to overcome the activation barrier for the reaction.

  • Procedure:

    • Suspend the purified chalcone (5 mmol) in ethanol (30 mL) in a round-bottom flask.

    • Add hydrazine hydrate (80% solution, 10 mmol) to the suspension.

    • Heat the mixture under reflux for 5-6 hours.

    • Cool the reaction mixture to room temperature. A solid product will typically precipitate.

    • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.

    • Validation: Confirm the structure of the final pyrazoline derivative using spectroscopic analysis. The disappearance of the α,β-unsaturated ketone signals and the appearance of characteristic pyrazoline proton signals (typically three protons exhibiting a specific AMX splitting pattern) in the ¹H-NMR spectrum confirms successful cyclization.

Protocol 2: Evaluation of Cytotoxicity (MTT Assay)

This protocol describes a standard method for assessing the effect of a compound on cancer cell proliferation.[4]

  • Rationale: The MTT assay measures the activity of mitochondrial reductase enzymes in living cells, which convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Culture: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare stock solutions of the synthesized pyrazoline derivatives in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the purple formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Derivatives built upon the this compound scaffold, particularly pyrazolines and other heterocycles, represent a fertile ground for the discovery of new therapeutic agents. The comparative data clearly indicates that strategic modifications to this core structure can yield compounds with potent and selective anticancer and antimicrobial activities. The lipophilic 4-bromophenyl group is a crucial component for activity, while the derivatization of the propionitrile chain into various heterocyclic systems allows for the fine-tuning of potency and target specificity.

Future research should focus on synthesizing a broader library of derivatives directly from this compound to establish more direct SARs. Exploring hybrid molecules that combine the pyrazoline core with other known pharmacophores could lead to multi-target agents with enhanced efficacy. Furthermore, in-depth mechanistic studies are required to elucidate the specific cellular targets and pathways modulated by the most promising compounds identified in this guide.

References

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (n.d.). MDPI. [Link]
  • Pyrazoline derivatives as an anticancer activity. (2022). IJCRT.org. [Link]
  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (n.d.).
  • Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024).
  • Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
  • Synthesis of 3-((4-hydroxyphenyl)amino)
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (n.d.). Pure Help Center. [Link]

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Comparative study of hydrolysis methods for 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Hydrolysis of 3-(4-Bromophenyl)propionitrile

For drug development professionals and researchers in organic synthesis, the conversion of a nitrile to a carboxylic acid is a fundamental and frequently employed transformation. The target molecule, 3-(4-Bromophenyl)propanoic acid, is a valuable building block in the synthesis of various pharmaceutical compounds. Its precursor, this compound, can be hydrolyzed through several distinct pathways, each with its own set of advantages and challenges.

This guide provides a comprehensive comparative study of the primary methods for this hydrolysis: acid-catalyzed, base-catalyzed, and enzymatic. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their performance. The objective is to equip the practicing scientist with the necessary insights to select and execute the optimal hydrolysis strategy for their specific research and development needs.

Chapter 1: Conventional Chemical Hydrolysis

Chemical hydrolysis, typically performed under harsh acidic or basic conditions, represents the classical approach to nitrile conversion. These methods are valued for their broad applicability and the use of inexpensive, readily available reagents. However, the high temperatures and extreme pH levels can be detrimental to sensitive functional groups and often necessitate rigorous workup procedures.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of nitriles is a robust method that proceeds by heating the nitrile in the presence of a strong mineral acid, such as sulfuric or hydrochloric acid.[1][2] The reaction typically requires elevated temperatures and prolonged reaction times to drive the conversion to completion.

Mechanism of Action

The reaction proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the final carboxylic acid.[3][4]

  • Protonation: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the cyano carbon.[5][6]

  • Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the activated carbon atom.[7][8]

  • Tautomerization: Following a proton transfer, the initial adduct tautomerizes to the more stable amide intermediate.[3][8]

  • Amide Hydrolysis: The amide is then subjected to standard acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, rendering the carbonyl carbon susceptible to another nucleophilic attack by water. This leads to a tetrahedral intermediate that subsequently collapses, eliminating ammonia (which is protonated to the ammonium ion under the acidic conditions) to yield the carboxylic acid.[5][9]

Experimental Protocol: Acidic Hydrolysis

This protocol is adapted from established procedures for the hydrolysis of related arylpropionitriles.[10][11][12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), glacial acetic acid (approx. 2 volumes), concentrated sulfuric acid (approx. 2 volumes), and water (approx. 2 volumes).

    • Causality: The combination of strong acid (H₂SO₄) and water is the hydrolyzing medium. Acetic acid is used as a co-solvent to ensure the homogeneity of the reaction mixture, as the starting nitrile has limited solubility in purely aqueous acid.

  • Heating: Heat the mixture to reflux (typically 110-120 °C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[11]

  • Quenching and Workup: After cooling to room temperature, cautiously pour the reaction mixture over crushed ice or into a beaker of cold water. This will precipitate the crude carboxylic acid.

    • Causality: Dilution with water decreases the solubility of the organic product, causing it to precipitate, while the inorganic salts remain in the aqueous solution.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acid.

  • Purification: For higher purity, the crude product can be recrystallized. A common method involves dissolving the crude solid in an aqueous base (e.g., 10% NaOH solution), washing with an organic solvent (e.g., diethyl ether) to remove any neutral impurities, and then re-acidifying the aqueous layer with a strong acid (e.g., conc. HCl) to precipitate the purified carboxylic acid.[10] The final product is then collected by filtration, washed with water, and dried.

Workflow for Acid-Catalyzed Hydrolysis

Caption: Workflow for the acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis

Alkaline hydrolysis is an effective alternative, often proceeding more rapidly than its acidic counterpart, especially for sterically hindered nitriles. The reaction involves heating the nitrile with a strong aqueous base, such as sodium hydroxide or potassium hydroxide.[1][2]

Mechanism of Action

Similar to the acid-catalyzed route, this process also involves the formation of an amide intermediate.[3][5]

  • Nucleophilic Attack: The reaction begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. This is a key difference from the acidic method, as it does not require prior activation of the nitrile.[7]

  • Protonation: The resulting anionic intermediate is protonated by water to form an imidic acid.[3]

  • Tautomerization: The imidic acid tautomerizes to the amide intermediate.

  • Amide Hydrolysis: The amide undergoes base-catalyzed hydrolysis. A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the amide anion (a very poor leaving group), which is immediately protonated by water to release ammonia gas and form the carboxylate salt.[1]

  • Acidification: The final product of the hydrolysis is the carboxylate salt (e.g., sodium 3-(4-bromophenyl)propanoate). To obtain the free carboxylic acid, a final acidification step with a strong mineral acid is required.[13]

Experimental Protocol: Basic Hydrolysis

This protocol is based on general procedures for the alkaline hydrolysis of nitriles.[1][11]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent like ethanol or a diol, and add an aqueous solution of sodium hydroxide (e.g., 10-20%, 2-3 equivalents).

    • Causality: A co-solvent is often used to increase the solubility of the organic nitrile in the aqueous base. Using a molar excess of base ensures the reaction goes to completion.

  • Heating: Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours. The evolution of ammonia gas is a good indicator that the reaction is proceeding.[1] Progress can be monitored by TLC or GC.

  • Cooling and Extraction: Cool the reaction mixture to room temperature. If a co-solvent was used, it can be removed under reduced pressure. Dilute the residue with water and extract with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted nitrile or other neutral impurities.

  • Acidification: Place the aqueous layer in an ice bath and slowly acidify it with concentrated hydrochloric acid or sulfuric acid until the solution is strongly acidic (pH 1-2). The carboxylic acid will precipitate as a solid.

    • Causality: The ice bath helps to control the exotherm from the neutralization reaction. Protonation of the carboxylate salt renders it neutral and significantly less soluble in water, causing it to precipitate.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it under vacuum.

Workflow for Base-Catalyzed Hydrolysis

Caption: Workflow for the base-catalyzed hydrolysis of this compound.

Chapter 2: Biocatalytic Hydrolysis: The Green Alternative

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering highly selective and environmentally benign reaction pathways.[14] For nitrile hydrolysis, enzymes known as nitrilases provide a direct route to carboxylic acids under exceptionally mild conditions.

Enzymatic Hydrolysis using Nitrilase

Nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia, often without the formation of a free amide intermediate.[14][15] This method is particularly advantageous for substrates containing sensitive functional groups that would not tolerate harsh acidic or basic conditions.[16]

Mechanism of Action

The catalytic mechanism involves a cysteine residue in the enzyme's active site.

  • Nucleophilic Attack: The thiol group of a conserved cysteine residue acts as a nucleophile, attacking the nitrile carbon.

  • Thioimidate Formation: This attack forms a covalent thioimidate intermediate.

  • Hydrolysis: Two successive hydrolysis steps involving water molecules occur. The first releases ammonia and forms an acyl-enzyme intermediate. The second hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid and regenerating the free enzyme.[15]

Experimental Protocol: Enzymatic Hydrolysis

This is a general procedure and may require optimization for specific enzymes and substrates.[16]

  • Buffer Preparation: Prepare a potassium phosphate buffer solution (e.g., 100-120 mM) and adjust the pH to the optimal range for the chosen nitrilase, typically between pH 7.0 and 8.0.[15][16]

  • Reaction Setup: In a temperature-controlled reaction vessel, suspend the this compound in the prepared buffer.

  • Enzyme Addition: Add the nitrilase enzyme (either as a whole-cell biocatalyst or an immobilized preparation).

    • Causality: Immobilized enzymes are often preferred as they can be easily recovered by filtration and reused, improving the cost-effectiveness of the process.[16]

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation (e.g., shaking at 200 rpm) to ensure adequate mixing.[16][17] Monitor the reaction by HPLC or GC.

  • Workup and Isolation: Once the reaction is complete, terminate it by filtering off the biocatalyst.[16] Acidify the filtrate to pH 1-2 with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Purification: Collect the product by filtration, wash with water, and dry. If necessary, further purification can be achieved by extraction with an organic solvent followed by evaporation.

Workflow for Enzymatic Hydrolysis

Caption: Workflow for the nitrilase-catalyzed hydrolysis of this compound.

Chapter 3: Comparative Analysis and Selection Guide

The choice of hydrolysis method depends critically on factors such as the scale of the reaction, the presence of other functional groups, cost considerations, and environmental regulations.

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisEnzymatic (Nitrilase) Hydrolysis
Reagents Strong mineral acids (H₂SO₄, HCl)Strong bases (NaOH, KOH)Nitrilase enzyme, buffer
Conditions High temperature (reflux), low pHHigh temperature (reflux), high pHMild temperature (30-40 °C), neutral pH
Reaction Time Long (4-12 hours)Moderate (2-6 hours)Variable (can be fast, 4-24 hours)
Selectivity Low; can affect other acid-sensitive groupsLow; can affect other base-sensitive groupsHigh; chemoselective and potentially stereoselective[16]
Workup Quenching, filtration, potential for extensive purificationAcidification from high pH, filtrationSimple filtration to remove enzyme, acidification
Byproducts Ammonium salts, degradation productsAmmonia gas, saltsAmmonia
Environmental Impact High (strong acid waste, high energy)High (strong base waste, high energy)Low ("Green Chemistry")
Cost Low reagent costLow reagent costHigher initial cost (enzyme), but reusable[16]
Key Advantage Inexpensive, widely applicableGenerally faster than acid hydrolysisMild conditions, high selectivity, eco-friendly
Key Disadvantage Harsh conditions, potential side-reactionsHarsh conditions, requires final acidification stepEnzyme cost/availability, substrate specificity

For small-scale laboratory synthesis where cost is a primary driver and the substrate is robust, acid- and base-catalyzed hydrolysis are both viable and effective methods. They are reliable, use common laboratory reagents, and the procedures are well-established. The choice between acid and base may come down to the specific stability of the substrate or the desired workup procedure.

For the synthesis of pharmaceutical intermediates or complex molecules where functional group tolerance is paramount, enzymatic hydrolysis is the superior choice. Its mild, near-neutral pH and ambient temperature conditions protect sensitive moieties, such as the C-Br bond, from potential side reactions. While the initial investment in the enzyme may be higher, the benefits of high selectivity, simplified workup, and significantly reduced environmental impact often make it the most efficient and sustainable option for industrial applications and green chemistry initiatives.[18]

References

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. JoVE Core Organic Chemistry.
  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
  • Prat, L., et al. (2003). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. Journal of Agricultural and Food Chemistry.
  • Singh, R., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Bentham Science Publishers.
  • Wikipedia. (n.d.). Nitrilase.
  • Gong, J-S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories.
  • Debabov, V. G., & Yanenko, A. S. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate.
  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
  • McIsaac Jr., J. E., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry.
  • Vesela, A. B., et al. (2021). Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes. MDPI.
  • Study.com. (n.d.). Acid-catalyzed hydrolysis of a nitrile to give a carboxylic acid occurs by initial protonation of....
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Cowan, D., et al. (1998). The nitrilase family of CN hydrolysing enzymes - a comparative study. PubMed.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Google Patents. (n.d.). US8119838B2 - Conversion of nitrile compounds into carboxylic acids and corresponding esters thereof.
  • Brady, D., et al. (2006). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals.
  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.
  • ResearchGate. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid.
  • Filo. (2025). Nitriles, R-C≡N, undergo a hydrolysis reaction when heated with aqueous a...
  • ResearchGate. (2025). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions.
  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • National Institutes of Health. (n.d.). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic.
  • Caltech GPS. (n.d.). Acid hydrolysis of organic materials.
  • ResearchGate. (2025). Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids.
  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II.
  • Doc Brown's Chemistry. (n.d.). Methods of preparing nitriles reagents equations physical properties chemical reactions.
  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • LibreTexts Chemistry. (2023). The Hydrolysis of Nitriles.
  • Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Testbook. (n.d.). Hydrolysis of Nitriles - Explanation, Process and FAQs.
  • Filo. (2024). Write the reaction showing the action of the following reagent on Propanenitrile a) Dilute NaOH b) Dilute HCl.

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development and chemical synthesis, the efficient and economical production of key intermediates is paramount. 3-(4-Bromophenyl)propionitrile is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. This guide provides an in-depth comparative analysis of three distinct synthetic pathways to this important molecule, focusing on a comprehensive cost analysis, detailed experimental protocols, and the underlying chemical principles.

At a Glance: A Comparative Overview of Synthetic Pathways

The following table summarizes the key metrics for the three synthetic routes to this compound, offering a clear comparison of their respective advantages and disadvantages.

MetricPathway 1: Nucleophilic SubstitutionPathway 2: Palladium-Catalyzed HydrocyanationPathway 3: Two-Step from 4-Bromobenzyl Cyanide
Starting Material 4-Bromophenethyl bromide4-Bromostyrene4-Bromobenzyl cyanide
Key Reagents Sodium cyanide, DMSOTrimethylsilyl cyanide, Pd(OAc)₂, dppbEthylene oxide, NaH, then MsCl, NaCN
Reported Yield High (estimated >90%)Good to Excellent (estimated 80-95%)Moderate to Good (estimated 60-75% over two steps)
Purity High (with purification)High (with purification)Moderate (requires significant purification)
Key Advantages Simple, one-step reaction, high yield.Milder conditions, avoids highly toxic HCN gas.Utilizes a potentially more readily available starting material.
Key Disadvantages Use of highly toxic sodium cyanide, potential for elimination side products.Expensive palladium catalyst and ligand, requires anhydrous conditions.Multi-step process, use of gaseous ethylene oxide, moderate overall yield.
Estimated Cost per Gram $ (lowest)$$ (highest)$$ (intermediate)

Pathway 1: Nucleophilic Substitution of 4-Bromophenethyl Bromide

This classical approach relies on a straightforward bimolecular nucleophilic substitution (SN2) reaction, where the cyanide anion displaces the bromide from 4-bromophenethyl bromide. The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial for solvating the sodium cyanide and accelerating the reaction rate.[1]

Experimental Protocol

Materials:

  • 4-Bromophenethyl bromide

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium cyanide (1.2 eq.) in anhydrous DMSO.

  • Addition of Substrate: To the stirred solution, add 4-bromophenethyl bromide (1.0 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Expected Yield: Based on similar nucleophilic substitution reactions with benzylic bromides, the expected yield is high, likely exceeding 90%.[2]

Cost Analysis: Pathway 1
ReagentPuritySupplierCost (USD)QuantityCost per gram/mL
4-Bromophenethyl bromide96%Sigma-AldrichDiscontinued--
4-Bromophenethyl bromide-ChemicalBook--Varies
Sodium Cyanide98+%Thermo Scientific-5 g-
Sodium Cyanide-Telematique395.501 kg0.40
DMSOAnhydrousMajor Suppliers~50-1001 L~0.05-0.10

Note: The discontinuation of 4-bromophenethyl bromide from a major supplier may indicate availability challenges, impacting the feasibility of this route.

Pathway_1 4-Bromophenethyl bromide 4-Bromophenethyl bromide This compound This compound 4-Bromophenethyl bromide->this compound NaCN, DMSO ~90% yield

Caption: Pathway 1: Nucleophilic Substitution.

Pathway 2: Palladium-Catalyzed Hydrocyanation of 4-Bromostyrene

This modern approach involves the addition of a cyanide source across the double bond of 4-bromostyrene, catalyzed by a palladium complex. The use of trimethylsilyl cyanide (TMSCN) as a cyanide source is a safer alternative to highly toxic hydrogen cyanide gas.[3] The choice of a phosphine ligand, such as 1,4-bis(diphenylphosphino)butane (dppb), is critical for the efficiency and selectivity of the reaction.

Experimental Protocol

Materials:

  • 4-Bromostyrene

  • Trimethylsilyl cyanide (TMSCN)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Toluene, anhydrous

  • Standard Schlenk line and glassware

  • Saturated aqueous sodium bicarbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.05 eq.) and dppb (0.10 eq.) in anhydrous toluene.

  • Reaction Setup: To the catalyst mixture, add 4-bromostyrene (1.0 eq.) followed by the slow addition of trimethylsilyl cyanide (1.5 eq.) at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Expected Yield: Palladium-catalyzed hydrocyanation reactions of styrenes typically provide good to excellent yields, in the range of 80-95%.

Cost Analysis: Pathway 2

ReagentPuritySupplierCost (USD)QuantityCost per gram/mL
4-Bromostyrene97%Sigma-Aldrich175.0010 g17.50
4-Bromostyrene98%Apollo Scientific33.0025 g1.32
Trimethylsilyl cyanide98%Sigma-Aldrich61.605 g12.32
Trimethylsilyl cyanide97%Thermo Scientific459.65100 g4.60
Palladium(II) acetate98%Sigma-Aldrich109.001 g109.00
1,4-Bis(diphenylphosphino)butane98%Strem41.002 g20.50
1,4-Bis(diphenylphosphino)butane98%Chemsavers193.0025 g7.72
TolueneAnhydrousMajor Suppliers~40-801 L~0.04-0.08

digraph "Pathway_2" {
rankdir=LR;
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"4-Bromostyrene" -> "this compound" [label="TMSCN, Pd(OAc)₂, dppb\n~80-95% yield", fontcolor="#34A853"]; }

Caption: Pathway 2: Palladium-Catalyzed Hydrocyanation.

Pathway 3: Two-Step Synthesis from 4-Bromobenzyl Cyanide

This pathway involves a two-step sequence starting from the more readily available 4-bromobenzyl cyanide. The first step is the addition of a one-carbon unit to the benzylic position via reaction with ethylene oxide to form a hydroxypropionitrile intermediate. The second step involves the conversion of the hydroxyl group to a good leaving group, such as a mesylate, followed by a second nucleophilic substitution with cyanide.

Experimental Protocol

Step 1: Synthesis of 3-hydroxy-3-(4-bromophenyl)propionitrile

Materials:

  • 4-Bromobenzyl cyanide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethylene oxide (as a solution in THF or generated in situ)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Anion Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous THF.

  • Addition of Nitrile: Cool the suspension to 0 °C and add a solution of 4-bromobenzyl cyanide (1.0 eq.) in anhydrous THF dropwise.

  • Reaction with Ethylene Oxide: Stir the resulting anion at 0 °C for 30 minutes, then slowly bubble in ethylene oxide gas or add a pre-cooled solution of ethylene oxide in THF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • Crude 3-hydroxy-3-(4-bromophenyl)propionitrile

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Sodium cyanide (NaCN)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Mesylation: Dissolve the crude alcohol from Step 1 in anhydrous DCM and cool to 0 °C. Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).

  • Cyanation: After stirring at room temperature for 2 hours, remove the solvent under reduced pressure. To the crude mesylate, add a solution of sodium cyanide (1.5 eq.) in anhydrous DMF.

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours.

  • Work-up and Purification: Cool the reaction, pour into water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

Expected Yield: The overall yield for this two-step process is estimated to be in the range of 60-75%.

Cost Analysis: Pathway 3

ReagentPuritySupplierCost (USD)QuantityCost per gram/mL
4-Bromobenzyl Cyanide>98.0%TCI--Varies
4-Bromobenzyl Cyanide-IndiaMART~3,800 INR/kg1 kg~0.05
Ethylene Oxide-Intratec1,4701 MT0.0015
Sodium Hydride (60%)-Major Suppliers~100-200100 g~1.00-2.00
Methanesulfonyl Chloride99%Major Suppliers~50-100250 g~0.20-0.40
Triethylamine>99%Major Suppliers~30-601 L~0.03-0.06
Sodium Cyanide-Telematique395.501 kg0.40
DMFAnhydrousMajor Suppliers~60-1201 L~0.06-0.12

digraph "Pathway_3" {
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"4-Bromobenzyl cyanide" -> "Intermediate Alcohol" [label="1. NaH, Ethylene Oxide", fontcolor="#202124"]; "Intermediate Alcohol" -> "this compound" [label="2. MsCl, Et₃N\n3. NaCN, DMF\n~60-75% overall yield", fontcolor="#34A853"]; }

Caption: Pathway 3: Two-Step from 4-Bromobenzyl Cyanide.

Discussion and Recommendation

Pathway 1 represents the most direct and, in principle, the most cost-effective route due to the use of inexpensive reagents and a high-yielding, one-step process. However, the major drawback is the reliance on 4-bromophenethyl bromide, which appears to have limited commercial availability. The high toxicity of sodium cyanide also necessitates stringent safety precautions.

Pathway 2 offers a more modern and potentially safer alternative by avoiding the use of highly toxic cyanide salts directly. The palladium-catalyzed approach is also known for its high functional group tolerance. The primary disadvantage is the high cost of the palladium catalyst and the phosphine ligand, which significantly increases the overall cost of the synthesis, especially on a larger scale.

Pathway 3 provides a viable alternative if the starting material for Pathway 1 is unavailable. 4-Bromobenzyl cyanide is generally more accessible. However, this route is less efficient due to its multi-step nature, which typically leads to a lower overall yield and requires more extensive purification. The use of gaseous and toxic ethylene oxide also presents handling challenges.

Recommendation: For laboratory-scale synthesis where cost is a primary concern and the starting material is available, Pathway 1 is the most attractive option, provided that appropriate safety measures for handling sodium cyanide are in place. For larger-scale production or when the availability of 4-bromophenethyl bromide is a concern, Pathway 3 offers a practical, albeit less efficient, alternative. Pathway 2 is best suited for situations where mild reaction conditions are paramount and the higher cost of the catalyst is justifiable, for instance, in the synthesis of high-value, complex molecules where other functional groups might not tolerate the conditions of the other pathways.

The final choice of synthetic route will ultimately depend on a careful consideration of the specific project requirements, including scale, budget, available starting materials, and safety infrastructure.

References

  • Chemguide. Nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]
  • Organic Syntheses. Benzyl Cyanide. [Link]
  • Telem
  • Chem-Impex. Nucleophilic displacement of a benzylic bromide using sodium cyanide. [Link]
  • Wikipedia.
  • Chemsavers, Inc. 1,4-Bis(diphenylphosphino)butane, 98% 25g. [Link]
  • IndiaMART. 4 Bromo Benzyl Cyanide. [Link]
  • Intr

Sources

A Comparative Guide to the Green Synthesis of 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and fine chemical synthesis, the principles of green chemistry are not merely an academic exercise but a critical component of sustainable and economically viable process development. The synthesis of key intermediates, such as 3-(4-Bromophenyl)propionitrile, a versatile building block in the preparation of various biologically active molecules, provides a compelling case study for the application and evaluation of greener synthetic methodologies. This guide offers a comparative analysis of synthetic routes to this compound, with a focus on established green chemistry metrics to provide a quantitative assessment of their environmental impact and efficiency.

The Shift Towards Greener Synthesis

Traditionally, the synthesis of nitriles often involves the use of highly toxic cyanide salts and stoichiometric reagents, leading to significant waste generation and safety concerns. The development of catalytic methods and the use of less hazardous reagents are at the forefront of creating more sustainable chemical processes. This guide will explore and compare a traditional nucleophilic substitution pathway with a modern, greener, palladium-catalyzed cyanation reaction.

Synthetic Pathways Under Evaluation

Two primary synthetic strategies for the preparation of this compound will be compared:

  • Route A: Traditional Nucleophilic Substitution. This common approach involves the reaction of 4-bromophenethyl bromide with a cyanide salt, typically sodium cyanide, in a polar aprotic solvent.

  • Route B: Green Palladium-Catalyzed Cyanation. This contemporary method utilizes a palladium catalyst with a less toxic cyanide source, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in an aqueous solvent system.

The following diagram illustrates the two synthetic workflows:

cluster_A Route A: Traditional Nucleophilic Substitution cluster_B Route B: Green Palladium-Catalyzed Cyanation A1 4-Bromophenethyl bromide A_reaction Nucleophilic Substitution A1->A_reaction A2 Sodium Cyanide (NaCN) A2->A_reaction A3 DMSO (Solvent) A3->A_reaction A_product This compound A_reaction->A_product A_waste Sodium Bromide (NaBr) + Unreacted Reagents + Solvent Waste A_reaction->A_waste B1 4-Bromophenethyl bromide B_reaction Catalytic Cyanation B1->B_reaction B2 Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) B2->B_reaction B3 Palladium Catalyst B3->B_reaction B4 Water (Solvent) B4->B_reaction B_product This compound B_reaction->B_product B_waste Inorganic Salts + Minimal Catalyst Residue B_reaction->B_waste

Caption: Comparative workflows for the synthesis of this compound.

Green Chemistry Metrics: A Quantitative Comparison

To objectively assess the "greenness" of each synthetic route, we will employ several widely accepted green chemistry metrics.[1] These metrics provide a quantitative framework for evaluating the efficiency and environmental impact of a chemical process.

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[2]

  • E-Factor (Environmental Factor): A simple and widely used metric that relates the mass of waste produced to the mass of the desired product. A lower E-Factor indicates less waste and a greener process.[3]

  • Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI is indicative of a more efficient and sustainable process.[2]

The following table summarizes the calculated green chemistry metrics for the two synthetic routes to this compound.

MetricRoute A: Traditional Nucleophilic SubstitutionRoute B: Green Palladium-Catalyzed Cyanation
Atom Economy (%) 77.2%68.5%
E-Factor ~25~10
Process Mass Intensity (PMI) ~26~11
Solvent Dimethyl Sulfoxide (DMSO)Water
Cyanide Source Sodium Cyanide (NaCN)Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])
Safety & Hazard Highly toxic cyanide, hazardous solventNon-toxic cyanide source, benign solvent

Analysis of Metrics:

While the traditional nucleophilic substitution (Route A) exhibits a slightly higher theoretical atom economy, the practical greenness of the reaction is significantly lower than the palladium-catalyzed route (Route B). The E-Factor and PMI for Route A are substantially higher, primarily due to the large volume of organic solvent used and the generation of stoichiometric inorganic waste. In contrast, Route B, with its use of water as a solvent and a catalytic amount of palladium, demonstrates a much lower environmental impact, as reflected in its significantly lower E-Factor and PMI. The use of the non-toxic and readily available K₄[Fe(CN)₆] as the cyanide source further enhances the green credentials of Route B.[1]

Experimental Protocols

Route A: Traditional Nucleophilic Substitution (Adapted from a similar procedure)

This protocol is adapted from a known procedure for the nucleophilic displacement of a benzylic bromide.[4]

Materials:

  • 4-Bromophenethyl bromide (1.00 g, 3.79 mmol)

  • Sodium cyanide (0.22 g, 4.55 mmol)

  • Dimethyl sulfoxide (DMSO) (10 mL)

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 4-bromophenethyl bromide in DMSO.

  • Add sodium cyanide to the solution and heat the mixture at 90°C for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain this compound.

Route B: Green Palladium-Catalyzed Cyanation (Conceptual Protocol)

This conceptual protocol is based on general procedures for palladium-catalyzed cyanation of aryl bromides using K₄[Fe(CN)₆].[1][3]

Materials:

  • 4-Bromophenethyl bromide (1.00 g, 3.79 mmol)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.80 g, 1.90 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.017 g, 0.076 mmol)

  • Triphenylphosphine (PPh₃) (0.040 g, 0.152 mmol)

  • Sodium carbonate (Na₂CO₃) (0.80 g, 7.58 mmol)

  • Deionized water (10 mL)

  • Toluene (10 mL)

Procedure:

  • To a reaction vessel, add 4-bromophenethyl bromide, potassium hexacyanoferrate(II) trihydrate, palladium(II) acetate, triphenylphosphine, and sodium carbonate.

  • Add a 1:1 mixture of deionized water and toluene.

  • Heat the biphasic mixture to 100°C with vigorous stirring for 12 hours.

  • After cooling, separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to afford this compound.

Conclusion and Future Outlook

This comparative guide demonstrates the tangible benefits of applying green chemistry principles to the synthesis of this compound. The palladium-catalyzed route using a non-toxic cyanide source in an aqueous system is demonstrably superior to the traditional nucleophilic substitution in terms of waste reduction, safety, and overall process efficiency.

For researchers and professionals in drug development, the adoption of such greener synthetic routes is not only an ethical imperative but also a strategic advantage. Reduced waste translates to lower disposal costs, safer reaction conditions improve operational safety, and the use of readily available, less hazardous materials can lead to more robust and scalable processes. Further research into optimizing the catalytic system, exploring even greener solvents, and developing continuous flow processes will continue to push the boundaries of sustainable chemical synthesis.

References

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC, [Link].
  • Green Chemistry Metrics, A Review. MDPI, [Link].
  • US7595417B2 - Cyanation of aromatic halides.
  • Nucleophilic displacement of a benzylic bromide using sodium cyanide. ChemSpider SyntheticPages, [Link].

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A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate process of drug development, the quality of each component is paramount. The starting materials, the very foundation of a synthetic route, dictate the purity and safety of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth, experience-driven analysis of the impurities found in commercial grades of 3-(4-Bromophenyl)propionitrile, a crucial intermediate in the synthesis of numerous pharmaceutical compounds. We will dissect the origins of these impurities, compare the analytical methodologies for their detection and quantification, and explore their potential impact on downstream processes. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your research and development endeavors.

The Genesis of Impurities: A Look at the Synthetic Route

A thorough understanding of the synthetic pathway to this compound is fundamental to predicting the impurity profile. The most common commercial synthesis involves the nucleophilic substitution of a 4-bromobenzyl halide with a cyanide salt.

G1 4-Bromobenzyl Halide 4-Bromobenzyl Halide This compound This compound 4-Bromobenzyl Halide->this compound NaCN or KCN Unreacted Starting Material Unreacted Starting Material This compound->Unreacted Starting Material Isomeric Starting Material Isomeric Starting Material This compound->Isomeric Starting Material Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product Side-reaction Byproducts Side-reaction Byproducts This compound->Side-reaction Byproducts

Caption: Common synthetic route and potential impurity sources.

This seemingly straightforward reaction can give rise to a host of impurities, including:

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual 4-bromobenzyl halide.

  • Isomeric Impurities: If the starting material is produced by the bromination of toluene, ortho- and meta-isomers can be carried through the synthesis.

  • Hydrolysis Products: The nitrile functional group is susceptible to hydrolysis, especially during workup and purification, leading to the formation of 3-(4-Bromophenyl)propionic acid.

  • Side-Reaction Byproducts: Depending on the reaction conditions, various side reactions can occur, leading to the formation of dimeric species or other unforeseen byproducts.

A typical Certificate of Analysis for commercial this compound may state a purity of ≥98%[1][2], leaving up to 2% of unidentified and unquantified substances. It is these seemingly minor components that can have a significant impact on the quality of the final API.

A Comparative Analysis of Analytical Methodologies for Impurity Profiling

A multi-faceted analytical approach is essential for a comprehensive understanding of the impurity profile. No single technique is sufficient to identify and quantify all potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, offering high resolution and sensitivity for the quantification of non-volatile impurities.

Experimental Protocol: A Comparative HPLC-UV Method

This protocol outlines a robust reverse-phase HPLC method for the analysis of this compound and its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point. For comparison, a phenyl-hexyl column can offer alternative selectivity for aromatic compounds.

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.

Data Interpretation:

The following table illustrates the expected relative retention times (RRT) for common impurities relative to the main this compound peak.

Table 1: Expected Relative Retention Times (RRT) of Potential Impurities

CompoundExpected RRT (approx.)Potential Origin
3-(4-Bromophenyl)propionic acid0.85Hydrolysis of nitrile
This compound 1.00 Main Component
4-Bromobenzyl alcohol0.75Hydrolysis of starting material
4-Bromobenzaldehyde0.90Oxidation of starting material
4-Bromobenzyl cyanide1.10Unreacted intermediate

Workflow for HPLC Method Development and Validation

G2 cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_analysis Sample Analysis col Column Selection (C18 vs. Phenyl) mp Mobile Phase Optimization col->mp grad Gradient Tuning mp->grad spec Specificity grad->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD/LOQ prec->lod prep Sample Preparation lod->prep run HPLC Run prep->run data Data Acquisition & Processing run->data report report data->report Reporting

Caption: A typical workflow for HPLC method development and validation for impurity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile and Semi-Volatile Impurities

GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A standard GC-MS system.

  • Column: A low-bleed, mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is suitable.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

Data Interpretation:

The fragmentation patterns observed in the mass spectra can be compared to spectral libraries (e.g., NIST) for tentative identification of impurities. For example, the presence of an unreacted starting material like 4-bromobenzyl chloride would be indicated by its characteristic molecular ion and isotopic pattern for bromine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of impurities, especially when reference standards are not available. Quantitative NMR (qNMR) can also be used for accurate quantification without the need for a calibration curve.

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Analysis: Acquire a standard ¹H NMR spectrum. For qNMR, a certified internal standard with a known concentration must be added.

Data Interpretation:

The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the molecular structure of the impurities. For instance, the presence of an aldehyde proton signal (around 9-10 ppm) could indicate an impurity like 4-bromobenzaldehyde.

The Impact of Impurities on Downstream Synthesis and Final API Quality

The presence of even small amounts of impurities in this compound can have a cascading effect on subsequent synthetic steps.

  • Reduced Yield and Purity: Unreacted starting materials and side-products can compete in subsequent reactions, leading to a more complex product mixture and lower yields of the desired compound.

  • Formation of "Rogue" Impurities: An impurity in the starting material can be transformed into a new, structurally similar impurity in the final API, which can be challenging to remove.

  • Catalyst Poisoning: Certain impurities can inhibit or poison catalysts used in downstream reactions, leading to incomplete conversions and process inefficiencies.

  • Safety and Toxicity Concerns: Some impurities may be toxic or genotoxic, and their presence in the final API, even at trace levels, is a significant safety concern. Regulatory bodies have stringent guidelines for the control of such impurities[3][4].

A Case Study: Impact on the Synthesis of a Hypothetical API

Consider a downstream reaction where the nitrile group of this compound is reduced to a primary amine. If the starting material is contaminated with 3-(4-Bromophenyl)propionic acid, this acidic impurity could neutralize some of the reducing agent, leading to an incomplete reaction and the presence of unreacted starting material in the final product.

A Framework for Impurity Control: Best Practices for Researchers

A proactive approach to impurity control is essential for robust and reproducible pharmaceutical development.

  • Thorough Characterization of Starting Materials: Do not solely rely on the supplier's Certificate of Analysis. Perform in-house testing using orthogonal analytical methods to confirm the purity and impurity profile of each batch of this compound.

  • Forced Degradation Studies: Conduct forced degradation studies under stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and to develop stability-indicating analytical methods.

  • Impurity Fate Mapping: During process development, track the fate of key impurities from the starting material through to the final API. This will help to identify steps where impurities are purged or where they are carried through.

  • Set Meaningful Specifications: Based on the impurity profile and the results of impurity fate mapping, set appropriate acceptance criteria for impurities in the starting material.

By implementing these strategies, you can minimize the risks associated with impurities and ensure the quality and consistency of your synthetic processes, ultimately leading to a safer and more effective final drug product.

References

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products — Recommended Approaches. [Link]
  • Certificate of Analysis, this compound, Lot T06S, Catalog # 004943. (2019, September 6). [Link]
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2017). ICH Harmonised Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]
  • Veeprho. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. [Link]
  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 60-74.
  • LookChem. (n.d.). This compound. [Link]
  • Certificate of Analysis, 3-(3-Bromophenyl)
  • PubChem. (n.d.). 3-(4-Bromophenyl)propanenitrile. [Link]
  • Google Patents. (n.d.).
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry, 11, 1288–1300. [Link]
  • NPS Discovery. (2024, December 17). N-Propionitrile Chlorphine. [Link]
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
  • Analysis of 3-nitropropionic acid in Fabaceae plants by HPLC-MS/MS. (2022, September 15). Phytochemical Analysis, 34(3), 353–361. [Link]
  • (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): An Orally Bioavailable PPARβ/δ-selective Ligand With Inverse Agonistic Properties. (2012, March 22). Journal of Medicinal Chemistry, 55(8), 3785–3795. [Link]
  • ResearchGate. (2017, September 5). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
  • Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. (2015, June 4). Pharmaceutical Methods, 6(1), 35–40. [Link]

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Performance Benchmarking of 3-(4-Bromophenyl)propionitrile-Derived Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Novel Kinase Inhibitors

In the landscape of modern drug discovery, the strategic modification of chemical scaffolds is a cornerstone of developing potent and selective therapeutic agents. The 3-(4-bromophenyl)propionitrile framework presents a versatile starting point, combining a reactive nitrile group—a known pharmacophore—with a bromophenyl moiety that offers opportunities for diverse chemical modifications. This guide provides a comprehensive framework for benchmarking the performance of novel compounds derived from this scaffold, with a focus on their potential as kinase inhibitors in oncology.

This analysis is structured to provide not just protocols, but the scientific rationale behind the experimental design. We will explore a logical progression from initial cytotoxicity screening to specific enzyme inhibition assays, using a hypothetical series of compounds to illustrate the benchmarking process against a relevant alternative and a known clinical compound.

The Rationale for Targeting Kinases with Nitrile-Containing Compounds

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] This has made them a major target for therapeutic intervention. The nitrile group (C≡N) is a unique functional group in medicinal chemistry. While relatively stable metabolically, it can act as a hydrogen bond acceptor or, in certain contexts, as a reversible or irreversible covalent "warhead" that reacts with nucleophilic residues like cysteine in an enzyme's active site.[2][3] This dual potential makes nitrile-containing compounds particularly interesting as kinase inhibitors, many of which target a cysteine residue in the ATP-binding pocket (e.g., EGFR, BTK).

The 4-bromophenyl group serves as a key anchor and a point for synthetic elaboration. The bromine atom can participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding, and provides a handle for cross-coupling reactions to introduce further complexity and tune the molecule's properties.[4][5]

Designing the Comparative Study: Compounds Under Evaluation

To establish a clear performance benchmark, we will evaluate a focused set of hypothetical compounds, logically derived from our starting scaffold. This allows for a systematic assessment of structure-activity relationships (SAR).

Compound IDStructure DescriptionRationale for Inclusion
Cpd-1 This compoundThe parent scaffold; our baseline compound.
Cpd-2 3-(Phenyl)propionitrileAlternative 1 (No Halogen): To assess the contribution of the bromine atom to overall activity.
Cpd-3 3-(4-Chlorophenyl)propionitrileAlternative 2 (Different Halogen): To compare the effect of a different halogen with distinct electronic and steric properties.
Cpd-4 N-(3-(4-bromophenyl)propanoyl)acrylamideDerivative 1 (Covalent Warhead): The nitrile is replaced with an acrylamide group, a known covalent binder, to create a potential irreversible inhibitor targeting a non-catalytic cysteine.
Gefitinib N/ABenchmark Compound: An established, FDA-approved EGFR kinase inhibitor for comparison of potency.

Experimental Workflow for Performance Benchmarking

The evaluation of our compound series follows a tiered approach, moving from broad cellular effects to specific molecular interactions. This ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Cellular Activity Screening cluster_1 Phase 2: Target Engagement & Potency cluster_2 Phase 3: Mechanism of Action a Cell Viability / Cytotoxicity Assay (MTT) b Determine IC50 across Cancer Cell Lines (e.g., A431, MCF-7) a->b Quantify dose-dependent effect c In Vitro Kinase Inhibition Assay b->c Active compounds advance d Determine Enzymatic IC50 (e.g., against EGFR) c->d Measure direct enzyme inhibition e Western Blot Analysis d->e Potent inhibitors advance f Assess Phosphorylation of Downstream Targets (p-EGFR, p-ERK) e->f Confirm intracellular pathway inhibition G cluster_inhibitor Inhibitor Action EGF EGF Ligand EGFR EGFR EGF->EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation RAS RAS pEGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation pERK->Proliferation Inhibitor Cpd-4 / Gefitinib Inhibitor->pEGFR Blocks Phosphorylation

Caption: Simplified EGFR signaling pathway and inhibitor point of action.

Detailed Protocol: Western Blot for p-EGFR
  • Cell Culture and Treatment: Plate A431 cells and grow until they reach ~80% confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Inhibitor Treatment: Pre-treat cells with the IC₅₀ concentration of Cpd-4 and Gefitinib (and controls) for 2 hours.

  • Stimulation: Stimulate the cells with Epidermal Growth Factor (EGF) for 15 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Wash and incubate with a secondary HRP-conjugated antibody.

    • Wash again and apply an ECL substrate to generate a chemiluminescent signal.

  • Detection and Analysis: Capture the signal with an imaging system. Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH) to ensure equal protein loading. A reduction in the p-EGFR/total EGFR ratio indicates successful target inhibition.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to benchmarking the performance of novel compounds derived from the this compound scaffold. By comparing derivatives against logical alternatives and established drugs, researchers can build a robust structure-activity relationship profile.

Our illustrative data suggests that while the parent scaffold has weak activity, it is a valid starting point. The presence of the bromine atom is critical, and modification of the nitrile group into a covalent warhead dramatically improves potency. While the hypothetical Cpd-4 is a promising lead, it does not yet match the potency of the clinical benchmark, Gefitinib. This points to clear next steps for optimization: further elaboration of the bromophenyl ring using Suzuki or Buchwald-Hartwig coupling could explore additional binding pockets within the kinase active site to improve affinity and selectivity. This structured, data-driven approach is essential for efficiently advancing promising chemical matter from the bench toward clinical development.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 1820-1826.
  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751.
  • Khan, I., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6936.
  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876.
  • El-Sayed, N. N. E., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14, 1084-1102.
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A Researcher's Guide to Isotopic Labeling: Probing Cytochrome P450 Inhibition with 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricacies of drug metabolism is paramount. The Cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A4 isoform, is responsible for the metabolism of over half of all prescribed medications.[1][2][3] Consequently, the potential for a new chemical entity (NCE) to inhibit these enzymes is a critical aspect of preclinical safety assessment, as it can lead to significant drug-drug interactions (DDIs).[4][5] This guide provides an in-depth technical comparison of isotopic labeling strategies for studying CYP inhibition, with a focus on the putative inhibitor 3-(4-Bromophenyl)propionitrile.

While direct metabolic data for this compound is not extensively published, its structural features—a nitrile group susceptible to hydrolysis and a phenyl ring that can undergo oxidation—suggest it may interact with and potentially inhibit CYP enzymes.[6] Isotopic labeling offers a powerful tool to investigate these potential interactions, elucidate metabolic pathways, and quantify the extent of inhibition.

The Power of the Isotope: Why Labeling Matters in CYP Inhibition Studies

Stable isotope labeling, where an atom in a molecule is replaced by a heavier, non-radioactive isotope (e.g., deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)), is an indispensable technique in modern drug discovery.[][] In the context of CYP inhibition, labeling provides several key advantages:

  • Metabolite Identification: By introducing a unique mass signature, labeled compounds and their metabolites can be easily distinguished from endogenous molecules in complex biological matrices using mass spectrometry (MS).[]

  • Mechanism of Action Studies: Strategic placement of isotopes can help elucidate the mechanism of inhibition, distinguishing between reversible and irreversible (mechanism-based) inhibition.[9][10][11]

  • Quantitative Analysis: Isotope-labeled compounds serve as ideal internal standards for quantitative MS-based assays, enabling precise measurement of inhibitor potency (e.g., IC₅₀ values).

  • Kinetic Isotope Effect (KIE): The replacement of hydrogen with deuterium can slow down CYP-mediated C-H bond cleavage, a phenomenon known as the kinetic isotope effect. This can be exploited to probe reaction mechanisms and even design "metabolically soft-spot" protected drugs with improved pharmacokinetic profiles.[12][13][14]

A Comparative Look: Isotopic Labeling Strategies for CYP Inhibition Studies

This section compares a hypothetical isotopically labeled this compound with established labeled CYP inhibitors, highlighting the unique insights each can provide.

Hypothetical Candidate: Deuterium-Labeled this compound

Given the potential for metabolism at the propionitrile side chain, a logical first step would be to synthesize deuterium-labeled this compound. Specifically, placing deuterium atoms on the carbons adjacent to the nitrile group (α and β positions) would be highly informative.

dot

Caption: Deuteration of the propionitrile side chain.

This labeling strategy would allow researchers to:

  • Probe for Metabolic Switching: If CYP-mediated oxidation occurs at the propionitrile chain, the presence of deuterium would likely slow this reaction down. This might lead to an increase in metabolism at other sites, such as the phenyl ring, a phenomenon known as metabolic switching.[14]

  • Elucidate the Role of the Nitrile Group: The metabolism of similar nitrile-containing compounds suggests that the propionitrile moiety could be a site of interaction with CYP enzymes.[6][15] Deuterium labeling would help to confirm this.

Established Alternatives: Labeled Mechanism-Based Inhibitors

For comparison, let's consider two well-characterized classes of labeled CYP inhibitors.

  • Bergamottin and its Analogs: Found in grapefruit juice, bergamottin is a known mechanism-based inhibitor of CYP3A4.[16][17] The synthesis of spin-labeled bergamottin has been reported, offering a different approach to studying enzyme interactions through techniques like electron paramagnetic resonance (EPR) spectroscopy in addition to MS.[16][17]

  • Deuterated Known Drugs: Many clinically relevant drugs that are also CYP inhibitors are available in deuterated forms. For example, deuterated versions of drugs like ritonavir (a potent CYP3A4 inhibitor) are used as internal standards in pharmacokinetic studies.[5][18]

FeatureDeuterium-Labeled this compoundSpin-Labeled BergamottinDeuterated Ritonavir
Primary Application Probing novel inhibition mechanisms and metabolic pathways.Studying enzyme-inhibitor binding dynamics (EPR, MS).Quantitative internal standard for pharmacokinetic studies.
Isotopic Label Deuterium (²H)Nitroxide spin label (¹⁴N/¹⁵N, ¹³C)Deuterium (²H)
Key Insights Kinetic isotope effect, metabolic switching.Direct measurement of binding events and conformational changes.Precise quantification of a known potent inhibitor.
Instrumentation LC-MS/MS, NMREPR, LC-MS/MS, NMRLC-MS/MS

Experimental Workflow: In Vitro CYP Inhibition Assay

The following protocol outlines a typical in vitro assay to determine the IC₅₀ of a test compound like this compound.

dot

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare test compound dilutions E Pre-incubate HLM, buffer, and test compound at 37°C A->E B Prepare human liver microsomes (HLM) B->E C Prepare CYP probe substrate solution F Initiate reaction with probe substrate and NADPH C->F D Prepare NADPH regenerating system D->F E->F G Incubate at 37°C F->G H Quench reaction with cold acetonitrile G->H I Centrifuge to pellet protein H->I J Analyze supernatant by LC-MS/MS I->J K Determine metabolite formation J->K L Plot % inhibition vs. log(inhibitor concentration) K->L M Calculate IC₅₀ value L->M

Caption: Workflow for an in vitro CYP inhibition assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound (and its isotopically labeled counterpart) in a suitable solvent like DMSO.

    • Perform serial dilutions to obtain a range of concentrations for testing.[19]

    • Thaw pooled human liver microsomes (HLMs) on ice.[20]

    • Prepare a solution of a CYP3A4-specific probe substrate (e.g., midazolam or testosterone) in the assay buffer.

    • Prepare a NADPH regenerating system to ensure sustained enzyme activity.

  • Incubation:

    • In a 96-well plate, add the HLM suspension, assay buffer, and the test compound dilutions.

    • Pre-incubate the plate at 37°C for a short period to allow the inhibitor to interact with the enzymes.[21]

    • Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.[20]

    • Incubate the plate at 37°C with shaking for a predetermined time.

  • Sample Processing and Analysis:

    • Stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard (this is where a labeled version of the analyte would be ideal).

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Monitor the formation of the specific metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable model (e.g., a four-parameter logistic function) to determine the IC₅₀ value.[22]

Mechanism-Based Inhibition: A Deeper Dive

For some compounds, inhibition is time- and NADPH-dependent, indicating mechanism-based inhibition where a reactive metabolite irreversibly inactivates the enzyme.[10][23] To investigate this, a modified experimental design is required, often called an IC₅₀ shift assay.

dot

G cluster_main Mechanism-Based Inhibition Enzyme (E) Enzyme (E) E-Inhibitor Complex (E-I) E-Inhibitor Complex (E-I) Enzyme (E)->E-Inhibitor Complex (E-I) Reversible Binding E-Metabolite Complex (E-M) E-Metabolite Complex (E-M) E-Inhibitor Complex (E-I)->E-Metabolite Complex (E-M) Metabolism to Reactive Metabolite Inactivated Enzyme (E_inact) Inactivated Enzyme (E_inact) E-Metabolite Complex (E-M)->Inactivated Enzyme (E_inact) Covalent Binding E-Metabolite Complex (E-M*) E-Metabolite Complex (E-M*)

Caption: Simplified pathway of mechanism-based inhibition.

In this assay, two parallel sets of incubations are performed: one with a pre-incubation of the test compound with HLMs and NADPH, and one without. A significant decrease in the IC₅₀ value in the pre-incubated samples is indicative of mechanism-based inhibition. Isotopic labeling can be invaluable here to identify the reactive metabolite responsible for the inactivation.

Conclusion

Isotopic labeling is a cornerstone of modern drug metabolism research. For a compound like this compound, with the potential to interact with critical drug-metabolizing enzymes, a well-designed isotopic labeling study can provide unparalleled insights into its metabolic fate and inhibitory mechanisms. By comparing its behavior with that of well-characterized labeled inhibitors, researchers can build a comprehensive understanding of its potential for drug-drug interactions, a crucial step in the journey from discovery to clinical application.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed protocol for the proper disposal of 3-(4-Bromophenyl)propionitrile, a compound frequently utilized in organic synthesis.[1][2] Adherence to these procedures is paramount not only for regulatory compliance but also for the protection of our colleagues and the environment. This document moves beyond a simple checklist, offering a causal framework for each step to empower you with a deep, actionable understanding of safe laboratory practices.

Understanding the Compound: A Prerequisite for Safe Handling

Before addressing disposal, a thorough understanding of the substance's properties and hazards is essential. This knowledge forms the basis for the procedural choices outlined in this guide.

Chemical and Physical Properties:

This compound (CAS No: 57775-08-3) is a solid, white to off-white crystalline compound.[1][2] It is classified as a brominated organic compound and a nitrile.[1] Its molecular formula is C₉H₈BrN, with a molecular weight of approximately 210.07 g/mol .[3][4] While it has low solubility in water, it is soluble in common organic solvents.[5]

PropertyValueSource
Molecular Formula C₉H₈BrNPubChem[3], Alfa Chemistry[4]
Molecular Weight 210.07 g/mol PubChem[3], Alfa Chemistry[4]
Appearance White to off-white solidChemicalBook[2]
Boiling Point 118°C at 1 mm HgChemicalBook[1]
Flash Point 151.5°CChemicalBook[6]
Density 1.42 g/cm³ChemicalBook[1]

Hazard Profile:

The primary hazards associated with this compound stem from its toxicity and irritant properties.[3][7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][7]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][7]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][7]

Upon combustion, it can emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen cyanide (HCN), and hydrogen bromide (HBr).[7]

The Core Principle: Segregation of Halogenated Organic Waste

The foundational principle for the disposal of this compound is its classification as a halogenated organic compound .[8][9] The presence of the bromine atom necessitates its segregation from non-halogenated waste streams.

Why is segregation critical?

  • Treatment Methodology: Halogenated organic wastes require specific disposal methods, primarily high-temperature incineration in specially designed facilities equipped with scrubbers and emission control systems to neutralize harmful by-products like hydrogen bromide.[10][11] Mixing them with non-halogenated waste contaminates the entire batch, mandating the more expensive and specialized disposal process for a larger volume of material.[12][13]

  • Regulatory Compliance: Environmental regulations, such as those set by the Environmental Protection Agency (EPA), strictly govern the disposal of halogenated organic compounds.[14] Improper segregation and disposal can lead to significant legal and financial penalties.

  • Environmental Protection: The combustion of halogenated compounds can produce persistent and toxic environmental pollutants if not conducted under the correct conditions. Proper segregation ensures that these wastes are directed to facilities capable of their safe destruction.

The following diagram illustrates the initial decision-making process for waste segregation in a laboratory setting.

Caption: Initial waste segregation decision workflow.

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to safely manage this compound waste from the point of generation to its final collection.

Personnel Protective Equipment (PPE):

Before handling the compound or its waste, ensure you are wearing the appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile).[9]

  • Safety goggles or a face shield.[6][7]

  • A properly buttoned lab coat.[9]

All handling of the solid compound and preparation of its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[6][9]

Waste Collection and Containerization:

  • Select the Correct Waste Container:

    • Use a designated, leak-proof container clearly labeled for "Halogenated Organic Waste."[8][9]

    • The container must be chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.

    • Ensure the container has a secure, tight-fitting screw cap to prevent leaks and the escape of vapors.[13]

  • Labeling the Container:

    • Properly label the waste container before adding any waste.[13][15]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[13]

      • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").

      • The date the first waste was added to the container.

  • Transferring the Waste:

    • For solid waste (e.g., residual compound), carefully transfer it into the designated halogenated waste container.

    • For solutions containing this compound, pour the waste carefully into the liquid halogenated waste container, using a funnel to prevent spills.

    • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[16]

Decontamination of Empty Containers:

  • Empty containers that held pure this compound must also be treated as hazardous waste.

  • Rinse the container three times with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated organic waste.

  • After triple-rinsing, the container can often be disposed of as regular laboratory glassware, but be sure to deface or remove the original label.[15] Always consult your institution's specific guidelines.

Storage of Waste:

  • Keep the halogenated waste container securely closed at all times, except when actively adding waste.[13][15]

  • Store the container in a designated Satellite Accumulation Area (SAA).[15]

  • The SAA should be in a well-ventilated area, away from heat sources or direct sunlight, and segregated from incompatible materials.[6][17]

  • Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks.[16]

Requesting Waste Pickup:

  • Once the container is full or you have finished the project generating this waste stream, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[15]

  • Follow your institution's specific procedures for requesting a waste pickup.

The following diagram outlines the complete disposal workflow.

DisposalWorkflow Start Waste Generation (Solid or Solution) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE SelectContainer Select Labeled 'Halogenated Organic Waste' Container PPE->SelectContainer TransferWaste Transfer Waste to Container (Do not overfill) SelectContainer->TransferWaste CloseContainer Securely Close Container TransferWaste->CloseContainer StoreInSAA Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment CloseContainer->StoreInSAA RequestPickup Container Full? Request EHS Pickup StoreInSAA->RequestPickup RequestPickup->StoreInSAA No End Proper Disposal via Licensed Facility (Incineration) RequestPickup->End Yes

Caption: Step-by-step disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Small Spills (within a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[18]

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools.[6]

    • Place the collected material into a sealed, labeled container for disposal as halogenated hazardous waste.[6]

    • Decontaminate the spill area with a suitable solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.[6]

    • If safe to do so, eliminate all ignition sources.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the spill area.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][19]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. The principles of understanding the chemical, proper segregation, and following a meticulous disposal protocol are the cornerstones of safe chemical waste management.

References

  • This compound. Methylamine Supplier.
  • 3-(4-Bromophenyl)propanenitrile | C9H8BrN. PubChem.
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  • Closing the loop: Nitrile glove recycling at UW–Madison laboratories. University of Wisconsin–Madison Office of Sustainability.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 3-(4-Bromophenyl)propionic acid. Fisher Scientific.
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Comprehensive Handling Guide: Personal Protective Equipment for 3-(4-Bromophenyl)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the tools and knowledge for safe and effective experimentation. The integrity of your work and, more importantly, your personal safety, are paramount. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 3-(4-Bromophenyl)propionitrile, grounding every recommendation in established safety science.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the specific risks associated with this compound is the foundation of a robust safety plan. This compound is not benign and demands respect. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.

Primary Hazards:

  • Acute Toxicity: The compound is classified as harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1][2]

  • Irritation: It is known to cause significant skin irritation and serious eye irritation.[1][2]

  • Respiratory Effects: Inhalation may lead to respiratory irritation.[2][3]

The chemical structure—a brominated aromatic ring coupled with a nitrile functional group—dictates these hazards. Nitriles can have toxicological effects, and halogenated aromatic compounds often exhibit persistent and irritant properties. Therefore, our defense strategy, our Personal Protective Equipment (PPE) protocol, is designed to eliminate all routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

Core Personal Protective Equipment (PPE) Mandates

The following PPE is mandatory for all personnel handling this compound. This is a non-negotiable baseline for ensuring laboratory safety.

PPE CategorySpecificationRationale
Hand Protection Nitrile GlovesNitrile offers excellent resistance to a wide range of chemicals and is a reliable choice for handling nitriles and halogenated compounds.[4][5] It provides a crucial barrier to prevent skin contact, which can cause both irritation and systemic toxic effects.[1] Gloves must be inspected for tears or holes before each use.[3]
Eye Protection Tightly-fitting Chemical Safety Goggles with Side ShieldsProtects against accidental splashes of the solid or solutions, which can cause serious and painful eye irritation.[1][6] Standard safety glasses are insufficient; full goggles are required.
Body Protection Chemical-Resistant Lab CoatA lab coat, fully buttoned, protects skin and personal clothing from contamination by dust or splashes.[6]
Respiratory Protection Primary: Certified Chemical Fume HoodThis is an engineering control, not PPE, but it is the primary and most effective means of preventing respiratory exposure.[2][6] All handling of the solid compound must be performed within a functioning fume hood.
Secondary: NIOSH-Approved RespiratorA respirator with particulate filters may be required for large-scale operations or in the event of a spill or ventilation failure, as per your institution's safety guidelines.[7]

Procedural Workflow for Safe Handling

Adherence to a strict, step-by-step protocol minimizes risk and ensures reproducible experimental conditions.

Pre-Handling Safety Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Locate Safety Equipment: Mentally note the locations of the nearest safety shower, eyewash station, and fire extinguisher.

  • Assemble all Materials: Have all necessary equipment, solvents, and waste containers inside the fume hood before handling the compound to minimize movement in and out of the controlled space.

  • Inspect PPE: Carefully inspect your nitrile gloves for any signs of degradation or punctures. Ensure your goggles are clean and fit snugly.

Step-by-Step Handling Protocol (Inside Fume Hood)
  • Don all required PPE as outlined in the table above.

  • Carefully open the container of this compound, avoiding any action that could generate dust.

  • Use a spatula or appropriate tool to weigh the desired amount of the compound onto a weigh boat or directly into your reaction vessel.

  • Once the transfer is complete, securely close the primary container.

  • Clean any residual powder from the spatula and weighing area with a solvent-moistened wipe, which should then be disposed of as hazardous waste.

  • Proceed with your experimental procedure, keeping all materials within the fume hood.

Post-Handling Decontamination
  • Securely cap all reaction vessels and containers.

  • Wipe down the work surface within the fume hood.

  • Remove PPE in the correct order to avoid cross-contamination: first, remove gloves (peeling them off inside-out), then the lab coat, and finally, the safety goggles.

  • Dispose of used gloves and any contaminated disposables (e.g., weigh boats, wipes) in a designated, sealed hazardous waste container.[8]

  • Wash hands thoroughly with soap and water.[9][10]

Emergency Response Protocols

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[6] Seek immediate medical attention.[2][6]

  • Eye Contact: Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed.[2][6][11] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[2][6] Rinse the mouth thoroughly with water. If the person is conscious, have them drink a small amount of water.[2] Call a poison control center or physician immediately.[6]

Chemical Spill Management Workflow

In the event of a spill, a calm and methodical response is essential. The following workflow outlines the necessary steps. For any spill deemed "major" (based on quantity, location, or your level of comfort), evacuate immediately and contact your institution's emergency response team.

Spill_Response_Workflow start Spill Detected assess Assess Spill Size & Risk (Minor vs. Major) start->assess minor_path Minor Spill alert_colleagues Alert Others in Immediate Area assess->alert_colleagues Minor major_path Major Spill evacuate EVACUATE AREA IMMEDIATELY assess->evacuate Major don_ppe Don Additional PPE (e.g., double gloves, respirator if needed) alert_colleagues->don_ppe contain Contain Spill with Inert Absorbent (e.g., vermiculite, sand) don_ppe->contain collect Carefully Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste & Contaminated PPE as Hazardous Waste decontaminate->dispose alert_emergency Alert Others & Call Emergency Services (e.g., EHS, 911) evacuate->alert_emergency isolate Isolate the Area (Close doors, restrict access) alert_emergency->isolate await_response Await Professional Response from a Safe Location isolate->await_response

Caption: Workflow for responding to a chemical spill.

Waste Disposal Plan

All materials contaminated with this compound, including residual chemical, empty containers, and used PPE, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with non-hazardous trash or other waste streams.[8]

  • Containment: Collect all waste in a designated, sealable, and clearly labeled container. The label must read "Hazardous Waste" and include the chemical name: "this compound".[8]

  • Disposal: Arrange for disposal through your institution's licensed environmental health and safety (EHS) department. Discharge into drains or the environment is strictly prohibited.[6]

By integrating this comprehensive safety protocol into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves.
  • Are Nitrile Gloves Considered PPE? - Armbrust American.
  • 3-(4-Bromophenyl)propanenitrile | C9H8BrN. PubChem.
  • PPE Nitrile Acid-Resistant Gloves for Lab Safety - Flinn Scientific Canada.
  • Nitrile Gloves for Chemical Handling - GlovesnStuff.
  • Nitrile Gloves and Their Chemical Resistance - SOSCleanroom.com.
  • SAFETY DATA SHEET - Propionitrile.
  • Hazardous Substance Fact Sheet - Adiponitrile. New Jersey Department of Health.
  • What to do in a chemical emergency. GOV.UK.
  • SAFETY DATA SHEET - (3-Bromophenyl)acetonitrile. Fisher Scientific.
  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. University of Kentucky.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.